2',3',5'-Tri-o-benzoyl-5-azacytidine
Description
The exact mass of the compound [5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291931. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
28998-36-9 |
|---|---|
Formule moléculaire |
C29H24N4O8 |
Poids moléculaire |
556.5 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C29H24N4O8/c30-28-31-17-33(29(37)32-28)24-23(41-27(36)20-14-8-3-9-15-20)22(40-26(35)19-12-6-2-7-13-19)21(39-24)16-38-25(34)18-10-4-1-5-11-18/h1-15,17,21-24H,16H2,(H2,30,32,37)/t21-,22-,23-,24-/m1/s1 |
Clé InChI |
XMEBCSNOBVAIDQ-MOUTVQLLSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Autres numéros CAS |
28998-36-9 |
Origine du produit |
United States |
Foundational & Exploratory
The Prodrug 2',3',5'-Tri-o-benzoyl-5-azacytidine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2',3',5'-Tri-o-benzoyl-5-azacytidine is a prodrug of the potent hypomethylating agent 5-azacytidine. Its design as a benzoylated derivative of 5-azacytidine is aimed at improving oral bioavailability, thereby offering a more convenient administration route compared to the parental drug, which is typically administered parenterally. Once administered, this compound undergoes metabolic conversion to its active form, 5-azacytidine. The therapeutic effects of this compound are therefore dictated by the well-established mechanisms of action of 5-azacytidine, which primarily involve the inhibition of DNA methyltransferases (DNMTs), incorporation into RNA leading to cytotoxicity, and the inhibition of ribonucleotide reductase. This technical guide provides an in-depth exploration of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key cellular pathways and workflows.
The Prodrug Concept and Metabolic Activation
This compound is a chemically modified version of 5-azacytidine, where benzoyl groups are attached to the 2', 3', and 5' positions of the ribose sugar. This modification increases the lipophilicity of the molecule, which is expected to enhance its absorption across the gastrointestinal tract. Following administration and absorption, it is anticipated that esterases cleave the benzoyl groups, releasing the active 5-azacytidine into the systemic circulation.
While specific pharmacokinetic data for this compound is limited in publicly available literature, a study on a similar prodrug, 2',3',5'-triacetyl-5-azacitidine (TAC), provides valuable insights into the potential advantages of this prodrug strategy.
Data Presentation: Pharmacokinetics of a 5-Azacytidine Prodrug (TAC)
The following table summarizes the pharmacokinetic parameters of 2',3',5'-triacetyl-5-azacitidine (TAC) in mice, which serves as a proxy to illustrate the improved bioavailability of a prodrug form of 5-azacytidine.
| Parameter | Oral TAC (38 mg/kg) | Intravenous 5-Azacytidine (25 mg/kg) |
| Cmax (ng/mL) | Not directly measured for TAC | ~1500 |
| Tmax (hr) | ~1 | 0.25 |
| AUC (ng*hr/mL) | ~2000 (for resulting 5-azacytidine) | ~1000 |
| Bioavailability (%) | ~50% | N/A |
This data is derived from studies on 2',3',5'-triacetyl-5-azacitidine and is presented here as a surrogate for this compound.
Core Mechanism of Action: The Multifaceted Effects of 5-Azacytidine
The therapeutic activity of this compound is entirely dependent on its conversion to 5-azacytidine. 5-Azacytidine exerts its anti-neoplastic effects through three primary mechanisms:
Inhibition of DNA Methyltransferases (DNMTs)
At lower concentrations, 5-azacytidine is incorporated into DNA during replication. Once incorporated, it forms a covalent bond with DNA methyltransferase (DNMT) enzymes, trapping them on the DNA. This leads to the degradation of the DNMTs and a subsequent reduction in DNA methylation (hypomethylation). The reactivation of tumor suppressor genes that were silenced by hypermethylation is a key outcome of this process.
RNA Incorporation and Cytotoxicity
At higher concentrations, a significant portion (approximately 80-90%) of 5-azacytidine is incorporated into RNA. This disrupts RNA metabolism, inhibits protein synthesis, and ultimately leads to cytotoxicity and apoptosis, particularly in rapidly dividing cancer cells.
Inhibition of Ribonucleotide Reductase (RR)
Recent evidence suggests that 5-azacytidine can also inhibit the RRM2 subunit of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This inhibition leads to a depletion of the deoxyribonucleotide pool, further hindering DNA synthesis and repair, and contributing to the overall anti-cancer effect.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of 5-azacytidine.
DNA Methyltransferase (DNMT) Activity Assay (Non-Radioactive, Colorimetric)
This protocol is based on the principle of an ELISA-like assay to measure DNMT activity.
Materials:
-
Microplate pre-coated with a universal DNMT substrate
-
Nuclear extraction buffer
-
DNMT assay buffer
-
S-adenosylmethionine (SAM)
-
Capture antibody (anti-5-methylcytosine)
-
Detection antibody (HRP-conjugated)
-
Colorimetric developing solution
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Nuclear Extraction: Isolate nuclear extracts from control and treated cells using a nuclear extraction kit or a standard protocol.
-
Assay Setup: To the substrate-coated wells, add the assay buffer, SAM, and the nuclear extract containing DNMTs. For inhibitor studies, the inhibitor is also added at this stage. Include a positive control (recombinant DNMT) and a blank (no nuclear extract).
-
Methylation Reaction: Incubate the plate at 37°C for 1-2 hours to allow for the methylation of the substrate DNA.
-
Washing: Wash the wells multiple times with the wash buffer to remove unbound components.
-
Antibody Incubation: Add the capture antibody to each well and incubate for 1 hour at room temperature. This antibody will bind to the newly methylated cytosines.
-
Washing: Repeat the washing step.
-
Detection: Add the HRP-conjugated detection antibody and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Color Development: Add the colorimetric developing solution and incubate in the dark for 10-30 minutes, or until a suitable color develops in the positive control wells.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the DNMT activity.
RNA Incorporation of 5-Azacytidine Assay (LC-MS/MS)
This protocol outlines a method to quantify the incorporation of 5-azacytidine into cellular RNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cells treated with 5-azacytidine
-
RNA extraction kit
-
Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)
-
5-azacytidine standard
-
Internal standard (e.g., isotopically labeled 5-azacytidine)
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with a known concentration of 5-azacytidine for a specified duration.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit or a standard Trizol-based method. Ensure high purity of the RNA.
-
RNA Digestion: Digest the extracted RNA into individual ribonucleosides using an enzymatic cocktail. Incubate at 37°C for several hours to ensure complete digestion.
-
Sample Preparation: Precipitate proteins from the digested sample (e.g., with acetonitrile) and centrifuge to collect the supernatant containing the ribonucleosides. Add the internal standard to the supernatant.
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the ribonucleosides using a gradient elution on the C18 column.
-
Detect and quantify 5-azacytidine and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The transition for 5-azacytidine is typically m/z 245 -> 113.
-
-
Data Analysis: Create a standard curve using the 5-azacytidine standard. Quantify the amount of 5-azacytidine incorporated into the RNA by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Normalize the result to the total amount of RNA analyzed.
Ribonucleotide Reductase (RR) Activity Assay (Colorimetric)
This assay measures the activity of RR by quantifying the conversion of a ribonucleotide to a deoxyribonucleotide.
Materials:
-
Cell lysate containing RR
-
Reaction buffer (e.g., HEPES buffer with MgCl2 and DTT)
-
Ribonucleotide substrate (e.g., CDP)
-
ATP (as an allosteric activator)
-
Enzyme cocktail for colorimetric detection (e.g., containing a phosphatase and a dehydrogenase)
-
NADPH
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: Prepare a cell lysate from control and treated cells that preserves RR activity.
-
Reaction Mixture: In a microplate well, prepare a reaction mixture containing the reaction buffer, ATP, and the ribonucleotide substrate.
-
Initiate Reaction: Add the cell lysate to the reaction mixture to start the conversion of the ribonucleotide to a deoxyribonucleotide.
-
Coupled Enzymatic Reaction: The deoxyribonucleotide product is then acted upon by the enzyme cocktail, leading to the oxidation of NADPH to NADP+.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease in absorbance is proportional to the RR activity.
-
Data Analysis: Calculate the RR activity based on the rate of NADPH consumption, using the molar extinction coefficient of NADPH.
Conclusion
This compound represents a promising oral prodrug of 5-azacytidine, with the potential to improve patient convenience and possibly therapeutic outcomes. Its mechanism of action is intrinsically linked to the multifaceted activities of its active metabolite, 5-azacytidine. A thorough understanding of its core mechanisms, including DNMT inhibition, RNA-directed cytotoxicity, and ribonucleotide reductase inhibition, is crucial for its rational development and clinical application. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this and similar hypomethylating agents. Further preclinical and clinical studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound and to establish its therapeutic efficacy.
The Prodrug 2',3',5'-Tri-o-benzoyl-5-azacytidine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2',3',5'-Tri-o-benzoyl-5-azacytidine is a prodrug of the potent hypomethylating agent 5-azacytidine (B1684299). Its design as a benzoylated derivative of 5-azacytidine is aimed at improving oral bioavailability, thereby offering a more convenient administration route compared to the parental drug, which is typically administered parenterally. Once administered, this compound undergoes metabolic conversion to its active form, 5-azacytidine. The therapeutic effects of this compound are therefore dictated by the well-established mechanisms of action of 5-azacytidine, which primarily involve the inhibition of DNA methyltransferases (DNMTs), incorporation into RNA leading to cytotoxicity, and the inhibition of ribonucleotide reductase. This technical guide provides an in-depth exploration of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key cellular pathways and workflows.
The Prodrug Concept and Metabolic Activation
This compound is a chemically modified version of 5-azacytidine, where benzoyl groups are attached to the 2', 3', and 5' positions of the ribose sugar. This modification increases the lipophilicity of the molecule, which is expected to enhance its absorption across the gastrointestinal tract. Following administration and absorption, it is anticipated that esterases cleave the benzoyl groups, releasing the active 5-azacytidine into the systemic circulation.
While specific pharmacokinetic data for this compound is limited in publicly available literature, a study on a similar prodrug, 2',3',5'-triacetyl-5-azacitidine (TAC), provides valuable insights into the potential advantages of this prodrug strategy.
Data Presentation: Pharmacokinetics of a 5-Azacytidine Prodrug (TAC)
The following table summarizes the pharmacokinetic parameters of 2',3',5'-triacetyl-5-azacitidine (TAC) in mice, which serves as a proxy to illustrate the improved bioavailability of a prodrug form of 5-azacytidine.
| Parameter | Oral TAC (38 mg/kg) | Intravenous 5-Azacytidine (25 mg/kg) |
| Cmax (ng/mL) | Not directly measured for TAC | ~1500 |
| Tmax (hr) | ~1 | 0.25 |
| AUC (ng*hr/mL) | ~2000 (for resulting 5-azacytidine) | ~1000 |
| Bioavailability (%) | ~50% | N/A |
This data is derived from studies on 2',3',5'-triacetyl-5-azacitidine and is presented here as a surrogate for this compound.
Core Mechanism of Action: The Multifaceted Effects of 5-Azacytidine
The therapeutic activity of this compound is entirely dependent on its conversion to 5-azacytidine. 5-Azacytidine exerts its anti-neoplastic effects through three primary mechanisms:
Inhibition of DNA Methyltransferases (DNMTs)
At lower concentrations, 5-azacytidine is incorporated into DNA during replication. Once incorporated, it forms a covalent bond with DNA methyltransferase (DNMT) enzymes, trapping them on the DNA. This leads to the degradation of the DNMTs and a subsequent reduction in DNA methylation (hypomethylation). The reactivation of tumor suppressor genes that were silenced by hypermethylation is a key outcome of this process.
RNA Incorporation and Cytotoxicity
At higher concentrations, a significant portion (approximately 80-90%) of 5-azacytidine is incorporated into RNA. This disrupts RNA metabolism, inhibits protein synthesis, and ultimately leads to cytotoxicity and apoptosis, particularly in rapidly dividing cancer cells.
Inhibition of Ribonucleotide Reductase (RR)
Recent evidence suggests that 5-azacytidine can also inhibit the RRM2 subunit of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This inhibition leads to a depletion of the deoxyribonucleotide pool, further hindering DNA synthesis and repair, and contributing to the overall anti-cancer effect.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of 5-azacytidine.
DNA Methyltransferase (DNMT) Activity Assay (Non-Radioactive, Colorimetric)
This protocol is based on the principle of an ELISA-like assay to measure DNMT activity.
Materials:
-
Microplate pre-coated with a universal DNMT substrate
-
Nuclear extraction buffer
-
DNMT assay buffer
-
S-adenosylmethionine (SAM)
-
Capture antibody (anti-5-methylcytosine)
-
Detection antibody (HRP-conjugated)
-
Colorimetric developing solution
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Nuclear Extraction: Isolate nuclear extracts from control and treated cells using a nuclear extraction kit or a standard protocol.
-
Assay Setup: To the substrate-coated wells, add the assay buffer, SAM, and the nuclear extract containing DNMTs. For inhibitor studies, the inhibitor is also added at this stage. Include a positive control (recombinant DNMT) and a blank (no nuclear extract).
-
Methylation Reaction: Incubate the plate at 37°C for 1-2 hours to allow for the methylation of the substrate DNA.
-
Washing: Wash the wells multiple times with the wash buffer to remove unbound components.
-
Antibody Incubation: Add the capture antibody to each well and incubate for 1 hour at room temperature. This antibody will bind to the newly methylated cytosines.
-
Washing: Repeat the washing step.
-
Detection: Add the HRP-conjugated detection antibody and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Color Development: Add the colorimetric developing solution and incubate in the dark for 10-30 minutes, or until a suitable color develops in the positive control wells.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the DNMT activity.
RNA Incorporation of 5-Azacytidine Assay (LC-MS/MS)
This protocol outlines a method to quantify the incorporation of 5-azacytidine into cellular RNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cells treated with 5-azacytidine
-
RNA extraction kit
-
Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid)
-
5-azacytidine standard
-
Internal standard (e.g., isotopically labeled 5-azacytidine)
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with a known concentration of 5-azacytidine for a specified duration.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit or a standard Trizol-based method. Ensure high purity of the RNA.
-
RNA Digestion: Digest the extracted RNA into individual ribonucleosides using an enzymatic cocktail. Incubate at 37°C for several hours to ensure complete digestion.
-
Sample Preparation: Precipitate proteins from the digested sample (e.g., with acetonitrile) and centrifuge to collect the supernatant containing the ribonucleosides. Add the internal standard to the supernatant.
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the ribonucleosides using a gradient elution on the C18 column.
-
Detect and quantify 5-azacytidine and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The transition for 5-azacytidine is typically m/z 245 -> 113.
-
-
Data Analysis: Create a standard curve using the 5-azacytidine standard. Quantify the amount of 5-azacytidine incorporated into the RNA by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Normalize the result to the total amount of RNA analyzed.
Ribonucleotide Reductase (RR) Activity Assay (Colorimetric)
This assay measures the activity of RR by quantifying the conversion of a ribonucleotide to a deoxyribonucleotide.
Materials:
-
Cell lysate containing RR
-
Reaction buffer (e.g., HEPES buffer with MgCl2 and DTT)
-
Ribonucleotide substrate (e.g., CDP)
-
ATP (as an allosteric activator)
-
Enzyme cocktail for colorimetric detection (e.g., containing a phosphatase and a dehydrogenase)
-
NADPH
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: Prepare a cell lysate from control and treated cells that preserves RR activity.
-
Reaction Mixture: In a microplate well, prepare a reaction mixture containing the reaction buffer, ATP, and the ribonucleotide substrate.
-
Initiate Reaction: Add the cell lysate to the reaction mixture to start the conversion of the ribonucleotide to a deoxyribonucleotide.
-
Coupled Enzymatic Reaction: The deoxyribonucleotide product is then acted upon by the enzyme cocktail, leading to the oxidation of NADPH to NADP+.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease in absorbance is proportional to the RR activity.
-
Data Analysis: Calculate the RR activity based on the rate of NADPH consumption, using the molar extinction coefficient of NADPH.
Conclusion
This compound represents a promising oral prodrug of 5-azacytidine, with the potential to improve patient convenience and possibly therapeutic outcomes. Its mechanism of action is intrinsically linked to the multifaceted activities of its active metabolite, 5-azacytidine. A thorough understanding of its core mechanisms, including DNMT inhibition, RNA-directed cytotoxicity, and ribonucleotide reductase inhibition, is crucial for its rational development and clinical application. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this and similar hypomethylating agents. Further preclinical and clinical studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound and to establish its therapeutic efficacy.
A Technical Guide to the Chemical Synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine
This in-depth guide provides a comprehensive overview of the chemical synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine, an important intermediate in the production of the antineoplastic drug 5-azacytidine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.
Introduction
This compound is a protected nucleoside analog where the hydroxyl groups of the ribofuranose moiety are protected by benzoyl groups. This protection strategy is crucial in nucleoside chemistry to ensure regioselectivity during the glycosylation reaction and to enhance the stability of the molecule during synthesis. The benzoyl groups are relatively stable and can be removed under mild basic conditions to yield the final active pharmaceutical ingredient, 5-azacytidine. The synthesis primarily follows a Vorbrüggen glycosylation approach, which involves the coupling of a silylated heterocyclic base with a protected sugar derivative.[1]
Core Synthetic Pathway
The synthesis of this compound is generally accomplished in two main stages:
-
Silylation of 5-azacytosine: The initial step involves the silylation of 5-azacytosine to increase its solubility in organic solvents and to activate it for the subsequent glycosylation reaction. This is typically achieved by reacting 5-azacytosine with a silylating agent like hexamethyldisilazane (HMDS) or bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst such as ammonium sulfate.[2][3]
-
Glycosylation Reaction: The silylated 5-azacytosine is then coupled with a protected ribose derivative, most commonly 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This reaction is a Lewis acid-catalyzed N-glycosylation. Trimethylsilyl trifluoromethanesulfonate (TMS-triflate) or triflic acid are frequently used as catalysts to promote the formation of the β-anomer with high stereoselectivity.[1][2]
The overall chemical transformation is depicted in the following diagram:
Caption: General synthetic scheme for this compound.
Experimental Protocols
Several detailed protocols for the synthesis of this compound have been reported in scientific literature and patents. Below are representative experimental procedures.
Protocol 1: Synthesis using BSTFA and TMS-triflate in Dichloromethane
This protocol describes the use of bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent and trimethylsilyl trifluoromethanesulfonate (TMS-triflate) as the catalyst in dichloromethane as the solvent.[3]
Step 1: Silylation of 5-Azacytosine
-
To a suspension of 6.3 g of 5-azacytosine in 126 mL of dichloromethane, add 34.7 mL of BSTFA.
-
Heat the mixture to reflux and stir for 90 minutes until a clear solution is obtained.
Step 2: Glycosylation
-
To the clear solution from Step 1, add 11.35 mL of trimethylsilyltriflate.
-
Subsequently, add a solution of 29 g of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in 50 mL of dichloromethane over approximately ten minutes.
-
Maintain reflux and stirring for an additional 60 minutes.
-
Cool the reaction mixture to ambient temperature.
Work-up and Isolation
-
Pour the reaction mixture into a solution of 9.5 g of sodium bicarbonate in 330 mL of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization.
Protocol 2: Synthesis using HMDS and Triflic Acid in Acetonitrile
This protocol details a one-pot synthesis where silylated 5-azacytosine is not isolated before the glycosylation step.[4]
Step 1: Preparation of Silylated 5-Azacytosine
-
A mixture of 5-azacytosine, hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate is heated at reflux.
-
After the reaction is complete, excess HMDS can be removed by distillation.
Step 2: Glycosylation
-
To a mixture of the silylated 5-azacytosine (4.5 Kg) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (8.8 Kg) in anhydrous acetonitrile (34.6 Kg), add triflic acid (600 g).
-
Heat the reaction mixture at 55°C for 12.5 hours.
Work-up and Deprotection (for conversion to 5-Azacytidine)
-
Cool the reaction mixture to 45°C and add DMSO (29 Kg).
-
Evaporate the acetonitrile under vacuum at a temperature below 50°C.
-
Cool the resulting solution to 23°C and add methanol (13.9 Kg).
-
Add a solution of 30% sodium methoxide in methanol (2.5 Kg) pre-diluted with methanol (7.0 Kg).
-
Stir the solution at 23°C for 35 minutes to effect deprotection.
-
The final product, 5-azacytidine, can then be isolated by precipitation and filtration.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported synthetic procedures.
Table 1: Reagent Quantities and Ratios
| Reagent | Protocol 1[3] | Protocol 2[4] |
| 5-Azacytosine | 6.3 g | 4.5 Kg (as silylated derivative) |
| Silylating Agent | BSTFA (34.7 mL) | HMDS (used in excess) |
| Protected Ribose | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (29 g) | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (8.8 Kg) |
| Catalyst | TMS-triflate (11.35 mL) | Triflic Acid (600 g) |
| Solvent | Dichloromethane | Acetonitrile, DMSO, Methanol |
Table 2: Reaction Conditions and Yields
| Parameter | Protocol 1[3] | Protocol 2[4] |
| Silylation Temperature | Reflux | Reflux (approx. 115-135°C) |
| Silylation Time | 90 minutes | 16 hours |
| Glycosylation Temperature | Reflux | 55°C |
| Glycosylation Time | 60 minutes | 12.5 hours |
| Product Yield | Not explicitly stated for the intermediate | 71% (for the final deprotected 5-azacytidine) |
| Product Purity | Not explicitly stated | 98.89% (for crude 5-azacytidine) |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and isolation of this compound.
Caption: A typical experimental workflow for the synthesis of the target compound.
Conclusion
The chemical synthesis of this compound is a well-established process that is critical for the manufacturing of 5-azacytidine. The Vorbrüggen glycosylation of silylated 5-azacytosine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose provides a reliable route to this key intermediate. Careful control of reaction parameters such as temperature, reaction time, and the choice of catalyst and solvent is essential for achieving high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis of 5-azacytidine and its analogs.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 3. US20110245485A1 - Process for the synthesis of azacitidine and decitabine - Google Patents [patents.google.com]
- 4. US8212021B2 - Process for making 5-azacytosine nucleosides and their derivatives - Google Patents [patents.google.com]
A Technical Guide to the Chemical Synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine
This in-depth guide provides a comprehensive overview of the chemical synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine, an important intermediate in the production of the antineoplastic drug 5-azacytidine (B1684299). This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.
Introduction
This compound is a protected nucleoside analog where the hydroxyl groups of the ribofuranose moiety are protected by benzoyl groups. This protection strategy is crucial in nucleoside chemistry to ensure regioselectivity during the glycosylation reaction and to enhance the stability of the molecule during synthesis. The benzoyl groups are relatively stable and can be removed under mild basic conditions to yield the final active pharmaceutical ingredient, 5-azacytidine. The synthesis primarily follows a Vorbrüggen glycosylation approach, which involves the coupling of a silylated heterocyclic base with a protected sugar derivative.[1]
Core Synthetic Pathway
The synthesis of this compound is generally accomplished in two main stages:
-
Silylation of 5-azacytosine (B16484): The initial step involves the silylation of 5-azacytosine to increase its solubility in organic solvents and to activate it for the subsequent glycosylation reaction. This is typically achieved by reacting 5-azacytosine with a silylating agent like hexamethyldisilazane (B44280) (HMDS) or bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst such as ammonium (B1175870) sulfate (B86663).[2][3]
-
Glycosylation Reaction: The silylated 5-azacytosine is then coupled with a protected ribose derivative, most commonly 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This reaction is a Lewis acid-catalyzed N-glycosylation. Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-triflate) or triflic acid are frequently used as catalysts to promote the formation of the β-anomer with high stereoselectivity.[1][2]
The overall chemical transformation is depicted in the following diagram:
Caption: General synthetic scheme for this compound.
Experimental Protocols
Several detailed protocols for the synthesis of this compound have been reported in scientific literature and patents. Below are representative experimental procedures.
Protocol 1: Synthesis using BSTFA and TMS-triflate in Dichloromethane (B109758)
This protocol describes the use of bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent and trimethylsilyl trifluoromethanesulfonate (TMS-triflate) as the catalyst in dichloromethane as the solvent.[3]
Step 1: Silylation of 5-Azacytosine
-
To a suspension of 6.3 g of 5-azacytosine in 126 mL of dichloromethane, add 34.7 mL of BSTFA.
-
Heat the mixture to reflux and stir for 90 minutes until a clear solution is obtained.
Step 2: Glycosylation
-
To the clear solution from Step 1, add 11.35 mL of trimethylsilyltriflate.
-
Subsequently, add a solution of 29 g of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in 50 mL of dichloromethane over approximately ten minutes.
-
Maintain reflux and stirring for an additional 60 minutes.
-
Cool the reaction mixture to ambient temperature.
Work-up and Isolation
-
Pour the reaction mixture into a solution of 9.5 g of sodium bicarbonate in 330 mL of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization.
Protocol 2: Synthesis using HMDS and Triflic Acid in Acetonitrile (B52724)
This protocol details a one-pot synthesis where silylated 5-azacytosine is not isolated before the glycosylation step.[4]
Step 1: Preparation of Silylated 5-Azacytosine
-
A mixture of 5-azacytosine, hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate is heated at reflux.
-
After the reaction is complete, excess HMDS can be removed by distillation.
Step 2: Glycosylation
-
To a mixture of the silylated 5-azacytosine (4.5 Kg) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (8.8 Kg) in anhydrous acetonitrile (34.6 Kg), add triflic acid (600 g).
-
Heat the reaction mixture at 55°C for 12.5 hours.
Work-up and Deprotection (for conversion to 5-Azacytidine)
-
Cool the reaction mixture to 45°C and add DMSO (29 Kg).
-
Evaporate the acetonitrile under vacuum at a temperature below 50°C.
-
Cool the resulting solution to 23°C and add methanol (B129727) (13.9 Kg).
-
Add a solution of 30% sodium methoxide (B1231860) in methanol (2.5 Kg) pre-diluted with methanol (7.0 Kg).
-
Stir the solution at 23°C for 35 minutes to effect deprotection.
-
The final product, 5-azacytidine, can then be isolated by precipitation and filtration.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported synthetic procedures.
Table 1: Reagent Quantities and Ratios
| Reagent | Protocol 1[3] | Protocol 2[4] |
| 5-Azacytosine | 6.3 g | 4.5 Kg (as silylated derivative) |
| Silylating Agent | BSTFA (34.7 mL) | HMDS (used in excess) |
| Protected Ribose | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (29 g) | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (8.8 Kg) |
| Catalyst | TMS-triflate (11.35 mL) | Triflic Acid (600 g) |
| Solvent | Dichloromethane | Acetonitrile, DMSO, Methanol |
Table 2: Reaction Conditions and Yields
| Parameter | Protocol 1[3] | Protocol 2[4] |
| Silylation Temperature | Reflux | Reflux (approx. 115-135°C) |
| Silylation Time | 90 minutes | 16 hours |
| Glycosylation Temperature | Reflux | 55°C |
| Glycosylation Time | 60 minutes | 12.5 hours |
| Product Yield | Not explicitly stated for the intermediate | 71% (for the final deprotected 5-azacytidine) |
| Product Purity | Not explicitly stated | 98.89% (for crude 5-azacytidine) |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and isolation of this compound.
Caption: A typical experimental workflow for the synthesis of the target compound.
Conclusion
The chemical synthesis of this compound is a well-established process that is critical for the manufacturing of 5-azacytidine. The Vorbrüggen glycosylation of silylated 5-azacytosine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose provides a reliable route to this key intermediate. Careful control of reaction parameters such as temperature, reaction time, and the choice of catalyst and solvent is essential for achieving high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis of 5-azacytidine and its analogs.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 3. US20110245485A1 - Process for the synthesis of azacitidine and decitabine - Google Patents [patents.google.com]
- 4. US8212021B2 - Process for making 5-azacytosine nucleosides and their derivatives - Google Patents [patents.google.com]
2',3',5'-Tri-o-benzoyl-5-azacytidine: A Technical Guide to a Promising Prodrug of 5-Azacytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Azacytidine is a potent DNA methyltransferase (DNMT) inhibitor approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). However, its clinical utility is hampered by poor chemical stability and low oral bioavailability. To overcome these limitations, various prodrug strategies have been explored. This technical guide provides an in-depth overview of 2',3',5'-Tri-o-benzoyl-5-azacytidine, a lipophilic prodrug of 5-azacytidine. By masking the hydrophilic hydroxyl groups of the ribose moiety with benzoyl groups, this compound exhibits enhanced stability and has the potential for improved oral absorption. This document details the synthesis, mechanism of action, and preclinical evaluation of this compound, offering a valuable resource for researchers and drug development professionals in the field of epigenetic cancer therapy.
Introduction: The Rationale for a 5-Azacytidine Prodrug
5-Azacytidine, a nucleoside analog of cytidine, exerts its antineoplastic effects primarily through the inhibition of DNA methyltransferases (DNMTs).[1][2] By incorporating into DNA, it covalently traps DNMT enzymes, leading to their degradation and subsequent global DNA hypomethylation.[3][4] This can reactivate epigenetically silenced tumor suppressor genes, inducing cell differentiation and apoptosis in cancer cells.[2][4]
Despite its clinical efficacy, 5-azacytidine suffers from significant drawbacks:
-
Chemical Instability: The triazine ring of 5-azacytidine is susceptible to hydrolysis in aqueous solutions, leading to rapid degradation and loss of activity.
-
Poor Oral Bioavailability: As a hydrophilic molecule, its oral absorption is limited, necessitating parenteral administration which can be inconvenient for patients and lead to fluctuating plasma concentrations.[5]
To address these challenges, the development of prodrugs that mask the hydrophilic functional groups of 5-azacytidine has been a key focus of research. This compound is one such prodrug, where the hydroxyl groups of the ribose sugar are esterified with benzoyl groups.[6] This modification increases the lipophilicity and stability of the molecule, with the aim of improving its pharmacokinetic profile.
Physicochemical Properties and Prodrug Strategy
The benzoyl groups in this compound serve as temporary protecting groups that are designed to be cleaved by endogenous esterases in the body to release the active 5-azacytidine. This prodrug strategy is depicted in the following logical relationship diagram.
Data Presentation: Comparative Physicochemical Properties
While specific quantitative data for this compound is limited in publicly available literature, data for the closely related acetylated prodrug, 2',3',5'-triacetyl-5-azacytidine (TAC), provides valuable insights into the impact of acylation on the physicochemical properties of 5-azacytidine. The increased lipophilicity, as indicated by the higher LogP value of the acetylated prodrug, is expected to be even more pronounced with the bulkier benzoyl groups.
| Property | 5-Azacytidine | 2',3',5'-Triacetyl-5-azacytidine (TAC) | This compound |
| Molecular Weight ( g/mol ) | 244.20 | 370.31 | 556.53 |
| LogP | -2.17 (calculated) | -0.85 (calculated) | Data not available |
| Solubility | Soluble in water | Higher solubility than 5-azacytidine at pH 5 and 7 | Expected to have low aqueous solubility |
| Stability in Aqueous Solution | Unstable | Significantly more stable than 5-azacytidine | Expected to be more stable than TAC |
Mechanism of Action: The 5-Azacytidine Signaling Pathway
Upon release from its prodrug form, 5-azacytidine is phosphorylated to 5-azacytidine triphosphate and incorporated into replicating DNA. This triggers a cascade of events leading to the inhibition of DNA methylation and subsequent anti-tumor effects. The key steps in this signaling pathway are illustrated below.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and key assays used in its preclinical evaluation.
Synthesis of this compound
The synthesis of this compound typically follows a multi-step process involving the silylation of 5-azacytosine followed by coupling with a protected ribofuranose derivative.[7][8]
Materials:
-
5-Azacytosine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Dichloromethane (anhydrous)
-
Trimethylsilyl trifluoromethanesulfonate (TMS-triflate)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose
-
Methanol
-
Sodium bicarbonate
Procedure:
-
A suspension of 5-azacytosine in anhydrous dichloromethane is prepared in a reaction vessel under an inert atmosphere.
-
BSTFA is added to the suspension, and the mixture is heated to reflux and stirred for approximately 90 minutes until a clear solution is obtained, indicating the formation of the silylated 5-azacytosine.
-
The solution is cooled, and TMS-triflate is added, followed by the addition of a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in dichloromethane over a period of about ten minutes.
-
The reaction mixture is maintained at reflux with stirring for approximately two hours.
-
After cooling to room temperature, the reaction is quenched by pouring the mixture into methanol.
-
The crude product is purified by recrystallization to yield this compound.
In Vivo Efficacy in a Murine Leukemia Model (L1210)
The L1210 lymphocytic leukemia model is a standard preclinical model for evaluating the anti-leukemic activity of novel compounds.
Materials:
-
BDF1 mice
-
L1210 leukemia cells
-
RPMI 1640 medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle control
Procedure:
-
L1210 cells are propagated in BDF1 mice through weekly intraperitoneal (i.p.) passages.
-
For the efficacy study, L1210 cells are harvested from the ascites fluid of a donor mouse and diluted in RPMI 1640 medium.
-
A cohort of recipient BDF1 mice is inoculated i.p. with 1 x 10^5 L1210 cells per mouse.
-
Twenty-four hours post-inoculation, treatment is initiated. The mice are randomized into treatment and control groups.
-
The treatment group receives a daily oral gavage of this compound (at a molar equivalent dose to an effective dose of 5-azacytidine) for a total of 5 consecutive days. The compound is freshly prepared daily.
-
The control group receives the vehicle (e.g., sterile water for injections) following the same administration schedule.
-
The primary endpoint is the median survival time of the mice in each group. An increase in lifespan (ILS) for the treated group compared to the control group indicates anti-leukemic activity.
DNA Methyltransferase (DNMT1) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the DNMT1 enzyme.
Materials:
-
DNMT1 enzyme (purified)
-
DNMT assay buffer
-
S-adenosyl-L-methionine (SAM)
-
DNA substrate (e.g., poly(dI-dC))
-
Anti-5-methylcytosine antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
A reaction mixture containing the DNA substrate, DNMT1 enzyme, and the test compound (this compound, which would first need to be hydrolyzed in vitro to 5-azacytidine) at various concentrations is prepared in the DNMT assay buffer.
-
The methylation reaction is initiated by the addition of SAM.
-
The mixture is incubated at 37°C for a defined period to allow for DNA methylation.
-
The reaction is stopped, and the methylated DNA is captured on a microplate.
-
The plate is washed, and the anti-5-methylcytosine primary antibody is added, followed by incubation.
-
After another washing step, the HRP-conjugated secondary antibody is added and incubated.
-
The plate is washed again, and the TMB substrate is added. The color development is monitored.
-
The reaction is stopped with the stop solution, and the absorbance is read on a microplate reader at 450 nm.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without the inhibitor). The IC50 value can then be determined.
Experimental Workflows and Data Interpretation
The preclinical evaluation of this compound involves a series of in vitro and in vivo experiments to characterize its properties as a prodrug. A generalized experimental workflow is presented below.
Conclusion
This compound represents a promising prodrug strategy to enhance the therapeutic potential of 5-azacytidine. The increased lipophilicity and stability conferred by the benzoyl groups are anticipated to improve its oral bioavailability and pharmacokinetic profile, potentially leading to more consistent drug exposure and improved patient convenience. While further preclinical studies are needed to fully characterize its in vivo behavior and efficacy, the rationale for its development is strong. This technical guide provides a comprehensive foundation for researchers and drug developers interested in advancing this and similar prodrug approaches for epigenetic cancer therapies. The detailed experimental protocols and conceptual diagrams serve as a valuable resource for the design and execution of future investigations in this critical area of oncology research.
References
- 1. LogP / LogD shake-flask method [protocols.io]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DNMT1 expression partially dictates 5-Azacytidine sensitivity and correlates with RAS/MEK/ERK activity in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination chemotherapy of L1210 leukemia with 1-beta-D-arabinofuranosylcytosine and 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
2',3',5'-Tri-o-benzoyl-5-azacytidine: A Technical Guide to a Promising Prodrug of 5-Azacytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Azacytidine (B1684299) is a potent DNA methyltransferase (DNMT) inhibitor approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). However, its clinical utility is hampered by poor chemical stability and low oral bioavailability. To overcome these limitations, various prodrug strategies have been explored. This technical guide provides an in-depth overview of 2',3',5'-Tri-o-benzoyl-5-azacytidine, a lipophilic prodrug of 5-azacytidine. By masking the hydrophilic hydroxyl groups of the ribose moiety with benzoyl groups, this compound exhibits enhanced stability and has the potential for improved oral absorption. This document details the synthesis, mechanism of action, and preclinical evaluation of this compound, offering a valuable resource for researchers and drug development professionals in the field of epigenetic cancer therapy.
Introduction: The Rationale for a 5-Azacytidine Prodrug
5-Azacytidine, a nucleoside analog of cytidine, exerts its antineoplastic effects primarily through the inhibition of DNA methyltransferases (DNMTs).[1][2] By incorporating into DNA, it covalently traps DNMT enzymes, leading to their degradation and subsequent global DNA hypomethylation.[3][4] This can reactivate epigenetically silenced tumor suppressor genes, inducing cell differentiation and apoptosis in cancer cells.[2][4]
Despite its clinical efficacy, 5-azacytidine suffers from significant drawbacks:
-
Chemical Instability: The triazine ring of 5-azacytidine is susceptible to hydrolysis in aqueous solutions, leading to rapid degradation and loss of activity.
-
Poor Oral Bioavailability: As a hydrophilic molecule, its oral absorption is limited, necessitating parenteral administration which can be inconvenient for patients and lead to fluctuating plasma concentrations.[5]
To address these challenges, the development of prodrugs that mask the hydrophilic functional groups of 5-azacytidine has been a key focus of research. This compound is one such prodrug, where the hydroxyl groups of the ribose sugar are esterified with benzoyl groups.[6] This modification increases the lipophilicity and stability of the molecule, with the aim of improving its pharmacokinetic profile.
Physicochemical Properties and Prodrug Strategy
The benzoyl groups in this compound serve as temporary protecting groups that are designed to be cleaved by endogenous esterases in the body to release the active 5-azacytidine. This prodrug strategy is depicted in the following logical relationship diagram.
Data Presentation: Comparative Physicochemical Properties
While specific quantitative data for this compound is limited in publicly available literature, data for the closely related acetylated prodrug, 2',3',5'-triacetyl-5-azacytidine (TAC), provides valuable insights into the impact of acylation on the physicochemical properties of 5-azacytidine. The increased lipophilicity, as indicated by the higher LogP value of the acetylated prodrug, is expected to be even more pronounced with the bulkier benzoyl groups.
| Property | 5-Azacytidine | 2',3',5'-Triacetyl-5-azacytidine (TAC) | This compound |
| Molecular Weight ( g/mol ) | 244.20 | 370.31 | 556.53 |
| LogP | -2.17 (calculated) | -0.85 (calculated) | Data not available |
| Solubility | Soluble in water | Higher solubility than 5-azacytidine at pH 5 and 7 | Expected to have low aqueous solubility |
| Stability in Aqueous Solution | Unstable | Significantly more stable than 5-azacytidine | Expected to be more stable than TAC |
Mechanism of Action: The 5-Azacytidine Signaling Pathway
Upon release from its prodrug form, 5-azacytidine is phosphorylated to 5-azacytidine triphosphate and incorporated into replicating DNA. This triggers a cascade of events leading to the inhibition of DNA methylation and subsequent anti-tumor effects. The key steps in this signaling pathway are illustrated below.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and key assays used in its preclinical evaluation.
Synthesis of this compound
The synthesis of this compound typically follows a multi-step process involving the silylation of 5-azacytosine (B16484) followed by coupling with a protected ribofuranose derivative.[7][8]
Materials:
-
5-Azacytosine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Dichloromethane (B109758) (anhydrous)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMS-triflate)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose
-
Methanol
-
Sodium bicarbonate
Procedure:
-
A suspension of 5-azacytosine in anhydrous dichloromethane is prepared in a reaction vessel under an inert atmosphere.
-
BSTFA is added to the suspension, and the mixture is heated to reflux and stirred for approximately 90 minutes until a clear solution is obtained, indicating the formation of the silylated 5-azacytosine.
-
The solution is cooled, and TMS-triflate is added, followed by the addition of a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in dichloromethane over a period of about ten minutes.
-
The reaction mixture is maintained at reflux with stirring for approximately two hours.
-
After cooling to room temperature, the reaction is quenched by pouring the mixture into methanol.
-
The crude product is purified by recrystallization to yield this compound.
In Vivo Efficacy in a Murine Leukemia Model (L1210)
The L1210 lymphocytic leukemia model is a standard preclinical model for evaluating the anti-leukemic activity of novel compounds.
Materials:
-
BDF1 mice
-
L1210 leukemia cells
-
RPMI 1640 medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle control
Procedure:
-
L1210 cells are propagated in BDF1 mice through weekly intraperitoneal (i.p.) passages.
-
For the efficacy study, L1210 cells are harvested from the ascites fluid of a donor mouse and diluted in RPMI 1640 medium.
-
A cohort of recipient BDF1 mice is inoculated i.p. with 1 x 10^5 L1210 cells per mouse.
-
Twenty-four hours post-inoculation, treatment is initiated. The mice are randomized into treatment and control groups.
-
The treatment group receives a daily oral gavage of this compound (at a molar equivalent dose to an effective dose of 5-azacytidine) for a total of 5 consecutive days. The compound is freshly prepared daily.
-
The control group receives the vehicle (e.g., sterile water for injections) following the same administration schedule.
-
The primary endpoint is the median survival time of the mice in each group. An increase in lifespan (ILS) for the treated group compared to the control group indicates anti-leukemic activity.
DNA Methyltransferase (DNMT1) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the DNMT1 enzyme.
Materials:
-
DNMT1 enzyme (purified)
-
DNMT assay buffer
-
S-adenosyl-L-methionine (SAM)
-
DNA substrate (e.g., poly(dI-dC))
-
Anti-5-methylcytosine antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
A reaction mixture containing the DNA substrate, DNMT1 enzyme, and the test compound (this compound, which would first need to be hydrolyzed in vitro to 5-azacytidine) at various concentrations is prepared in the DNMT assay buffer.
-
The methylation reaction is initiated by the addition of SAM.
-
The mixture is incubated at 37°C for a defined period to allow for DNA methylation.
-
The reaction is stopped, and the methylated DNA is captured on a microplate.
-
The plate is washed, and the anti-5-methylcytosine primary antibody is added, followed by incubation.
-
After another washing step, the HRP-conjugated secondary antibody is added and incubated.
-
The plate is washed again, and the TMB substrate is added. The color development is monitored.
-
The reaction is stopped with the stop solution, and the absorbance is read on a microplate reader at 450 nm.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without the inhibitor). The IC50 value can then be determined.
Experimental Workflows and Data Interpretation
The preclinical evaluation of this compound involves a series of in vitro and in vivo experiments to characterize its properties as a prodrug. A generalized experimental workflow is presented below.
Conclusion
This compound represents a promising prodrug strategy to enhance the therapeutic potential of 5-azacytidine. The increased lipophilicity and stability conferred by the benzoyl groups are anticipated to improve its oral bioavailability and pharmacokinetic profile, potentially leading to more consistent drug exposure and improved patient convenience. While further preclinical studies are needed to fully characterize its in vivo behavior and efficacy, the rationale for its development is strong. This technical guide provides a comprehensive foundation for researchers and drug developers interested in advancing this and similar prodrug approaches for epigenetic cancer therapies. The detailed experimental protocols and conceptual diagrams serve as a valuable resource for the design and execution of future investigations in this critical area of oncology research.
References
- 1. LogP / LogD shake-flask method [protocols.io]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DNMT1 expression partially dictates 5-Azacytidine sensitivity and correlates with RAS/MEK/ERK activity in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination chemotherapy of L1210 leukemia with 1-beta-D-arabinofuranosylcytosine and 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2',3',5'-Tri-o-benzoyl-5-azacytidine: Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic derivative and prodrug of the well-established DNA methyltransferase (DNMT) inhibitor, 5-azacytidine. The strategic addition of benzoyl groups to the ribose moiety enhances the compound's stability, addressing the limitations of the parent drug's poor aqueous stability. In vivo, these protective benzoyl groups are anticipated to be cleaved by esterases, releasing the active 5-azacytidine to exert its therapeutic effects. This guide provides a comprehensive overview of the structure, synthesis, mechanism of action, and potential therapeutic applications of this compound, with a focus on its role in epigenetic modification. While specific quantitative data for the benzoylated compound is limited in publicly available literature, this document extrapolates its functional aspects from the extensive data on its active metabolite, 5-azacytidine, and its acetylated analog, 2',3',5'-triacetyl-5-azacytidine (TAC).
Core Structure and Chemical Properties
This compound is characterized by a 5-azacytosine base linked to a β-D-ribofuranose ring. The key structural feature is the esterification of the 2', 3', and 5' hydroxyl groups of the ribose sugar with benzoyl groups.[1] This modification significantly increases the molecule's hydrophobicity and steric bulk, which in turn enhances its resistance to enzymatic degradation and improves its solubility in organic solvents.[1] The benzoyl protecting groups offer greater stability against premature hydrolysis compared to acetyl groups, making the compound more suitable for multi-step synthetic processes and potentially improving its pharmacokinetic profile.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C29H24N4O8 | [1] |
| Molecular Weight | 556.53 g/mol | Pharmaffiliates |
| IUPAC Name | [(2R,3R,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-bis(benzoyloxy)oxolan-2-yl]methyl benzoate | [1] |
| CAS Number | 28998-36-9 | Pharmaffiliates |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents like DMSO and DMF | [1] |
Synthesis and Manufacturing
The primary synthetic route for this compound is the Vorbrüggen glycosylation .[1] This method involves the coupling of a silylated nucleobase with a protected sugar derivative.
Experimental Protocol: Vorbrüggen Glycosylation for this compound Synthesis
This protocol is a generalized representation based on established Vorbrüggen glycosylation procedures for similar nucleosides.
Materials:
-
5-Azacytosine
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate (catalyst)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Anhydrous acetonitrile
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or other Lewis acid
-
Sodium bicarbonate solution
-
Dichloromethane
-
Magnesium sulfate
-
Methanol
-
Sodium methoxide solution
Procedure:
-
Silylation of 5-Azacytosine:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), a mixture of 5-azacytosine, an excess of hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate is heated at reflux.
-
The reaction is monitored until a clear solution is obtained, indicating the formation of the silylated 5-azacytosine.
-
Excess HMDS is removed under reduced pressure to yield the silylated base as a residue.
-
-
Glycosylation Reaction:
-
The silylated 5-azacytosine residue is dissolved in anhydrous acetonitrile.
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is added to the solution.
-
The mixture is cooled in an ice bath, and a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
The reaction mixture is quenched by pouring it into a cold aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted multiple times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude this compound is purified by column chromatography on silica gel.
-
-
Deprotection (to yield 5-azacytidine):
-
The purified this compound is dissolved in methanol.
-
A catalytic amount of sodium methoxide solution in methanol is added.
-
The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The reaction is neutralized with an acidic resin, filtered, and the filtrate is concentrated to yield crude 5-azacytidine, which can be further purified by recrystallization.[2]
-
Caption: Synthesis of this compound via Vorbrüggen Glycosylation.
Mechanism of Action and Function
This compound functions as a prodrug, meaning it is inactive in its initial form and requires metabolic conversion to its active counterpart, 5-azacytidine.
In Vivo Activation
It is anticipated that upon administration, the benzoyl ester groups of this compound are hydrolyzed by esterases, which are abundant in the liver and plasma.[1] This enzymatic cleavage releases the active drug, 5-azacytidine, into the systemic circulation.[1] The greater stability of the benzoyl groups compared to acetyl groups may lead to a more sustained release of the active compound.[1]
Cellular Uptake and Phosphorylation
Once released, 5-azacytidine is transported into cells via nucleoside transporters. Inside the cell, it is phosphorylated by uridine-cytidine kinase to 5-azacytidine monophosphate, and subsequently to the diphosphate and triphosphate forms.
Inhibition of DNA Methyltransferase (DNMT)
The primary mechanism of action of 5-azacytidine is the inhibition of DNA methyltransferases, particularly DNMT1.[3] During DNA replication, 5-azacytidine triphosphate is incorporated into the newly synthesized DNA strand in place of cytidine. When DNMTs attempt to methylate this analog, a covalent bond is formed between the enzyme and the 5-azacytidine residue. This covalent complex traps the DNMT enzyme, leading to its degradation via the proteasomal pathway.[4] The depletion of active DNMTs results in a passive, replication-dependent demethylation of the genome.
Caption: Cellular mechanism of action of 5-azacytidine following release from its prodrug.
Downstream Cellular Effects
The resulting hypomethylation of DNA, particularly in the promoter regions of genes, can lead to the re-expression of silenced tumor suppressor genes.[5] For example, 5-azacytidine has been shown to induce the expression of the p53 tumor suppressor gene in cancer cells that have a methylated TP53 promoter.[6][7] The reactivation of such genes can trigger cell cycle arrest, differentiation, and apoptosis, which are the ultimate anti-tumor effects of the drug.[8]
Quantitative Biological Data
Direct quantitative biological data for this compound is not extensively available in the public domain. The following tables summarize key data for its active metabolite, 5-azacytidine, and the related prodrug, 2',3',5'-triacetyl-5-azacytidine (TAC), to provide a basis for understanding its potential activity.
Table 2: In Vitro Activity of 5-Azacytidine and its Analogs
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| 5-Azacytidine | HL-60 (Human Leukemia) | Growth Inhibition | GI50 | 0.29 µM | [9] |
| 5-Azacytidine | MOLT-4 (Human Leukemia) | MTT Assay | IC50 (24h) | 16.51 µM | [10] |
| 5-Azacytidine | Jurkat (Human Leukemia) | MTT Assay | IC50 (24h) | 12.81 µM | [10] |
| 5-Azacytidine | EC9706 (Esophageal Cancer) | Cell Proliferation | - | Significant inhibition at 50 µM | [11] |
| 2',3',5'-triacetyl-5-azacytidine (TAC) | L1210 (Mouse Leukemia) | Proliferation Assay | IC50 | >100-fold higher than 5-azacytidine (0.2 µM) | [12] |
Note: The higher IC50 for TAC in vitro is expected as cultured cells may lack sufficient esterase activity to efficiently convert the prodrug to its active form.
Table 3: Pharmacokinetic Parameters of 5-Azacytidine and 2',3',5'-triacetyl-5-azacytidine (TAC) in Mice
| Compound | Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| 5-Azacytidine | 25 mg/kg i.v. | ~1500 | ~0.1 | ~400 | - | [13] |
| 2',3',5'-triacetyl-5-azacytidine (TAC) | 38 mg/kg p.o. | ~150 | ~0.5 | ~200 | ~50 | [13] |
Note: Data for TAC demonstrates the feasibility of oral administration for a prodrug of 5-azacytidine, suggesting a potential advantage for the more stable benzoylated version.
Experimental Protocols for Biological Assays
The following are generalized protocols for key experiments to evaluate the biological activity of DNMT inhibitors like 5-azacytidine, which would be applicable to studies of this compound following its conversion to the active form.
DNA Methyltransferase (DNMT) Activity/Inhibition Assay
Principle: This assay measures the activity of DNMTs by quantifying the transfer of a methyl group from a donor (S-adenosylmethionine, SAM) to a DNA substrate. Inhibition is measured by the reduction in this activity in the presence of an inhibitor.
Procedure (ELISA-based): [14]
-
A cytosine-rich DNA substrate is coated onto microplate wells.
-
Nuclear extracts or purified DNMT enzymes are added to the wells along with the methyl group donor, S-adenosylmethionine (SAM), and the test compound (e.g., 5-azacytidine).
-
The plate is incubated to allow for the methylation of the DNA substrate.
-
The wells are washed, and an anti-5-methylcytosine antibody is added, which specifically binds to the methylated DNA.
-
After another washing step, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A colorimetric substrate is added, and the absorbance is measured using a microplate reader. The intensity of the color is proportional to the amount of methylated DNA, and thus to the DNMT activity.
Caption: Workflow for an ELISA-based DNA methyltransferase (DNMT) activity/inhibition assay.
Cell Viability (MTT) Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.
Procedure: [10]
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.
Procedure: [11]
-
Cells are treated with the test compound for a desired time.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cell suspension.
-
The cells are incubated in the dark at room temperature.
-
The stained cells are analyzed by flow cytometry. The results allow for the quantification of different cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+).
Conclusion and Future Directions
This compound represents a promising prodrug of 5-azacytidine with enhanced stability due to its benzoyl protecting groups. Its mechanism of action is predicated on the in vivo release of 5-azacytidine, a potent DNA methyltransferase inhibitor that can reactivate tumor suppressor genes and induce apoptosis in cancer cells. While direct quantitative data for the benzoylated compound is limited, the extensive research on 5-azacytidine provides a strong rationale for its therapeutic potential.
Future research should focus on elucidating the specific pharmacokinetic and pharmacodynamic profile of this compound to determine if its enhanced stability translates to improved bioavailability, a more sustained release of the active drug, and ultimately, enhanced therapeutic efficacy and reduced toxicity compared to 5-azacytidine and its acetylated counterparts. Such studies are crucial for advancing this compound through the drug development pipeline and realizing its potential in the epigenetic therapy of cancer.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 3. DNMT1 expression partially dictates 5-Azacytidine sensitivity and correlates with RAS/MEK/ERK activity in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. 5-Azacytidine (5-aza) Induces p53-associated Cell Death Through Inhibition of DNA Methyltransferase Activity in Hep3B and HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Azacytidine suppresses EC9706 cell proliferation and metastasis by upregulating the expression of SOX17 and CDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit | EpigenTek [epigentek.com]
An In-Depth Technical Guide to 2',3',5'-Tri-o-benzoyl-5-azacytidine: Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic derivative and prodrug of the well-established DNA methyltransferase (DNMT) inhibitor, 5-azacytidine (B1684299). The strategic addition of benzoyl groups to the ribose moiety enhances the compound's stability, addressing the limitations of the parent drug's poor aqueous stability. In vivo, these protective benzoyl groups are anticipated to be cleaved by esterases, releasing the active 5-azacytidine to exert its therapeutic effects. This guide provides a comprehensive overview of the structure, synthesis, mechanism of action, and potential therapeutic applications of this compound, with a focus on its role in epigenetic modification. While specific quantitative data for the benzoylated compound is limited in publicly available literature, this document extrapolates its functional aspects from the extensive data on its active metabolite, 5-azacytidine, and its acetylated analog, 2',3',5'-triacetyl-5-azacytidine (TAC).
Core Structure and Chemical Properties
This compound is characterized by a 5-azacytosine (B16484) base linked to a β-D-ribofuranose ring. The key structural feature is the esterification of the 2', 3', and 5' hydroxyl groups of the ribose sugar with benzoyl groups.[1] This modification significantly increases the molecule's hydrophobicity and steric bulk, which in turn enhances its resistance to enzymatic degradation and improves its solubility in organic solvents.[1] The benzoyl protecting groups offer greater stability against premature hydrolysis compared to acetyl groups, making the compound more suitable for multi-step synthetic processes and potentially improving its pharmacokinetic profile.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C29H24N4O8 | [1] |
| Molecular Weight | 556.53 g/mol | Pharmaffiliates |
| IUPAC Name | [(2R,3R,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-bis(benzoyloxy)oxolan-2-yl]methyl benzoate | [1] |
| CAS Number | 28998-36-9 | Pharmaffiliates |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents like DMSO and DMF | [1] |
Synthesis and Manufacturing
The primary synthetic route for this compound is the Vorbrüggen glycosylation .[1] This method involves the coupling of a silylated nucleobase with a protected sugar derivative.
Experimental Protocol: Vorbrüggen Glycosylation for this compound Synthesis
This protocol is a generalized representation based on established Vorbrüggen glycosylation procedures for similar nucleosides.
Materials:
-
5-Azacytosine
-
Ammonium (B1175870) sulfate (B86663) (catalyst)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Anhydrous acetonitrile
-
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or other Lewis acid
-
Sodium bicarbonate solution
-
Dichloromethane
-
Magnesium sulfate
-
Sodium methoxide (B1231860) solution
Procedure:
-
Silylation of 5-Azacytosine:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), a mixture of 5-azacytosine, an excess of hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate is heated at reflux.
-
The reaction is monitored until a clear solution is obtained, indicating the formation of the silylated 5-azacytosine.
-
Excess HMDS is removed under reduced pressure to yield the silylated base as a residue.
-
-
Glycosylation Reaction:
-
The silylated 5-azacytosine residue is dissolved in anhydrous acetonitrile.
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is added to the solution.
-
The mixture is cooled in an ice bath, and a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
The reaction mixture is quenched by pouring it into a cold aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted multiple times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude this compound is purified by column chromatography on silica (B1680970) gel.
-
-
Deprotection (to yield 5-azacytidine):
-
The purified this compound is dissolved in methanol.
-
A catalytic amount of sodium methoxide solution in methanol is added.
-
The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The reaction is neutralized with an acidic resin, filtered, and the filtrate is concentrated to yield crude 5-azacytidine, which can be further purified by recrystallization.[2]
-
Caption: Synthesis of this compound via Vorbrüggen Glycosylation.
Mechanism of Action and Function
This compound functions as a prodrug, meaning it is inactive in its initial form and requires metabolic conversion to its active counterpart, 5-azacytidine.
In Vivo Activation
It is anticipated that upon administration, the benzoyl ester groups of this compound are hydrolyzed by esterases, which are abundant in the liver and plasma.[1] This enzymatic cleavage releases the active drug, 5-azacytidine, into the systemic circulation.[1] The greater stability of the benzoyl groups compared to acetyl groups may lead to a more sustained release of the active compound.[1]
Cellular Uptake and Phosphorylation
Once released, 5-azacytidine is transported into cells via nucleoside transporters. Inside the cell, it is phosphorylated by uridine-cytidine kinase to 5-azacytidine monophosphate, and subsequently to the diphosphate (B83284) and triphosphate forms.
Inhibition of DNA Methyltransferase (DNMT)
The primary mechanism of action of 5-azacytidine is the inhibition of DNA methyltransferases, particularly DNMT1.[3] During DNA replication, 5-azacytidine triphosphate is incorporated into the newly synthesized DNA strand in place of cytidine. When DNMTs attempt to methylate this analog, a covalent bond is formed between the enzyme and the 5-azacytidine residue. This covalent complex traps the DNMT enzyme, leading to its degradation via the proteasomal pathway.[4] The depletion of active DNMTs results in a passive, replication-dependent demethylation of the genome.
Caption: Cellular mechanism of action of 5-azacytidine following release from its prodrug.
Downstream Cellular Effects
The resulting hypomethylation of DNA, particularly in the promoter regions of genes, can lead to the re-expression of silenced tumor suppressor genes.[5] For example, 5-azacytidine has been shown to induce the expression of the p53 tumor suppressor gene in cancer cells that have a methylated TP53 promoter.[6][7] The reactivation of such genes can trigger cell cycle arrest, differentiation, and apoptosis, which are the ultimate anti-tumor effects of the drug.[8]
Quantitative Biological Data
Direct quantitative biological data for this compound is not extensively available in the public domain. The following tables summarize key data for its active metabolite, 5-azacytidine, and the related prodrug, 2',3',5'-triacetyl-5-azacytidine (TAC), to provide a basis for understanding its potential activity.
Table 2: In Vitro Activity of 5-Azacytidine and its Analogs
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| 5-Azacytidine | HL-60 (Human Leukemia) | Growth Inhibition | GI50 | 0.29 µM | [9] |
| 5-Azacytidine | MOLT-4 (Human Leukemia) | MTT Assay | IC50 (24h) | 16.51 µM | [10] |
| 5-Azacytidine | Jurkat (Human Leukemia) | MTT Assay | IC50 (24h) | 12.81 µM | [10] |
| 5-Azacytidine | EC9706 (Esophageal Cancer) | Cell Proliferation | - | Significant inhibition at 50 µM | [11] |
| 2',3',5'-triacetyl-5-azacytidine (TAC) | L1210 (Mouse Leukemia) | Proliferation Assay | IC50 | >100-fold higher than 5-azacytidine (0.2 µM) | [12] |
Note: The higher IC50 for TAC in vitro is expected as cultured cells may lack sufficient esterase activity to efficiently convert the prodrug to its active form.
Table 3: Pharmacokinetic Parameters of 5-Azacytidine and 2',3',5'-triacetyl-5-azacytidine (TAC) in Mice
| Compound | Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| 5-Azacytidine | 25 mg/kg i.v. | ~1500 | ~0.1 | ~400 | - | [13] |
| 2',3',5'-triacetyl-5-azacytidine (TAC) | 38 mg/kg p.o. | ~150 | ~0.5 | ~200 | ~50 | [13] |
Note: Data for TAC demonstrates the feasibility of oral administration for a prodrug of 5-azacytidine, suggesting a potential advantage for the more stable benzoylated version.
Experimental Protocols for Biological Assays
The following are generalized protocols for key experiments to evaluate the biological activity of DNMT inhibitors like 5-azacytidine, which would be applicable to studies of this compound following its conversion to the active form.
DNA Methyltransferase (DNMT) Activity/Inhibition Assay
Principle: This assay measures the activity of DNMTs by quantifying the transfer of a methyl group from a donor (S-adenosylmethionine, SAM) to a DNA substrate. Inhibition is measured by the reduction in this activity in the presence of an inhibitor.
Procedure (ELISA-based): [14]
-
A cytosine-rich DNA substrate is coated onto microplate wells.
-
Nuclear extracts or purified DNMT enzymes are added to the wells along with the methyl group donor, S-adenosylmethionine (SAM), and the test compound (e.g., 5-azacytidine).
-
The plate is incubated to allow for the methylation of the DNA substrate.
-
The wells are washed, and an anti-5-methylcytosine antibody is added, which specifically binds to the methylated DNA.
-
After another washing step, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A colorimetric substrate is added, and the absorbance is measured using a microplate reader. The intensity of the color is proportional to the amount of methylated DNA, and thus to the DNMT activity.
Caption: Workflow for an ELISA-based DNA methyltransferase (DNMT) activity/inhibition assay.
Cell Viability (MTT) Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Procedure: [10]
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.
Procedure: [11]
-
Cells are treated with the test compound for a desired time.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cell suspension.
-
The cells are incubated in the dark at room temperature.
-
The stained cells are analyzed by flow cytometry. The results allow for the quantification of different cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+).
Conclusion and Future Directions
This compound represents a promising prodrug of 5-azacytidine with enhanced stability due to its benzoyl protecting groups. Its mechanism of action is predicated on the in vivo release of 5-azacytidine, a potent DNA methyltransferase inhibitor that can reactivate tumor suppressor genes and induce apoptosis in cancer cells. While direct quantitative data for the benzoylated compound is limited, the extensive research on 5-azacytidine provides a strong rationale for its therapeutic potential.
Future research should focus on elucidating the specific pharmacokinetic and pharmacodynamic profile of this compound to determine if its enhanced stability translates to improved bioavailability, a more sustained release of the active drug, and ultimately, enhanced therapeutic efficacy and reduced toxicity compared to 5-azacytidine and its acetylated counterparts. Such studies are crucial for advancing this compound through the drug development pipeline and realizing its potential in the epigenetic therapy of cancer.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 3. DNMT1 expression partially dictates 5-Azacytidine sensitivity and correlates with RAS/MEK/ERK activity in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. 5-Azacytidine (5-aza) Induces p53-associated Cell Death Through Inhibition of DNA Methyltransferase Activity in Hep3B and HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Azacytidine suppresses EC9706 cell proliferation and metastasis by upregulating the expression of SOX17 and CDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit | EpigenTek [epigentek.com]
An In-Depth Technical Guide to 2',3',5'-Tri-o-benzoyl-5-azacytidine: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic derivative of the nucleoside analog 5-azacytidine. It serves as a prodrug, designed to enhance the stability and bioavailability of the parent compound, 5-azacytidine, a potent inhibitor of DNA methyltransferase (DNMT) with established anti-neoplastic activity.[1] The benzoyl groups at the 2', 3', and 5' positions of the ribose sugar moiety increase the lipophilicity and protect the molecule from premature degradation, offering potential advantages in drug delivery and formulation.[2] This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and the known biological effects and signaling pathways associated with this compound and its active metabolite.
Physical and Chemical Properties
This compound is a cytidine analog characterized by the presence of three benzoyl groups attached to the ribose sugar. These modifications significantly influence its physical and chemical characteristics, particularly its stability and solubility. The benzoyl groups provide greater resistance to premature hydrolysis compared to acetylated analogs.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C29H24N4O8 | [2] |
| Molecular Weight | 556.5 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | [2] |
| Stability | More resistant to premature hydrolysis than acetylated analogs.[2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a Vorbrüggen glycosylation reaction. This involves the coupling of a silylated 5-azacytosine with a protected ribose derivative, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. A detailed one-pot synthesis protocol for the subsequent conversion to azacitidine, which proceeds via the formation of this compound, is described in US Patent 8,212,021 B2. While the patent focuses on the final product, the initial steps outline the formation of the title compound.
Experimental Workflow for Synthesis
Caption: Synthesis workflow for this compound and its deprotection.
Detailed Protocol (adapted from US Patent 8,212,021 B2 for the formation of the intermediate): [3]
-
Silylation of 5-Azacytosine: A mixture of 5-azacytosine, hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate is heated at reflux. The progress of the reaction is monitored until a clear solution is obtained, indicating the formation of silylated 5-azacytosine. Excess HMDS is then removed under vacuum.
-
Coupling Reaction (Vorbrüggen Glycosylation):
-
A mixture of the silylated 5-azacytosine (e.g., 2-[(trimethylsilyl)amino]-4-[(trimethylsilyl)oxy]-s-triazine, 4.5 Kg) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (8.8 Kg) is prepared in anhydrous acetonitrile (34.6 Kg).
-
Trifluoromethanesulfonic acid (TfOH, 600 g) is added as a catalyst.
-
The reaction mixture is heated at 55 °C for 12.5 hours. This step results in the formation of this compound in the reaction mixture.
-
-
Work-up and Isolation (Hypothetical, as the patent proceeds to deprotection):
-
The reaction mixture would be cooled and the solvent evaporated.
-
The residue would be dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with aqueous sodium bicarbonate solution and brine.
-
The organic layer would be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification of the crude this compound could be achieved by column chromatography on silica gel.
-
-
Deprotection to 5-Azacytidine: The benzoyl groups can be removed by treatment with a solution of sodium methoxide in methanol.[2]
Biological Activity and Signaling Pathways
The biological activity of this compound is primarily attributed to its in vivo conversion to the active metabolite, 5-azacytidine. 5-Azacytidine is a well-characterized inhibitor of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation.
Mechanism of Action
-
Cellular Uptake and Activation: this compound, being more lipophilic, is expected to have enhanced cell permeability compared to 5-azacytidine. Once inside the cell, it is believed to be hydrolyzed by cellular esterases to release 5-azacytidine.
-
Inhibition of DNA Methyltransferase: 5-Azacytidine is a pyrimidine analog that gets incorporated into newly synthesized DNA and RNA. When incorporated into DNA, it covalently traps DNMTs, leading to the depletion of these enzymes and subsequent global DNA hypomethylation.
-
Gene Reactivation: The resulting DNA hypomethylation can lead to the re-expression of silenced tumor suppressor genes, triggering downstream cellular responses such as cell cycle arrest, differentiation, and apoptosis.
Signaling Pathway of 5-Azacytidine Action
Caption: Mechanism of action of 5-azacytidine following administration of its prodrug.
Direct Biological Effects
Currently, there is a lack of published data on the direct biological effects of this compound itself, independent of its conversion to 5-azacytidine. The primary focus of research has been on its role as a more stable delivery form of the active drug.
Conclusion
This compound represents a promising prodrug strategy to improve the therapeutic index of 5-azacytidine. Its enhanced stability and lipophilicity are key chemical features that may translate to improved pharmacokinetic properties. The primary mechanism of action is through its conversion to 5-azacytidine and subsequent inhibition of DNA methyltransferase, leading to epigenetic modifications and anti-cancer effects. Further research is warranted to fully elucidate the specific physical properties of this compound, optimize its synthesis and purification for research and potential clinical applications, and to investigate any direct biological activities it may possess. This technical guide provides a foundational resource for researchers and drug development professionals working with this important class of epigenetic modulators.
References
- 1. Comprehensive mapping of the effects of azacitidine on DNA methylation, repressive/permissive histone marks and gene expression in primary cells from patients with MDS and MDS-related disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound () for sale [vulcanchem.com]
- 3. The effects of 5-azacytidine on the function and number of regulatory T cells and T-effectors in myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2',3',5'-Tri-o-benzoyl-5-azacytidine: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic derivative of the nucleoside analog 5-azacytidine (B1684299). It serves as a prodrug, designed to enhance the stability and bioavailability of the parent compound, 5-azacytidine, a potent inhibitor of DNA methyltransferase (DNMT) with established anti-neoplastic activity.[1] The benzoyl groups at the 2', 3', and 5' positions of the ribose sugar moiety increase the lipophilicity and protect the molecule from premature degradation, offering potential advantages in drug delivery and formulation.[2] This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and the known biological effects and signaling pathways associated with this compound and its active metabolite.
Physical and Chemical Properties
This compound is a cytidine (B196190) analog characterized by the presence of three benzoyl groups attached to the ribose sugar. These modifications significantly influence its physical and chemical characteristics, particularly its stability and solubility. The benzoyl groups provide greater resistance to premature hydrolysis compared to acetylated analogs.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C29H24N4O8 | [2] |
| Molecular Weight | 556.5 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | [2] |
| Stability | More resistant to premature hydrolysis than acetylated analogs.[2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a Vorbrüggen glycosylation reaction. This involves the coupling of a silylated 5-azacytosine (B16484) with a protected ribose derivative, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. A detailed one-pot synthesis protocol for the subsequent conversion to azacitidine, which proceeds via the formation of this compound, is described in US Patent 8,212,021 B2. While the patent focuses on the final product, the initial steps outline the formation of the title compound.
Experimental Workflow for Synthesis
Caption: Synthesis workflow for this compound and its deprotection.
Detailed Protocol (adapted from US Patent 8,212,021 B2 for the formation of the intermediate): [3]
-
Silylation of 5-Azacytosine: A mixture of 5-azacytosine, hexamethyldisilazane (B44280) (HMDS), and a catalytic amount of ammonium (B1175870) sulfate (B86663) is heated at reflux. The progress of the reaction is monitored until a clear solution is obtained, indicating the formation of silylated 5-azacytosine. Excess HMDS is then removed under vacuum.
-
Coupling Reaction (Vorbrüggen Glycosylation):
-
A mixture of the silylated 5-azacytosine (e.g., 2-[(trimethylsilyl)amino]-4-[(trimethylsilyl)oxy]-s-triazine, 4.5 Kg) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (8.8 Kg) is prepared in anhydrous acetonitrile (B52724) (34.6 Kg).
-
Trifluoromethanesulfonic acid (TfOH, 600 g) is added as a catalyst.
-
The reaction mixture is heated at 55 °C for 12.5 hours. This step results in the formation of this compound in the reaction mixture.
-
-
Work-up and Isolation (Hypothetical, as the patent proceeds to deprotection):
-
The reaction mixture would be cooled and the solvent evaporated.
-
The residue would be dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with aqueous sodium bicarbonate solution and brine.
-
The organic layer would be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification of the crude this compound could be achieved by column chromatography on silica (B1680970) gel.
-
-
Deprotection to 5-Azacytidine: The benzoyl groups can be removed by treatment with a solution of sodium methoxide (B1231860) in methanol.[2]
Biological Activity and Signaling Pathways
The biological activity of this compound is primarily attributed to its in vivo conversion to the active metabolite, 5-azacytidine. 5-Azacytidine is a well-characterized inhibitor of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation.
Mechanism of Action
-
Cellular Uptake and Activation: this compound, being more lipophilic, is expected to have enhanced cell permeability compared to 5-azacytidine. Once inside the cell, it is believed to be hydrolyzed by cellular esterases to release 5-azacytidine.
-
Inhibition of DNA Methyltransferase: 5-Azacytidine is a pyrimidine (B1678525) analog that gets incorporated into newly synthesized DNA and RNA. When incorporated into DNA, it covalently traps DNMTs, leading to the depletion of these enzymes and subsequent global DNA hypomethylation.
-
Gene Reactivation: The resulting DNA hypomethylation can lead to the re-expression of silenced tumor suppressor genes, triggering downstream cellular responses such as cell cycle arrest, differentiation, and apoptosis.
Signaling Pathway of 5-Azacytidine Action
Caption: Mechanism of action of 5-azacytidine following administration of its prodrug.
Direct Biological Effects
Currently, there is a lack of published data on the direct biological effects of this compound itself, independent of its conversion to 5-azacytidine. The primary focus of research has been on its role as a more stable delivery form of the active drug.
Conclusion
This compound represents a promising prodrug strategy to improve the therapeutic index of 5-azacytidine. Its enhanced stability and lipophilicity are key chemical features that may translate to improved pharmacokinetic properties. The primary mechanism of action is through its conversion to 5-azacytidine and subsequent inhibition of DNA methyltransferase, leading to epigenetic modifications and anti-cancer effects. Further research is warranted to fully elucidate the specific physical properties of this compound, optimize its synthesis and purification for research and potential clinical applications, and to investigate any direct biological activities it may possess. This technical guide provides a foundational resource for researchers and drug development professionals working with this important class of epigenetic modulators.
References
- 1. Comprehensive mapping of the effects of azacitidine on DNA methylation, repressive/permissive histone marks and gene expression in primary cells from patients with MDS and MDS-related disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound () for sale [vulcanchem.com]
- 3. The effects of 5-azacytidine on the function and number of regulatory T cells and T-effectors in myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Vorbrüggen Glycosylation Synthesis of 2',3',5'-Tri-O-benzoyl-5-azacytidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2',3',5'-Tri-O-benzoyl-5-azacytidine, a key intermediate in the production of the epigenetic drug 5-azacytidine. The core of this synthesis lies in the Vorbrüggen glycosylation, a powerful method for the formation of N-glycosidic bonds. This document provides a comprehensive overview of the chemical pathway, detailed experimental protocols, and the biological mechanism of action of the active compound.
Introduction
5-Azacytidine is a potent DNA methyltransferase (DNMT) inhibitor used in the treatment of myelodysplastic syndromes and certain types of leukemia.[1][2] Its synthesis often proceeds through a protected intermediate, this compound, which is subsequently deprotected to yield the active pharmaceutical ingredient. The benzoyl protecting groups offer stability during the synthesis and can be removed under mild conditions.[3] The key step in this synthesis is the Vorbrüggen glycosylation, which involves the coupling of a silylated nucleobase with a protected sugar derivative in the presence of a Lewis acid catalyst.[4]
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:
-
Silylation of 5-azacytosine: The initial step involves the silylation of 5-azacytosine to increase its nucleophilicity and solubility in organic solvents. This is typically achieved using a silylating agent like hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate.[5]
-
Vorbrüggen Glycosylation: The silylated 5-azacytosine is then coupled with a protected ribose derivative, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst, most commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf).[5] This reaction forms the crucial N-glycosidic bond.
-
Deprotection: The final step involves the removal of the benzoyl protecting groups from the ribose moiety to yield 5-azacytidine. This is typically accomplished by transesterification using a base such as sodium methoxide in methanol or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[6][7]
Experimental Protocols
Silylation of 5-Azacytosine
Objective: To prepare silylated 5-azacytosine for the subsequent glycosylation reaction.
Procedure:
-
A mixture of 5-azacytosine, an excess of hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate is heated to reflux.[5]
-
The reaction is monitored until a complete solution is formed, indicating the formation of the silylated derivative.[5]
-
The excess HMDS is removed under reduced pressure to yield the crude silylated 5-azacytosine, which is used directly in the next step without further purification.[5]
| Parameter | Value/Condition | Reference |
| Silylating Agent | Hexamethyldisilazane (HMDS) | [5] |
| Catalyst | Ammonium Sulfate | [5] |
| Temperature | Reflux | [5] |
| Reaction Time | 2-6 hours | [8] |
Vorbrüggen Glycosylation
Objective: To couple silylated 5-azacytosine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
Procedure:
-
The crude silylated 5-azacytosine and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose are dissolved in an anhydrous aprotic solvent such as acetonitrile or dichloromethane.[4][8]
-
The solution is cooled to 0°C in an ice bath.
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added dropwise to the cooled solution.[8]
-
The reaction mixture is stirred at room temperature for several hours.[8]
-
The reaction is quenched by pouring it into a cold aqueous solution of sodium bicarbonate.[8]
-
The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are washed, dried, and concentrated under reduced pressure.[8]
-
The crude this compound can be purified by recrystallization.
| Parameter | Value/Condition | Reference |
| Glycosyl Donor | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | [4] |
| Lewis Acid Catalyst | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | [8] |
| Solvent | Acetonitrile or Dichloromethane | [4][8] |
| Temperature | 0°C to Room Temperature | [8] |
| Reaction Time | 3-20 hours | [5][8] |
| Yield | ~85% (for the acetylated analogue) | [8] |
Deprotection of this compound
Objective: To remove the benzoyl protecting groups to obtain 5-azacytidine.
Procedure:
-
This compound is dissolved in methanol.
-
A catalytic amount of sodium methoxide in methanol is added to the solution.[4]
-
The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The reaction is neutralized, and the solvent is removed under reduced pressure.
-
The crude 5-azacytidine is purified by recrystallization from a solvent mixture such as dimethyl sulfoxide (DMSO) and methanol.[4]
| Parameter | Value/Condition | Reference |
| Deprotecting Agent | Sodium methoxide in methanol | [4] |
| Solvent | Methanol | [4] |
| Temperature | Room Temperature | [4] |
| Purification | Recrystallization from DMSO/Methanol | [4] |
Data Presentation
Quantitative Data Summary
| Step | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| Silylation | 5-azacytosine, HMDS, (NH₄)₂SO₄ | Reflux | 2-6 | High (used in situ) |
| Glycosylation | Silylated 5-azacytosine, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, TMSOTf, Acetonitrile/Dichloromethane | 0 to RT | 3-20 | ~85 (acetyl analogue) |
| Deprotection | This compound, NaOMe, Methanol | RT | Varies | High |
Characterization Data
-
¹H NMR (CDCl₃, 500 MHz): Expected signals would include aromatic protons from the benzoyl groups, the anomeric proton of the ribose ring, and other ribose protons. For the acetylated analogue, characteristic peaks are observed at δ 8.18 (s, 1H), 7.69 (s, 1H), 6.33 (s, 1H), 5.82 (d, 1H), 5.54 (t, 1H), 5.41 (t, 1H), 4.30–4.41 (m, 3H), and acetyl protons around 2.1 ppm.[8][9]
-
¹³C NMR (CDCl₃, 125 MHz): Expected signals would include carbons of the triazine ring, the ribose sugar, and the benzoyl groups. For the acetylated analogue, peaks are observed at δ 170.3, 169.6, 169.5, 166.0, 156.0, 153.1, 89.7, 79.9, 73.7, 69.9, 62.8, and acetyl carbons around 20 ppm.[8][9]
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (C₂₉H₂₄N₄O₈, MW: 556.53 g/mol ).[3]
Mandatory Visualizations
Synthesis Workflow
References
- 1. Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound () for sale [vulcanchem.com]
- 4. WO2010017547A1 - Process for making 5-azacytosine nucleosides and their derivatives - Google Patents [patents.google.com]
- 5. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Vorbrüggen Glycosylation Synthesis of 2',3',5'-Tri-O-benzoyl-5-azacytidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2',3',5'-Tri-O-benzoyl-5-azacytidine, a key intermediate in the production of the epigenetic drug 5-azacytidine (B1684299). The core of this synthesis lies in the Vorbrüggen glycosylation, a powerful method for the formation of N-glycosidic bonds. This document provides a comprehensive overview of the chemical pathway, detailed experimental protocols, and the biological mechanism of action of the active compound.
Introduction
5-Azacytidine is a potent DNA methyltransferase (DNMT) inhibitor used in the treatment of myelodysplastic syndromes and certain types of leukemia.[1][2] Its synthesis often proceeds through a protected intermediate, this compound, which is subsequently deprotected to yield the active pharmaceutical ingredient. The benzoyl protecting groups offer stability during the synthesis and can be removed under mild conditions.[3] The key step in this synthesis is the Vorbrüggen glycosylation, which involves the coupling of a silylated nucleobase with a protected sugar derivative in the presence of a Lewis acid catalyst.[4]
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:
-
Silylation of 5-azacytosine (B16484): The initial step involves the silylation of 5-azacytosine to increase its nucleophilicity and solubility in organic solvents. This is typically achieved using a silylating agent like hexamethyldisilazane (B44280) (HMDS) with a catalytic amount of ammonium (B1175870) sulfate (B86663).[5]
-
Vorbrüggen Glycosylation: The silylated 5-azacytosine is then coupled with a protected ribose derivative, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst, most commonly trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[5] This reaction forms the crucial N-glycosidic bond.
-
Deprotection: The final step involves the removal of the benzoyl protecting groups from the ribose moiety to yield 5-azacytidine. This is typically accomplished by transesterification using a base such as sodium methoxide (B1231860) in methanol (B129727) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[6][7]
Experimental Protocols
Silylation of 5-Azacytosine
Objective: To prepare silylated 5-azacytosine for the subsequent glycosylation reaction.
Procedure:
-
A mixture of 5-azacytosine, an excess of hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate is heated to reflux.[5]
-
The reaction is monitored until a complete solution is formed, indicating the formation of the silylated derivative.[5]
-
The excess HMDS is removed under reduced pressure to yield the crude silylated 5-azacytosine, which is used directly in the next step without further purification.[5]
| Parameter | Value/Condition | Reference |
| Silylating Agent | Hexamethyldisilazane (HMDS) | [5] |
| Catalyst | Ammonium Sulfate | [5] |
| Temperature | Reflux | [5] |
| Reaction Time | 2-6 hours | [8] |
Vorbrüggen Glycosylation
Objective: To couple silylated 5-azacytosine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
Procedure:
-
The crude silylated 5-azacytosine and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose are dissolved in an anhydrous aprotic solvent such as acetonitrile (B52724) or dichloromethane.[4][8]
-
The solution is cooled to 0°C in an ice bath.
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added dropwise to the cooled solution.[8]
-
The reaction mixture is stirred at room temperature for several hours.[8]
-
The reaction is quenched by pouring it into a cold aqueous solution of sodium bicarbonate.[8]
-
The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are washed, dried, and concentrated under reduced pressure.[8]
-
The crude this compound can be purified by recrystallization.
| Parameter | Value/Condition | Reference |
| Glycosyl Donor | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | [4] |
| Lewis Acid Catalyst | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | [8] |
| Solvent | Acetonitrile or Dichloromethane | [4][8] |
| Temperature | 0°C to Room Temperature | [8] |
| Reaction Time | 3-20 hours | [5][8] |
| Yield | ~85% (for the acetylated analogue) | [8] |
Deprotection of this compound
Objective: To remove the benzoyl protecting groups to obtain 5-azacytidine.
Procedure:
-
This compound is dissolved in methanol.
-
A catalytic amount of sodium methoxide in methanol is added to the solution.[4]
-
The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The reaction is neutralized, and the solvent is removed under reduced pressure.
-
The crude 5-azacytidine is purified by recrystallization from a solvent mixture such as dimethyl sulfoxide (B87167) (DMSO) and methanol.[4]
| Parameter | Value/Condition | Reference |
| Deprotecting Agent | Sodium methoxide in methanol | [4] |
| Solvent | Methanol | [4] |
| Temperature | Room Temperature | [4] |
| Purification | Recrystallization from DMSO/Methanol | [4] |
Data Presentation
Quantitative Data Summary
| Step | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| Silylation | 5-azacytosine, HMDS, (NH₄)₂SO₄ | Reflux | 2-6 | High (used in situ) |
| Glycosylation | Silylated 5-azacytosine, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, TMSOTf, Acetonitrile/Dichloromethane | 0 to RT | 3-20 | ~85 (acetyl analogue) |
| Deprotection | This compound, NaOMe, Methanol | RT | Varies | High |
Characterization Data
-
¹H NMR (CDCl₃, 500 MHz): Expected signals would include aromatic protons from the benzoyl groups, the anomeric proton of the ribose ring, and other ribose protons. For the acetylated analogue, characteristic peaks are observed at δ 8.18 (s, 1H), 7.69 (s, 1H), 6.33 (s, 1H), 5.82 (d, 1H), 5.54 (t, 1H), 5.41 (t, 1H), 4.30–4.41 (m, 3H), and acetyl protons around 2.1 ppm.[8][9]
-
¹³C NMR (CDCl₃, 125 MHz): Expected signals would include carbons of the triazine ring, the ribose sugar, and the benzoyl groups. For the acetylated analogue, peaks are observed at δ 170.3, 169.6, 169.5, 166.0, 156.0, 153.1, 89.7, 79.9, 73.7, 69.9, 62.8, and acetyl carbons around 20 ppm.[8][9]
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (C₂₉H₂₄N₄O₈, MW: 556.53 g/mol ).[3]
Mandatory Visualizations
Synthesis Workflow
References
- 1. Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound () for sale [vulcanchem.com]
- 4. WO2010017547A1 - Process for making 5-azacytosine nucleosides and their derivatives - Google Patents [patents.google.com]
- 5. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Guardian Molecules: How Benzoyl Protecting Groups Enhance the Stability of 2',3',5'-Tri-o-benzoyl-5-azacytidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Azacytidine, a potent DNA methyltransferase (DNMT) inhibitor, holds significant promise in epigenetic therapy. However, its clinical utility is hampered by inherent instability in aqueous solutions, leading to rapid degradation and a short biological half-life. To overcome this limitation, prodrug strategies involving the use of protecting groups have been employed. This technical guide delves into the crucial role of benzoyl protecting groups in enhancing the stability of the 5-azacytidine prodrug, 2',3',5'-Tri-o-benzoyl-5-azacytidine. We will explore the chemical rationale behind this enhanced stability, present available physicochemical and stability data, and provide detailed experimental protocols for its synthesis and analysis. Furthermore, we will visualize the intricate signaling pathways influenced by 5-azacytidine, offering a comprehensive resource for researchers in the field of drug development and epigenetic modification.
Introduction: The Challenge of 5-Azacytidine's Instability
5-Azacytidine is a nucleoside analog of cytidine that exerts its therapeutic effects by incorporating into DNA and RNA.[1] Its primary mechanism of action involves the irreversible inhibition of DNA methyltransferases (DNMTs), enzymes responsible for maintaining DNA methylation patterns.[2] By inhibiting DNMTs, 5-azacytidine leads to the hypomethylation of DNA, which can reactivate aberrantly silenced tumor suppressor genes, making it a valuable agent in the treatment of myelodysplastic syndromes and certain types of leukemia.[3]
Despite its efficacy, 5-azacytidine is notoriously unstable in aqueous environments. The triazine ring of 5-azacytidine is susceptible to hydrolytic cleavage, a process that is dependent on both pH and temperature.[4] This degradation leads to a loss of biological activity and complicates its clinical administration.[5] To address this stability issue, researchers have turned to prodrug formulations, with this compound emerging as a promising candidate.
The Role of Benzoyl Protecting Groups
The hydroxyl groups at the 2', 3', and 5' positions of the ribose moiety in 5-azacytidine are key sites for modification. By attaching benzoyl groups to these positions, the molecule is transformed into a more stable, lipophilic prodrug.
The enhanced stability of this compound can be attributed to several factors:
-
Steric Hindrance: The bulky benzoyl groups sterically hinder the approach of water molecules to the labile triazine ring, thereby slowing down the rate of hydrolysis.
-
Increased Lipophilicity: The addition of three benzoyl groups significantly increases the lipophilicity of the molecule. This modification not only improves its solubility in organic solvents, which is advantageous during synthesis and formulation, but also alters its interaction with the aqueous environment, contributing to its stability.[1]
-
Resistance to Premature Hydrolysis: Compared to other protecting groups like acetyls, benzoyl groups exhibit greater resistance to premature hydrolysis under various conditions. This makes them particularly suitable for multi-step synthetic processes and for ensuring the prodrug remains intact until it reaches its intended site of action.[1]
Once administered, it is anticipated that the benzoyl groups are cleaved by esterases, primarily in the liver, to release the active 5-azacytidine.[1] This targeted release mechanism ensures that the unstable active drug is generated closer to its site of action, maximizing its therapeutic potential.
Data Presentation: Physicochemical and Stability Properties
While direct, quantitative, comparative stability data for this compound is not extensively available in the public domain, we can compile the known physicochemical properties of the parent drug, its acetylated analog, and the benzoylated prodrug to infer the impact of these modifications.
| Property | 5-Azacytidine | 2',3',5'-Tri-o-acetyl-5-azacytidine (TAC) | This compound |
| Molecular Formula | C₈H₁₂N₄O₅ | C₁₄H₁₈N₄O₈ | C₂₉H₂₄N₄O₈ |
| Molecular Weight | 244.20 g/mol | 370.31 g/mol [6] | 556.5 g/mol [1] |
| LogP (Computed) | -2.2 | -0.7[6] | Data not available |
| Solubility | Soluble in water (5-10 mg/mL at 21°C)[7] | Higher solubility across a wide pH range compared to 5-azacytidine | Improved solubility in organic solvents[1] |
| Stability in Aqueous Solution | Highly unstable, rapid degradation[8] | Increased stability compared to 5-azacytidine[5] | Greater resistance to premature hydrolysis compared to acetylated prodrugs[1] |
Note: The LogP value for this compound is expected to be significantly higher than that of 5-Azacytidine and TAC, reflecting its increased lipophilicity.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and stability analysis of this compound.
Synthesis of this compound via Vorbrüggen Glycosylation
This synthesis involves two main stages: the silylation of 5-azacytosine and the subsequent coupling with a protected ribofuranose derivative.[1][9]
Materials:
-
5-Azacytosine
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Anhydrous acetonitrile
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Methanol
Procedure:
-
Silylation of 5-Azacytosine:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, combine 5-azacytosine, hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate.
-
Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours, or until the 5-azacytosine has completely dissolved.
-
Remove the excess HMDS by distillation under reduced pressure to obtain the silylated 5-azacytosine as a residue.
-
-
Glycosylation Reaction:
-
Dissolve the silylated 5-azacytosine residue and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous acetonitrile.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a cold, saturated sodium bicarbonate solution to quench the reaction.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Deprotection of Benzoyl Groups
The benzoyl protecting groups can be removed under basic conditions to yield the active 5-azacytidine.[1][10]
Materials:
-
This compound
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M)
-
Methanol
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve the purified this compound in methanol.
-
Add a solution of sodium methoxide in methanol to the mixture.
-
Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[10]
-
Neutralize the reaction with an acidic resin or by adding a few drops of acetic acid.
-
Concentrate the mixture under reduced pressure.
-
The crude 5-azacytidine can be purified by recrystallization from a solvent system such as DMSO and methanol.[1]
Stability Analysis by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for quantifying the degradation of 5-azacytidine and its prodrugs over time.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid or an ammonium acetate buffer, pH 4-5).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound and 5-azacytidine in a suitable solvent (e.g., methanol or acetonitrile).
-
For stability testing, dilute the stock solution into aqueous buffer solutions of different pH values (e.g., pH 2, 5, 7.4, and 9) to a final concentration suitable for HPLC analysis.
-
Incubate the solutions at controlled temperatures (e.g., 25°C and 37°C).
-
-
Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.
-
Inject the sample into the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) of the compound under each condition.
-
Visualization of Pathways and Workflows
Prodrug Activation and Mechanism of Action
The following diagram illustrates the logical workflow from the administration of the benzoylated prodrug to its ultimate effect on gene expression.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2',3',5'-triacetyl-5-Azacytidine | C14H18N4O8 | CID 91746435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Azacytidine | C8H12N4O5 | CID 9444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 10. EP2319853A1 - Process for the production of 2'-branched nucleosides - Google Patents [patents.google.com]
The Guardian Molecules: How Benzoyl Protecting Groups Enhance the Stability of 2',3',5'-Tri-o-benzoyl-5-azacytidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Azacytidine (B1684299), a potent DNA methyltransferase (DNMT) inhibitor, holds significant promise in epigenetic therapy. However, its clinical utility is hampered by inherent instability in aqueous solutions, leading to rapid degradation and a short biological half-life. To overcome this limitation, prodrug strategies involving the use of protecting groups have been employed. This technical guide delves into the crucial role of benzoyl protecting groups in enhancing the stability of the 5-azacytidine prodrug, 2',3',5'-Tri-o-benzoyl-5-azacytidine. We will explore the chemical rationale behind this enhanced stability, present available physicochemical and stability data, and provide detailed experimental protocols for its synthesis and analysis. Furthermore, we will visualize the intricate signaling pathways influenced by 5-azacytidine, offering a comprehensive resource for researchers in the field of drug development and epigenetic modification.
Introduction: The Challenge of 5-Azacytidine's Instability
5-Azacytidine is a nucleoside analog of cytidine (B196190) that exerts its therapeutic effects by incorporating into DNA and RNA.[1] Its primary mechanism of action involves the irreversible inhibition of DNA methyltransferases (DNMTs), enzymes responsible for maintaining DNA methylation patterns.[2] By inhibiting DNMTs, 5-azacytidine leads to the hypomethylation of DNA, which can reactivate aberrantly silenced tumor suppressor genes, making it a valuable agent in the treatment of myelodysplastic syndromes and certain types of leukemia.[3]
Despite its efficacy, 5-azacytidine is notoriously unstable in aqueous environments. The triazine ring of 5-azacytidine is susceptible to hydrolytic cleavage, a process that is dependent on both pH and temperature.[4] This degradation leads to a loss of biological activity and complicates its clinical administration.[5] To address this stability issue, researchers have turned to prodrug formulations, with this compound emerging as a promising candidate.
The Role of Benzoyl Protecting Groups
The hydroxyl groups at the 2', 3', and 5' positions of the ribose moiety in 5-azacytidine are key sites for modification. By attaching benzoyl groups to these positions, the molecule is transformed into a more stable, lipophilic prodrug.
The enhanced stability of this compound can be attributed to several factors:
-
Steric Hindrance: The bulky benzoyl groups sterically hinder the approach of water molecules to the labile triazine ring, thereby slowing down the rate of hydrolysis.
-
Increased Lipophilicity: The addition of three benzoyl groups significantly increases the lipophilicity of the molecule. This modification not only improves its solubility in organic solvents, which is advantageous during synthesis and formulation, but also alters its interaction with the aqueous environment, contributing to its stability.[1]
-
Resistance to Premature Hydrolysis: Compared to other protecting groups like acetyls, benzoyl groups exhibit greater resistance to premature hydrolysis under various conditions. This makes them particularly suitable for multi-step synthetic processes and for ensuring the prodrug remains intact until it reaches its intended site of action.[1]
Once administered, it is anticipated that the benzoyl groups are cleaved by esterases, primarily in the liver, to release the active 5-azacytidine.[1] This targeted release mechanism ensures that the unstable active drug is generated closer to its site of action, maximizing its therapeutic potential.
Data Presentation: Physicochemical and Stability Properties
While direct, quantitative, comparative stability data for this compound is not extensively available in the public domain, we can compile the known physicochemical properties of the parent drug, its acetylated analog, and the benzoylated prodrug to infer the impact of these modifications.
| Property | 5-Azacytidine | 2',3',5'-Tri-o-acetyl-5-azacytidine (TAC) | This compound |
| Molecular Formula | C₈H₁₂N₄O₅ | C₁₄H₁₈N₄O₈ | C₂₉H₂₄N₄O₈ |
| Molecular Weight | 244.20 g/mol | 370.31 g/mol [6] | 556.5 g/mol [1] |
| LogP (Computed) | -2.2 | -0.7[6] | Data not available |
| Solubility | Soluble in water (5-10 mg/mL at 21°C)[7] | Higher solubility across a wide pH range compared to 5-azacytidine | Improved solubility in organic solvents[1] |
| Stability in Aqueous Solution | Highly unstable, rapid degradation[8] | Increased stability compared to 5-azacytidine[5] | Greater resistance to premature hydrolysis compared to acetylated prodrugs[1] |
Note: The LogP value for this compound is expected to be significantly higher than that of 5-Azacytidine and TAC, reflecting its increased lipophilicity.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and stability analysis of this compound.
Synthesis of this compound via Vorbrüggen Glycosylation
This synthesis involves two main stages: the silylation of 5-azacytosine (B16484) and the subsequent coupling with a protected ribofuranose derivative.[1][9]
Materials:
-
5-Azacytosine
-
Ammonium (B1175870) sulfate
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Anhydrous acetonitrile (B52724)
-
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
Procedure:
-
Silylation of 5-Azacytosine:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, combine 5-azacytosine, hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate.
-
Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours, or until the 5-azacytosine has completely dissolved.
-
Remove the excess HMDS by distillation under reduced pressure to obtain the silylated 5-azacytosine as a residue.
-
-
Glycosylation Reaction:
-
Dissolve the silylated 5-azacytosine residue and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous acetonitrile.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a cold, saturated sodium bicarbonate solution to quench the reaction.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Deprotection of Benzoyl Groups
The benzoyl protecting groups can be removed under basic conditions to yield the active 5-azacytidine.[1][10]
Materials:
-
This compound
-
Sodium methoxide (B1231860) (NaOMe) solution in methanol (e.g., 0.5 M)
-
Methanol
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Dissolve the purified this compound in methanol.
-
Add a solution of sodium methoxide in methanol to the mixture.
-
Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[10]
-
Neutralize the reaction with an acidic resin or by adding a few drops of acetic acid.
-
Concentrate the mixture under reduced pressure.
-
The crude 5-azacytidine can be purified by recrystallization from a solvent system such as DMSO and methanol.[1]
Stability Analysis by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for quantifying the degradation of 5-azacytidine and its prodrugs over time.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid or an ammonium acetate buffer, pH 4-5).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound and 5-azacytidine in a suitable solvent (e.g., methanol or acetonitrile).
-
For stability testing, dilute the stock solution into aqueous buffer solutions of different pH values (e.g., pH 2, 5, 7.4, and 9) to a final concentration suitable for HPLC analysis.
-
Incubate the solutions at controlled temperatures (e.g., 25°C and 37°C).
-
-
Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.
-
Inject the sample into the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) of the compound under each condition.
-
Visualization of Pathways and Workflows
Prodrug Activation and Mechanism of Action
The following diagram illustrates the logical workflow from the administration of the benzoylated prodrug to its ultimate effect on gene expression.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2',3',5'-triacetyl-5-Azacytidine | C14H18N4O8 | CID 91746435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Azacytidine | C8H12N4O5 | CID 9444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 10. EP2319853A1 - Process for the production of 2'-branched nucleosides - Google Patents [patents.google.com]
An In-depth Technical Guide on 2',3',5'-Tri-o-benzoyl-5-azacytidine for Inhibiting DNA Methylation
To: Researchers, Scientists, and Drug Development Professionals
Subject: Technical Guide on 2',3',5'-Tri-o-benzoyl-5-azacytidine for DNA Methylation Inhibition
Notice to the Reader:
Extensive research has revealed a significant scarcity of publicly available biological data regarding the efficacy, pharmacokinetics, and specific experimental protocols for This compound as a DNA methylation inhibitor. The available information primarily pertains to its chemical synthesis, often as an intermediate in the production of its parent compound, 5-azacytidine.
This guide will provide a comprehensive overview of the available chemical and synthesis data for this compound. However, to fulfill the core requirements of this technical guide for quantitative biological data, detailed experimental protocols, and visualizations of signaling pathways, we propose to focus on a closely related and well-documented analogue: 2',3',5'-triacetyl-5-azacitidine (TAC) . This compound serves as an excellent case study for a prodrug approach to 5-azacytidine-mediated DNA methylation inhibition, with sufficient available data to construct the requested in-depth technical guide.
We will proceed with the detailed guide on 2',3',5'-triacetyl-5-azacitidine (TAC) to illustrate the principles and methodologies relevant to this class of compounds.
Part 1: this compound - Chemical Profile and Synthesis
Molecular Architecture
This compound is a synthetic derivative of 5-azacytidine, a potent DNA methyltransferase (DNMT) inhibitor. The core structure consists of a 5-azacytosine base linked to a β-D-ribofuranose sugar.[1] The key modification in this molecule is the esterification of the 2', 3', and 5' hydroxyl groups of the ribose sugar with benzoyl groups (-OBz).[1] These bulky and hydrophobic benzoyl groups serve as protecting groups, rendering the molecule a prodrug of 5-azacytidine.[1]
The rationale behind this chemical modification is to enhance the stability of the parent compound. Compared to acetyl groups found in the analogous compound 2',3',5'-triacetyl-5-azacytidine (TAC), benzoyl groups offer greater resistance to premature hydrolysis, which is advantageous for multi-step chemical synthesis and potentially for improving in vivo stability.[1]
Synthesis
The synthesis of this compound is described in patent literature, primarily following a Vorbrüggen glycosylation approach.[1] This method involves two main stages: the silylation of 5-azacytosine and the subsequent coupling with a protected ribofuranose derivative.
A general synthetic scheme involves:
-
Silylation of 5-azacytosine: 5-azacytosine is treated with a silylating agent, such as hexamethyldisilazane (HMDS), to produce a silylated intermediate. This step increases the solubility and reactivity of the 5-azacytosine for the subsequent coupling reaction.
-
Coupling Reaction: The silylated 5-azacytosine is then coupled with a protected ribose sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMS-triflate).[2]
-
Deprotection: The benzoyl protecting groups are subsequently removed to yield the active drug, 5-azacytidine. This is typically achieved under mild basic conditions, for instance, using methanolic sodium methoxide.[1]
Various patents, including US20110092694A1, US7858774B2, US20100036112A1, and US8212021B2, describe specific conditions and modifications to this general procedure to optimize yield and purity.[1][2][3][4]
Proposed Mechanism of Action as a DNA Methylation Inhibitor
Although specific biological data for the tribenzoylated form is lacking, its proposed mechanism of action is predicated on its role as a prodrug of 5-azacytidine. The intended biological activity would follow these steps:
-
Administration and Absorption: The hydrophobic benzoyl groups may facilitate absorption.
-
Metabolic Activation: In vivo, esterases would cleave the benzoyl groups to release the active 5-azacytidine.
-
Cellular Uptake and Phosphorylation: 5-azacytidine is taken up by cells and converted to 5-azacytidine triphosphate.
-
Incorporation into DNA: During DNA replication, 5-azacytidine triphosphate is incorporated in place of cytidine.
-
DNMT Inhibition: The presence of nitrogen at the 5-position of the cytosine ring in the DNA backbone forms a covalent bond with DNA methyltransferases (DNMTs), trapping the enzyme and leading to its degradation. This prevents the methylation of newly synthesized DNA strands.
-
Gene Reactivation: The resulting hypomethylation of DNA, particularly in promoter regions of tumor suppressor genes, can lead to their re-expression and subsequent anti-tumor effects.
A visual representation of this proposed metabolic activation and mechanism is provided below.
Caption: Proposed metabolic activation of this compound and its mechanism of DNA methylation inhibition.
Due to the absence of further biological data for this compound, the subsequent sections of this technical guide will focus on 2',3',5'-triacetyl-5-azacitidine (TAC) to provide the requested in-depth analysis of a 5-azacytidine prodrug. This will include quantitative data tables, detailed experimental protocols, and further visualizations. Your feedback on proceeding with this approach is welcomed.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 3. US20110245485A1 - Process for the synthesis of azacitidine and decitabine - Google Patents [patents.google.com]
- 4. US8212021B2 - Process for making 5-azacytosine nucleosides and their derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide on 2',3',5'-Tri-o-benzoyl-5-azacytidine for Inhibiting DNA Methylation
To: Researchers, Scientists, and Drug Development Professionals
Subject: Technical Guide on 2',3',5'-Tri-o-benzoyl-5-azacytidine for DNA Methylation Inhibition
Notice to the Reader:
Extensive research has revealed a significant scarcity of publicly available biological data regarding the efficacy, pharmacokinetics, and specific experimental protocols for This compound as a DNA methylation inhibitor. The available information primarily pertains to its chemical synthesis, often as an intermediate in the production of its parent compound, 5-azacytidine (B1684299).
This guide will provide a comprehensive overview of the available chemical and synthesis data for this compound. However, to fulfill the core requirements of this technical guide for quantitative biological data, detailed experimental protocols, and visualizations of signaling pathways, we propose to focus on a closely related and well-documented analogue: 2',3',5'-triacetyl-5-azacitidine (TAC) . This compound serves as an excellent case study for a prodrug approach to 5-azacytidine-mediated DNA methylation inhibition, with sufficient available data to construct the requested in-depth technical guide.
We will proceed with the detailed guide on 2',3',5'-triacetyl-5-azacitidine (TAC) to illustrate the principles and methodologies relevant to this class of compounds.
Part 1: this compound - Chemical Profile and Synthesis
Molecular Architecture
This compound is a synthetic derivative of 5-azacytidine, a potent DNA methyltransferase (DNMT) inhibitor. The core structure consists of a 5-azacytosine (B16484) base linked to a β-D-ribofuranose sugar.[1] The key modification in this molecule is the esterification of the 2', 3', and 5' hydroxyl groups of the ribose sugar with benzoyl groups (-OBz).[1] These bulky and hydrophobic benzoyl groups serve as protecting groups, rendering the molecule a prodrug of 5-azacytidine.[1]
The rationale behind this chemical modification is to enhance the stability of the parent compound. Compared to acetyl groups found in the analogous compound 2',3',5'-triacetyl-5-azacytidine (TAC), benzoyl groups offer greater resistance to premature hydrolysis, which is advantageous for multi-step chemical synthesis and potentially for improving in vivo stability.[1]
Synthesis
The synthesis of this compound is described in patent literature, primarily following a Vorbrüggen glycosylation approach.[1] This method involves two main stages: the silylation of 5-azacytosine and the subsequent coupling with a protected ribofuranose derivative.
A general synthetic scheme involves:
-
Silylation of 5-azacytosine: 5-azacytosine is treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), to produce a silylated intermediate. This step increases the solubility and reactivity of the 5-azacytosine for the subsequent coupling reaction.
-
Coupling Reaction: The silylated 5-azacytosine is then coupled with a protected ribose sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-triflate).[2]
-
Deprotection: The benzoyl protecting groups are subsequently removed to yield the active drug, 5-azacytidine. This is typically achieved under mild basic conditions, for instance, using methanolic sodium methoxide.[1]
Various patents, including US20110092694A1, US7858774B2, US20100036112A1, and US8212021B2, describe specific conditions and modifications to this general procedure to optimize yield and purity.[1][2][3][4]
Proposed Mechanism of Action as a DNA Methylation Inhibitor
Although specific biological data for the tribenzoylated form is lacking, its proposed mechanism of action is predicated on its role as a prodrug of 5-azacytidine. The intended biological activity would follow these steps:
-
Administration and Absorption: The hydrophobic benzoyl groups may facilitate absorption.
-
Metabolic Activation: In vivo, esterases would cleave the benzoyl groups to release the active 5-azacytidine.
-
Cellular Uptake and Phosphorylation: 5-azacytidine is taken up by cells and converted to 5-azacytidine triphosphate.
-
Incorporation into DNA: During DNA replication, 5-azacytidine triphosphate is incorporated in place of cytidine.
-
DNMT Inhibition: The presence of nitrogen at the 5-position of the cytosine ring in the DNA backbone forms a covalent bond with DNA methyltransferases (DNMTs), trapping the enzyme and leading to its degradation. This prevents the methylation of newly synthesized DNA strands.
-
Gene Reactivation: The resulting hypomethylation of DNA, particularly in promoter regions of tumor suppressor genes, can lead to their re-expression and subsequent anti-tumor effects.
A visual representation of this proposed metabolic activation and mechanism is provided below.
Caption: Proposed metabolic activation of this compound and its mechanism of DNA methylation inhibition.
Due to the absence of further biological data for this compound, the subsequent sections of this technical guide will focus on 2',3',5'-triacetyl-5-azacitidine (TAC) to provide the requested in-depth analysis of a 5-azacytidine prodrug. This will include quantitative data tables, detailed experimental protocols, and further visualizations. Your feedback on proceeding with this approach is welcomed.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 3. US20110245485A1 - Process for the synthesis of azacitidine and decitabine - Google Patents [patents.google.com]
- 4. US8212021B2 - Process for making 5-azacytosine nucleosides and their derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 2',3',5'-Tri-o-benzoyl-5-azacytidine In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic derivative of the well-characterized epigenetic drug, 5-azacytidine. As a cytidine analog, it is anticipated to function as a prodrug of 5-azacytidine, a potent inhibitor of DNA methyltransferases (DNMTs).[1][2] Upon cellular uptake, it is hypothesized that the benzoyl groups are cleaved by intracellular esterases, releasing the active metabolite, 5-azacytidine. This active form is then incorporated into DNA, where it covalently traps DNMTs, leading to a reduction in DNA methylation, re-expression of tumor suppressor genes, and subsequent induction of apoptosis and cell cycle arrest in cancer cells.[3][4]
These application notes provide a comprehensive overview of suggested in vitro experimental protocols to characterize the biological activity of this compound. The protocols are based on established methodologies for evaluating the effects of 5-azacytidine and its analogs.
Data Presentation
Due to the limited availability of specific in vitro data for this compound, the following table summarizes the reported IC50 values for the parent compound, 5-azacytidine, in various cancer cell lines. This data can serve as a reference for designing dose-response experiments for the benzoylated derivative. It is recommended to test a broad concentration range (e.g., 0.1 µM to 100 µM) to determine the specific IC50 for the cell line of interest.
Table 1: In Vitro IC50 Values for 5-Azacytidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| Oral Squamous Carcinoma Cells (OSCCs) | Oral Squamous Cell Carcinoma | 0.8 | 24 |
| Oral Squamous Carcinoma Stem Cells (CSCs) | Oral Squamous Cell Carcinoma | 1.5 | 24 |
| EC9706 | Esophageal Cancer | Not specified, but effective concentrations used | Not specified |
Note: The efficacy of this compound is expected to be dependent on the intracellular esterase activity required for its conversion to 5-azacytidine.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound on cancer cells.[5][6][7][8][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
DNA Methyltransferase (DNMT) Activity Assay
This protocol provides a general method for assessing the inhibitory effect of the compound on DNMT activity.[10][11]
Objective: To determine if this compound, likely after conversion to 5-azacytidine, inhibits DNMT activity.
Materials:
-
Nuclear extract from treated and untreated cells
-
DNMT activity assay kit (colorimetric or fluorometric)
-
This compound
-
Microplate reader
Procedure:
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 24-72 hours).
-
Isolate nuclear extracts from the treated and untreated cells according to standard protocols.
-
Perform the DNMT activity assay using a commercial kit, following the manufacturer's instructions. These kits typically involve the use of a specific DNA substrate that gets methylated by active DNMTs in the nuclear extract. The extent of methylation is then detected using an antibody that recognizes 5-methylcytosine, followed by a colorimetric or fluorometric readout.
-
Compare the DNMT activity in extracts from treated cells to that of untreated controls. A decrease in signal indicates inhibition of DNMT activity.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of the compound on the cell cycle distribution.
Objective: To determine if the compound induces cell cycle arrest.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24, 48, or 72 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC and PI staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To determine if the compound induces apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the IC50 concentration of this compound for a predetermined time (e.g., 24-72 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry.
-
The results will allow for the quantification of:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the hypothesized mechanism of action of this compound and the general workflow for its in vitro evaluation.
Caption: Hypothesized mechanism of action of this compound.
Caption: General workflow for in vitro evaluation of this compound.
Signaling Pathways
5-Azacytidine has been shown to modulate several key signaling pathways in cancer cells, primarily as a consequence of its DNA hypomethylating activity. The re-expression of silenced tumor suppressor genes can impact pathways involved in cell proliferation, survival, and apoptosis.[12][13] It is anticipated that this compound will affect similar pathways following its conversion to 5-azacytidine.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 5-Azacytidine Potentiates Anti-tumor Immunity in a Model of Pancreatic Ductal Adenocarcinoma [frontiersin.org]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced in Vitro Anti-Tumor Activity of 5-Azacytidine by Entrapment into Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Azacytidine promotes invadopodia formation and tumor metastasis through the upregulation of PI3K in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Azacytidine Downregulates the Proliferation and Migration of Hepatocellular Carcinoma Cells In Vitro and In Vivo by Targeting miR-139-5p/ROCK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2',3',5'-Tri-o-benzoyl-5-azacytidine In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic derivative of the well-characterized epigenetic drug, 5-azacytidine (B1684299). As a cytidine (B196190) analog, it is anticipated to function as a prodrug of 5-azacytidine, a potent inhibitor of DNA methyltransferases (DNMTs).[1][2] Upon cellular uptake, it is hypothesized that the benzoyl groups are cleaved by intracellular esterases, releasing the active metabolite, 5-azacytidine. This active form is then incorporated into DNA, where it covalently traps DNMTs, leading to a reduction in DNA methylation, re-expression of tumor suppressor genes, and subsequent induction of apoptosis and cell cycle arrest in cancer cells.[3][4]
These application notes provide a comprehensive overview of suggested in vitro experimental protocols to characterize the biological activity of this compound. The protocols are based on established methodologies for evaluating the effects of 5-azacytidine and its analogs.
Data Presentation
Due to the limited availability of specific in vitro data for this compound, the following table summarizes the reported IC50 values for the parent compound, 5-azacytidine, in various cancer cell lines. This data can serve as a reference for designing dose-response experiments for the benzoylated derivative. It is recommended to test a broad concentration range (e.g., 0.1 µM to 100 µM) to determine the specific IC50 for the cell line of interest.
Table 1: In Vitro IC50 Values for 5-Azacytidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| Oral Squamous Carcinoma Cells (OSCCs) | Oral Squamous Cell Carcinoma | 0.8 | 24 |
| Oral Squamous Carcinoma Stem Cells (CSCs) | Oral Squamous Cell Carcinoma | 1.5 | 24 |
| EC9706 | Esophageal Cancer | Not specified, but effective concentrations used | Not specified |
Note: The efficacy of this compound is expected to be dependent on the intracellular esterase activity required for its conversion to 5-azacytidine.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound on cancer cells.[5][6][7][8][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well.
-
Mix gently to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
DNA Methyltransferase (DNMT) Activity Assay
This protocol provides a general method for assessing the inhibitory effect of the compound on DNMT activity.[10][11]
Objective: To determine if this compound, likely after conversion to 5-azacytidine, inhibits DNMT activity.
Materials:
-
Nuclear extract from treated and untreated cells
-
DNMT activity assay kit (colorimetric or fluorometric)
-
This compound
-
Microplate reader
Procedure:
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 24-72 hours).
-
Isolate nuclear extracts from the treated and untreated cells according to standard protocols.
-
Perform the DNMT activity assay using a commercial kit, following the manufacturer's instructions. These kits typically involve the use of a specific DNA substrate that gets methylated by active DNMTs in the nuclear extract. The extent of methylation is then detected using an antibody that recognizes 5-methylcytosine, followed by a colorimetric or fluorometric readout.
-
Compare the DNMT activity in extracts from treated cells to that of untreated controls. A decrease in signal indicates inhibition of DNMT activity.
Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the effect of the compound on the cell cycle distribution.
Objective: To determine if the compound induces cell cycle arrest.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24, 48, or 72 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC and PI staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To determine if the compound induces apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the IC50 concentration of this compound for a predetermined time (e.g., 24-72 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry.
-
The results will allow for the quantification of:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the hypothesized mechanism of action of this compound and the general workflow for its in vitro evaluation.
Caption: Hypothesized mechanism of action of this compound.
Caption: General workflow for in vitro evaluation of this compound.
Signaling Pathways
5-Azacytidine has been shown to modulate several key signaling pathways in cancer cells, primarily as a consequence of its DNA hypomethylating activity. The re-expression of silenced tumor suppressor genes can impact pathways involved in cell proliferation, survival, and apoptosis.[12][13] It is anticipated that this compound will affect similar pathways following its conversion to 5-azacytidine.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 5-Azacytidine Potentiates Anti-tumor Immunity in a Model of Pancreatic Ductal Adenocarcinoma [frontiersin.org]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced in Vitro Anti-Tumor Activity of 5-Azacytidine by Entrapment into Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Azacytidine promotes invadopodia formation and tumor metastasis through the upregulation of PI3K in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Azacytidine Downregulates the Proliferation and Migration of Hepatocellular Carcinoma Cells In Vitro and In Vivo by Targeting miR-139-5p/ROCK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2',3',5'-Tri-o-benzoyl-5-azacytidine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic derivative of the epigenetic drug 5-azacytidine. As a cytidine analog, it is anticipated to function as a prodrug, which, after cellular uptake and metabolic processing, releases the active compound 5-azacytidine.[1][2] The benzoyl groups increase the lipophilicity of the molecule, potentially enhancing its stability and cellular permeability compared to the parent compound.[2] The primary mechanism of action of 5-azacytidine is the inhibition of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[3] This document provides an overview of the potential applications and suggested experimental protocols for the use of this compound in cancer cell line research.
Note: Specific experimental data on the biological activity of this compound in cancer cell lines is limited in publicly available literature. The following protocols and data are largely based on the known properties of its parent compound, 5-azacytidine, and general principles for handling lipophilic nucleoside analog prodrugs. Researchers should perform initial dose-response studies to determine the optimal concentrations for their specific cell lines and experimental conditions.
Mechanism of Action
This compound is designed as a prodrug of 5-azacytidine. The proposed mechanism involves the following steps:
-
Cellular Uptake: The lipophilic benzoyl groups may facilitate passive diffusion across the cell membrane.
-
Metabolic Activation: Intracellular esterases are expected to cleave the benzoyl groups, releasing 5-azacytidine.
-
Phosphorylation: 5-azacytidine is then phosphorylated to 5-aza-cytidine triphosphate.
-
Incorporation into Nucleic Acids: The triphosphate form is incorporated into both DNA and RNA.
-
DNMT Inhibition: When incorporated into DNA, it covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and subsequent passive DNA demethylation during DNA replication.
-
Disruption of Protein Synthesis: Incorporation into RNA can disrupt protein synthesis.
This dual mechanism of inducing DNA hypomethylation and cytotoxicity contributes to its anti-cancer effects.
Data Presentation
Due to the lack of specific data for this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for the parent compound, 5-azacytidine, in various cancer cell lines. These values can serve as a starting point for designing dose-response experiments for the benzoylated prodrug, keeping in mind that the prodrug may require different concentrations and incubation times to exert its effects.
| Cell Line | Cancer Type | IC50 (µM) of 5-Azacytidine | Incubation Time | Reference |
| MOLT4 | Acute Lymphoblastic Leukemia | 16.51 | 24 hours | [4] |
| MOLT4 | Acute Lymphoblastic Leukemia | 13.45 | 48 hours | [4] |
| Jurkat | Acute Lymphoblastic Leukemia | 12.81 | 24 hours | [4] |
| Jurkat | Acute Lymphoblastic Leukemia | 9.78 | 48 hours | [4] |
| H226 | Non-Small Cell Lung Cancer | ~2.5 (0.6 µg/mL) | Not Specified | [5] |
| H358 | Non-Small Cell Lung Cancer | ~14 (3.4 µg/mL) | Not Specified | [5] |
| H460 | Non-Small Cell Lung Cancer | ~20 (4.9 µg/mL) | Not Specified | [5] |
Experimental Protocols
General Considerations for Handling this compound
-
Solubility: Due to its benzoyl groups, this compound is expected to be hydrophobic. A stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Stability: 5-azacytidine and its analogs are known to be unstable in aqueous solutions. It is recommended to prepare fresh dilutions of the stock solution in culture medium immediately before each experiment.
-
Prodrug Activation: As a prodrug, its activity is dependent on intracellular enzymes. The metabolic capacity of the chosen cell line may influence its efficacy.
Protocol 1: Preparation of Stock Solution
-
Reagent: this compound powder.
-
Solvent: High-quality, sterile DMSO.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the compound in DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Ensure complete dissolution by gentle vortexing or pipetting.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for 24, 48, or 72 hours. Due to the mechanism of action involving incorporation into DNA during replication, longer incubation times may be necessary to observe significant effects.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value.
-
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by this compound.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of the compound (e.g., IC50 and 2x IC50) for 24, 48, or 72 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
-
Protocol 4: DNA Methylation Analysis (General Workflow)
To assess the primary mechanism of action, changes in global DNA methylation or gene-specific methylation can be analyzed.
-
Treatment and DNA Extraction:
-
Treat cells with a non-toxic, low concentration of this compound for an extended period (e.g., 3-5 days), allowing for at least two cell doublings. The medium with the fresh drug should be replaced daily.
-
Harvest the cells and extract genomic DNA using a commercially available kit.
-
-
Bisulfite Conversion:
-
Treat the extracted DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
-
Methylation Analysis:
-
Gene-specific analysis: Use methylation-specific PCR (MSP) or pyrosequencing to analyze the methylation status of the promoter regions of specific tumor suppressor genes.
-
Global analysis: Employ techniques such as LINE-1 or Alu element methylation analysis by pyrosequencing, or more comprehensive methods like reduced representation bisulfite sequencing (RRBS) or whole-genome bisulfite sequencing (WGBS).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound () for sale [vulcanchem.com]
- 3. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2',3',5'-Tri-o-benzoyl-5-azacytidine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic derivative of the epigenetic drug 5-azacytidine (B1684299). As a cytidine (B196190) analog, it is anticipated to function as a prodrug, which, after cellular uptake and metabolic processing, releases the active compound 5-azacytidine.[1][2] The benzoyl groups increase the lipophilicity of the molecule, potentially enhancing its stability and cellular permeability compared to the parent compound.[2] The primary mechanism of action of 5-azacytidine is the inhibition of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[3] This document provides an overview of the potential applications and suggested experimental protocols for the use of this compound in cancer cell line research.
Note: Specific experimental data on the biological activity of this compound in cancer cell lines is limited in publicly available literature. The following protocols and data are largely based on the known properties of its parent compound, 5-azacytidine, and general principles for handling lipophilic nucleoside analog prodrugs. Researchers should perform initial dose-response studies to determine the optimal concentrations for their specific cell lines and experimental conditions.
Mechanism of Action
This compound is designed as a prodrug of 5-azacytidine. The proposed mechanism involves the following steps:
-
Cellular Uptake: The lipophilic benzoyl groups may facilitate passive diffusion across the cell membrane.
-
Metabolic Activation: Intracellular esterases are expected to cleave the benzoyl groups, releasing 5-azacytidine.
-
Phosphorylation: 5-azacytidine is then phosphorylated to 5-aza-cytidine triphosphate.
-
Incorporation into Nucleic Acids: The triphosphate form is incorporated into both DNA and RNA.
-
DNMT Inhibition: When incorporated into DNA, it covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and subsequent passive DNA demethylation during DNA replication.
-
Disruption of Protein Synthesis: Incorporation into RNA can disrupt protein synthesis.
This dual mechanism of inducing DNA hypomethylation and cytotoxicity contributes to its anti-cancer effects.
Data Presentation
Due to the lack of specific data for this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for the parent compound, 5-azacytidine, in various cancer cell lines. These values can serve as a starting point for designing dose-response experiments for the benzoylated prodrug, keeping in mind that the prodrug may require different concentrations and incubation times to exert its effects.
| Cell Line | Cancer Type | IC50 (µM) of 5-Azacytidine | Incubation Time | Reference |
| MOLT4 | Acute Lymphoblastic Leukemia | 16.51 | 24 hours | [4] |
| MOLT4 | Acute Lymphoblastic Leukemia | 13.45 | 48 hours | [4] |
| Jurkat | Acute Lymphoblastic Leukemia | 12.81 | 24 hours | [4] |
| Jurkat | Acute Lymphoblastic Leukemia | 9.78 | 48 hours | [4] |
| H226 | Non-Small Cell Lung Cancer | ~2.5 (0.6 µg/mL) | Not Specified | [5] |
| H358 | Non-Small Cell Lung Cancer | ~14 (3.4 µg/mL) | Not Specified | [5] |
| H460 | Non-Small Cell Lung Cancer | ~20 (4.9 µg/mL) | Not Specified | [5] |
Experimental Protocols
General Considerations for Handling this compound
-
Solubility: Due to its benzoyl groups, this compound is expected to be hydrophobic. A stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Stability: 5-azacytidine and its analogs are known to be unstable in aqueous solutions. It is recommended to prepare fresh dilutions of the stock solution in culture medium immediately before each experiment.
-
Prodrug Activation: As a prodrug, its activity is dependent on intracellular enzymes. The metabolic capacity of the chosen cell line may influence its efficacy.
Protocol 1: Preparation of Stock Solution
-
Reagent: this compound powder.
-
Solvent: High-quality, sterile DMSO.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the compound in DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Ensure complete dissolution by gentle vortexing or pipetting.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for 24, 48, or 72 hours. Due to the mechanism of action involving incorporation into DNA during replication, longer incubation times may be necessary to observe significant effects.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value.
-
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by this compound.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of the compound (e.g., IC50 and 2x IC50) for 24, 48, or 72 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
-
Protocol 4: DNA Methylation Analysis (General Workflow)
To assess the primary mechanism of action, changes in global DNA methylation or gene-specific methylation can be analyzed.
-
Treatment and DNA Extraction:
-
Treat cells with a non-toxic, low concentration of this compound for an extended period (e.g., 3-5 days), allowing for at least two cell doublings. The medium with the fresh drug should be replaced daily.
-
Harvest the cells and extract genomic DNA using a commercially available kit.
-
-
Bisulfite Conversion:
-
Treat the extracted DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
-
Methylation Analysis:
-
Gene-specific analysis: Use methylation-specific PCR (MSP) or pyrosequencing to analyze the methylation status of the promoter regions of specific tumor suppressor genes.
-
Global analysis: Employ techniques such as LINE-1 or Alu element methylation analysis by pyrosequencing, or more comprehensive methods like reduced representation bisulfite sequencing (RRBS) or whole-genome bisulfite sequencing (WGBS).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound () for sale [vulcanchem.com]
- 3. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2',3',5'-Tri-o-benzoyl-5-azacytidine in Leukemia and Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3',5'-Tri-o-benzoyl-5-azacytidine is a prodrug of the DNA methyltransferase (DNMT) inhibitor, 5-azacytidine. The addition of benzoyl groups is intended to enhance the compound's stability and oral bioavailability, allowing for more convenient administration in preclinical and potentially clinical settings. While specific research on the biological activity of this compound is limited in publicly available literature, its therapeutic potential is inferred from the extensive research on its parent compound, 5-azacytidine, and the closely related acetylated prodrug, 2',3',5'-triacetyl-5-azacytidine (TAC).
5-Azacytidine is an FDA-approved drug for the treatment of myelodysplastic syndromes (MDS) and has shown activity in acute myeloid leukemia (AML) and various lymphomas.[1] Its primary mechanism of action is the inhibition of DNA methyltransferases, leading to the re-expression of silenced tumor suppressor genes and subsequent induction of apoptosis and inhibition of cancer cell proliferation.
These application notes provide an overview of the use of 5-azacytidine and its prodrugs in leukemia and lymphoma research, including detailed experimental protocols and quantitative data from relevant studies. This information can serve as a valuable resource for researchers investigating the therapeutic potential of this compound.
Mechanism of Action: DNA Methyltransferase Inhibition
5-Azacytidine and its prodrugs exert their anti-cancer effects by targeting the epigenetic machinery of cancer cells. The core mechanism involves the inhibition of DNA methyltransferases (DNMTs), enzymes that are crucial for maintaining methylation patterns in DNA. In many cancers, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, contributing to uncontrolled cell growth.
The proposed mechanism of action is as follows:
-
Cellular Uptake and Activation: 5-azacytidine is transported into the cell and is then phosphorylated to 5-azacytidine triphosphate.
-
Incorporation into DNA and RNA: The triphosphate form is incorporated into newly synthesized DNA and RNA.
-
DNMT Trapping: When DNMTs attempt to methylate the cytosine analog (5-azacytidine) incorporated into DNA, a covalent bond is formed between the enzyme and the drug. This "traps" the DNMT, leading to its degradation.
-
Hypomethylation and Gene Re-expression: The depletion of active DNMTs results in a passive loss of methylation patterns during subsequent rounds of DNA replication. This leads to the re-expression of previously silenced tumor suppressor genes.
-
Induction of Apoptosis and Cell Cycle Arrest: The re-activated tumor suppressor genes can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2][3]
References
- 1. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 5-azacytidine on differentiation and DNA methylation in human promyelocytic leukemia cells (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azacytidine inhibits the proliferation of human promyelocytic leukemia cells (HL60) by demethylation of MGMT, DAPK and p16 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2',3',5'-Tri-o-benzoyl-5-azacytidine in Leukemia and Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3',5'-Tri-o-benzoyl-5-azacytidine is a prodrug of the DNA methyltransferase (DNMT) inhibitor, 5-azacytidine (B1684299). The addition of benzoyl groups is intended to enhance the compound's stability and oral bioavailability, allowing for more convenient administration in preclinical and potentially clinical settings. While specific research on the biological activity of this compound is limited in publicly available literature, its therapeutic potential is inferred from the extensive research on its parent compound, 5-azacytidine, and the closely related acetylated prodrug, 2',3',5'-triacetyl-5-azacytidine (TAC).
5-Azacytidine is an FDA-approved drug for the treatment of myelodysplastic syndromes (MDS) and has shown activity in acute myeloid leukemia (AML) and various lymphomas.[1] Its primary mechanism of action is the inhibition of DNA methyltransferases, leading to the re-expression of silenced tumor suppressor genes and subsequent induction of apoptosis and inhibition of cancer cell proliferation.
These application notes provide an overview of the use of 5-azacytidine and its prodrugs in leukemia and lymphoma research, including detailed experimental protocols and quantitative data from relevant studies. This information can serve as a valuable resource for researchers investigating the therapeutic potential of this compound.
Mechanism of Action: DNA Methyltransferase Inhibition
5-Azacytidine and its prodrugs exert their anti-cancer effects by targeting the epigenetic machinery of cancer cells. The core mechanism involves the inhibition of DNA methyltransferases (DNMTs), enzymes that are crucial for maintaining methylation patterns in DNA. In many cancers, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, contributing to uncontrolled cell growth.
The proposed mechanism of action is as follows:
-
Cellular Uptake and Activation: 5-azacytidine is transported into the cell and is then phosphorylated to 5-azacytidine triphosphate.
-
Incorporation into DNA and RNA: The triphosphate form is incorporated into newly synthesized DNA and RNA.
-
DNMT Trapping: When DNMTs attempt to methylate the cytosine analog (5-azacytidine) incorporated into DNA, a covalent bond is formed between the enzyme and the drug. This "traps" the DNMT, leading to its degradation.
-
Hypomethylation and Gene Re-expression: The depletion of active DNMTs results in a passive loss of methylation patterns during subsequent rounds of DNA replication. This leads to the re-expression of previously silenced tumor suppressor genes.
-
Induction of Apoptosis and Cell Cycle Arrest: The re-activated tumor suppressor genes can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2][3]
References
- 1. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 5-azacytidine on differentiation and DNA methylation in human promyelocytic leukemia cells (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azacytidine inhibits the proliferation of human promyelocytic leukemia cells (HL60) by demethylation of MGMT, DAPK and p16 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2',3',5'-Tri-o-benzoyl-5-azacytidine in Cell Culture
Introduction
2',3',5'-Tri-o-benzoyl-5-azacytidine (TAC) is a prodrug of the DNA methyltransferase (DNMT) inhibitor 5-azacytidine (5-Aza). As a prodrug, TAC is designed to enhance the pharmacokinetic properties of 5-azacytidine, such as its oral bioavailability, stability, and solubility. In a cellular context, particularly in vivo, TAC is metabolized by cellular esterases to release the active compound, 5-azacytidine. This active metabolite is then incorporated into DNA, where it covalently traps DNMTs, leading to their degradation and subsequent hypomethylation of the genome. This process can lead to the re-expression of silenced tumor suppressor genes and is a key mechanism in its anti-cancer activity.
It is important to note that many cell lines used in in vitro culture lack the necessary esterase activity to efficiently convert TAC to its active 5-azacytidine form. Therefore, direct application of TAC to cell cultures may not elicit a significant biological response. These application notes and protocols focus on the use and analysis of the active compound, 5-azacytidine, in cell culture, which is the relevant downstream application for researchers studying the effects of the this compound prodrug system.
Mechanism of Action
5-Azacytidine, the active metabolite of this compound, exerts its primary effect through the inhibition of DNA methyltransferases. Upon cellular uptake, 5-azacytidine is converted to 5-aza-2'-deoxycytidine triphosphate and incorporated into replicating DNA. This modified base is recognized by DNMTs, which then become covalently and irreversibly bound to the 5-azacytosine ring. This trapping of DNMTs leads to their depletion and a passive loss of DNA methylation patterns during subsequent rounds of DNA replication. The resulting hypomethylation of CpG islands in gene promoter regions can lead to the reactivation of tumor suppressor genes that were epigenetically silenced, ultimately inhibiting cancer cell growth and promoting apoptosis.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following tables summarize the quantitative effects of 5-azacytidine on various cancer cell lines.
Table 1: IC50 Values of 5-Azacytidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 48 | 2.218 | [1] |
| SK-MES-1 | Non-Small Cell Lung Cancer | 48 | 1.629 | [1] |
| H1792 | Non-Small Cell Lung Cancer | 48 | 1.471 | [1] |
| H522 | Non-Small Cell Lung Cancer | 48 | 1.948 | [1] |
| H226 | Non-Small Cell Lung Cancer | Not Specified | ~2.46 (0.6 µg/mL) | [2] |
| H358 | Non-Small Cell Lung Cancer | Not Specified | ~13.9 (3.4 µg/mL) | [2] |
| H460 | Non-Small Cell Lung Cancer | Not Specified | ~20.0 (4.9 µg/mL) | [2] |
| OSCC (primary) | Oral Squamous Cell Carcinoma | 24 | 0.8 | [3] |
| CSCs (from OSCC) | Oral Squamous Cell Carcinoma | 24 | 1.5 | [3] |
| HCT-116 | Colon Cancer | 24 | 2.18 | [4] |
| HCT-116 | Colon Cancer | 48 | 1.98 | [4] |
| CHMm | Canine Mammary Gland Tumor | 72 | ~5-10 | [5] |
| CHMp | Canine Mammary Gland Tumor | 72 | ~5-10 | [5] |
Table 2: Effects of 5-Azacytidine on Gene Expression
| Cell Line | Gene | Treatment | Fold Change in Expression | Reference |
| Mouse Inner Ear Stem Cells | Bmp4 | 5-aza treatment | ~3.53 | [6] |
| Mouse Inner Ear Stem Cells | P27kip1 | 5-aza treatment | ~5.36 | [6] |
| Mouse Inner Ear Stem Cells | Prox1 | 5-aza treatment | ~10.86 | [6] |
| Mouse Inner Ear Stem Cells | Lfng | 5-aza treatment | ~7.17 | [6] |
| Mouse Inner Ear Stem Cells | Sox2 | 5-aza treatment | ~4.49 | [6] |
| Mouse Inner Ear Stem Cells | Cdh1 | 5-aza treatment | ~2.50 | [6] |
| Mouse Inner Ear Stem Cells | Krt18 | 5-aza treatment | ~5.50 | [6] |
| Mouse Inner Ear Stem Cells | Atoh1 | 5-aza treatment | ~5.74 | [6] |
| Mouse Inner Ear Stem Cells | Myo7a | 5-aza treatment | ~3.10 | [6] |
| Mouse Inner Ear Stem Cells | Myo6 | 5-aza treatment | ~1.89 | [6] |
| Mouse Inner Ear Stem Cells | Espn | 5-aza treatment | ~4.14 | [6] |
| Mouse Inner Ear Stem Cells | Pou4f3 | 5-aza treatment | ~274.42 | [6] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 5-azacytidine on a chosen cell line.
Caption: Workflow for determining IC50 using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
5-azacytidine (stock solution prepared in DMSO or 50% acetic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 1 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.[1]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of 5-azacytidine in complete medium. A suggested concentration range is 10 nM to 5000 nM.[1]
-
Remove the medium from the wells and add 100 µL of the 5-azacytidine dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as controls.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]
-
After incubation, remove the medium and add 150 µL of MTT solution (1 mg/mL) to each well.[1]
-
Incubate the plate for 1-3 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the cell viability against the log of the 5-azacytidine concentration to determine the IC50 value.
Protocol 2: Global DNA Methylation Analysis
This protocol provides a general workflow for assessing changes in global DNA methylation following 5-azacytidine treatment using a commercially available ELISA-based kit.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
5-azacytidine
-
DNA extraction kit
-
Global DNA Methylation ELISA Kit (e.g., from Cell Biolabs or Sigma-Aldrich)[7][8]
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with 5-azacytidine at a desired concentration (e.g., IC50 or a sub-toxic concentration) for 48-72 hours. Include a vehicle-treated control.
-
Harvest the cells and extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the DNA concentration and ensure its purity.
-
Perform the global DNA methylation ELISA according to the manufacturer's protocol. This typically involves: a. Binding of genomic DNA to the assay plate. b. Incubation with a primary antibody that specifically recognizes 5-methylcytosine (5-mC). c. Incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Addition of a substrate solution to generate a colorimetric signal.
-
Read the absorbance on a microplate reader.
-
Calculate the percentage of global DNA methylation by comparing the absorbance of the samples to a standard curve generated with methylated DNA controls provided in the kit.
Protocol 3: Gene-Specific Methylation Analysis by Methylation-Specific PCR (MSP)
This protocol describes how to analyze the methylation status of a specific gene promoter after 5-azacytidine treatment.
Caption: Workflow for Methylation-Specific PCR (MSP).
Materials:
-
Genomic DNA from 5-azacytidine-treated and control cells
-
Bisulfite conversion kit
-
PCR primers specific for the methylated and unmethylated sequences of the target gene promoter
-
Taq polymerase and PCR reagents
-
Agarose gel and electrophoresis equipment
Procedure:
-
Extract genomic DNA from cells treated with 5-azacytidine and control cells.
-
Perform bisulfite conversion of the genomic DNA using a commercial kit. This treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Perform two separate PCR reactions for each sample using: a. A primer set that specifically anneals to the methylated sequence. b. A primer set that specifically anneals to the unmethylated sequence.
-
The PCR cycling conditions should be optimized for the specific primers and target sequence. A general protocol is: 95°C for 5 min, followed by 40 cycles of 95°C for 1 min, 60°C for 30 sec, and 72°C for 1 min, with a final extension at 72°C for 10 min.[9]
-
Resolve the PCR products on a 3% agarose gel stained with a DNA dye (e.g., ethidium bromide).[9]
-
Visualize the bands under UV light. The presence of a band in the "M" lane indicates methylation, while a band in the "U" lane indicates a lack of methylation. A decrease in the "M" band and/or an increase in the "U" band after 5-azacytidine treatment indicates demethylation of the target gene.
Protocol 4: Gene Expression Analysis by RT-qPCR
This protocol details the steps to quantify changes in the expression of a target gene following 5-azacytidine treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
5-azacytidine
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Seed and treat cells with 5-azacytidine as described in Protocol 2.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for the target gene or housekeeping gene, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
Analyze the results using the 2^-ΔΔCt method to calculate the fold change in gene expression in the 5-azacytidine-treated samples relative to the control samples, normalized to the housekeeping gene.[10]
References
- 1. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. brieflands.com [brieflands.com]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Global DNA Methylation Quantification [sigmaaldrich.com]
- 8. Global DNA Methylation ELISA [cellbiolabs.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Frontiers | Gut microbiome-mediated epigenetic modifications in gastric cancer: a comprehensive multiomics analysis [frontiersin.org]
Application Notes and Protocols for 2',3',5'-Tri-o-benzoyl-5-azacytidine in Cell Culture
Introduction
2',3',5'-Tri-o-benzoyl-5-azacytidine (TAC) is a prodrug of the DNA methyltransferase (DNMT) inhibitor 5-azacytidine (B1684299) (5-Aza). As a prodrug, TAC is designed to enhance the pharmacokinetic properties of 5-azacytidine, such as its oral bioavailability, stability, and solubility. In a cellular context, particularly in vivo, TAC is metabolized by cellular esterases to release the active compound, 5-azacytidine. This active metabolite is then incorporated into DNA, where it covalently traps DNMTs, leading to their degradation and subsequent hypomethylation of the genome. This process can lead to the re-expression of silenced tumor suppressor genes and is a key mechanism in its anti-cancer activity.
It is important to note that many cell lines used in in vitro culture lack the necessary esterase activity to efficiently convert TAC to its active 5-azacytidine form. Therefore, direct application of TAC to cell cultures may not elicit a significant biological response. These application notes and protocols focus on the use and analysis of the active compound, 5-azacytidine, in cell culture, which is the relevant downstream application for researchers studying the effects of the this compound prodrug system.
Mechanism of Action
5-Azacytidine, the active metabolite of this compound, exerts its primary effect through the inhibition of DNA methyltransferases. Upon cellular uptake, 5-azacytidine is converted to 5-aza-2'-deoxycytidine triphosphate and incorporated into replicating DNA. This modified base is recognized by DNMTs, which then become covalently and irreversibly bound to the 5-azacytosine (B16484) ring. This trapping of DNMTs leads to their depletion and a passive loss of DNA methylation patterns during subsequent rounds of DNA replication. The resulting hypomethylation of CpG islands in gene promoter regions can lead to the reactivation of tumor suppressor genes that were epigenetically silenced, ultimately inhibiting cancer cell growth and promoting apoptosis.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following tables summarize the quantitative effects of 5-azacytidine on various cancer cell lines.
Table 1: IC50 Values of 5-Azacytidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 48 | 2.218 | [1] |
| SK-MES-1 | Non-Small Cell Lung Cancer | 48 | 1.629 | [1] |
| H1792 | Non-Small Cell Lung Cancer | 48 | 1.471 | [1] |
| H522 | Non-Small Cell Lung Cancer | 48 | 1.948 | [1] |
| H226 | Non-Small Cell Lung Cancer | Not Specified | ~2.46 (0.6 µg/mL) | [2] |
| H358 | Non-Small Cell Lung Cancer | Not Specified | ~13.9 (3.4 µg/mL) | [2] |
| H460 | Non-Small Cell Lung Cancer | Not Specified | ~20.0 (4.9 µg/mL) | [2] |
| OSCC (primary) | Oral Squamous Cell Carcinoma | 24 | 0.8 | [3] |
| CSCs (from OSCC) | Oral Squamous Cell Carcinoma | 24 | 1.5 | [3] |
| HCT-116 | Colon Cancer | 24 | 2.18 | [4] |
| HCT-116 | Colon Cancer | 48 | 1.98 | [4] |
| CHMm | Canine Mammary Gland Tumor | 72 | ~5-10 | [5] |
| CHMp | Canine Mammary Gland Tumor | 72 | ~5-10 | [5] |
Table 2: Effects of 5-Azacytidine on Gene Expression
| Cell Line | Gene | Treatment | Fold Change in Expression | Reference |
| Mouse Inner Ear Stem Cells | Bmp4 | 5-aza treatment | ~3.53 | [6] |
| Mouse Inner Ear Stem Cells | P27kip1 | 5-aza treatment | ~5.36 | [6] |
| Mouse Inner Ear Stem Cells | Prox1 | 5-aza treatment | ~10.86 | [6] |
| Mouse Inner Ear Stem Cells | Lfng | 5-aza treatment | ~7.17 | [6] |
| Mouse Inner Ear Stem Cells | Sox2 | 5-aza treatment | ~4.49 | [6] |
| Mouse Inner Ear Stem Cells | Cdh1 | 5-aza treatment | ~2.50 | [6] |
| Mouse Inner Ear Stem Cells | Krt18 | 5-aza treatment | ~5.50 | [6] |
| Mouse Inner Ear Stem Cells | Atoh1 | 5-aza treatment | ~5.74 | [6] |
| Mouse Inner Ear Stem Cells | Myo7a | 5-aza treatment | ~3.10 | [6] |
| Mouse Inner Ear Stem Cells | Myo6 | 5-aza treatment | ~1.89 | [6] |
| Mouse Inner Ear Stem Cells | Espn | 5-aza treatment | ~4.14 | [6] |
| Mouse Inner Ear Stem Cells | Pou4f3 | 5-aza treatment | ~274.42 | [6] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 5-azacytidine on a chosen cell line.
Caption: Workflow for determining IC50 using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
5-azacytidine (stock solution prepared in DMSO or 50% acetic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 1 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.[1]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of 5-azacytidine in complete medium. A suggested concentration range is 10 nM to 5000 nM.[1]
-
Remove the medium from the wells and add 100 µL of the 5-azacytidine dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as controls.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]
-
After incubation, remove the medium and add 150 µL of MTT solution (1 mg/mL) to each well.[1]
-
Incubate the plate for 1-3 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the cell viability against the log of the 5-azacytidine concentration to determine the IC50 value.
Protocol 2: Global DNA Methylation Analysis
This protocol provides a general workflow for assessing changes in global DNA methylation following 5-azacytidine treatment using a commercially available ELISA-based kit.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
5-azacytidine
-
DNA extraction kit
-
Global DNA Methylation ELISA Kit (e.g., from Cell Biolabs or Sigma-Aldrich)[7][8]
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with 5-azacytidine at a desired concentration (e.g., IC50 or a sub-toxic concentration) for 48-72 hours. Include a vehicle-treated control.
-
Harvest the cells and extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the DNA concentration and ensure its purity.
-
Perform the global DNA methylation ELISA according to the manufacturer's protocol. This typically involves: a. Binding of genomic DNA to the assay plate. b. Incubation with a primary antibody that specifically recognizes 5-methylcytosine (B146107) (5-mC). c. Incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Addition of a substrate solution to generate a colorimetric signal.
-
Read the absorbance on a microplate reader.
-
Calculate the percentage of global DNA methylation by comparing the absorbance of the samples to a standard curve generated with methylated DNA controls provided in the kit.
Protocol 3: Gene-Specific Methylation Analysis by Methylation-Specific PCR (MSP)
This protocol describes how to analyze the methylation status of a specific gene promoter after 5-azacytidine treatment.
Caption: Workflow for Methylation-Specific PCR (MSP).
Materials:
-
Genomic DNA from 5-azacytidine-treated and control cells
-
Bisulfite conversion kit
-
PCR primers specific for the methylated and unmethylated sequences of the target gene promoter
-
Taq polymerase and PCR reagents
-
Agarose gel and electrophoresis equipment
Procedure:
-
Extract genomic DNA from cells treated with 5-azacytidine and control cells.
-
Perform bisulfite conversion of the genomic DNA using a commercial kit. This treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Perform two separate PCR reactions for each sample using: a. A primer set that specifically anneals to the methylated sequence. b. A primer set that specifically anneals to the unmethylated sequence.
-
The PCR cycling conditions should be optimized for the specific primers and target sequence. A general protocol is: 95°C for 5 min, followed by 40 cycles of 95°C for 1 min, 60°C for 30 sec, and 72°C for 1 min, with a final extension at 72°C for 10 min.[9]
-
Resolve the PCR products on a 3% agarose gel stained with a DNA dye (e.g., ethidium (B1194527) bromide).[9]
-
Visualize the bands under UV light. The presence of a band in the "M" lane indicates methylation, while a band in the "U" lane indicates a lack of methylation. A decrease in the "M" band and/or an increase in the "U" band after 5-azacytidine treatment indicates demethylation of the target gene.
Protocol 4: Gene Expression Analysis by RT-qPCR
This protocol details the steps to quantify changes in the expression of a target gene following 5-azacytidine treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
5-azacytidine
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Seed and treat cells with 5-azacytidine as described in Protocol 2.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for the target gene or housekeeping gene, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
Analyze the results using the 2^-ΔΔCt method to calculate the fold change in gene expression in the 5-azacytidine-treated samples relative to the control samples, normalized to the housekeeping gene.[10]
References
- 1. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. brieflands.com [brieflands.com]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Global DNA Methylation Quantification [sigmaaldrich.com]
- 8. Global DNA Methylation ELISA [cellbiolabs.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Frontiers | Gut microbiome-mediated epigenetic modifications in gastric cancer: a comprehensive multiomics analysis [frontiersin.org]
Application Notes and Protocols for In Vivo Studies of 2',3',5'-Tri-o-benzoyl-5-azacytidine in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of 2',3',5'-Tri-o-benzoyl-5-azacytidine (also known as Triacetyl-5-azacitidine or TAC), a prodrug of 5-azacytidine (Azacitidine), in various mouse models. The information is intended to guide the design and execution of preclinical studies.
Introduction
This compound is a more stable and orally bioavailable prodrug of 5-azacytidine, a DNA methyltransferase (DNMT) inhibitor used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2][3] The poor oral bioavailability of 5-azacytidine complicates its clinical use.[1][2][3] TAC was developed to overcome this limitation, demonstrating improved pharmacokinetic properties such as enhanced stability, solubility, and bioavailability in preclinical mouse models.[1][2][3] In vivo studies have shown that TAC can effectively deliver the active compound, 5-azacytidine, leading to systemic exposure, suppression of global DNA methylation, and therapeutic efficacy in models of leukemia and autoimmune disease with a manageable toxicity profile.[1][4]
Data Presentation
Table 1: Pharmacokinetic Parameters of TAC and Azacitidine in C57BL/6 Mice
| Compound & Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUClast (ng*hr/mL) | T1/2α (hr) | Terminal T1/2 (hr) |
| Oral TAC | 38 | Not Estimated | Not Estimated | 2.1 | 0.73 | 9.2 |
| Resultant Azacitidine (from oral TAC) | 38 | ~200 | ~0.5 | 457.6 | Not Calculated | Not Calculated |
| IV Azacitidine | 25 | ~1000 | ~0.25 | 320.1 | 0.32 | 6.8 |
Data compiled from a study in C57BL/6 mice.[1] AUClast values are presented as mean (standard error).[1] NE: Not Estimated; NC: Not Calculated.
Table 2: Efficacy of TAC in L1210 Lymphocytic Leukemia Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Median Survival (days) | Increased Lifespan (%) |
| Control (Untreated) | - | - | - | 8 | - |
| TAC | 38 | Oral Gavage | Daily for 5 days | 12 | 50 |
| TAC | 50 | Oral Gavage | Daily for 5 days | 12 | 50 |
| Azacitidine (ACT) | 25 | Intraperitoneal (i.p.) | Daily for 5 days | 17 | 112 |
Study conducted in BDF1 female mice inoculated with L1210 cells.[1]
Table 3: Toxicology Evaluation of TAC in CD-1 Mice
| Treatment Group | Dose (mg/kg/day) | Administration Route | Dosing Schedule | Key Observations |
| Group 1 (Vehicle) | 0 | Oral Gavage | Days 1-5 and 8-12 | No adverse effects noted. |
| Group 2 (TAC) | 38 | Oral Gavage | Days 1-5 and 8-12 | No significant signs of toxicity. |
| Group 3 (TAC) | 76 | Oral Gavage | Days 1-5 and 8-12 | No significant signs of toxicity. |
Study conducted in male and female CD-1 mice.[1]
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of Oral TAC in Mice
Objective: To determine the pharmacokinetic profile of TAC and its active metabolite, azacitidine, after oral administration in mice.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
-
Sex: Female
-
Weight: ~20 g
Materials:
-
This compound (TAC)
-
Vehicle for oral administration (e.g., sterile water)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
LC/MS/MS system for bioanalysis
Procedure:
-
Drug Preparation: Prepare a suspension of TAC in the chosen vehicle at the desired concentration. For a 38 mg/kg dose in a 20 g mouse, this would be 0.76 mg of TAC. The volume for oral gavage is typically 0.1-0.2 mL.
-
Dosing: Administer a single dose of 38 mg/kg TAC to each mouse via oral gavage. This dose is equimolar to 25 mg/kg of azacitidine.[1]
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital bleeding or tail vein) at multiple time points post-administration. A typical time course might include 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Plasma Preparation: Immediately after collection, place blood into EDTA tubes and centrifuge at high speed (e.g., 13,000 g) to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of TAC and azacitidine in the plasma samples using a validated LC/MS/MS method.
-
Data Analysis: Use noncompartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Protocol 2: Antileukemic Efficacy of TAC in a Syngeneic Mouse Model
Objective: To evaluate the in vivo antitumor activity of orally administered TAC in a lymphocytic leukemia mouse model.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 × DBA/2 F1 (BDF1)
-
Sex: Female
Tumor Model:
-
Cell Line: L1210 lymphocytic leukemia cells
-
Inoculation: 1 x 105 cells in 0.1 mL of RPMI 1640 medium injected intraperitoneally (i.p.) per mouse.
Materials:
-
This compound (TAC)
-
Azacitidine (for comparison)
-
Vehicle for oral and i.p. administration (e.g., PBS or sterile water)
-
L1210 cells
-
Syringes and needles for injection
Procedure:
-
Tumor Inoculation: Inject BDF1 mice i.p. with L1210 cells.
-
Treatment Groups: Randomly assign mice to treatment and control groups.
-
Drug Preparation: Prepare fresh solutions/suspensions of TAC and azacitidine daily.
-
Treatment Schedule:
-
Monitoring: Monitor the mice daily for clinical signs of disease and mortality. Record body weights to assess toxicity.
-
Endpoint: The primary endpoint is survival. Euthanize mice when they become moribund.
-
Data Analysis: Calculate the median survival time for each group and determine the percent increased lifespan compared to the control group.
Protocol 3: Toxicology Assessment of TAC
Objective: To evaluate the general toxicity of TAC following repeated oral administration in mice.
Animal Model:
-
Species: Mouse
-
Strain: CD-1 (a common outbred stock for toxicology studies)
-
Sex: Male and Female (3 of each per group)
Materials:
-
This compound (TAC)
-
Vehicle (e.g., sterile water for injection)
-
Oral gavage needles
-
Equipment for blood collection and analysis (serum chemistry and hematology)
-
Materials for necropsy and histopathology
Procedure:
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: 38 mg/kg/day TAC
-
Group 3: 76 mg/kg/day TAC
-
-
Dosing Schedule: Administer the assigned treatment via oral gavage on Days 1-5 and Days 8-12. There is no dosing on Days 6 and 7.[1]
-
Clinical Observations: Observe the animals daily for any clinical signs of toxicity.
-
Body Weights: Record body weights before the start of the study and at regular intervals throughout.
-
Euthanasia and Necropsy: Euthanize all animals on Day 13.[1]
-
Sample Collection:
-
Collect blood for serum chemistry and hematology analysis.
-
Perform a full necropsy and collect major organs for histopathological evaluation.
-
-
Data Analysis: Compare the findings from the treated groups to the vehicle control group to identify any dose-related toxicities.
Visualizations
Caption: Mechanism of action for TAC as a prodrug of 5-azacytidine.
Caption: Workflow for in vivo efficacy study of TAC in a leukemia model.
References
Application Notes and Protocols for In Vivo Studies of 2',3',5'-Tri-o-benzoyl-5-azacytidine in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of 2',3',5'-Tri-o-benzoyl-5-azacytidine (also known as Triacetyl-5-azacitidine or TAC), a prodrug of 5-azacytidine (B1684299) (Azacitidine), in various mouse models. The information is intended to guide the design and execution of preclinical studies.
Introduction
This compound is a more stable and orally bioavailable prodrug of 5-azacytidine, a DNA methyltransferase (DNMT) inhibitor used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2][3] The poor oral bioavailability of 5-azacytidine complicates its clinical use.[1][2][3] TAC was developed to overcome this limitation, demonstrating improved pharmacokinetic properties such as enhanced stability, solubility, and bioavailability in preclinical mouse models.[1][2][3] In vivo studies have shown that TAC can effectively deliver the active compound, 5-azacytidine, leading to systemic exposure, suppression of global DNA methylation, and therapeutic efficacy in models of leukemia and autoimmune disease with a manageable toxicity profile.[1][4]
Data Presentation
Table 1: Pharmacokinetic Parameters of TAC and Azacitidine in C57BL/6 Mice
| Compound & Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUClast (ng*hr/mL) | T1/2α (hr) | Terminal T1/2 (hr) |
| Oral TAC | 38 | Not Estimated | Not Estimated | 2.1 | 0.73 | 9.2 |
| Resultant Azacitidine (from oral TAC) | 38 | ~200 | ~0.5 | 457.6 | Not Calculated | Not Calculated |
| IV Azacitidine | 25 | ~1000 | ~0.25 | 320.1 | 0.32 | 6.8 |
Data compiled from a study in C57BL/6 mice.[1] AUClast values are presented as mean (standard error).[1] NE: Not Estimated; NC: Not Calculated.
Table 2: Efficacy of TAC in L1210 Lymphocytic Leukemia Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Median Survival (days) | Increased Lifespan (%) |
| Control (Untreated) | - | - | - | 8 | - |
| TAC | 38 | Oral Gavage | Daily for 5 days | 12 | 50 |
| TAC | 50 | Oral Gavage | Daily for 5 days | 12 | 50 |
| Azacitidine (ACT) | 25 | Intraperitoneal (i.p.) | Daily for 5 days | 17 | 112 |
Study conducted in BDF1 female mice inoculated with L1210 cells.[1]
Table 3: Toxicology Evaluation of TAC in CD-1 Mice
| Treatment Group | Dose (mg/kg/day) | Administration Route | Dosing Schedule | Key Observations |
| Group 1 (Vehicle) | 0 | Oral Gavage | Days 1-5 and 8-12 | No adverse effects noted. |
| Group 2 (TAC) | 38 | Oral Gavage | Days 1-5 and 8-12 | No significant signs of toxicity. |
| Group 3 (TAC) | 76 | Oral Gavage | Days 1-5 and 8-12 | No significant signs of toxicity. |
Study conducted in male and female CD-1 mice.[1]
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of Oral TAC in Mice
Objective: To determine the pharmacokinetic profile of TAC and its active metabolite, azacitidine, after oral administration in mice.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
-
Sex: Female
-
Weight: ~20 g
Materials:
-
This compound (TAC)
-
Vehicle for oral administration (e.g., sterile water)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
LC/MS/MS system for bioanalysis
Procedure:
-
Drug Preparation: Prepare a suspension of TAC in the chosen vehicle at the desired concentration. For a 38 mg/kg dose in a 20 g mouse, this would be 0.76 mg of TAC. The volume for oral gavage is typically 0.1-0.2 mL.
-
Dosing: Administer a single dose of 38 mg/kg TAC to each mouse via oral gavage. This dose is equimolar to 25 mg/kg of azacitidine.[1]
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital bleeding or tail vein) at multiple time points post-administration. A typical time course might include 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Plasma Preparation: Immediately after collection, place blood into EDTA tubes and centrifuge at high speed (e.g., 13,000 g) to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of TAC and azacitidine in the plasma samples using a validated LC/MS/MS method.
-
Data Analysis: Use noncompartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Protocol 2: Antileukemic Efficacy of TAC in a Syngeneic Mouse Model
Objective: To evaluate the in vivo antitumor activity of orally administered TAC in a lymphocytic leukemia mouse model.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 × DBA/2 F1 (BDF1)
-
Sex: Female
Tumor Model:
-
Cell Line: L1210 lymphocytic leukemia cells
-
Inoculation: 1 x 105 cells in 0.1 mL of RPMI 1640 medium injected intraperitoneally (i.p.) per mouse.
Materials:
-
This compound (TAC)
-
Azacitidine (for comparison)
-
Vehicle for oral and i.p. administration (e.g., PBS or sterile water)
-
L1210 cells
-
Syringes and needles for injection
Procedure:
-
Tumor Inoculation: Inject BDF1 mice i.p. with L1210 cells.
-
Treatment Groups: Randomly assign mice to treatment and control groups.
-
Drug Preparation: Prepare fresh solutions/suspensions of TAC and azacitidine daily.
-
Treatment Schedule:
-
Monitoring: Monitor the mice daily for clinical signs of disease and mortality. Record body weights to assess toxicity.
-
Endpoint: The primary endpoint is survival. Euthanize mice when they become moribund.
-
Data Analysis: Calculate the median survival time for each group and determine the percent increased lifespan compared to the control group.
Protocol 3: Toxicology Assessment of TAC
Objective: To evaluate the general toxicity of TAC following repeated oral administration in mice.
Animal Model:
-
Species: Mouse
-
Strain: CD-1 (a common outbred stock for toxicology studies)
-
Sex: Male and Female (3 of each per group)
Materials:
-
This compound (TAC)
-
Vehicle (e.g., sterile water for injection)
-
Oral gavage needles
-
Equipment for blood collection and analysis (serum chemistry and hematology)
-
Materials for necropsy and histopathology
Procedure:
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: 38 mg/kg/day TAC
-
Group 3: 76 mg/kg/day TAC
-
-
Dosing Schedule: Administer the assigned treatment via oral gavage on Days 1-5 and Days 8-12. There is no dosing on Days 6 and 7.[1]
-
Clinical Observations: Observe the animals daily for any clinical signs of toxicity.
-
Body Weights: Record body weights before the start of the study and at regular intervals throughout.
-
Euthanasia and Necropsy: Euthanize all animals on Day 13.[1]
-
Sample Collection:
-
Collect blood for serum chemistry and hematology analysis.
-
Perform a full necropsy and collect major organs for histopathological evaluation.
-
-
Data Analysis: Compare the findings from the treated groups to the vehicle control group to identify any dose-related toxicities.
Visualizations
Caption: Mechanism of action for TAC as a prodrug of 5-azacytidine.
Caption: Workflow for in vivo efficacy study of TAC in a leukemia model.
References
Application Notes and Protocols for 2',3',5'-Tri-o-benzoyl-5-azacytidine in Myelodysplastic Syndrome (MDS) Research
Disclaimer: As of the current date, publicly available research specifically detailing the application of 2',3',5'-Tri-o-benzoyl-5-azacytidine in Myelodysplastic Syndrome (MDS) is limited. The following application notes and protocols are based on the well-researched parent compound, 5-azacytidine (Azacitidine) , and its acetylated prodrug, 2',3',5'-triacetyl-5-azacitidine (TAC) . These compounds share the same active moiety and mechanism of action. The benzoylated form is hypothesized to act as a prodrug with potentially altered pharmacokinetic properties, such as improved stability and oral bioavailability, similar to the acetylated version. Researchers should validate these protocols and findings specifically for the benzoylated compound.
Introduction
Myelodysplastic Syndromes (MDS) are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, peripheral blood cytopenias, and a risk of transformation to acute myeloid leukemia (AML).[1][2] Epigenetic alterations, particularly DNA hypermethylation, are a key feature in the pathogenesis of MDS, leading to the silencing of tumor suppressor genes.[1][3]
5-azacytidine is a nucleoside analog of cytidine that has been approved for the treatment of MDS.[1][2][3] Its therapeutic effects are primarily attributed to its ability to inhibit DNA methyltransferases (DNMTs), leading to DNA hypomethylation and re-expression of silenced genes.[1][3] However, 5-azacytidine has poor oral bioavailability and stability in aqueous solutions.[1] To overcome these limitations, prodrugs such as acylated derivatives have been developed. This compound is a cytidine analog that, like other acylated forms, is anticipated to act as a prodrug of 5-azacytidine, offering potential improvements in pharmacokinetic parameters.
These notes provide an overview of the potential applications and experimental protocols for investigating this compound in the context of MDS research, based on data from its parent compound and acetylated analog.
Mechanism of Action
This compound is expected to be deacetylated in vivo to release the active drug, 5-azacytidine. The proposed mechanism of action follows that of 5-azacytidine:
-
Cellular Uptake and Metabolism: The prodrug is absorbed and metabolized, likely by cellular esterases, to 5-azacytidine.
-
Phosphorylation: 5-azacytidine is then phosphorylated to 5-azacytidine triphosphate.
-
Incorporation into Nucleic Acids: The triphosphate form is incorporated into both RNA and DNA.
-
DNMT Inhibition: When incorporated into DNA, 5-azacytidine covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation.
-
DNA Hypomethylation: The depletion of active DNMTs results in a passive, replication-dependent demethylation of newly synthesized DNA strands.
-
Gene Re-expression and Cell Differentiation: Hypomethylation of promoter regions of tumor suppressor genes can lead to their re-expression, inducing cell differentiation and apoptosis of dysplastic cells.
Preclinical Data (Based on 2',3',5'-triacetyl-5-azacitidine - TAC)
The following tables summarize preclinical data for the acetylated prodrug TAC, which may serve as a reference for designing studies with the benzoylated analog.
Table 1: In Vivo Antileukemic Activity of TAC in a Mouse Model [1]
| Treatment Group | Dose and Route | Median Survival (days) | Increased Lifespan (%) |
| Control (untreated) | - | 8 | - |
| TAC | 38 mg/kg (oral) | 12 | 50 |
| Azacitidine (ACT) | 25 mg/kg (i.p.) | 17 | 112 |
Table 2: Pharmacokinetic Parameters of TAC and Azacitidine (ACT) in Mice [4]
| Compound | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| TAC (oral) | 38 mg/kg | 15 ± 4 | 0.5 | 11 ± 3 |
| ACT (from oral TAC) | 38 mg/kg | 224 ± 45 | 0.5 | 239 ± 53 |
| ACT (i.v.) | 25 mg/kg | 2133 ± 467 | 0.08 | 363 ± 117 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of this compound in MDS research.
In Vitro Cytotoxicity Assay
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
MDS cell lines (e.g., SKM-1, MOLM-13)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (for dissolving the compound)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Seed MDS cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Prepare serial dilutions of the compound in culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Global DNA Methylation Assay
This protocol assesses the overall change in DNA methylation levels following treatment.
Materials:
-
MDS cells treated with the compound
-
DNA extraction kit
-
Global DNA Methylation Assay Kit (e.g., ELISA-based)
-
Spectrophotometer
Procedure:
-
Treat MDS cells with this compound at a concentration around the IC50 value for 72 hours.
-
Harvest the cells and extract genomic DNA using a DNA extraction kit.
-
Quantify the DNA concentration.
-
Perform the global DNA methylation assay according to the manufacturer's protocol. This typically involves binding DNA to a plate, incubating with an antibody specific for 5-methylcytosine, followed by a secondary antibody conjugated to an enzyme for colorimetric detection.
-
Measure the absorbance using a spectrophotometer.
-
Calculate the percentage of global DNA methylation relative to untreated controls.
Gene-Specific DNA Methylation Analysis (Bisulfite Sequencing)
This protocol determines the methylation status of specific gene promoters.
Materials:
-
Genomic DNA from treated and untreated cells
-
Bisulfite conversion kit
-
PCR primers specific for the bisulfite-converted DNA of the target gene promoter
-
Taq polymerase
-
PCR purification kit
-
Sequencing service or equipment
Procedure:
-
Extract genomic DNA from treated and untreated MDS cells.
-
Perform bisulfite conversion of the DNA using a commercial kit. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Amplify the target promoter region using PCR with primers designed for the bisulfite-converted sequence.
-
Purify the PCR product.
-
Sequence the purified PCR product.
-
Analyze the sequencing data to determine the methylation status of each CpG site within the amplified region.
Concluding Remarks
This compound represents a promising area of investigation for the oral treatment of MDS. Based on the knowledge from its parent compound, 5-azacytidine, and its acetylated analog, it is hypothesized to act as a DNA methyltransferase inhibitor with potentially favorable pharmacokinetic properties. The protocols and data presented here provide a framework for researchers and drug development professionals to design and conduct preclinical studies to evaluate its therapeutic potential in MDS. It is imperative to conduct head-to-head comparisons with 5-azacytidine and other prodrugs to establish its relative efficacy, safety, and pharmacokinetic profile.
References
- 1. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine in myelodysplastic syndromes: a clinical practice guideline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Azacytidine for the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 2',3',5'-Tri-o-benzoyl-5-azacytidine in Myelodysplastic Syndrome (MDS) Research
Disclaimer: As of the current date, publicly available research specifically detailing the application of 2',3',5'-Tri-o-benzoyl-5-azacytidine in Myelodysplastic Syndrome (MDS) is limited. The following application notes and protocols are based on the well-researched parent compound, 5-azacytidine (B1684299) (Azacitidine) , and its acetylated prodrug, 2',3',5'-triacetyl-5-azacitidine (TAC) . These compounds share the same active moiety and mechanism of action. The benzoylated form is hypothesized to act as a prodrug with potentially altered pharmacokinetic properties, such as improved stability and oral bioavailability, similar to the acetylated version. Researchers should validate these protocols and findings specifically for the benzoylated compound.
Introduction
Myelodysplastic Syndromes (MDS) are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, peripheral blood cytopenias, and a risk of transformation to acute myeloid leukemia (AML).[1][2] Epigenetic alterations, particularly DNA hypermethylation, are a key feature in the pathogenesis of MDS, leading to the silencing of tumor suppressor genes.[1][3]
5-azacytidine is a nucleoside analog of cytidine (B196190) that has been approved for the treatment of MDS.[1][2][3] Its therapeutic effects are primarily attributed to its ability to inhibit DNA methyltransferases (DNMTs), leading to DNA hypomethylation and re-expression of silenced genes.[1][3] However, 5-azacytidine has poor oral bioavailability and stability in aqueous solutions.[1] To overcome these limitations, prodrugs such as acylated derivatives have been developed. This compound is a cytidine analog that, like other acylated forms, is anticipated to act as a prodrug of 5-azacytidine, offering potential improvements in pharmacokinetic parameters.
These notes provide an overview of the potential applications and experimental protocols for investigating this compound in the context of MDS research, based on data from its parent compound and acetylated analog.
Mechanism of Action
This compound is expected to be deacetylated in vivo to release the active drug, 5-azacytidine. The proposed mechanism of action follows that of 5-azacytidine:
-
Cellular Uptake and Metabolism: The prodrug is absorbed and metabolized, likely by cellular esterases, to 5-azacytidine.
-
Phosphorylation: 5-azacytidine is then phosphorylated to 5-azacytidine triphosphate.
-
Incorporation into Nucleic Acids: The triphosphate form is incorporated into both RNA and DNA.
-
DNMT Inhibition: When incorporated into DNA, 5-azacytidine covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation.
-
DNA Hypomethylation: The depletion of active DNMTs results in a passive, replication-dependent demethylation of newly synthesized DNA strands.
-
Gene Re-expression and Cell Differentiation: Hypomethylation of promoter regions of tumor suppressor genes can lead to their re-expression, inducing cell differentiation and apoptosis of dysplastic cells.
Preclinical Data (Based on 2',3',5'-triacetyl-5-azacitidine - TAC)
The following tables summarize preclinical data for the acetylated prodrug TAC, which may serve as a reference for designing studies with the benzoylated analog.
Table 1: In Vivo Antileukemic Activity of TAC in a Mouse Model [1]
| Treatment Group | Dose and Route | Median Survival (days) | Increased Lifespan (%) |
| Control (untreated) | - | 8 | - |
| TAC | 38 mg/kg (oral) | 12 | 50 |
| Azacitidine (ACT) | 25 mg/kg (i.p.) | 17 | 112 |
Table 2: Pharmacokinetic Parameters of TAC and Azacitidine (ACT) in Mice [4]
| Compound | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| TAC (oral) | 38 mg/kg | 15 ± 4 | 0.5 | 11 ± 3 |
| ACT (from oral TAC) | 38 mg/kg | 224 ± 45 | 0.5 | 239 ± 53 |
| ACT (i.v.) | 25 mg/kg | 2133 ± 467 | 0.08 | 363 ± 117 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of this compound in MDS research.
In Vitro Cytotoxicity Assay
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
MDS cell lines (e.g., SKM-1, MOLM-13)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (for dissolving the compound)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Seed MDS cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Prepare serial dilutions of the compound in culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Global DNA Methylation Assay
This protocol assesses the overall change in DNA methylation levels following treatment.
Materials:
-
MDS cells treated with the compound
-
DNA extraction kit
-
Global DNA Methylation Assay Kit (e.g., ELISA-based)
-
Spectrophotometer
Procedure:
-
Treat MDS cells with this compound at a concentration around the IC50 value for 72 hours.
-
Harvest the cells and extract genomic DNA using a DNA extraction kit.
-
Quantify the DNA concentration.
-
Perform the global DNA methylation assay according to the manufacturer's protocol. This typically involves binding DNA to a plate, incubating with an antibody specific for 5-methylcytosine, followed by a secondary antibody conjugated to an enzyme for colorimetric detection.
-
Measure the absorbance using a spectrophotometer.
-
Calculate the percentage of global DNA methylation relative to untreated controls.
Gene-Specific DNA Methylation Analysis (Bisulfite Sequencing)
This protocol determines the methylation status of specific gene promoters.
Materials:
-
Genomic DNA from treated and untreated cells
-
Bisulfite conversion kit
-
PCR primers specific for the bisulfite-converted DNA of the target gene promoter
-
Taq polymerase
-
PCR purification kit
-
Sequencing service or equipment
Procedure:
-
Extract genomic DNA from treated and untreated MDS cells.
-
Perform bisulfite conversion of the DNA using a commercial kit. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Amplify the target promoter region using PCR with primers designed for the bisulfite-converted sequence.
-
Purify the PCR product.
-
Sequence the purified PCR product.
-
Analyze the sequencing data to determine the methylation status of each CpG site within the amplified region.
Concluding Remarks
This compound represents a promising area of investigation for the oral treatment of MDS. Based on the knowledge from its parent compound, 5-azacytidine, and its acetylated analog, it is hypothesized to act as a DNA methyltransferase inhibitor with potentially favorable pharmacokinetic properties. The protocols and data presented here provide a framework for researchers and drug development professionals to design and conduct preclinical studies to evaluate its therapeutic potential in MDS. It is imperative to conduct head-to-head comparisons with 5-azacytidine and other prodrugs to establish its relative efficacy, safety, and pharmacokinetic profile.
References
- 1. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine in myelodysplastic syndromes: a clinical practice guideline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Azacytidine for the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Determination of 2',3',5'-Tri-o-benzoyl-5-azacytidine and its Metabolites in Human Plasma using LC/MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for the simultaneous quantification of the prodrug 2',3',5'-Tri-o-benzoyl-5-azacytidine and its active metabolite, 5-azacytidine, in human plasma. Due to the inherent instability of 5-azacytidine, proper sample handling and stabilization are critical for accurate analysis. This method is crucial for pharmacokinetic and pharmacodynamic studies in drug development.
Introduction
5-azacytidine is a DNA methyltransferase inhibitor approved for the treatment of myelodysplastic syndromes (MDS).[1][2] However, its clinical use is complicated by poor oral bioavailability and rapid degradation in aqueous solutions.[3] To overcome these limitations, prodrugs such as this compound are developed to improve stability and oral absorption. Upon administration, the prodrug is metabolized to the active compound, 5-azacytidine. Therefore, a reliable analytical method to quantify both the prodrug and its active metabolite is essential for evaluating its efficacy and safety.
This method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection and quantification.
Metabolic Pathway
This compound is anticipated to undergo sequential hydrolysis of its benzoyl ester groups, mediated by esterases in the plasma and liver, to ultimately release the active drug, 5-azacytidine. The primary metabolites are expected to be di- and mono-benzoyl derivatives.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow
The analytical workflow involves plasma sample collection with a stabilizer, solid-phase extraction, LC/MS/MS analysis, and data processing.
Caption: Experimental workflow for the analysis of this compound and its metabolites.
Protocols
Sample Preparation
Materials:
-
Human plasma (collected in tubes containing an anticoagulant)
-
Internal Standard (IS) solution (e.g., 5-methyl-2'-deoxycytidine)[4]
-
Acetonitrile
-
2% Phosphoric acid
-
Methanol
-
Mobile phase for reconstitution
Procedure:
-
Immediately after blood collection, add THU to the plasma to stabilize 5-azacytidine.[1][2][4]
-
To 100 µL of plasma, add the internal standard solution.
-
Precipitate proteins by adding acetonitrile, vortex, and centrifuge.[4]
-
Condition the Oasis MCX SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 2% phosphoric acid followed by methanol.
-
Elute the analytes with the elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC/MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
Conditions:
| Parameter | Value |
|---|---|
| Column | YMC J'sphere M80 C18, 4.6 x 150 mm, 4 µm or equivalent[1][2] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Methanol |
| Gradient | Optimized for separation of the prodrug and metabolites |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Mass Spectrometry
Instrumentation:
Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
MRM Transitions (Hypothetical for Prodrug and Metabolites):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | To be determined | To be determined |
| Di-o-benzoyl-5-azacytidine | To be determined | To be determined |
| Mono-o-benzoyl-5-azacytidine | To be determined | To be determined |
| 5-Azacytidine | 245.1 | 113.0[4] |
| 5-methyl-2'-deoxycytidine (IS) | 242.0 | 126.0[4] |
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of 5-azacytidine in human plasma.
| Parameter | Result |
| Linearity Range | 5 - 500 ng/mL[1][2][4] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1][4] |
| Accuracy | 97.8 - 109.1%[1][2] |
| Precision (%CV) | ≤ 9.8%[1][2] |
| Recovery | > 85% |
| Matrix Effect | Minimal |
| Stability (in plasma with THU at -70°C) | At least 323 days[1][2] |
Conclusion
The described LC/MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound and its active metabolite, 5-azacytidine, in human plasma. The method is suitable for pharmacokinetic studies and can be adapted for the analysis of other benzoylated prodrugs. Careful attention to sample stabilization is paramount for generating high-quality data.
References
- 1. A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Determination of 2',3',5'-Tri-o-benzoyl-5-azacytidine and its Metabolites in Human Plasma using LC/MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for the simultaneous quantification of the prodrug 2',3',5'-Tri-o-benzoyl-5-azacytidine and its active metabolite, 5-azacytidine (B1684299), in human plasma. Due to the inherent instability of 5-azacytidine, proper sample handling and stabilization are critical for accurate analysis. This method is crucial for pharmacokinetic and pharmacodynamic studies in drug development.
Introduction
5-azacytidine is a DNA methyltransferase inhibitor approved for the treatment of myelodysplastic syndromes (MDS).[1][2] However, its clinical use is complicated by poor oral bioavailability and rapid degradation in aqueous solutions.[3] To overcome these limitations, prodrugs such as this compound are developed to improve stability and oral absorption. Upon administration, the prodrug is metabolized to the active compound, 5-azacytidine. Therefore, a reliable analytical method to quantify both the prodrug and its active metabolite is essential for evaluating its efficacy and safety.
This method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection and quantification.
Metabolic Pathway
This compound is anticipated to undergo sequential hydrolysis of its benzoyl ester groups, mediated by esterases in the plasma and liver, to ultimately release the active drug, 5-azacytidine. The primary metabolites are expected to be di- and mono-benzoyl derivatives.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow
The analytical workflow involves plasma sample collection with a stabilizer, solid-phase extraction, LC/MS/MS analysis, and data processing.
Caption: Experimental workflow for the analysis of this compound and its metabolites.
Protocols
Sample Preparation
Materials:
-
Human plasma (collected in tubes containing an anticoagulant)
-
Internal Standard (IS) solution (e.g., 5-methyl-2'-deoxycytidine)[4]
-
Acetonitrile
-
2% Phosphoric acid
-
Mobile phase for reconstitution
Procedure:
-
Immediately after blood collection, add THU to the plasma to stabilize 5-azacytidine.[1][2][4]
-
To 100 µL of plasma, add the internal standard solution.
-
Precipitate proteins by adding acetonitrile, vortex, and centrifuge.[4]
-
Condition the Oasis MCX SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 2% phosphoric acid followed by methanol.
-
Elute the analytes with the elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC/MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
Conditions:
| Parameter | Value |
|---|---|
| Column | YMC J'sphere M80 C18, 4.6 x 150 mm, 4 µm or equivalent[1][2] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Methanol |
| Gradient | Optimized for separation of the prodrug and metabolites |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Mass Spectrometry
Instrumentation:
Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
MRM Transitions (Hypothetical for Prodrug and Metabolites):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | To be determined | To be determined |
| Di-o-benzoyl-5-azacytidine | To be determined | To be determined |
| Mono-o-benzoyl-5-azacytidine | To be determined | To be determined |
| 5-Azacytidine | 245.1 | 113.0[4] |
| 5-methyl-2'-deoxycytidine (IS) | 242.0 | 126.0[4] |
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of 5-azacytidine in human plasma.
| Parameter | Result |
| Linearity Range | 5 - 500 ng/mL[1][2][4] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1][4] |
| Accuracy | 97.8 - 109.1%[1][2] |
| Precision (%CV) | ≤ 9.8%[1][2] |
| Recovery | > 85% |
| Matrix Effect | Minimal |
| Stability (in plasma with THU at -70°C) | At least 323 days[1][2] |
Conclusion
The described LC/MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound and its active metabolite, 5-azacytidine, in human plasma. The method is suitable for pharmacokinetic studies and can be adapted for the analysis of other benzoylated prodrugs. Careful attention to sample stabilization is paramount for generating high-quality data.
References
- 1. A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Evaluation of 5-Azacytidine Prodrugs in Leukemia
Disclaimer: As of the last update, specific in vivo anti-leukemic activity data for 2',3',5'-Tri-O-benzoyl-5-azacytidine was not publicly available. The following application notes and protocols are based on the closely related and well-documented prodrug, 2',3',5'-triacetyl-5-azacitidine (TAC) , and the parent drug, 5-azacytidine . These protocols can serve as a comprehensive template for designing and conducting in vivo studies with other 5-azacytidine prodrugs.
Introduction
5-Azacytidine is a potent DNA methyltransferase (DNMT) inhibitor approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2][3][4][5] Its clinical utility is hampered by poor oral bioavailability and chemical instability.[1][4][5] To overcome these limitations, prodrugs such as 2',3',5'-triacetyl-5-azacitidine (TAC) have been developed.[1][4][5] These esterified derivatives exhibit improved stability, solubility, and oral bioavailability, releasing the active 5-azacytidine in vivo.[1][4] This document provides a detailed overview of the in vivo anti-leukemic activity of TAC and protocols for its evaluation.
Mechanism of Action
5-Azacytidine and its prodrugs exert their anti-leukemic effects through a dual mechanism:
-
DNA Hypomethylation: At low concentrations, 5-azacytidine is incorporated into DNA, where it covalently traps DNMTs.[3][6] This leads to the degradation of these enzymes, resulting in global DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[6]
-
Cytotoxicity: At higher concentrations, 5-azacytidine is incorporated into RNA, disrupting protein synthesis and leading to cytotoxicity in rapidly dividing cancer cells.[3][7]
The conversion of the prodrug TAC to the active 5-azacytidine is a critical step for its therapeutic efficacy.
Quantitative Data Summary
The following tables summarize the in vivo anti-leukemic efficacy of orally administered 2',3',5'-triacetyl-5-azacitidine (TAC) in a murine leukemia model.[1][4]
Table 1: Survival Analysis in L1210 Lymphocytic Leukemia Model
| Treatment Group | Dose | Administration Route | Median Survival (days) | Increased Lifespan (%) |
| Untreated Control | - | - | 8 | - |
| TAC | 38 mg/kg/day | Oral (gavage) | 12 | 50% |
| 5-Azacytidine (ACT) | 25 mg/kg/day | Intraperitoneal (i.p.) | 17 | 112% |
Data sourced from studies on 2',3',5'-triacetyl-5-azacitidine (TAC) in a BDF1 mice model bearing L1210 lymphocytic leukemia.[1][4]
Experimental Protocols
This section details the methodology for evaluating the in vivo anti-leukemic activity of 5-azacytidine prodrugs, based on the successful studies with TAC.[1]
Animal Model and Cell Line
-
Animal Model: C57BL/6 × DBA/2 F1 (BDF1) female mice are a suitable model for this study.
-
Cell Line: L1210 lymphocytic leukemia cells are utilized. These cells are maintained in BDF1 mice through weekly intraperitoneal (i.p.) passages of ascites fluid.
In Vivo Efficacy Study
-
Leukemia Cell Inoculation:
-
Harvest L1210 cells from the ascites fluid of a donor mouse.
-
Dilute the cells in RPMI 1640 medium.
-
Inject 1 x 10^5 cells in 0.1 mL of medium intraperitoneally into recipient BDF1 mice.
-
-
Drug Preparation and Administration:
-
Prepare the 5-azacytidine prodrug (e.g., TAC) fresh daily. For oral administration, dilute in sterile water or another appropriate vehicle.
-
Prepare the positive control, 5-azacytidine, in a suitable vehicle for intraperitoneal injection (e.g., PBS).
-
The control group receives the vehicle only.
-
-
Dosing Regimen:
-
Monitoring and Endpoint:
-
Monitor the mice daily for clinical signs of disease and toxicity (e.g., weight loss, lethargy).
-
The primary endpoint is survival. Record the date of death for each mouse.
-
Calculate the median survival time and the percentage of increased lifespan for each treatment group compared to the untreated control group.
-
Visualizations
Signaling Pathway of 5-Azacytidine
Caption: Mechanism of action of 5-azacytidine and its prodrugs.
Experimental Workflow for In Vivo Anti-Leukemic Activity
Caption: Workflow for in vivo evaluation of anti-leukemic activity.
References
- 1. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine. A new anticancer drug with effectiveness in acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 7. Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Evaluation of 5-Azacytidine Prodrugs in Leukemia
Disclaimer: As of the last update, specific in vivo anti-leukemic activity data for 2',3',5'-Tri-O-benzoyl-5-azacytidine was not publicly available. The following application notes and protocols are based on the closely related and well-documented prodrug, 2',3',5'-triacetyl-5-azacitidine (TAC) , and the parent drug, 5-azacytidine (B1684299) . These protocols can serve as a comprehensive template for designing and conducting in vivo studies with other 5-azacytidine prodrugs.
Introduction
5-Azacytidine is a potent DNA methyltransferase (DNMT) inhibitor approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2][3][4][5] Its clinical utility is hampered by poor oral bioavailability and chemical instability.[1][4][5] To overcome these limitations, prodrugs such as 2',3',5'-triacetyl-5-azacitidine (TAC) have been developed.[1][4][5] These esterified derivatives exhibit improved stability, solubility, and oral bioavailability, releasing the active 5-azacytidine in vivo.[1][4] This document provides a detailed overview of the in vivo anti-leukemic activity of TAC and protocols for its evaluation.
Mechanism of Action
5-Azacytidine and its prodrugs exert their anti-leukemic effects through a dual mechanism:
-
DNA Hypomethylation: At low concentrations, 5-azacytidine is incorporated into DNA, where it covalently traps DNMTs.[3][6] This leads to the degradation of these enzymes, resulting in global DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[6]
-
Cytotoxicity: At higher concentrations, 5-azacytidine is incorporated into RNA, disrupting protein synthesis and leading to cytotoxicity in rapidly dividing cancer cells.[3][7]
The conversion of the prodrug TAC to the active 5-azacytidine is a critical step for its therapeutic efficacy.
Quantitative Data Summary
The following tables summarize the in vivo anti-leukemic efficacy of orally administered 2',3',5'-triacetyl-5-azacitidine (TAC) in a murine leukemia model.[1][4]
Table 1: Survival Analysis in L1210 Lymphocytic Leukemia Model
| Treatment Group | Dose | Administration Route | Median Survival (days) | Increased Lifespan (%) |
| Untreated Control | - | - | 8 | - |
| TAC | 38 mg/kg/day | Oral (gavage) | 12 | 50% |
| 5-Azacytidine (ACT) | 25 mg/kg/day | Intraperitoneal (i.p.) | 17 | 112% |
Data sourced from studies on 2',3',5'-triacetyl-5-azacitidine (TAC) in a BDF1 mice model bearing L1210 lymphocytic leukemia.[1][4]
Experimental Protocols
This section details the methodology for evaluating the in vivo anti-leukemic activity of 5-azacytidine prodrugs, based on the successful studies with TAC.[1]
Animal Model and Cell Line
-
Animal Model: C57BL/6 × DBA/2 F1 (BDF1) female mice are a suitable model for this study.
-
Cell Line: L1210 lymphocytic leukemia cells are utilized. These cells are maintained in BDF1 mice through weekly intraperitoneal (i.p.) passages of ascites fluid.
In Vivo Efficacy Study
-
Leukemia Cell Inoculation:
-
Harvest L1210 cells from the ascites fluid of a donor mouse.
-
Dilute the cells in RPMI 1640 medium.
-
Inject 1 x 10^5 cells in 0.1 mL of medium intraperitoneally into recipient BDF1 mice.
-
-
Drug Preparation and Administration:
-
Prepare the 5-azacytidine prodrug (e.g., TAC) fresh daily. For oral administration, dilute in sterile water or another appropriate vehicle.
-
Prepare the positive control, 5-azacytidine, in a suitable vehicle for intraperitoneal injection (e.g., PBS).
-
The control group receives the vehicle only.
-
-
Dosing Regimen:
-
Monitoring and Endpoint:
-
Monitor the mice daily for clinical signs of disease and toxicity (e.g., weight loss, lethargy).
-
The primary endpoint is survival. Record the date of death for each mouse.
-
Calculate the median survival time and the percentage of increased lifespan for each treatment group compared to the untreated control group.
-
Visualizations
Signaling Pathway of 5-Azacytidine
Caption: Mechanism of action of 5-azacytidine and its prodrugs.
Experimental Workflow for In Vivo Anti-Leukemic Activity
Caption: Workflow for in vivo evaluation of anti-leukemic activity.
References
- 1. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine. A new anticancer drug with effectiveness in acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 7. Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of 2',3',5'-Tri-o-benzoyl-5-azacytidine to 5-azacytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the deprotection of 2',3',5'-Tri-o-benzoyl-5-azacytidine to yield the active pharmaceutical ingredient, 5-azacytidine. The benzoyl protecting groups at the 2', 3', and 5' positions of the ribofuranose sugar are crucial for a stable synthesis of the 5-azacytidine molecule. Their efficient removal is a critical final step in the overall synthesis. This guide outlines three common deprotection methodologies: methanolic sodium methoxide, methanolic ammonia, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Each method is presented with a detailed protocol, a summary of reaction conditions, and available quantitative data on yield and purity. Furthermore, protocols for the subsequent purification by recrystallization and purity analysis by High-Performance Liquid Chromatography (HPLC) are provided to ensure the final product meets requisite standards.
Introduction
5-azacytidine is a potent DNA methyltransferase inhibitor used in the treatment of myelodysplastic syndromes. Its synthesis involves the coupling of a protected ribose moiety with a 5-azacytosine base. The use of benzoyl protecting groups on the ribose sugar enhances stability during the synthetic process compared to other protecting groups like acetyls. The final step, deprotection, is crucial for obtaining the active drug substance with high purity and yield. The choice of deprotection reagent and reaction conditions can significantly impact the efficiency of the reaction and the impurity profile of the final product. This document aims to provide a comprehensive guide to the most common deprotection strategies.
Deprotection Methodologies: A Comparative Overview
Several basic conditions can be employed to cleave the benzoyl ester linkages of this compound. The selection of a particular method may depend on factors such as scale, available equipment, and desired purity profile.
| Deprotection Reagent | Typical Reaction Conditions | Reported Yield (Crude) | Reported Purity | Key Considerations |
| Methanolic Sodium Methoxide | Catalytic amount of NaOMe in methanol at room temperature. | Not explicitly stated for this specific step, but overall synthesis yields are variable. | High purity achievable after recrystallization. | A common and effective method for base-labile ester cleavage. Requires careful control of stoichiometry to avoid side reactions. |
| Methanolic Ammonia | Saturated methanolic ammonia, often in a pressure vessel at elevated temperatures (e.g., 100°C). | 35% (crude) in one reported synthesis.[1] | Requires significant purification.[1] | Requires specialized equipment (pressure vessel). Can be effective for complete deprotection. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Used as a deprotection reagent for O-benzoyl groups.[2][3] | Stated to provide a reliable and efficient production with similar overall yield to other methods.[2][3] | Can lead to a product that complies with USP30 requirements.[2][3] | A non-nucleophilic strong base, offering an alternative to traditional methods. May offer milder reaction conditions. |
Experimental Protocols
Deprotection using Methanolic Sodium Methoxide
This method, often referred to as Zemplén deacetylation when applied to acetyl groups, is also highly effective for the removal of benzoyl groups from nucleosides.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe) solution in Methanol (e.g., 25 wt. % or prepared fresh)
-
Dowex® 50WX8 hydrogen form resin (or similar acidic resin)
-
Dichloromethane (DCM)
-
Deionized Water
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of anhydrous methanol and dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 1-3 hours at room temperature.
-
Upon completion, neutralize the reaction mixture by adding Dowex® 50WX8 resin until the pH is neutral (pH ~7).
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude 5-azacytidine.
-
Proceed with purification by recrystallization.
Workflow for deprotection using methanolic sodium methoxide.
Deprotection using Methanolic Ammonia
This method typically requires more forcing conditions but can be effective for complete deprotection.
Materials:
-
This compound
-
Methanol saturated with Ammonia (prepared by bubbling ammonia gas through cold methanol)
-
Pressure vessel or sealed tube
Procedure:
-
Place this compound in a pressure vessel.
-
Add methanol saturated with ammonia.
-
Seal the vessel and heat to 100°C for 3-4 hours.
-
After cooling the vessel to room temperature, carefully vent the excess pressure.
-
Open the vessel and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude material is often a mixture and requires further purification.[1]
References
Application Notes and Protocols: Deprotection of 2',3',5'-Tri-o-benzoyl-5-azacytidine to 5-azacytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the deprotection of 2',3',5'-Tri-o-benzoyl-5-azacytidine to yield the active pharmaceutical ingredient, 5-azacytidine (B1684299). The benzoyl protecting groups at the 2', 3', and 5' positions of the ribofuranose sugar are crucial for a stable synthesis of the 5-azacytidine molecule. Their efficient removal is a critical final step in the overall synthesis. This guide outlines three common deprotection methodologies: methanolic sodium methoxide (B1231860), methanolic ammonia (B1221849), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Each method is presented with a detailed protocol, a summary of reaction conditions, and available quantitative data on yield and purity. Furthermore, protocols for the subsequent purification by recrystallization and purity analysis by High-Performance Liquid Chromatography (HPLC) are provided to ensure the final product meets requisite standards.
Introduction
5-azacytidine is a potent DNA methyltransferase inhibitor used in the treatment of myelodysplastic syndromes. Its synthesis involves the coupling of a protected ribose moiety with a 5-azacytosine (B16484) base. The use of benzoyl protecting groups on the ribose sugar enhances stability during the synthetic process compared to other protecting groups like acetyls. The final step, deprotection, is crucial for obtaining the active drug substance with high purity and yield. The choice of deprotection reagent and reaction conditions can significantly impact the efficiency of the reaction and the impurity profile of the final product. This document aims to provide a comprehensive guide to the most common deprotection strategies.
Deprotection Methodologies: A Comparative Overview
Several basic conditions can be employed to cleave the benzoyl ester linkages of this compound. The selection of a particular method may depend on factors such as scale, available equipment, and desired purity profile.
| Deprotection Reagent | Typical Reaction Conditions | Reported Yield (Crude) | Reported Purity | Key Considerations |
| Methanolic Sodium Methoxide | Catalytic amount of NaOMe in methanol (B129727) at room temperature. | Not explicitly stated for this specific step, but overall synthesis yields are variable. | High purity achievable after recrystallization. | A common and effective method for base-labile ester cleavage. Requires careful control of stoichiometry to avoid side reactions. |
| Methanolic Ammonia | Saturated methanolic ammonia, often in a pressure vessel at elevated temperatures (e.g., 100°C). | 35% (crude) in one reported synthesis.[1] | Requires significant purification.[1] | Requires specialized equipment (pressure vessel). Can be effective for complete deprotection. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Used as a deprotection reagent for O-benzoyl groups.[2][3] | Stated to provide a reliable and efficient production with similar overall yield to other methods.[2][3] | Can lead to a product that complies with USP30 requirements.[2][3] | A non-nucleophilic strong base, offering an alternative to traditional methods. May offer milder reaction conditions. |
Experimental Protocols
Deprotection using Methanolic Sodium Methoxide
This method, often referred to as Zemplén deacetylation when applied to acetyl groups, is also highly effective for the removal of benzoyl groups from nucleosides.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe) solution in Methanol (e.g., 25 wt. % or prepared fresh)
-
Dowex® 50WX8 hydrogen form resin (or similar acidic resin)
-
Dichloromethane (DCM)
-
Deionized Water
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of anhydrous methanol and dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 1-3 hours at room temperature.
-
Upon completion, neutralize the reaction mixture by adding Dowex® 50WX8 resin until the pH is neutral (pH ~7).
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude 5-azacytidine.
-
Proceed with purification by recrystallization.
Workflow for deprotection using methanolic sodium methoxide.
Deprotection using Methanolic Ammonia
This method typically requires more forcing conditions but can be effective for complete deprotection.
Materials:
-
This compound
-
Methanol saturated with Ammonia (prepared by bubbling ammonia gas through cold methanol)
-
Pressure vessel or sealed tube
Procedure:
-
Place this compound in a pressure vessel.
-
Add methanol saturated with ammonia.
-
Seal the vessel and heat to 100°C for 3-4 hours.
-
After cooling the vessel to room temperature, carefully vent the excess pressure.
-
Open the vessel and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude material is often a mixture and requires further purification.[1]
References
Troubleshooting & Optimization
Improving 2',3',5'-Tri-o-benzoyl-5-azacytidine solubility for experiments
This guide provides researchers, scientists, and drug development professionals with essential information for handling and utilizing 2',3',5'-Tri-o-benzoyl-5-azacytidine in experiments. It includes frequently asked questions, troubleshooting advice for solubility issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why are the benzoyl groups significant?
A1: this compound is a prodrug of the epigenetic modifier 5-azacytidine. The three benzoyl groups are attached to the ribose sugar moiety to increase the compound's hydrophobicity and stability.[1] This modification improves its solubility in organic solvents and is designed to protect the active molecule from premature degradation.[1] In a cellular or in vivo environment, esterase enzymes are expected to cleave these benzoyl groups, releasing the active 5-azacytidine.[1]
Q2: What is the primary mechanism of action?
A2: As a prodrug, its mechanism is dependent on its conversion to 5-azacytidine. Once the benzoyl groups are removed, 5-azacytidine is phosphorylated and incorporated into DNA during replication. It then forms a covalent bond with DNA methyltransferases (DNMTs), trapping the enzyme and leading to its degradation.[2][3] This prevents the methylation of newly synthesized DNA, resulting in passive DNA hypomethylation, which can lead to the re-expression of silenced tumor suppressor genes.[2][4][5]
Q3: What is the recommended solvent for creating a stock solution?
Q4: My this compound is not dissolving in my aqueous buffer. What should I do?
A4: This compound is expected to have poor aqueous solubility due to the hydrophobic benzoyl groups. Direct dissolution in aqueous buffers like PBS is not recommended for initial stock preparation.
-
Troubleshooting Steps:
-
Prepare a Primary Stock in 100% DMSO: First, dissolve the compound in pure DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Perform Serial Dilutions: For your experiment, perform serial dilutions from the DMSO stock into your aqueous cell culture medium or buffer.
-
Ensure Final DMSO Concentration is Low: The final concentration of DMSO in your experiment should be kept to a minimum (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Q5: Can I use heat or sonication to improve solubility?
A5: Gentle warming (e.g., to 37°C) can be attempted for dissolution in DMSO. However, aggressive heating is not recommended as it may risk degrading the compound. Sonication can also be used cautiously to aid dissolution in the organic solvent. For aqueous dilutions, avoid heat, as the active compound, 5-azacytidine, is highly unstable in aqueous solutions.[8]
Q6: How should I store the stock solution?
A6: The DMSO stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] Once diluted into an aqueous medium for an experiment, it should be used immediately due to the poor stability of the active compound in aqueous environments.[8][9][10]
Solubility Data
Quantitative solubility data for this compound is not widely published. However, the data for its acetylated analog, 2',3',5'-triacetyl-5-azacytidine (TAC), which has a similar prodrug design, is provided below as a reference. The benzoyl groups are more hydrophobic than acetyl groups, which may influence the solubility profile.
| Solvent | Approx. Solubility (of TAC) | Molar Conc. (of TAC) | Temperature | Notes |
| DMSO | ~30 mg/mL[6][7] | ~81 mM | Room Temp. | Recommended for primary stock solution. |
| Dimethylformamide (DMF) | ~30 mg/mL[7] | ~81 mM | Room Temp. | Alternative solvent for stock solution. |
| Ethanol | ~30 mg/mL[6][7] | ~81 mM | Room Temp. | Use with caution due to potential effects on cells. |
| PBS (pH 7.2) | ~10 mg/mL[6][7] | ~27 mM | Room Temp. | Not recommended for stock. Compound is unstable in aqueous solutions. |
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Cell Culture Assay
This protocol provides a general guideline for dissolving the compound and treating cells. The final concentration and treatment duration should be optimized for your specific cell line and experimental goals.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, ice-cold cell culture medium
-
Pipettes and sterile, filtered pipette tips
Methodology:
-
Prepare a Concentrated DMSO Stock Solution (e.g., 20 mM):
-
Calculate the required mass of this compound (Molecular Weight: 556.53 g/mol )[1][11] to make a 20 mM stock solution.
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated mass to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
This is your primary stock solution.
-
-
Storage of Primary Stock:
-
Aliquot the primary stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution for Cell Treatment:
-
Important: The active compound, 5-azacytidine, is unstable in aqueous solutions.[8] Prepare fresh dilutions immediately before adding to cells.
-
Thaw an aliquot of the 20 mM primary DMSO stock on ice.
-
Perform a serial dilution of the primary stock into ice-cold, sterile cell culture medium to achieve your desired final treatment concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Ensure the final DMSO concentration in the medium applied to the cells is below 0.5% to prevent solvent toxicity. Prepare a vehicle control using the same final concentration of DMSO.
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells.
-
Add the freshly prepared medium containing the desired concentration of this compound (or vehicle control).
-
Due to the instability of the active compound, it is recommended to replace the treatment medium every 24 hours for multi-day experiments.[9]
-
Incubate the cells for the desired treatment period before proceeding with downstream analysis.
-
Visualizations
Mechanism of Action Workflow
The following diagram illustrates the proposed mechanism of action, from the administration of the prodrug to its ultimate effect on DNA methylation.
Caption: Prodrug activation and mechanism of DNMT1 inhibition.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Azacytidine | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Improving 2',3',5'-Tri-o-benzoyl-5-azacytidine solubility for experiments
This guide provides researchers, scientists, and drug development professionals with essential information for handling and utilizing 2',3',5'-Tri-o-benzoyl-5-azacytidine in experiments. It includes frequently asked questions, troubleshooting advice for solubility issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why are the benzoyl groups significant?
A1: this compound is a prodrug of the epigenetic modifier 5-azacytidine (B1684299). The three benzoyl groups are attached to the ribose sugar moiety to increase the compound's hydrophobicity and stability.[1] This modification improves its solubility in organic solvents and is designed to protect the active molecule from premature degradation.[1] In a cellular or in vivo environment, esterase enzymes are expected to cleave these benzoyl groups, releasing the active 5-azacytidine.[1]
Q2: What is the primary mechanism of action?
A2: As a prodrug, its mechanism is dependent on its conversion to 5-azacytidine. Once the benzoyl groups are removed, 5-azacytidine is phosphorylated and incorporated into DNA during replication. It then forms a covalent bond with DNA methyltransferases (DNMTs), trapping the enzyme and leading to its degradation.[2][3] This prevents the methylation of newly synthesized DNA, resulting in passive DNA hypomethylation, which can lead to the re-expression of silenced tumor suppressor genes.[2][4][5]
Q3: What is the recommended solvent for creating a stock solution?
Q4: My this compound is not dissolving in my aqueous buffer. What should I do?
A4: This compound is expected to have poor aqueous solubility due to the hydrophobic benzoyl groups. Direct dissolution in aqueous buffers like PBS is not recommended for initial stock preparation.
-
Troubleshooting Steps:
-
Prepare a Primary Stock in 100% DMSO: First, dissolve the compound in pure DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Perform Serial Dilutions: For your experiment, perform serial dilutions from the DMSO stock into your aqueous cell culture medium or buffer.
-
Ensure Final DMSO Concentration is Low: The final concentration of DMSO in your experiment should be kept to a minimum (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Q5: Can I use heat or sonication to improve solubility?
A5: Gentle warming (e.g., to 37°C) can be attempted for dissolution in DMSO. However, aggressive heating is not recommended as it may risk degrading the compound. Sonication can also be used cautiously to aid dissolution in the organic solvent. For aqueous dilutions, avoid heat, as the active compound, 5-azacytidine, is highly unstable in aqueous solutions.[8]
Q6: How should I store the stock solution?
A6: The DMSO stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] Once diluted into an aqueous medium for an experiment, it should be used immediately due to the poor stability of the active compound in aqueous environments.[8][9][10]
Solubility Data
Quantitative solubility data for this compound is not widely published. However, the data for its acetylated analog, 2',3',5'-triacetyl-5-azacytidine (TAC), which has a similar prodrug design, is provided below as a reference. The benzoyl groups are more hydrophobic than acetyl groups, which may influence the solubility profile.
| Solvent | Approx. Solubility (of TAC) | Molar Conc. (of TAC) | Temperature | Notes |
| DMSO | ~30 mg/mL[6][7] | ~81 mM | Room Temp. | Recommended for primary stock solution. |
| Dimethylformamide (DMF) | ~30 mg/mL[7] | ~81 mM | Room Temp. | Alternative solvent for stock solution. |
| Ethanol | ~30 mg/mL[6][7] | ~81 mM | Room Temp. | Use with caution due to potential effects on cells. |
| PBS (pH 7.2) | ~10 mg/mL[6][7] | ~27 mM | Room Temp. | Not recommended for stock. Compound is unstable in aqueous solutions. |
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Cell Culture Assay
This protocol provides a general guideline for dissolving the compound and treating cells. The final concentration and treatment duration should be optimized for your specific cell line and experimental goals.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, ice-cold cell culture medium
-
Pipettes and sterile, filtered pipette tips
Methodology:
-
Prepare a Concentrated DMSO Stock Solution (e.g., 20 mM):
-
Calculate the required mass of this compound (Molecular Weight: 556.53 g/mol )[1][11] to make a 20 mM stock solution.
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated mass to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
This is your primary stock solution.
-
-
Storage of Primary Stock:
-
Aliquot the primary stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution for Cell Treatment:
-
Important: The active compound, 5-azacytidine, is unstable in aqueous solutions.[8] Prepare fresh dilutions immediately before adding to cells.
-
Thaw an aliquot of the 20 mM primary DMSO stock on ice.
-
Perform a serial dilution of the primary stock into ice-cold, sterile cell culture medium to achieve your desired final treatment concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Ensure the final DMSO concentration in the medium applied to the cells is below 0.5% to prevent solvent toxicity. Prepare a vehicle control using the same final concentration of DMSO.
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells.
-
Add the freshly prepared medium containing the desired concentration of this compound (or vehicle control).
-
Due to the instability of the active compound, it is recommended to replace the treatment medium every 24 hours for multi-day experiments.[9]
-
Incubate the cells for the desired treatment period before proceeding with downstream analysis.
-
Visualizations
Mechanism of Action Workflow
The following diagram illustrates the proposed mechanism of action, from the administration of the prodrug to its ultimate effect on DNA methylation.
Caption: Prodrug activation and mechanism of DNMT1 inhibition.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Azacytidine | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Stability of 2',3',5'-Tri-o-benzoyl-5-azacytidine in different pH conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2',3',5'-Tri-o-benzoyl-5-azacytidine under various pH conditions. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions at different pH values?
For comparative purposes, the stability of 2',3',5'-triacetyl-5-azacytidine (TAC) has been studied, and it demonstrates significant stability at pH 3, 5, and 7.4.[2] At pH 1, hydrolysis is more pronounced. Given the enhanced stability conferred by benzoyl groups, it is anticipated that this compound would exhibit even greater stability under these conditions.
Q2: What are the expected degradation products of this compound?
As a prodrug, this compound is designed to be hydrolyzed to the active compound, 5-azacytidine. The initial degradation products would likely be mono- and di-benzoyl intermediates, followed by the release of 5-azacytidine. Subsequently, 5-azacytidine itself degrades in aqueous solutions. The hydrolysis of 5-azacytidine involves a reversible ring opening to form N-formylguanylribosylurea, which then irreversibly degrades to guanylribosylurea.[3]
Q3: What is the mechanism of action of the active compound, 5-azacytidine?
5-Azacytidine is a nucleoside analog that acts as a DNA methyltransferase (DNMT) inhibitor.[1][4] By inhibiting DNMTs, it leads to a reduction in DNA methylation, which can result in the re-expression of silenced tumor suppressor genes, making it a compound of interest in cancer therapy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of the compound observed during experiments. | The experimental pH is highly acidic or basic. | Adjust the buffer to a pH range where the compound is expected to be more stable. For nucleoside analogs, a neutral pH is often optimal. |
| The temperature of the solution is too high. | Conduct experiments at a controlled, lower temperature (e.g., 4°C or room temperature) and minimize exposure to high temperatures. | |
| Presence of esterases or other hydrolytic enzymes in the experimental medium (e.g., cell culture media with serum). | If studying chemical stability, use purified water or simple buffers. For biological experiments, be aware of enzymatic degradation and consider using enzyme inhibitors if appropriate for the experimental design. | |
| Inconsistent results in stability assays. | Inaccurate pH measurement of buffers. | Calibrate the pH meter before preparing buffers. Verify the final pH of the solution. |
| Improper sample handling and storage. | Prepare fresh stock solutions for each experiment. If storage is necessary, store at low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles. | |
| Issues with the analytical method (e.g., HPLC). | Validate the analytical method for specificity, linearity, precision, and accuracy. Ensure the mobile phase composition and column temperature are optimized and consistent. | |
| Difficulty in detecting and quantifying degradation products. | Low concentration of degradation products. | Concentrate the sample before analysis. Use a more sensitive detector (e.g., mass spectrometry). |
| Co-elution of peaks in HPLC. | Optimize the HPLC method by adjusting the gradient, mobile phase composition, or using a different column. |
Experimental Protocols
General Protocol for pH-Dependent Stability Study of this compound
This protocol outlines a general procedure for determining the stability of this compound in aqueous solutions at various pH values.
1. Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
-
Hydrochloric acid and sodium hydroxide for pH adjustment
-
HPLC system with a UV or MS detector
-
A suitable reversed-phase HPLC column (e.g., C18)
-
pH meter
-
Constant temperature incubator or water bath
2. Buffer Preparation:
-
Prepare a series of buffers at different pH values (e.g., pH 1, 3, 5, 7.4, and 9).
-
For acidic pH, a hydrochloric acid solution can be used.
-
For mid-range pH, phosphate buffers are suitable.
-
For basic pH, a borate or phosphate buffer can be used.
-
Ensure all buffers are prepared with HPLC-grade water and filtered through a 0.22 µm filter.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a high concentration.
-
Dilute the stock solution with each of the prepared buffers to a final working concentration (e.g., 10 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability.
4. Incubation:
-
Incubate the prepared samples at a constant temperature (e.g., 25°C or 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each sample.
-
Immediately quench the degradation by adding a strong acid or by freezing the sample at -80°C until analysis.
5. HPLC Analysis:
-
Analyze the samples using a validated reversed-phase HPLC method.
-
An example of a mobile phase could be a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile or methanol (Mobile Phase B).[2]
-
Monitor the disappearance of the parent compound and the appearance of degradation products at a suitable UV wavelength or by mass spectrometry.
6. Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) at each pH.
Data Presentation
Table 1: Stability of a Related Compound, 2',3',5'-triacetyl-5-azacytidine (TAC), at Various pH Conditions
As a reference, the following table summarizes the stability of the acetylated analog of the target compound. It is expected that this compound will show greater stability.
| pH | Time (hours) | % TAC Remaining | % Di-acetyl-azacitidine | % Mono-acetyl-azacitidine | % 5-Azacytidine |
| 1 | 1 | 99 | 1 | 0 | 0 |
| 3 | 74 | 22 | 4 | 0 | |
| 6 | 38 | 41 | 21 | 0 | |
| 29 | 1 | 22 | 31 | 46 | |
| 3 | 1 | 97 | 3 | 0 | 0 |
| 3 | 96 | 4 | 0 | 0 | |
| 5 | - | Stable | - | - | - |
| 7.4 | 29 | ~70 | \multicolumn{2}{c | }{~30 (mono- and di-esters)} | 0 |
Data adapted from a study on 2',3',5'-triacetyl-5-azacitidine. The original study noted remarkable stability at pH 3, 5, and 7.4 with no degradation to the parent compound after 29 hours at 25°C, and only 30% hydrolysis to mono- and di-esters at pH 7.4.
Visualizations
Caption: Workflow for a pH-dependent stability study.
Caption: Expected degradation pathway of the prodrug.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Stability of 2',3',5'-Tri-o-benzoyl-5-azacytidine in different pH conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2',3',5'-Tri-o-benzoyl-5-azacytidine under various pH conditions. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions at different pH values?
For comparative purposes, the stability of 2',3',5'-triacetyl-5-azacytidine (TAC) has been studied, and it demonstrates significant stability at pH 3, 5, and 7.4.[2] At pH 1, hydrolysis is more pronounced. Given the enhanced stability conferred by benzoyl groups, it is anticipated that this compound would exhibit even greater stability under these conditions.
Q2: What are the expected degradation products of this compound?
As a prodrug, this compound is designed to be hydrolyzed to the active compound, 5-azacytidine (B1684299). The initial degradation products would likely be mono- and di-benzoyl intermediates, followed by the release of 5-azacytidine. Subsequently, 5-azacytidine itself degrades in aqueous solutions. The hydrolysis of 5-azacytidine involves a reversible ring opening to form N-formylguanylribosylurea, which then irreversibly degrades to guanylribosylurea.[3]
Q3: What is the mechanism of action of the active compound, 5-azacytidine?
5-Azacytidine is a nucleoside analog that acts as a DNA methyltransferase (DNMT) inhibitor.[1][4] By inhibiting DNMTs, it leads to a reduction in DNA methylation, which can result in the re-expression of silenced tumor suppressor genes, making it a compound of interest in cancer therapy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of the compound observed during experiments. | The experimental pH is highly acidic or basic. | Adjust the buffer to a pH range where the compound is expected to be more stable. For nucleoside analogs, a neutral pH is often optimal. |
| The temperature of the solution is too high. | Conduct experiments at a controlled, lower temperature (e.g., 4°C or room temperature) and minimize exposure to high temperatures. | |
| Presence of esterases or other hydrolytic enzymes in the experimental medium (e.g., cell culture media with serum). | If studying chemical stability, use purified water or simple buffers. For biological experiments, be aware of enzymatic degradation and consider using enzyme inhibitors if appropriate for the experimental design. | |
| Inconsistent results in stability assays. | Inaccurate pH measurement of buffers. | Calibrate the pH meter before preparing buffers. Verify the final pH of the solution. |
| Improper sample handling and storage. | Prepare fresh stock solutions for each experiment. If storage is necessary, store at low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles. | |
| Issues with the analytical method (e.g., HPLC). | Validate the analytical method for specificity, linearity, precision, and accuracy. Ensure the mobile phase composition and column temperature are optimized and consistent. | |
| Difficulty in detecting and quantifying degradation products. | Low concentration of degradation products. | Concentrate the sample before analysis. Use a more sensitive detector (e.g., mass spectrometry). |
| Co-elution of peaks in HPLC. | Optimize the HPLC method by adjusting the gradient, mobile phase composition, or using a different column. |
Experimental Protocols
General Protocol for pH-Dependent Stability Study of this compound
This protocol outlines a general procedure for determining the stability of this compound in aqueous solutions at various pH values.
1. Materials:
-
This compound
-
HPLC-grade water, acetonitrile (B52724), and methanol (B129727)
-
Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
-
Hydrochloric acid and sodium hydroxide (B78521) for pH adjustment
-
HPLC system with a UV or MS detector
-
A suitable reversed-phase HPLC column (e.g., C18)
-
pH meter
-
Constant temperature incubator or water bath
2. Buffer Preparation:
-
Prepare a series of buffers at different pH values (e.g., pH 1, 3, 5, 7.4, and 9).
-
For acidic pH, a hydrochloric acid solution can be used.
-
For mid-range pH, phosphate buffers are suitable.
-
For basic pH, a borate (B1201080) or phosphate buffer can be used.
-
Ensure all buffers are prepared with HPLC-grade water and filtered through a 0.22 µm filter.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a high concentration.
-
Dilute the stock solution with each of the prepared buffers to a final working concentration (e.g., 10 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability.
4. Incubation:
-
Incubate the prepared samples at a constant temperature (e.g., 25°C or 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each sample.
-
Immediately quench the degradation by adding a strong acid or by freezing the sample at -80°C until analysis.
5. HPLC Analysis:
-
Analyze the samples using a validated reversed-phase HPLC method.
-
An example of a mobile phase could be a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile or methanol (Mobile Phase B).[2]
-
Monitor the disappearance of the parent compound and the appearance of degradation products at a suitable UV wavelength or by mass spectrometry.
6. Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) at each pH.
Data Presentation
Table 1: Stability of a Related Compound, 2',3',5'-triacetyl-5-azacytidine (TAC), at Various pH Conditions
As a reference, the following table summarizes the stability of the acetylated analog of the target compound. It is expected that this compound will show greater stability.
| pH | Time (hours) | % TAC Remaining | % Di-acetyl-azacitidine | % Mono-acetyl-azacitidine | % 5-Azacytidine |
| 1 | 1 | 99 | 1 | 0 | 0 |
| 3 | 74 | 22 | 4 | 0 | |
| 6 | 38 | 41 | 21 | 0 | |
| 29 | 1 | 22 | 31 | 46 | |
| 3 | 1 | 97 | 3 | 0 | 0 |
| 3 | 96 | 4 | 0 | 0 | |
| 5 | - | Stable | - | - | - |
| 7.4 | 29 | ~70 | \multicolumn{2}{c | }{~30 (mono- and di-esters)} | 0 |
Data adapted from a study on 2',3',5'-triacetyl-5-azacitidine. The original study noted remarkable stability at pH 3, 5, and 7.4 with no degradation to the parent compound after 29 hours at 25°C, and only 30% hydrolysis to mono- and di-esters at pH 7.4.
Visualizations
Caption: Workflow for a pH-dependent stability study.
Caption: Expected degradation pathway of the prodrug.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing 2',3',5'-Tri-o-benzoyl-5-azacytidine Dosage for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3',5'-Tri-o-benzoyl-5-azacytidine. This guide will help you optimize your experimental conditions for effective use in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a prodrug of the DNA methyltransferase (DNMT) inhibitor, 5-azacytidine.[1][2] The benzoyl groups are intended to increase the compound's stability and cell permeability. Once inside the cell, it is anticipated that cellular esterases cleave the benzoyl groups, releasing the active compound, 5-azacytidine.[1] 5-azacytidine is a nucleoside analog that gets incorporated into DNA and RNA.[3][4] When incorporated into DNA, it covalently traps DNMT enzymes, leading to their degradation and subsequent hypomethylation of the DNA.[3] This can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest, differentiation, or apoptosis.[3] At higher concentrations, its incorporation into RNA can disrupt protein synthesis, leading to cytotoxicity.[4]
Q2: What is the key difference between this compound and 5-azacytidine in cell culture?
The primary difference lies in the delivery of the active compound. This compound is a more stable, lipophilic version of 5-azacytidine, which may improve its uptake by cells. However, its activity is dependent on the intracellular conversion to 5-azacytidine. This conversion rate can vary significantly between different cell lines, depending on their endogenous esterase activity.[1] In contrast, 5-azacytidine is directly active but is notoriously unstable in aqueous solutions.[5]
Q3: My cells are not responding to this compound treatment. What could be the reason?
A lack of response could be due to several factors:
-
Insufficient intracellular conversion: The cell line you are using may have low levels of the necessary esterases to convert the prodrug into its active form, 5-azacytidine.[1]
-
Suboptimal concentration or treatment duration: The concentration of the compound may be too low, or the treatment time may be too short to observe a biological effect. The effects of DNMT inhibitors are often observed after several cell divisions.[6]
-
Cell line resistance: Some cell lines may be inherently resistant to the effects of 5-azacytidine.
Q4: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration is cell-line dependent and must be determined empirically. A good starting point is to perform a dose-response experiment.
Table 1: Recommended Starting Concentrations for Dose-Response Experiments
| Concentration Range | Purpose |
| 0.1 µM - 10 µM | To assess hypomethylating effects with minimal cytotoxicity. |
| 10 µM - 100 µM | To evaluate cytotoxic effects. |
It is crucial to include a positive control (5-azacytidine) and a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell viability or methylation status. | 1. Low esterase activity in the cell line: The prodrug is not being converted to its active form. 2. Inadequate drug concentration or exposure time. | 1. Test for esterase activity in your cell line. Consider using a different cell line with known high esterase activity or switch to using 5-azacytidine directly. 2. Perform a dose-response (0.1 µM to 100 µM) and time-course (24h to 120h) experiment.[6][7][8] |
| High levels of cell death, even at low concentrations. | High sensitivity of the cell line to the compound's cytotoxic effects. | Reduce the concentration range in your dose-response experiment (e.g., 10 nM to 5000 nM) and shorten the initial treatment duration.[8] |
| Inconsistent results between experiments. | 1. Instability of the compound in culture medium. 2. Variability in cell seeding density. | 1. Although more stable than 5-azacytidine, the stability of the benzoylated form in your specific culture medium should be considered. Prepare fresh stock solutions and change the medium with freshly diluted compound every 24 hours.[6] 2. Ensure consistent cell seeding densities across all experiments. |
| Difficulty dissolving the compound. | Poor solubility in aqueous solutions. | This compound should be dissolved in an organic solvent like DMSO to create a concentrated stock solution before further dilution in culture medium.[9] |
Experimental Protocols
Protocol 1: Determining the IC50 (Half-maximal Inhibitory Concentration)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere for 24 hours.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[6] Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest drug treatment.
-
Treatment: Remove the old medium from the cells and add the medium containing the different drug concentrations.
-
Incubation: Incubate the cells for 48 to 72 hours.[8]
-
Cell Viability Assay: Assess cell viability using a standard method such as an MTS or MTT assay.
-
Data Analysis: Plot cell viability against drug concentration and calculate the IC50 value.
Protocol 2: Assessing DNA Methylation Status
-
Treatment: Treat cells with a non-toxic concentration of this compound (typically below the IC50) for 72 to 120 hours, changing the medium with fresh compound every 24 hours.[6][9]
-
DNA Extraction: Isolate genomic DNA from the treated and control cells.
-
Methylation Analysis: Analyze global DNA methylation using methods like pyrosequencing of LINE-1 elements, or gene-specific methylation using methylation-specific PCR (MSP) or bisulfite sequencing.
Visualizations
Caption: Workflow for optimizing the dosage of this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azacytidine treatment affects the methylation pattern of genomic and cell-free DNA in uveal melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2',3',5'-Tri-o-benzoyl-5-azacytidine Dosage for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3',5'-Tri-o-benzoyl-5-azacytidine. This guide will help you optimize your experimental conditions for effective use in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a prodrug of the DNA methyltransferase (DNMT) inhibitor, 5-azacytidine (B1684299).[1][2] The benzoyl groups are intended to increase the compound's stability and cell permeability. Once inside the cell, it is anticipated that cellular esterases cleave the benzoyl groups, releasing the active compound, 5-azacytidine.[1] 5-azacytidine is a nucleoside analog that gets incorporated into DNA and RNA.[3][4] When incorporated into DNA, it covalently traps DNMT enzymes, leading to their degradation and subsequent hypomethylation of the DNA.[3] This can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest, differentiation, or apoptosis.[3] At higher concentrations, its incorporation into RNA can disrupt protein synthesis, leading to cytotoxicity.[4]
Q2: What is the key difference between this compound and 5-azacytidine in cell culture?
The primary difference lies in the delivery of the active compound. This compound is a more stable, lipophilic version of 5-azacytidine, which may improve its uptake by cells. However, its activity is dependent on the intracellular conversion to 5-azacytidine. This conversion rate can vary significantly between different cell lines, depending on their endogenous esterase activity.[1] In contrast, 5-azacytidine is directly active but is notoriously unstable in aqueous solutions.[5]
Q3: My cells are not responding to this compound treatment. What could be the reason?
A lack of response could be due to several factors:
-
Insufficient intracellular conversion: The cell line you are using may have low levels of the necessary esterases to convert the prodrug into its active form, 5-azacytidine.[1]
-
Suboptimal concentration or treatment duration: The concentration of the compound may be too low, or the treatment time may be too short to observe a biological effect. The effects of DNMT inhibitors are often observed after several cell divisions.[6]
-
Cell line resistance: Some cell lines may be inherently resistant to the effects of 5-azacytidine.
Q4: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration is cell-line dependent and must be determined empirically. A good starting point is to perform a dose-response experiment.
Table 1: Recommended Starting Concentrations for Dose-Response Experiments
| Concentration Range | Purpose |
| 0.1 µM - 10 µM | To assess hypomethylating effects with minimal cytotoxicity. |
| 10 µM - 100 µM | To evaluate cytotoxic effects. |
It is crucial to include a positive control (5-azacytidine) and a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell viability or methylation status. | 1. Low esterase activity in the cell line: The prodrug is not being converted to its active form. 2. Inadequate drug concentration or exposure time. | 1. Test for esterase activity in your cell line. Consider using a different cell line with known high esterase activity or switch to using 5-azacytidine directly. 2. Perform a dose-response (0.1 µM to 100 µM) and time-course (24h to 120h) experiment.[6][7][8] |
| High levels of cell death, even at low concentrations. | High sensitivity of the cell line to the compound's cytotoxic effects. | Reduce the concentration range in your dose-response experiment (e.g., 10 nM to 5000 nM) and shorten the initial treatment duration.[8] |
| Inconsistent results between experiments. | 1. Instability of the compound in culture medium. 2. Variability in cell seeding density. | 1. Although more stable than 5-azacytidine, the stability of the benzoylated form in your specific culture medium should be considered. Prepare fresh stock solutions and change the medium with freshly diluted compound every 24 hours.[6] 2. Ensure consistent cell seeding densities across all experiments. |
| Difficulty dissolving the compound. | Poor solubility in aqueous solutions. | This compound should be dissolved in an organic solvent like DMSO to create a concentrated stock solution before further dilution in culture medium.[9] |
Experimental Protocols
Protocol 1: Determining the IC50 (Half-maximal Inhibitory Concentration)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere for 24 hours.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[6] Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest drug treatment.
-
Treatment: Remove the old medium from the cells and add the medium containing the different drug concentrations.
-
Incubation: Incubate the cells for 48 to 72 hours.[8]
-
Cell Viability Assay: Assess cell viability using a standard method such as an MTS or MTT assay.
-
Data Analysis: Plot cell viability against drug concentration and calculate the IC50 value.
Protocol 2: Assessing DNA Methylation Status
-
Treatment: Treat cells with a non-toxic concentration of this compound (typically below the IC50) for 72 to 120 hours, changing the medium with fresh compound every 24 hours.[6][9]
-
DNA Extraction: Isolate genomic DNA from the treated and control cells.
-
Methylation Analysis: Analyze global DNA methylation using methods like pyrosequencing of LINE-1 elements, or gene-specific methylation using methylation-specific PCR (MSP) or bisulfite sequencing.
Visualizations
Caption: Workflow for optimizing the dosage of this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azacytidine treatment affects the methylation pattern of genomic and cell-free DNA in uveal melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine, a key intermediate in the production of 5-azacytidine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors throughout the synthetic process. Here are the primary areas to investigate:
-
Inefficient Silylation: The initial silylation of 5-azacytosine is critical for a successful coupling reaction.
-
Moisture: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Moisture will consume the silylating agent, such as hexamethyldisilazane (HMDS), and prevent the complete silylation of 5-azacytosine.
-
Reaction Time and Temperature: The silylation reaction, often catalyzed by ammonium sulfate, may require heating at reflux for several hours to go to completion.[1] Monitor the reaction progress by checking for the dissolution of 5-azacytosine.
-
-
Suboptimal Coupling Reaction: The Vorbrüggen glycosylation is the key bond-forming step.
-
Anomeric Mixture of Ribose Derivative: Starting with a pure anomer of the protected ribose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is crucial for obtaining the desired β-anomer of the final product and simplifying purification.[1] Using an anomeric mixture will result in a difficult-to-separate mixture of final products, leading to a lower isolated yield of the desired isomer.
-
Catalyst and Temperature Control: The choice and amount of Lewis acid catalyst (e.g., TMS-triflate) and strict temperature control are vital. For instance, the coupling reaction can be initiated at a cooled temperature (0-5°C) before being allowed to stir at room temperature.[1]
-
-
Degradation During Work-up: The triazine ring in 5-azacytidine and its derivatives is susceptible to hydrolysis, especially in aqueous conditions.[2]
-
pH Control: During aqueous work-up, use cooled, mild basic solutions like sodium bicarbonate to neutralize the reaction mixture.[1] Prolonged exposure to acidic or strongly basic conditions can lead to degradation.
-
Temperature: Perform all aqueous extractions and washes with cooled solutions to minimize product decomposition.[1]
-
Question: I am observing multiple spots on my TLC plate after the coupling reaction, making purification difficult. What are these impurities?
Answer: The presence of multiple spots on a TLC plate indicates a mixture of products and unreacted starting materials. Common impurities include:
-
Anomers: As mentioned, if the starting protected ribose is not anomerically pure, you will form both α and β anomers of the product. The α-anomer is a common impurity.
-
Unreacted Silylated 5-azacytosine: If the coupling reaction did not go to completion, you may have residual silylated base.
-
Unreacted Benzoylated Ribose: The protected ribose derivative may also be present if it was used in excess or the reaction was incomplete.
-
Side-Reaction Products: Benzoyl chloride or benzoic anhydride can potentially react with the exocyclic amine of 5-azacytosine, although this is less common when the hydroxyl groups of the ribose are the intended targets.[3] Using a weak base during benzoylation can help minimize this.[3]
To minimize these impurities, ensure the use of pure starting materials and optimize reaction conditions (time, temperature, stoichiometry of reagents).
Question: The final product appears to be degrading during storage. What are the stability considerations for this compound?
Answer: this compound is more stable than its deprotected form, 5-azacytidine, due to the protecting groups.[4] However, it is still susceptible to degradation:
-
Hydrolysis: The benzoyl ester linkages and the triazine ring can hydrolyze in the presence of moisture. Store the compound in a desiccator at low temperature.
-
pH Sensitivity: The compound is most stable at neutral to slightly acidic pH. Exposure to strong acids or bases will accelerate degradation. The related compound, 2',3',5'-triacetyl-5-azacitidine, shows good stability at pH 3, 5, and 7.4, with some hydrolysis observed at pH 1.[5]
Frequently Asked Questions (FAQs)
Q1: Why are benzoyl groups used as protecting groups in this synthesis?
A1: Benzoyl groups are chosen for their stability under various reaction conditions, offering greater resistance to premature hydrolysis compared to acetyl groups.[4] This stability is advantageous for multi-step syntheses. They can be removed under mild basic conditions to yield the final product, 5-azacytidine.[4]
Q2: What is the role of silylation in this synthesis?
A2: Silylating 5-azacytosine with an agent like HMDS increases its solubility in organic solvents and enhances the nucleophilicity of the nitrogen atom that will be coupled to the ribose sugar. This is a key step in the Vorbrüggen glycosylation reaction.[4]
Q3: Can I use a different protected ribose derivative?
A3: Yes, other protected ribose derivatives can be used, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.[2][5] However, the choice of protecting group will influence the reaction conditions and the final deprotection step.
Q4: What are the key safety precautions for this synthesis?
A4: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Silylating agents like HMDS and catalysts like TMS-triflate should be handled in a fume hood. The final product and its intermediates are potent cytotoxic agents and should be handled with care.
Quantitative Data Summary
The following table summarizes key quantitative data from various synthetic protocols for 5-azacytidine and its protected intermediates.
| Parameter | Value | Source |
| Silylation | ||
| 5-azacytosine:HMDS ratio | Excess HMDS used as solvent/reagent | [1] |
| Catalyst | Ammonium sulfate (catalytic amount) | [1] |
| Reaction Conditions | Reflux, 2-8 hours | [1][5] |
| Coupling Reaction | ||
| Catalyst | TMS-triflate | [5] |
| Temperature | 0°C to room temperature | [5] |
| Solvent | Acetonitrile, Dichloromethane | [1][5] |
| Deprotection | ||
| Reagent | Methanolic ammonia | [1] |
| Overall Yield | ||
| Crude 5-azacytidine | 35% | [1] |
| Purified 5-azacytidine | 11% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vorbrüggen Glycosylation
This protocol is a generalized procedure based on common synthetic strategies.[1][4]
-
Silylation of 5-azacytosine:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add 5-azacytosine and a catalytic amount of ammonium sulfate.
-
Add excess hexamethyldisilazane (HMDS) to the flask.
-
Heat the mixture to reflux and stir until the 5-azacytosine is completely dissolved (typically 2-8 hours).
-
Remove the excess HMDS under reduced pressure to obtain the silylated 5-azacytosine as a residue.
-
-
Coupling Reaction:
-
Dissolve the silylated 5-azacytosine residue and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous acetonitrile or dichloromethane.
-
Cool the mixture to 0-5°C in an ice-water bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMS-triflate) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 3-20 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into a pre-cooled (0-5°C) aqueous solution of sodium bicarbonate.[1]
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with cooled brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[1][5]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography.[5]
-
Visualizations
Caption: General synthesis workflow.
Caption: Troubleshooting low yield issues.
References
- 1. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound () for sale [vulcanchem.com]
- 5. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine, a key intermediate in the production of 5-azacytidine (B1684299).
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors throughout the synthetic process. Here are the primary areas to investigate:
-
Inefficient Silylation: The initial silylation of 5-azacytosine (B16484) is critical for a successful coupling reaction.
-
Moisture: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Moisture will consume the silylating agent, such as hexamethyldisilazane (B44280) (HMDS), and prevent the complete silylation of 5-azacytosine.
-
Reaction Time and Temperature: The silylation reaction, often catalyzed by ammonium (B1175870) sulfate (B86663), may require heating at reflux for several hours to go to completion.[1] Monitor the reaction progress by checking for the dissolution of 5-azacytosine.
-
-
Suboptimal Coupling Reaction: The Vorbrüggen glycosylation is the key bond-forming step.
-
Anomeric Mixture of Ribose Derivative: Starting with a pure anomer of the protected ribose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is crucial for obtaining the desired β-anomer of the final product and simplifying purification.[1] Using an anomeric mixture will result in a difficult-to-separate mixture of final products, leading to a lower isolated yield of the desired isomer.
-
Catalyst and Temperature Control: The choice and amount of Lewis acid catalyst (e.g., TMS-triflate) and strict temperature control are vital. For instance, the coupling reaction can be initiated at a cooled temperature (0-5°C) before being allowed to stir at room temperature.[1]
-
-
Degradation During Work-up: The triazine ring in 5-azacytidine and its derivatives is susceptible to hydrolysis, especially in aqueous conditions.[2]
-
pH Control: During aqueous work-up, use cooled, mild basic solutions like sodium bicarbonate to neutralize the reaction mixture.[1] Prolonged exposure to acidic or strongly basic conditions can lead to degradation.
-
Temperature: Perform all aqueous extractions and washes with cooled solutions to minimize product decomposition.[1]
-
Question: I am observing multiple spots on my TLC plate after the coupling reaction, making purification difficult. What are these impurities?
Answer: The presence of multiple spots on a TLC plate indicates a mixture of products and unreacted starting materials. Common impurities include:
-
Anomers: As mentioned, if the starting protected ribose is not anomerically pure, you will form both α and β anomers of the product. The α-anomer is a common impurity.
-
Unreacted Silylated 5-azacytosine: If the coupling reaction did not go to completion, you may have residual silylated base.
-
Unreacted Benzoylated Ribose: The protected ribose derivative may also be present if it was used in excess or the reaction was incomplete.
-
Side-Reaction Products: Benzoyl chloride or benzoic anhydride (B1165640) can potentially react with the exocyclic amine of 5-azacytosine, although this is less common when the hydroxyl groups of the ribose are the intended targets.[3] Using a weak base during benzoylation can help minimize this.[3]
To minimize these impurities, ensure the use of pure starting materials and optimize reaction conditions (time, temperature, stoichiometry of reagents).
Question: The final product appears to be degrading during storage. What are the stability considerations for this compound?
Answer: this compound is more stable than its deprotected form, 5-azacytidine, due to the protecting groups.[4] However, it is still susceptible to degradation:
-
Hydrolysis: The benzoyl ester linkages and the triazine ring can hydrolyze in the presence of moisture. Store the compound in a desiccator at low temperature.
-
pH Sensitivity: The compound is most stable at neutral to slightly acidic pH. Exposure to strong acids or bases will accelerate degradation. The related compound, 2',3',5'-triacetyl-5-azacitidine, shows good stability at pH 3, 5, and 7.4, with some hydrolysis observed at pH 1.[5]
Frequently Asked Questions (FAQs)
Q1: Why are benzoyl groups used as protecting groups in this synthesis?
A1: Benzoyl groups are chosen for their stability under various reaction conditions, offering greater resistance to premature hydrolysis compared to acetyl groups.[4] This stability is advantageous for multi-step syntheses. They can be removed under mild basic conditions to yield the final product, 5-azacytidine.[4]
Q2: What is the role of silylation in this synthesis?
A2: Silylating 5-azacytosine with an agent like HMDS increases its solubility in organic solvents and enhances the nucleophilicity of the nitrogen atom that will be coupled to the ribose sugar. This is a key step in the Vorbrüggen glycosylation reaction.[4]
Q3: Can I use a different protected ribose derivative?
A3: Yes, other protected ribose derivatives can be used, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.[2][5] However, the choice of protecting group will influence the reaction conditions and the final deprotection step.
Q4: What are the key safety precautions for this synthesis?
A4: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Silylating agents like HMDS and catalysts like TMS-triflate should be handled in a fume hood. The final product and its intermediates are potent cytotoxic agents and should be handled with care.
Quantitative Data Summary
The following table summarizes key quantitative data from various synthetic protocols for 5-azacytidine and its protected intermediates.
| Parameter | Value | Source |
| Silylation | ||
| 5-azacytosine:HMDS ratio | Excess HMDS used as solvent/reagent | [1] |
| Catalyst | Ammonium sulfate (catalytic amount) | [1] |
| Reaction Conditions | Reflux, 2-8 hours | [1][5] |
| Coupling Reaction | ||
| Catalyst | TMS-triflate | [5] |
| Temperature | 0°C to room temperature | [5] |
| Solvent | Acetonitrile (B52724), Dichloromethane | [1][5] |
| Deprotection | ||
| Reagent | Methanolic ammonia | [1] |
| Overall Yield | ||
| Crude 5-azacytidine | 35% | [1] |
| Purified 5-azacytidine | 11% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vorbrüggen Glycosylation
This protocol is a generalized procedure based on common synthetic strategies.[1][4]
-
Silylation of 5-azacytosine:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add 5-azacytosine and a catalytic amount of ammonium sulfate.
-
Add excess hexamethyldisilazane (HMDS) to the flask.
-
Heat the mixture to reflux and stir until the 5-azacytosine is completely dissolved (typically 2-8 hours).
-
Remove the excess HMDS under reduced pressure to obtain the silylated 5-azacytosine as a residue.
-
-
Coupling Reaction:
-
Dissolve the silylated 5-azacytosine residue and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous acetonitrile or dichloromethane.
-
Cool the mixture to 0-5°C in an ice-water bath.
-
Slowly add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-triflate) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 3-20 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into a pre-cooled (0-5°C) aqueous solution of sodium bicarbonate.[1]
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with cooled brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[1][5]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography.[5]
-
Visualizations
Caption: General synthesis workflow.
Caption: Troubleshooting low yield issues.
References
- 1. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound () for sale [vulcanchem.com]
- 5. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor oral bioavailability of 5-azacytidine with benzoyl prodrugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzoyl prodrugs of 5-azacytidine to overcome its poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why use a benzoyl prodrug strategy for 5-azacytidine?
5-Azacytidine has low oral bioavailability due to its chemical instability in aqueous environments and rapid metabolism.[1][2] Prodrugs, such as benzoyl derivatives, are designed to protect the active molecule from degradation in the gastrointestinal tract. The benzoyl groups are intended to be cleaved by esterases in the body to release the active 5-azacytidine.
Q2: What are the potential advantages of benzoyl prodrugs over acetyl prodrugs of 5-azacytidine?
Benzoyl groups, being bulkier and more hydrophobic than acetyl groups, can offer greater resistance to premature hydrolysis in the acidic environment of the stomach and by esterases in the gastrointestinal tract.[3] This enhanced stability could potentially lead to a more controlled and sustained release of 5-azacytidine, improving its pharmacokinetic profile.
Q3: How is 2',3',5'-tri-O-benzoyl-5-azacytidine synthesized?
The synthesis of this compound is typically achieved through a Vorbrüggen glycosylation. This process involves the silylation of 5-azacytosine followed by coupling with a protected ribofuranose derivative, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[3]
Q4: How are the benzoyl protecting groups removed to release 5-azacytidine?
The benzoyl groups can be removed (deprotected) under mild basic conditions. A common method is the use of methanolic sodium methoxide, followed by purification steps like recrystallization to yield pure 5-azacytidine.[3]
Troubleshooting Guides
Synthesis and Purification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of this compound during synthesis. | Incomplete silylation of 5-azacytosine.Inefficient coupling reaction.Degradation of starting materials or product. | Ensure anhydrous conditions during silylation.Optimize the stoichiometry of reagents and reaction time for the coupling step.Use purified reagents and solvents. |
| Incomplete deprotection of benzoyl groups. | Insufficient amount of deprotecting agent (e.g., sodium methoxide).Short reaction time.Low reaction temperature. | Increase the molar excess of the deprotecting agent.Extend the reaction time and monitor progress by TLC or HPLC.Gently warm the reaction mixture if the reaction is sluggish, but be cautious of potential degradation of 5-azacytidine. |
| Formation of anomeric mixtures. | Use of an anomeric mixture of the protected ribose starting material. | Use a stereochemically pure protected ribofuranose to ensure the desired β-anomer is formed. |
| Difficulty in purification of the final product. | Co-elution of impurities.Degradation of 5-azacytidine during purification. | Employ different chromatographic techniques (e.g., flash chromatography with varying solvent systems, preparative HPLC).Perform purification at lower temperatures to minimize degradation. |
In Vitro and In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in in vitro stability studies. | Inconsistent pH of buffer solutions.Temperature fluctuations.Contamination of samples. | Prepare fresh buffers and verify pH before each experiment.Use a calibrated incubator or water bath with stable temperature control.Use sterile techniques and filtered solutions to prevent microbial growth. |
| Low oral bioavailability in animal models. | Premature hydrolysis of the prodrug in the GI tract.Poor absorption across the intestinal epithelium.High first-pass metabolism. | Consider formulation strategies such as enteric coatings to protect the prodrug from stomach acid.Co-administration with permeation enhancers could be explored, but may introduce toxicity concerns.Investigate potential metabolic pathways and consider co-administration with relevant enzyme inhibitors in preclinical models. |
| Inconsistent pharmacokinetic data between animals. | Differences in gastric pH and GI transit time.Variability in esterase activity.Inaccurate dosing. | Fast animals overnight to standardize gastric conditions.Use a sufficient number of animals to account for biological variability.Ensure accurate and consistent administration of the oral dose. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of 5-Azacytidine after Administration of 2',3',5'-triacetyl-5-azacitidine (TAC) Prodrug vs. Intravenous 5-Azacytidine (ACT) in Mice.
No direct oral pharmacokinetic data for this compound was found in the searched literature. The data for the acetylated prodrug (TAC) is presented as a reference for a similar prodrug strategy.
| Parameter | Oral TAC (38 mg/kg) | IV ACT (25 mg/kg) |
| Tmax (h) | 0.5 | N/A |
| Cmax (µM) | 2.5 ± 0.8 | N/A |
| AUClast (hr-µM) | 73.5 | 126 |
| T1/2α (h) | 0.73 | 0.32 |
| Terminal T1/2 (h) | 9.2 | 6.8 |
| Absolute Bioavailability (%) | 58 | N/A |
| Data sourced from Ziemba et al., 2011.[3] |
Table 2: In Vitro Stability of 5-Azacytidine (ACT) and 2',3',5'-triacetyl-5-azacitidine (TAC).
This data for the acetyl prodrug suggests that esterification significantly improves stability, a principle that would apply to a benzoyl prodrug.
| pH | Compound | % Remaining after 48h |
| 1 | ACT | < 10% |
| 1 | TAC | > 90% |
| 3 | ACT | ~20% |
| 3 | TAC | > 90% |
| 5 | ACT | ~50% |
| 5 | TAC | > 90% |
| 7.4 | ACT | < 5% |
| 7.4 | TAC | ~80% |
| Data interpreted from stability studies described in Ziemba et al., 2011.[3] |
Experimental Protocols
Synthesis of this compound
This protocol is based on the general principles of Vorbrüggen glycosylation as described for related nucleosides.[3]
-
Silylation of 5-azacytosine:
-
In a round-bottom flask, suspend 5-azacytosine in anhydrous acetonitrile.
-
Add hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate.
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours until the solution becomes clear.
-
Remove the excess HMDS and solvent under reduced pressure to obtain the silylated 5-azacytosine as a residue.
-
-
Coupling Reaction:
-
Dissolve the silylated 5-azacytosine and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous dichloromethane.
-
Cool the mixture to 0°C.
-
Slowly add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to the cooled solution.
-
Allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield this compound.
-
In Vitro Stability Assay in Simulated Gastric and Intestinal Fluids
-
Preparation of Simulated Fluids:
-
Prepare simulated gastric fluid (SGF) (pH 1.2, without pepsin) and simulated intestinal fluid (SIF) (pH 6.8, without pancreatin) according to USP specifications.
-
-
Incubation:
-
Dissolve the benzoyl prodrug of 5-azacytidine in SGF and SIF to a final concentration of 10 µM.
-
Incubate the solutions at 37°C in a shaking water bath.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8 hours), withdraw aliquots of the incubation mixture.
-
Immediately quench the degradation by adding a suitable buffer to neutralize the pH and an organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Analyze the concentration of the remaining prodrug and the released 5-azacytidine using a validated HPLC-UV or LC-MS/MS method.
-
In Vivo Pharmacokinetic Study in Mice
-
Animal Dosing:
-
Fast male C57BL/6 mice overnight with free access to water.
-
Administer the benzoyl prodrug of 5-azacytidine orally via gavage at a predetermined dose.
-
For comparison, administer an equimolar dose of 5-azacytidine intravenously to a separate group of mice.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) via retro-orbital bleeding or tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant and an esterase inhibitor.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract the prodrug and 5-azacytidine from the plasma using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentrations of the prodrug and 5-azacytidine in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis software.
-
Determine the oral bioavailability by comparing the AUC of 5-azacytidine after oral administration of the prodrug to the AUC after intravenous administration of 5-azacytidine.
-
Visualizations
Caption: Experimental workflow for the development and evaluation of 5-azacytidine benzoyl prodrugs.
Caption: Proposed metabolic activation pathway of 5-azacytidine benzoyl prodrugs.
Caption: Logical troubleshooting approach for low oral bioavailability of 5-azacytidine prodrugs.
References
- 1. Phase I Study of Oral Azacitidine in Myelodysplastic Syndromes, Chronic Myelomonocytic Leukemia, and Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor oral bioavailability of 5-azacytidine with benzoyl prodrugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzoyl prodrugs of 5-azacytidine (B1684299) to overcome its poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why use a benzoyl prodrug strategy for 5-azacytidine?
5-Azacytidine has low oral bioavailability due to its chemical instability in aqueous environments and rapid metabolism.[1][2] Prodrugs, such as benzoyl derivatives, are designed to protect the active molecule from degradation in the gastrointestinal tract. The benzoyl groups are intended to be cleaved by esterases in the body to release the active 5-azacytidine.
Q2: What are the potential advantages of benzoyl prodrugs over acetyl prodrugs of 5-azacytidine?
Benzoyl groups, being bulkier and more hydrophobic than acetyl groups, can offer greater resistance to premature hydrolysis in the acidic environment of the stomach and by esterases in the gastrointestinal tract.[3] This enhanced stability could potentially lead to a more controlled and sustained release of 5-azacytidine, improving its pharmacokinetic profile.
Q3: How is 2',3',5'-tri-O-benzoyl-5-azacytidine synthesized?
The synthesis of this compound is typically achieved through a Vorbrüggen glycosylation. This process involves the silylation of 5-azacytosine (B16484) followed by coupling with a protected ribofuranose derivative, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[3]
Q4: How are the benzoyl protecting groups removed to release 5-azacytidine?
The benzoyl groups can be removed (deprotected) under mild basic conditions. A common method is the use of methanolic sodium methoxide, followed by purification steps like recrystallization to yield pure 5-azacytidine.[3]
Troubleshooting Guides
Synthesis and Purification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of this compound during synthesis. | Incomplete silylation of 5-azacytosine.Inefficient coupling reaction.Degradation of starting materials or product. | Ensure anhydrous conditions during silylation.Optimize the stoichiometry of reagents and reaction time for the coupling step.Use purified reagents and solvents. |
| Incomplete deprotection of benzoyl groups. | Insufficient amount of deprotecting agent (e.g., sodium methoxide).Short reaction time.Low reaction temperature. | Increase the molar excess of the deprotecting agent.Extend the reaction time and monitor progress by TLC or HPLC.Gently warm the reaction mixture if the reaction is sluggish, but be cautious of potential degradation of 5-azacytidine. |
| Formation of anomeric mixtures. | Use of an anomeric mixture of the protected ribose starting material. | Use a stereochemically pure protected ribofuranose to ensure the desired β-anomer is formed. |
| Difficulty in purification of the final product. | Co-elution of impurities.Degradation of 5-azacytidine during purification. | Employ different chromatographic techniques (e.g., flash chromatography with varying solvent systems, preparative HPLC).Perform purification at lower temperatures to minimize degradation. |
In Vitro and In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in in vitro stability studies. | Inconsistent pH of buffer solutions.Temperature fluctuations.Contamination of samples. | Prepare fresh buffers and verify pH before each experiment.Use a calibrated incubator or water bath with stable temperature control.Use sterile techniques and filtered solutions to prevent microbial growth. |
| Low oral bioavailability in animal models. | Premature hydrolysis of the prodrug in the GI tract.Poor absorption across the intestinal epithelium.High first-pass metabolism. | Consider formulation strategies such as enteric coatings to protect the prodrug from stomach acid.Co-administration with permeation enhancers could be explored, but may introduce toxicity concerns.Investigate potential metabolic pathways and consider co-administration with relevant enzyme inhibitors in preclinical models. |
| Inconsistent pharmacokinetic data between animals. | Differences in gastric pH and GI transit time.Variability in esterase activity.Inaccurate dosing. | Fast animals overnight to standardize gastric conditions.Use a sufficient number of animals to account for biological variability.Ensure accurate and consistent administration of the oral dose. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of 5-Azacytidine after Administration of 2',3',5'-triacetyl-5-azacitidine (TAC) Prodrug vs. Intravenous 5-Azacytidine (ACT) in Mice.
No direct oral pharmacokinetic data for this compound was found in the searched literature. The data for the acetylated prodrug (TAC) is presented as a reference for a similar prodrug strategy.
| Parameter | Oral TAC (38 mg/kg) | IV ACT (25 mg/kg) |
| Tmax (h) | 0.5 | N/A |
| Cmax (µM) | 2.5 ± 0.8 | N/A |
| AUClast (hr-µM) | 73.5 | 126 |
| T1/2α (h) | 0.73 | 0.32 |
| Terminal T1/2 (h) | 9.2 | 6.8 |
| Absolute Bioavailability (%) | 58 | N/A |
| Data sourced from Ziemba et al., 2011.[3] |
Table 2: In Vitro Stability of 5-Azacytidine (ACT) and 2',3',5'-triacetyl-5-azacitidine (TAC).
This data for the acetyl prodrug suggests that esterification significantly improves stability, a principle that would apply to a benzoyl prodrug.
| pH | Compound | % Remaining after 48h |
| 1 | ACT | < 10% |
| 1 | TAC | > 90% |
| 3 | ACT | ~20% |
| 3 | TAC | > 90% |
| 5 | ACT | ~50% |
| 5 | TAC | > 90% |
| 7.4 | ACT | < 5% |
| 7.4 | TAC | ~80% |
| Data interpreted from stability studies described in Ziemba et al., 2011.[3] |
Experimental Protocols
Synthesis of this compound
This protocol is based on the general principles of Vorbrüggen glycosylation as described for related nucleosides.[3]
-
Silylation of 5-azacytosine:
-
In a round-bottom flask, suspend 5-azacytosine in anhydrous acetonitrile.
-
Add hexamethyldisilazane (B44280) (HMDS) and a catalytic amount of ammonium (B1175870) sulfate.
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours until the solution becomes clear.
-
Remove the excess HMDS and solvent under reduced pressure to obtain the silylated 5-azacytosine as a residue.
-
-
Coupling Reaction:
-
Dissolve the silylated 5-azacytosine and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous dichloromethane.
-
Cool the mixture to 0°C.
-
Slowly add a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to the cooled solution.
-
Allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography to yield this compound.
-
In Vitro Stability Assay in Simulated Gastric and Intestinal Fluids
-
Preparation of Simulated Fluids:
-
Prepare simulated gastric fluid (SGF) (pH 1.2, without pepsin) and simulated intestinal fluid (SIF) (pH 6.8, without pancreatin) according to USP specifications.
-
-
Incubation:
-
Dissolve the benzoyl prodrug of 5-azacytidine in SGF and SIF to a final concentration of 10 µM.
-
Incubate the solutions at 37°C in a shaking water bath.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8 hours), withdraw aliquots of the incubation mixture.
-
Immediately quench the degradation by adding a suitable buffer to neutralize the pH and an organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Analyze the concentration of the remaining prodrug and the released 5-azacytidine using a validated HPLC-UV or LC-MS/MS method.
-
In Vivo Pharmacokinetic Study in Mice
-
Animal Dosing:
-
Fast male C57BL/6 mice overnight with free access to water.
-
Administer the benzoyl prodrug of 5-azacytidine orally via gavage at a predetermined dose.
-
For comparison, administer an equimolar dose of 5-azacytidine intravenously to a separate group of mice.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) via retro-orbital bleeding or tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant and an esterase inhibitor.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract the prodrug and 5-azacytidine from the plasma using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentrations of the prodrug and 5-azacytidine in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis software.
-
Determine the oral bioavailability by comparing the AUC of 5-azacytidine after oral administration of the prodrug to the AUC after intravenous administration of 5-azacytidine.
-
Visualizations
Caption: Experimental workflow for the development and evaluation of 5-azacytidine benzoyl prodrugs.
Caption: Proposed metabolic activation pathway of 5-azacytidine benzoyl prodrugs.
Caption: Logical troubleshooting approach for low oral bioavailability of 5-azacytidine prodrugs.
References
- 1. Phase I Study of Oral Azacitidine in Myelodysplastic Syndromes, Chronic Myelomonocytic Leukemia, and Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2',3',5'-Tri-o-benzoyl-5-azacytidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3',5'-Tri-o-benzoyl-5-azacytidine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Recrystallization | The compound is partially soluble in the anti-solvent. | - Ensure the anti-solvent is added slowly to the solution of the compound in the solvent. - Cool the mixture to a lower temperature (e.g., 0-4°C) to maximize precipitation. - Use a different anti-solvent in which the compound has lower solubility. |
| The compound is too soluble in the chosen solvent system. | - Screen for a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A combination of a good solvent (like dichloromethane) and a poor solvent (like hexane) is often effective.[1] | |
| Premature crystallization leading to loss during transfer. | - Ensure the crude product is fully dissolved in the minimum amount of hot solvent before allowing it to cool. - Pre-warm the filtration apparatus to prevent the product from crashing out. | |
| Product is an Oil or Gummy Solid | Presence of impurities that inhibit crystallization. | - Attempt to purify a small portion of the material by column chromatography to see if a solid can be obtained. - Try triturating the oil with a non-polar solvent like hexane (B92381) or ether to induce solidification. |
| Residual solvent. | - Dry the product under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable. | |
| Multiple Spots on TLC After Purification | Incomplete reaction or presence of side products. | - If the impurities are significantly different in polarity from the product, column chromatography is the recommended purification method. |
| Degradation of the product during purification. | - Benzoyl groups offer good stability, but prolonged exposure to harsh acidic or basic conditions should be avoided.[2] Ensure that any quenching and extraction steps are performed promptly and at controlled temperatures. | |
| Co-elution of impurities during column chromatography. | - Optimize the solvent system for column chromatography to achieve better separation (a difference in Rf values of at least 0.2 is ideal). - Consider using a different stationary phase, such as alumina, if silica (B1680970) gel does not provide adequate separation. | |
| Discoloration of the Final Product | Presence of colored impurities from the synthesis. | - Treatment with activated charcoal during the recrystallization process can help remove colored impurities. Use a minimal amount of charcoal to avoid significant loss of the product. |
| Oxidation or degradation of the compound. | - Store the purified compound under an inert atmosphere (nitrogen or argon) and protect it from light. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary methods for purifying this compound are recrystallization and silica gel column chromatography. Recrystallization is often effective for removing minor impurities and can yield highly pure crystalline material.[1] Column chromatography is more suitable for separating the desired product from significant amounts of impurities with different polarities.[3]
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: A common approach for recrystallizing protected nucleosides is to dissolve the crude product in a good solvent, such as dichloromethane, and then slowly add a poor solvent, like hexane, until the solution becomes cloudy.[1] The mixture is then allowed to cool slowly to induce crystallization. Other solvent systems that can be explored include ethyl acetate/hexane and isopropanol.[3]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can assess the purity and identify the fractions containing the desired compound. A single spot for a purified fraction indicates a high degree of purity.
Q4: What are the expected impurities in a crude sample of this compound?
A4: Common impurities may include unreacted starting materials such as 5-azacytosine (B16484) and the benzoylated ribose derivative, as well as side products from the glycosylation reaction. Depending on the work-up procedure, you may also have residual silylating agents or catalysts.[4]
Q5: What is the stability of this compound during purification and storage?
A5: The benzoyl protecting groups provide considerable stability to the molecule, making it more resistant to premature hydrolysis compared to its acetylated counterpart.[2] However, it is still advisable to avoid prolonged exposure to strong acids or bases. For long-term storage, the purified compound should be kept in a cool, dry place, preferably under an inert atmosphere to prevent degradation.
Data Presentation
Table 1: Purity and Yield of a Protected Nucleoside at Various Purification Stages
| Purification Step | Purity (%) | Polar Impurities (%) | Non-polar Impurities (%) | Overall Yield (%) |
| Crude Product | 54.0 | 22.6 | 23.3 | 90.0 (crude) |
| After Column Chromatography | 63.7 | 11.1 | 25.3 | - |
| First Recrystallization (Isopropanol) | 73.5 | 8.2 | 18.4 | - |
| Second Recrystallization (Hexane:CH2Cl2, 1:1) | 98.28 | <0.1 | 1.7 | - |
| Final Recrystallization (Hexane:CH2Cl2, 2:1) | >99.8 | <0.1 | <0.1 | 28.6 |
| Data adapted from a patent for the purification of a similar protected nucleoside and is for illustrative purposes.[3] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane) at room temperature or with gentle warming.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, stir for 10-15 minutes, and then filter through a pad of celite to remove the charcoal.
-
Precipitation: Slowly add a poor solvent (e.g., hexane) to the filtrate with gentle swirling until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to stand at room temperature for several hours to allow for crystal formation. For maximum yield, the flask can be placed in a refrigerator (0-4°C) overnight.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold poor solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight. A yield of approximately 85% can be expected for a similar acetylated compound.[1]
Protocol 2: Column Chromatography of this compound
-
Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent (a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions of the eluate and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Purification of 2',3',5'-Tri-o-benzoyl-5-azacytidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3',5'-Tri-o-benzoyl-5-azacytidine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Recrystallization | The compound is partially soluble in the anti-solvent. | - Ensure the anti-solvent is added slowly to the solution of the compound in the solvent. - Cool the mixture to a lower temperature (e.g., 0-4°C) to maximize precipitation. - Use a different anti-solvent in which the compound has lower solubility. |
| The compound is too soluble in the chosen solvent system. | - Screen for a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A combination of a good solvent (like dichloromethane) and a poor solvent (like hexane) is often effective.[1] | |
| Premature crystallization leading to loss during transfer. | - Ensure the crude product is fully dissolved in the minimum amount of hot solvent before allowing it to cool. - Pre-warm the filtration apparatus to prevent the product from crashing out. | |
| Product is an Oil or Gummy Solid | Presence of impurities that inhibit crystallization. | - Attempt to purify a small portion of the material by column chromatography to see if a solid can be obtained. - Try triturating the oil with a non-polar solvent like hexane or ether to induce solidification. |
| Residual solvent. | - Dry the product under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable. | |
| Multiple Spots on TLC After Purification | Incomplete reaction or presence of side products. | - If the impurities are significantly different in polarity from the product, column chromatography is the recommended purification method. |
| Degradation of the product during purification. | - Benzoyl groups offer good stability, but prolonged exposure to harsh acidic or basic conditions should be avoided.[2] Ensure that any quenching and extraction steps are performed promptly and at controlled temperatures. | |
| Co-elution of impurities during column chromatography. | - Optimize the solvent system for column chromatography to achieve better separation (a difference in Rf values of at least 0.2 is ideal). - Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation. | |
| Discoloration of the Final Product | Presence of colored impurities from the synthesis. | - Treatment with activated charcoal during the recrystallization process can help remove colored impurities. Use a minimal amount of charcoal to avoid significant loss of the product. |
| Oxidation or degradation of the compound. | - Store the purified compound under an inert atmosphere (nitrogen or argon) and protect it from light. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary methods for purifying this compound are recrystallization and silica gel column chromatography. Recrystallization is often effective for removing minor impurities and can yield highly pure crystalline material.[1] Column chromatography is more suitable for separating the desired product from significant amounts of impurities with different polarities.[3]
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: A common approach for recrystallizing protected nucleosides is to dissolve the crude product in a good solvent, such as dichloromethane, and then slowly add a poor solvent, like hexane, until the solution becomes cloudy.[1] The mixture is then allowed to cool slowly to induce crystallization. Other solvent systems that can be explored include ethyl acetate/hexane and isopropanol.[3]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can assess the purity and identify the fractions containing the desired compound. A single spot for a purified fraction indicates a high degree of purity.
Q4: What are the expected impurities in a crude sample of this compound?
A4: Common impurities may include unreacted starting materials such as 5-azacytosine and the benzoylated ribose derivative, as well as side products from the glycosylation reaction. Depending on the work-up procedure, you may also have residual silylating agents or catalysts.[4]
Q5: What is the stability of this compound during purification and storage?
A5: The benzoyl protecting groups provide considerable stability to the molecule, making it more resistant to premature hydrolysis compared to its acetylated counterpart.[2] However, it is still advisable to avoid prolonged exposure to strong acids or bases. For long-term storage, the purified compound should be kept in a cool, dry place, preferably under an inert atmosphere to prevent degradation.
Data Presentation
Table 1: Purity and Yield of a Protected Nucleoside at Various Purification Stages
| Purification Step | Purity (%) | Polar Impurities (%) | Non-polar Impurities (%) | Overall Yield (%) |
| Crude Product | 54.0 | 22.6 | 23.3 | 90.0 (crude) |
| After Column Chromatography | 63.7 | 11.1 | 25.3 | - |
| First Recrystallization (Isopropanol) | 73.5 | 8.2 | 18.4 | - |
| Second Recrystallization (Hexane:CH2Cl2, 1:1) | 98.28 | <0.1 | 1.7 | - |
| Final Recrystallization (Hexane:CH2Cl2, 2:1) | >99.8 | <0.1 | <0.1 | 28.6 |
| Data adapted from a patent for the purification of a similar protected nucleoside and is for illustrative purposes.[3] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane) at room temperature or with gentle warming.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, stir for 10-15 minutes, and then filter through a pad of celite to remove the charcoal.
-
Precipitation: Slowly add a poor solvent (e.g., hexane) to the filtrate with gentle swirling until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to stand at room temperature for several hours to allow for crystal formation. For maximum yield, the flask can be placed in a refrigerator (0-4°C) overnight.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold poor solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight. A yield of approximately 85% can be expected for a similar acetylated compound.[1]
Protocol 2: Column Chromatography of this compound
-
Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent (a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions of the eluate and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
Preventing degradation of 2',3',5'-Tri-o-benzoyl-5-azacytidine in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3',5'-Tri-o-benzoyl-5-azacytidine. Our goal is to help you mitigate its degradation in aqueous solutions and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a prodrug of the DNA methyltransferase inhibitor 5-azacytidine. The benzoyl groups are designed to protect the active molecule, 5-azacytidine, from premature degradation. However, like many ester-containing compounds, it is susceptible to hydrolysis in aqueous environments, which can release the active drug and its degradation products. Understanding and controlling this degradation is critical for accurate and reproducible experimental results.
Q2: What is the primary degradation pathway for this compound in an aqueous solution?
The primary degradation pathway involves the hydrolysis of the benzoyl ester groups, leading to the stepwise formation of di- and mono-benzoyl intermediates and ultimately releasing the active compound, 5-azacytidine. This process is followed by the degradation of 5-azacytidine itself. The hydrolysis of the benzoyl groups is influenced by factors such as pH and temperature.
Q3: How does the stability of this compound compare to its acetylated analog, 2',3',5'-triacetyl-5-azacytidine (TAC)?
Benzoyl esters are generally more resistant to hydrolysis than acetyl esters due to steric hindrance and electronic effects. Therefore, this compound is expected to have greater stability in aqueous solutions compared to 2',3',5'-triacetyl-5-azacytidine (TAC).[1] While specific quantitative data for the benzoyl derivative is limited, data for TAC provides a useful benchmark for understanding its stability profile.
Q4: What are the expected degradation products of this compound in an aqueous solution?
The degradation will proceed through a series of de-benzoylated intermediates to yield 5-azacytidine. The 5-azacytidine molecule is itself unstable in aqueous solutions and can undergo hydrolytic ring opening to form N-formylguanylribosylurea, which then irreversibly converts to guanylribosylurea.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound in your stock or working solutions. | Prepare fresh solutions before each experiment. If solutions must be stored, keep them at low temperatures (-20°C or -80°C) and for a limited time. Validate the stability of your solutions under your specific storage conditions using a suitable analytical method like HPLC. |
| Loss of biological activity | The compound has degraded to inactive products. | Ensure that the pH of your aqueous solution is within the optimal stability range. Based on data for the related compound 5-azacytidine, a pH around 6.5-7.0 is likely to offer the best stability.[3][4] Avoid highly acidic or alkaline conditions. |
| Precipitation of the compound in aqueous buffer | The compound has limited aqueous solubility. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products. | Characterize the degradation products using techniques like mass spectrometry. This can help in understanding the degradation pathway and kinetics in your specific experimental setup. |
Data on Analog Stability
Table 1: Stability of 2',3',5'-triacetyl-5-azacytidine (TAC) in Aqueous Solution at 25°C [5]
| pH | Time (hours) | % Hydrolysis to Mono- and Diesters | % Conversion to 5-Azacytidine |
| 1.0 | 3 | 26% | Not reported |
| 6 | 60% | Not reported | |
| 24 | 99% (including 46% to ACT) | 46% | |
| 3.0 | 29 | No degradation to parent compound | 0% |
| 5.0 | 29 | No degradation to parent compound | 0% |
| 7.4 | 29 | 30% | 0% |
Note: It is anticipated that this compound will exhibit slower rates of hydrolysis under similar conditions.
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability in Aqueous Buffers
This protocol outlines a general method for determining the stability of this compound in various aqueous solutions.
1. Materials:
- This compound
- Aqueous buffers of desired pH (e.g., phosphate-buffered saline for pH 7.4)
- Organic solvent for stock solution (e.g., DMSO)
- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
- Incubator or water bath for temperature control
2. Procedure:
- Prepare a concentrated stock solution of this compound in an appropriate organic solvent.
- Spike the aqueous buffer with the stock solution to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.
- Divide the solution into aliquots and incubate at the desired temperature.
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot and immediately quench the degradation by freezing or adding a quenching agent if necessary.
- Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any major degradation products.
- Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Protocol 2: HPLC Method for Stability Analysis
This is a representative HPLC method that can be adapted for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound and its degradation products have significant absorbance (e.g., 242 nm).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for stability testing.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 2',3',5'-Tri-o-benzoyl-5-azacytidine in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3',5'-Tri-o-benzoyl-5-azacytidine. Our goal is to help you mitigate its degradation in aqueous solutions and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a prodrug of the DNA methyltransferase inhibitor 5-azacytidine (B1684299). The benzoyl groups are designed to protect the active molecule, 5-azacytidine, from premature degradation. However, like many ester-containing compounds, it is susceptible to hydrolysis in aqueous environments, which can release the active drug and its degradation products. Understanding and controlling this degradation is critical for accurate and reproducible experimental results.
Q2: What is the primary degradation pathway for this compound in an aqueous solution?
The primary degradation pathway involves the hydrolysis of the benzoyl ester groups, leading to the stepwise formation of di- and mono-benzoyl intermediates and ultimately releasing the active compound, 5-azacytidine. This process is followed by the degradation of 5-azacytidine itself. The hydrolysis of the benzoyl groups is influenced by factors such as pH and temperature.
Q3: How does the stability of this compound compare to its acetylated analog, 2',3',5'-triacetyl-5-azacytidine (TAC)?
Benzoyl esters are generally more resistant to hydrolysis than acetyl esters due to steric hindrance and electronic effects. Therefore, this compound is expected to have greater stability in aqueous solutions compared to 2',3',5'-triacetyl-5-azacytidine (TAC).[1] While specific quantitative data for the benzoyl derivative is limited, data for TAC provides a useful benchmark for understanding its stability profile.
Q4: What are the expected degradation products of this compound in an aqueous solution?
The degradation will proceed through a series of de-benzoylated intermediates to yield 5-azacytidine. The 5-azacytidine molecule is itself unstable in aqueous solutions and can undergo hydrolytic ring opening to form N-formylguanylribosylurea, which then irreversibly converts to guanylribosylurea.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound in your stock or working solutions. | Prepare fresh solutions before each experiment. If solutions must be stored, keep them at low temperatures (-20°C or -80°C) and for a limited time. Validate the stability of your solutions under your specific storage conditions using a suitable analytical method like HPLC. |
| Loss of biological activity | The compound has degraded to inactive products. | Ensure that the pH of your aqueous solution is within the optimal stability range. Based on data for the related compound 5-azacytidine, a pH around 6.5-7.0 is likely to offer the best stability.[3][4] Avoid highly acidic or alkaline conditions. |
| Precipitation of the compound in aqueous buffer | The compound has limited aqueous solubility. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products. | Characterize the degradation products using techniques like mass spectrometry. This can help in understanding the degradation pathway and kinetics in your specific experimental setup. |
Data on Analog Stability
Table 1: Stability of 2',3',5'-triacetyl-5-azacytidine (TAC) in Aqueous Solution at 25°C [5]
| pH | Time (hours) | % Hydrolysis to Mono- and Diesters | % Conversion to 5-Azacytidine |
| 1.0 | 3 | 26% | Not reported |
| 6 | 60% | Not reported | |
| 24 | 99% (including 46% to ACT) | 46% | |
| 3.0 | 29 | No degradation to parent compound | 0% |
| 5.0 | 29 | No degradation to parent compound | 0% |
| 7.4 | 29 | 30% | 0% |
Note: It is anticipated that this compound will exhibit slower rates of hydrolysis under similar conditions.
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability in Aqueous Buffers
This protocol outlines a general method for determining the stability of this compound in various aqueous solutions.
1. Materials:
- This compound
- Aqueous buffers of desired pH (e.g., phosphate-buffered saline for pH 7.4)
- Organic solvent for stock solution (e.g., DMSO)
- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
- Incubator or water bath for temperature control
2. Procedure:
- Prepare a concentrated stock solution of this compound in an appropriate organic solvent.
- Spike the aqueous buffer with the stock solution to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.
- Divide the solution into aliquots and incubate at the desired temperature.
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot and immediately quench the degradation by freezing or adding a quenching agent if necessary.
- Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any major degradation products.
- Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Protocol 2: HPLC Method for Stability Analysis
This is a representative HPLC method that can be adapted for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound and its degradation products have significant absorbance (e.g., 242 nm).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for stability testing.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 2',3',5'-Tri-o-benzoyl-5-azacytidine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with 2',3',5'-Tri-o-benzoyl-5-azacytidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a prodrug of the DNA methyltransferase (DNMT) inhibitor, 5-azacytidine.[1][2] The benzoyl groups protect the hydroxyl groups of the ribose sugar, increasing the compound's stability and hydrophobicity.[1][2] This modification is intended to improve its resistance to premature hydrolysis and facilitate its use in various experimental settings.[1] The ultimate goal is the intracellular release of the active compound, 5-azacytidine, which inhibits DNA methylation by covalently trapping DNMT enzymes.
Q2: How does the stability of this compound compare to 5-azacytidine or its acetylated analog?
The benzoyl protecting groups on this compound offer greater stability compared to the unprotected 5-azacytidine, which is notoriously unstable in aqueous solutions.[3] Benzoyl groups are also more resistant to premature hydrolysis than acetyl groups, which are found on the related prodrug 2',3',5'-triacetyl-5-azacytidine (TAC).[1] This increased stability can be advantageous for multi-step synthetic procedures and potentially for achieving more controlled release of the active compound in experimental systems.[1]
Q3: What are the expected solubility characteristics of this compound?
Due to the hydrophobic nature of the benzoyl groups, this compound is expected to have improved solubility in organic solvents compared to the parent compound, 5-azacytidine.[1] While 5-azacytidine is soluble in polar solvents like DMSO and acetic acid/water mixtures, the benzoylated version will likely show better solubility in less polar organic solvents. For cell culture experiments, it is typically dissolved in a minimal amount of a compatible organic solvent like DMSO before further dilution in aqueous media.
Q4: How is this compound converted to the active 5-azacytidine?
The conversion of the prodrug to the active 5-azacytidine involves the removal of the benzoyl protecting groups. In a synthetic chemistry context, this deprotection is often achieved using mild basic conditions, such as methanolic sodium methoxide.[1][2] In a biological system, it is anticipated that intracellular esterases will hydrolyze the benzoyl groups, releasing the active 5-azacytidine.[2] The exact kinetics of this intracellular conversion can vary between cell types and experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or No Observed Biological Effect
| Possible Cause | Troubleshooting Step |
| Insufficient intracellular conversion to 5-azacytidine. | Verify the esterase activity in your cell line. Consider extending the incubation time to allow for more complete debenzoylation. As a positive control, run a parallel experiment with unprotected 5-azacytidine to confirm the responsiveness of your cell model. |
| Degradation of the compound. | Although more stable than 5-azacytidine, the prodrug can still degrade. Prepare fresh stock solutions in an appropriate organic solvent (e.g., DMSO) and use them promptly. Avoid repeated freeze-thaw cycles. When diluting in aqueous media for experiments, use the solution immediately. |
| Low cellular uptake. | The hydrophobicity of the benzoyl groups should facilitate passive diffusion across the cell membrane. However, if uptake is a concern, consider using a higher concentration of the compound or exploring the use of transfection reagents, although the latter is not standard for this type of molecule. |
| Incorrect dosage. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. The effective concentration can vary significantly between different cell types. |
Issue 2: High Cellular Toxicity Unrelated to Expected Pharmacological Effect
| Possible Cause | Troubleshooting Step |
| Solvent toxicity. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent) to assess solvent-induced toxicity. |
| Off-target effects of the prodrug or its metabolites. | While the goal is the release of 5-azacytidine, the benzoylated compound or its partially debenzoylated intermediates may have their own biological activities. If possible, try to quantify the intracellular concentrations of the prodrug and its metabolites to understand the metabolic profile in your system. |
| Rapid release of high concentrations of 5-azacytidine. | If the debenzoylation is very rapid in your cell line, it could lead to a sudden spike in intracellular 5-azacytidine, causing acute toxicity. Consider using a lower initial concentration of the prodrug. |
Issue 3: Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent compound preparation. | Ensure the compound is fully dissolved in the organic solvent before diluting it into the aqueous medium. Vortex the stock solution and the final diluted solution thoroughly. Prepare a master mix of the final treatment solution to add to all replicate wells to ensure consistency. |
| Cell seeding and handling inconsistencies. | Ensure uniform cell seeding density across all wells. Use proper pipetting techniques to avoid creating gradients in the treatment solution within the wells. |
| Edge effects in multi-well plates. | To minimize edge effects, consider not using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or culture medium to maintain a more uniform environment across the plate. |
Quantitative Data
Table 1: Solubility of 5-Azacytidine (Parent Compound)
| Solvent | Approximate Solubility |
| DMSO | ~30 mg/mL |
| Ethanol | ~30 mg/mL |
| Dimethyl formamide | ~30 mg/mL |
| PBS (pH 7.2) | ~10 mg/mL |
| Acetic acid:water (1:1 v/v) | ~5 mg/mL |
| Tissue culture medium | ~1.2 mg/10 mL |
| Note: The solubility of this compound in these solvents will differ due to its increased hydrophobicity. It is expected to have higher solubility in organic solvents and lower solubility in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication may aid in dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Cell Culture Treatment
-
Materials:
-
Cells of interest in culture
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle control (anhydrous DMSO)
-
-
Procedure:
-
Seed cells in appropriate culture vessels (e.g., multi-well plates) and allow them to adhere and reach the desired confluency.
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare the final treatment concentrations by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and below the toxic level for your cells.
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration. Depending on the experimental design, the medium may need to be replaced with fresh treatment medium at regular intervals (e.g., every 24 hours).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for cell-based assays.
Caption: Troubleshooting decision tree for inconsistent results.
References
Troubleshooting inconsistent results in 2',3',5'-Tri-o-benzoyl-5-azacytidine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with 2',3',5'-Tri-o-benzoyl-5-azacytidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a prodrug of the DNA methyltransferase (DNMT) inhibitor, 5-azacytidine (B1684299).[1][2] The benzoyl groups protect the hydroxyl groups of the ribose sugar, increasing the compound's stability and hydrophobicity.[1][2] This modification is intended to improve its resistance to premature hydrolysis and facilitate its use in various experimental settings.[1] The ultimate goal is the intracellular release of the active compound, 5-azacytidine, which inhibits DNA methylation by covalently trapping DNMT enzymes.
Q2: How does the stability of this compound compare to 5-azacytidine or its acetylated analog?
The benzoyl protecting groups on this compound offer greater stability compared to the unprotected 5-azacytidine, which is notoriously unstable in aqueous solutions.[3] Benzoyl groups are also more resistant to premature hydrolysis than acetyl groups, which are found on the related prodrug 2',3',5'-triacetyl-5-azacytidine (TAC).[1] This increased stability can be advantageous for multi-step synthetic procedures and potentially for achieving more controlled release of the active compound in experimental systems.[1]
Q3: What are the expected solubility characteristics of this compound?
Due to the hydrophobic nature of the benzoyl groups, this compound is expected to have improved solubility in organic solvents compared to the parent compound, 5-azacytidine.[1] While 5-azacytidine is soluble in polar solvents like DMSO and acetic acid/water mixtures, the benzoylated version will likely show better solubility in less polar organic solvents. For cell culture experiments, it is typically dissolved in a minimal amount of a compatible organic solvent like DMSO before further dilution in aqueous media.
Q4: How is this compound converted to the active 5-azacytidine?
The conversion of the prodrug to the active 5-azacytidine involves the removal of the benzoyl protecting groups. In a synthetic chemistry context, this deprotection is often achieved using mild basic conditions, such as methanolic sodium methoxide.[1][2] In a biological system, it is anticipated that intracellular esterases will hydrolyze the benzoyl groups, releasing the active 5-azacytidine.[2] The exact kinetics of this intracellular conversion can vary between cell types and experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or No Observed Biological Effect
| Possible Cause | Troubleshooting Step |
| Insufficient intracellular conversion to 5-azacytidine. | Verify the esterase activity in your cell line. Consider extending the incubation time to allow for more complete debenzoylation. As a positive control, run a parallel experiment with unprotected 5-azacytidine to confirm the responsiveness of your cell model. |
| Degradation of the compound. | Although more stable than 5-azacytidine, the prodrug can still degrade. Prepare fresh stock solutions in an appropriate organic solvent (e.g., DMSO) and use them promptly. Avoid repeated freeze-thaw cycles. When diluting in aqueous media for experiments, use the solution immediately. |
| Low cellular uptake. | The hydrophobicity of the benzoyl groups should facilitate passive diffusion across the cell membrane. However, if uptake is a concern, consider using a higher concentration of the compound or exploring the use of transfection reagents, although the latter is not standard for this type of molecule. |
| Incorrect dosage. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. The effective concentration can vary significantly between different cell types. |
Issue 2: High Cellular Toxicity Unrelated to Expected Pharmacological Effect
| Possible Cause | Troubleshooting Step |
| Solvent toxicity. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent) to assess solvent-induced toxicity. |
| Off-target effects of the prodrug or its metabolites. | While the goal is the release of 5-azacytidine, the benzoylated compound or its partially debenzoylated intermediates may have their own biological activities. If possible, try to quantify the intracellular concentrations of the prodrug and its metabolites to understand the metabolic profile in your system. |
| Rapid release of high concentrations of 5-azacytidine. | If the debenzoylation is very rapid in your cell line, it could lead to a sudden spike in intracellular 5-azacytidine, causing acute toxicity. Consider using a lower initial concentration of the prodrug. |
Issue 3: Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent compound preparation. | Ensure the compound is fully dissolved in the organic solvent before diluting it into the aqueous medium. Vortex the stock solution and the final diluted solution thoroughly. Prepare a master mix of the final treatment solution to add to all replicate wells to ensure consistency. |
| Cell seeding and handling inconsistencies. | Ensure uniform cell seeding density across all wells. Use proper pipetting techniques to avoid creating gradients in the treatment solution within the wells. |
| Edge effects in multi-well plates. | To minimize edge effects, consider not using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or culture medium to maintain a more uniform environment across the plate. |
Quantitative Data
Table 1: Solubility of 5-Azacytidine (Parent Compound)
| Solvent | Approximate Solubility |
| DMSO | ~30 mg/mL |
| Ethanol | ~30 mg/mL |
| Dimethyl formamide | ~30 mg/mL |
| PBS (pH 7.2) | ~10 mg/mL |
| Acetic acid:water (1:1 v/v) | ~5 mg/mL |
| Tissue culture medium | ~1.2 mg/10 mL |
| Note: The solubility of this compound in these solvents will differ due to its increased hydrophobicity. It is expected to have higher solubility in organic solvents and lower solubility in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication may aid in dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Cell Culture Treatment
-
Materials:
-
Cells of interest in culture
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle control (anhydrous DMSO)
-
-
Procedure:
-
Seed cells in appropriate culture vessels (e.g., multi-well plates) and allow them to adhere and reach the desired confluency.
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare the final treatment concentrations by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and below the toxic level for your cells.
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration. Depending on the experimental design, the medium may need to be replaced with fresh treatment medium at regular intervals (e.g., every 24 hours).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for cell-based assays.
Caption: Troubleshooting decision tree for inconsistent results.
References
Technical Support Center: Scaling Up the Synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for scaling up the production of this compound?
A1: The most common and scalable approach is the Vorbrüggen glycosylation. This method involves two main stages: the silylation of 5-azacytosine to make it more soluble and reactive, followed by the coupling of the silylated 5-azacytosine with a protected ribofuranose derivative, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[1] This reaction is typically catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMS-Triflate).[2]
Q2: Why are benzoyl protecting groups used for the ribose sugar?
A2: Benzoyl groups are strategically used in nucleoside chemistry due to their stability and ease of removal under mild basic conditions.[1] Compared to acetyl groups, benzoyl groups offer greater resistance to premature hydrolysis, which is advantageous for multi-step syntheses and large-scale production where intermediates may be subjected to various conditions.[1] The hydrophobicity and steric bulk imparted by the benzoyl groups also aid in purification and can improve the compound's stability against enzymatic degradation.[1]
Q3: What are the critical parameters to control during the silylation of 5-azacytosine?
A3: Complete silylation is crucial for a successful glycosylation reaction. Key parameters to control include:
-
Reagents: Hexamethyldisilazane (HMDS) is a common silylating agent, often used with a catalyst like ammonium sulfate.[2][3]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents must be used.
-
Reaction Time and Temperature: Refluxing the mixture until a clear solution is obtained is a good indicator of complete silylation.[2] Incomplete silylation can lead to low yields in the subsequent coupling step.
Q4: What are the challenges associated with the glycosylation step?
A4: The glycosylation step is critical and can present several challenges:
-
Anomer Formation: The formation of the incorrect anomer (α-anomer) can occur. The use of a participating group at the 2'-position of the ribose, like the benzoyl group, generally favors the formation of the desired β-anomer.
-
Catalyst Choice: While TMS-Triflate is effective, other Lewis acids like tin(IV) chloride can be used to avoid potential emulsion formation during workup.[4] However, the use of tin catalysts may lead to tin contamination in the final product.[2]
-
Reaction Conditions: Temperature control is important. The reaction is often started at a low temperature (e.g., 0-5 °C) during the addition of the catalyst and then allowed to warm to room temperature.[2]
Q5: What are the typical procedures for purifying this compound at a larger scale?
A5: Purification typically involves a series of extraction and crystallization steps. After the glycosylation reaction, the mixture is quenched with a basic solution (e.g., sodium bicarbonate) and extracted with an organic solvent like dichloromethane.[3] The combined organic layers are then washed, dried, and concentrated.[3] The crude product is often obtained as a foam or oil and can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Glycosylated Product | 1. Incomplete silylation of 5-azacytosine. 2. Presence of moisture in the reaction. 3. Inefficient coupling reaction. 4. Degradation of the product during workup. | 1. Ensure complete dissolution of 5-azacytosine during silylation by extending reflux time or adding more silylating agent. 2. Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the amount of Lewis acid catalyst and reaction time. Consider alternative catalysts if needed. 4. Perform the aqueous workup at low temperatures (0-5 °C) to minimize hydrolysis of the triazine ring.[2] |
| Formation of Anomers | The stereochemistry of the glycosidic bond is not well-controlled. | The use of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as the sugar donor generally favors the formation of the desired β-anomer due to the neighboring group participation of the 2'-O-benzoyl group. Ensure the starting material is of high anomeric purity. |
| Difficult Purification of the Product | 1. Presence of unreacted starting materials. 2. Formation of closely related side products. 3. The product is an oil or foam that is difficult to crystallize. | 1. Optimize reaction stoichiometry and monitor reaction completion by TLC or HPLC. 2. Column chromatography on silica gel may be necessary for smaller scales. For larger scales, focus on optimizing the crystallization procedure. 3. Try different solvent systems for crystallization. A common technique is to dissolve the crude product in a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexane) until turbidity is observed, followed by cooling. |
| Product Instability | The 5-azacytosine ring is susceptible to hydrolysis, especially in aqueous or acidic/basic conditions. | Minimize exposure to water and extreme pH during workup and purification.[5] Store the purified product in a dry, cool, and dark place. |
| Tin Contamination in the Final Product | Use of tin-based Lewis acids (e.g., SnCl4) in the glycosylation step. | If tin contamination is a concern, use a tin-free Lewis acid like TMS-Triflate.[4] If a tin catalyst is used, extensive purification, including aqueous washes and potentially treatment with chelating agents, may be required. |
Experimental Protocols
Silylation of 5-Azacytosine
This protocol describes the preparation of silylated 5-azacytosine, a key intermediate for the glycosylation reaction.
Materials:
-
5-Azacytosine
-
Hexamethyldisilazane (HMDS)
-
Ammonium Sulfate
-
Anhydrous Toluene (optional, for azeotropic removal of water)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-azacytosine and a catalytic amount of ammonium sulfate.
-
Add an excess of hexamethyldisilazane (HMDS).
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen).
-
Continue refluxing until the mixture becomes a clear solution, indicating the completion of the silylation reaction (typically 4-6 hours).[3]
-
Remove the excess HMDS by vacuum distillation. The resulting silylated 5-azacytosine can be used directly in the next step.[2]
Vorbrüggen Glycosylation
This protocol details the coupling of silylated 5-azacytosine with the protected ribose.
Materials:
-
Silylated 5-azacytosine (from the previous step)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Anhydrous Dichloromethane (or acetonitrile)
-
Trimethylsilyl trifluoromethanesulfonate (TMS-Triflate)
-
Saturated Sodium Bicarbonate solution (ice-cold)
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve the crude silylated 5-azacytosine and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TMS-Triflate to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC or HPLC for completion).
-
Once the reaction is complete, carefully pour the reaction mixture into an ice-cold saturated sodium bicarbonate solution to quench the reaction.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with cold water and brine, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound, often as a foam or oil.
Purification by Recrystallization
This protocol describes the purification of the crude product.
Materials:
-
Crude this compound
-
Dichloromethane
-
Hexane
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Slowly add hexane while stirring until the solution becomes turbid.
-
Cool the mixture in an ice bath or refrigerator to induce crystallization.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold hexane.
-
Dry the purified this compound under vacuum. A yield of around 85% can be expected for the acetylated analogue, and a similar yield is anticipated for the benzoylated version.[3]
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C29H24N4O8 | [1] |
| Molecular Weight | 556.5 g/mol | [1] |
| Typical Yield (for acetylated analogue) | ~85% | [3] |
| Purity (Post-recrystallization) | >98% (by HPLC) | [3] |
Visualizations
Experimental Workflow for the Synthesis of this compound
References
- 1. This compound () for sale [vulcanchem.com]
- 2. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 3. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for scaling up the production of this compound?
A1: The most common and scalable approach is the Vorbrüggen glycosylation. This method involves two main stages: the silylation of 5-azacytosine (B16484) to make it more soluble and reactive, followed by the coupling of the silylated 5-azacytosine with a protected ribofuranose derivative, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[1] This reaction is typically catalyzed by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-Triflate).[2]
Q2: Why are benzoyl protecting groups used for the ribose sugar?
A2: Benzoyl groups are strategically used in nucleoside chemistry due to their stability and ease of removal under mild basic conditions.[1] Compared to acetyl groups, benzoyl groups offer greater resistance to premature hydrolysis, which is advantageous for multi-step syntheses and large-scale production where intermediates may be subjected to various conditions.[1] The hydrophobicity and steric bulk imparted by the benzoyl groups also aid in purification and can improve the compound's stability against enzymatic degradation.[1]
Q3: What are the critical parameters to control during the silylation of 5-azacytosine?
A3: Complete silylation is crucial for a successful glycosylation reaction. Key parameters to control include:
-
Reagents: Hexamethyldisilazane (B44280) (HMDS) is a common silylating agent, often used with a catalyst like ammonium (B1175870) sulfate.[2][3]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents must be used.
-
Reaction Time and Temperature: Refluxing the mixture until a clear solution is obtained is a good indicator of complete silylation.[2] Incomplete silylation can lead to low yields in the subsequent coupling step.
Q4: What are the challenges associated with the glycosylation step?
A4: The glycosylation step is critical and can present several challenges:
-
Anomer Formation: The formation of the incorrect anomer (α-anomer) can occur. The use of a participating group at the 2'-position of the ribose, like the benzoyl group, generally favors the formation of the desired β-anomer.
-
Catalyst Choice: While TMS-Triflate is effective, other Lewis acids like tin(IV) chloride can be used to avoid potential emulsion formation during workup.[4] However, the use of tin catalysts may lead to tin contamination in the final product.[2]
-
Reaction Conditions: Temperature control is important. The reaction is often started at a low temperature (e.g., 0-5 °C) during the addition of the catalyst and then allowed to warm to room temperature.[2]
Q5: What are the typical procedures for purifying this compound at a larger scale?
A5: Purification typically involves a series of extraction and crystallization steps. After the glycosylation reaction, the mixture is quenched with a basic solution (e.g., sodium bicarbonate) and extracted with an organic solvent like dichloromethane (B109758).[3] The combined organic layers are then washed, dried, and concentrated.[3] The crude product is often obtained as a foam or oil and can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane (B92381).[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Glycosylated Product | 1. Incomplete silylation of 5-azacytosine. 2. Presence of moisture in the reaction. 3. Inefficient coupling reaction. 4. Degradation of the product during workup. | 1. Ensure complete dissolution of 5-azacytosine during silylation by extending reflux time or adding more silylating agent. 2. Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the amount of Lewis acid catalyst and reaction time. Consider alternative catalysts if needed. 4. Perform the aqueous workup at low temperatures (0-5 °C) to minimize hydrolysis of the triazine ring.[2] |
| Formation of Anomers | The stereochemistry of the glycosidic bond is not well-controlled. | The use of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as the sugar donor generally favors the formation of the desired β-anomer due to the neighboring group participation of the 2'-O-benzoyl group. Ensure the starting material is of high anomeric purity. |
| Difficult Purification of the Product | 1. Presence of unreacted starting materials. 2. Formation of closely related side products. 3. The product is an oil or foam that is difficult to crystallize. | 1. Optimize reaction stoichiometry and monitor reaction completion by TLC or HPLC. 2. Column chromatography on silica (B1680970) gel may be necessary for smaller scales. For larger scales, focus on optimizing the crystallization procedure. 3. Try different solvent systems for crystallization. A common technique is to dissolve the crude product in a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexane) until turbidity is observed, followed by cooling. |
| Product Instability | The 5-azacytosine ring is susceptible to hydrolysis, especially in aqueous or acidic/basic conditions. | Minimize exposure to water and extreme pH during workup and purification.[5] Store the purified product in a dry, cool, and dark place. |
| Tin Contamination in the Final Product | Use of tin-based Lewis acids (e.g., SnCl4) in the glycosylation step. | If tin contamination is a concern, use a tin-free Lewis acid like TMS-Triflate.[4] If a tin catalyst is used, extensive purification, including aqueous washes and potentially treatment with chelating agents, may be required. |
Experimental Protocols
Silylation of 5-Azacytosine
This protocol describes the preparation of silylated 5-azacytosine, a key intermediate for the glycosylation reaction.
Materials:
-
5-Azacytosine
-
Hexamethyldisilazane (HMDS)
-
Ammonium Sulfate
-
Anhydrous Toluene (optional, for azeotropic removal of water)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-azacytosine and a catalytic amount of ammonium sulfate.
-
Add an excess of hexamethyldisilazane (HMDS).
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen).
-
Continue refluxing until the mixture becomes a clear solution, indicating the completion of the silylation reaction (typically 4-6 hours).[3]
-
Remove the excess HMDS by vacuum distillation. The resulting silylated 5-azacytosine can be used directly in the next step.[2]
Vorbrüggen Glycosylation
This protocol details the coupling of silylated 5-azacytosine with the protected ribose.
Materials:
-
Silylated 5-azacytosine (from the previous step)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Anhydrous Dichloromethane (or acetonitrile)
-
Trimethylsilyl trifluoromethanesulfonate (TMS-Triflate)
-
Saturated Sodium Bicarbonate solution (ice-cold)
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve the crude silylated 5-azacytosine and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TMS-Triflate to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC or HPLC for completion).
-
Once the reaction is complete, carefully pour the reaction mixture into an ice-cold saturated sodium bicarbonate solution to quench the reaction.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with cold water and brine, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound, often as a foam or oil.
Purification by Recrystallization
This protocol describes the purification of the crude product.
Materials:
-
Crude this compound
-
Dichloromethane
-
Hexane
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Slowly add hexane while stirring until the solution becomes turbid.
-
Cool the mixture in an ice bath or refrigerator to induce crystallization.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold hexane.
-
Dry the purified this compound under vacuum. A yield of around 85% can be expected for the acetylated analogue, and a similar yield is anticipated for the benzoylated version.[3]
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C29H24N4O8 | [1] |
| Molecular Weight | 556.5 g/mol | [1] |
| Typical Yield (for acetylated analogue) | ~85% | [3] |
| Purity (Post-recrystallization) | >98% (by HPLC) | [3] |
Visualizations
Experimental Workflow for the Synthesis of this compound
References
- 1. This compound () for sale [vulcanchem.com]
- 2. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 3. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Esterase-Mediated Hydrolysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine
This technical support guide provides troubleshooting information and frequently asked questions for researchers working on the in vitro esterase-mediated hydrolysis of the 5-azacytidine prodrug, 2',3',5'-Tri-o-benzoyl-5-azacytidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis studied?
A1: this compound is a prodrug of 5-azacytidine, an antineoplastic agent used in the treatment of myelodysplastic syndromes.[1][2][3][4] The benzoyl groups are attached to the ribose sugar moiety of 5-azacytidine via ester linkages.[5] These groups increase the compound's stability and hydrophobicity.[5] The in vitro study of its hydrolysis is critical to understand its activation mechanism, as the ester groups must be cleaved by esterase enzymes in the body to release the active drug, 5-azacytidine.
Q2: What are the expected products of the hydrolysis reaction?
A2: The hydrolysis is a stepwise process where the three benzoyl groups are sequentially removed. The expected products are di- and mono-benzoyl intermediates, and the final active product, 5-azacytidine. The process is catalyzed by esterase enzymes.
Q3: How does the stability of this compound compare to other acylated versions like 2',3',5'-triacetyl-5-azacytidine (TAC)?
A3: Benzoyl protecting groups offer greater resistance to premature hydrolysis compared to acetyl groups.[5] This suggests that this compound would be more stable in aqueous solutions and under various pH conditions than its acetylated counterpart, TAC. This enhanced stability can be advantageous for pharmaceutical development.[5]
Q4: The active product, 5-azacytidine, appears to be unstable in my assay. Why is this happening and how can I prevent it?
A4: 5-azacytidine is known to be unstable in aqueous solutions, where it undergoes hydrolytic degradation.[6][7][8] The degradation involves a reversible ring-opening to a labile intermediate, N-formylguanylribosylurea, followed by irreversible formation of guanylribosylurea.[7][8] To stabilize 5-azacytidine in plasma or blood samples for analysis, it is common practice to use a stabilizer like tetrahydrouridine (THU).[9]
Experimental Protocols & Data
Protocol: In Vitro Esterase-Mediated Hydrolysis Assay
This protocol outlines a general procedure for assessing the hydrolysis of this compound in the presence of an esterase source, such as porcine liver esterase (PLE) or human plasma.
1. Reagent Preparation:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a minimal amount of DMSO.
-
Esterase Solution: Prepare a fresh solution of porcine liver esterase (e.g., 1 mg/mL) in phosphate-buffered saline (PBS) at pH 7.4. Keep the solution on ice.
-
Reaction Buffer: Use PBS (pH 7.4) or another buffer system relevant to your experimental goals.
-
Stop Solution: Cold acetonitrile is effective for precipitating proteins and halting the reaction. It can also be used for sample extraction prior to analysis.[1]
2. Reaction Setup:
-
Pre-warm the reaction buffer to 37°C.
-
In a microcentrifuge tube, combine the reaction buffer and the esterase solution.
-
Initiate the reaction by adding the substrate stock solution to a final concentration (e.g., 10-50 µM). Ensure the final DMSO concentration is low (<1%) to avoid inhibiting the enzyme.[10]
-
Incubate the reaction mixture at 37°C.
3. Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile (e.g., a 1:2 or 1:3 ratio of sample to acetonitrile).[1]
-
Vortex the tube and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated protein.[1]
-
Transfer the supernatant to a new tube for analysis.
4. Sample Analysis (LC-MS/MS):
-
Instrumentation: Use a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) for sensitive and specific quantification.[1][9]
-
Chromatographic Separation: A C18 reverse-phase column is commonly used.[1][11][12]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile with a modifier like formic acid is often employed.[1][9]
-
Detection: Use positive electrospray ionization (ESI+) mode for detecting 5-azacytidine and its benzoylated precursors.[9] Develop specific multiple reaction monitoring (MRM) transitions for the parent compound, intermediates, and the final 5-azacytidine product.
Quantitative Data (Reference)
Table 1: Stability of 2',3',5'-triacetyl-5-azacytidine (TAC) at 25°C [1]
| pH | Incubation Time | % TAC Remaining | Hydrolysis Products Detected |
| 1.0 | 3 hours | 74% | Mono- and Di-acetyl esters |
| 1.0 | 6 hours | 40% | Mono- and Di-acetyl esters |
| 3.0 | 29 hours | ~100% | None |
| 5.0 | 29 hours | ~100% | None |
| 7.4 | 29 hours | 70% | Mono- and Di-acetyl esters |
Note: Data is adapted from a study on the acetylated prodrug and serves as a comparative reference. No degradation to the parent 5-azacytidine was observed under these specific conditions.[1]
Visualizations
Hydrolysis Pathway
Caption: Sequential removal of benzoyl groups to release the active drug.
Experimental Workflow
Caption: Step-by-step workflow for the in vitro hydrolysis experiment.
Troubleshooting Guide
Q: I am not observing any hydrolysis of the prodrug. What could be the issue?
A: This could be due to several factors:
-
Inactive Enzyme: Esterase activity can be lost due to improper storage or handling. Test your enzyme with a known substrate (e.g., p-nitrophenyl acetate) to confirm its activity.[13]
-
Sub-optimal Reaction Conditions: Ensure the pH and temperature are optimal for the esterase being used. Most mammalian esterases function best around pH 7.4 and 37°C.[10][13]
-
Substrate Precipitation: The benzoylated prodrug is hydrophobic.[5] If its concentration exceeds its solubility in the aqueous buffer, it may precipitate, making it unavailable to the enzyme. Try reducing the substrate concentration or increasing the percentage of co-solvent (ensure co-solvent doesn't inhibit the enzyme).
-
Steric Hindrance: Benzoyl groups are bulky, which can sterically hinder the enzyme's active site, leading to very slow hydrolysis.[14] The reaction may require a longer incubation time or a higher enzyme concentration compared to less hindered esters.
Q: The hydrolysis is very slow, and I am seeing unexpected peaks in my LC-MS/MS analysis. What is happening?
A:
-
Slow Hydrolysis: As mentioned, steric hindrance from the bulky benzoyl groups can significantly slow down the reaction rate.[14] Consider increasing the enzyme concentration or extending the experiment duration.
-
Unexpected Peaks: If you are using an alcohol-based co-solvent (like methanol or ethanol) in your reaction buffer, you may be observing transesterification, where the benzoyl group is transferred to the solvent alcohol instead of being hydrolyzed by water.[15] This creates a new ester product. If this is suspected, switch to a non-nucleophilic aprotic co-solvent like DMSO or acetonitrile.
Q: My results are inconsistent between experimental runs. How can I improve reproducibility?
A:
-
Enzyme Preparation: Always prepare fresh enzyme solutions for each experiment, as repeated freeze-thaw cycles can denature the protein.
-
Consistent Conditions: Ensure all experimental parameters (temperature, pH, buffer composition, final concentrations) are identical for every run. Use a temperature-controlled water bath or incubator.[16]
-
Accurate Timing: Start timing the reaction immediately upon addition of the substrate and be precise with your time-point sampling.[16]
-
Internal Standard: For the LC-MS/MS analysis, use a stable, labeled internal standard to account for variations in sample preparation and instrument response. Decitabine has been used as an internal standard for similar analyses.[1]
References
- 1. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound () for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation, characterization, and properties of a labile hydrolysis product of the antitumor nucleoside, 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. sifisheriessciences.com [sifisheriessciences.com]
- 13. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 14. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Technical Support Center: Esterase-Mediated Hydrolysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine
This technical support guide provides troubleshooting information and frequently asked questions for researchers working on the in vitro esterase-mediated hydrolysis of the 5-azacytidine (B1684299) prodrug, 2',3',5'-Tri-o-benzoyl-5-azacytidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis studied?
A1: this compound is a prodrug of 5-azacytidine, an antineoplastic agent used in the treatment of myelodysplastic syndromes.[1][2][3][4] The benzoyl groups are attached to the ribose sugar moiety of 5-azacytidine via ester linkages.[5] These groups increase the compound's stability and hydrophobicity.[5] The in vitro study of its hydrolysis is critical to understand its activation mechanism, as the ester groups must be cleaved by esterase enzymes in the body to release the active drug, 5-azacytidine.
Q2: What are the expected products of the hydrolysis reaction?
A2: The hydrolysis is a stepwise process where the three benzoyl groups are sequentially removed. The expected products are di- and mono-benzoyl intermediates, and the final active product, 5-azacytidine. The process is catalyzed by esterase enzymes.
Q3: How does the stability of this compound compare to other acylated versions like 2',3',5'-triacetyl-5-azacytidine (TAC)?
A3: Benzoyl protecting groups offer greater resistance to premature hydrolysis compared to acetyl groups.[5] This suggests that this compound would be more stable in aqueous solutions and under various pH conditions than its acetylated counterpart, TAC. This enhanced stability can be advantageous for pharmaceutical development.[5]
Q4: The active product, 5-azacytidine, appears to be unstable in my assay. Why is this happening and how can I prevent it?
A4: 5-azacytidine is known to be unstable in aqueous solutions, where it undergoes hydrolytic degradation.[6][7][8] The degradation involves a reversible ring-opening to a labile intermediate, N-formylguanylribosylurea, followed by irreversible formation of guanylribosylurea.[7][8] To stabilize 5-azacytidine in plasma or blood samples for analysis, it is common practice to use a stabilizer like tetrahydrouridine (B1681287) (THU).[9]
Experimental Protocols & Data
Protocol: In Vitro Esterase-Mediated Hydrolysis Assay
This protocol outlines a general procedure for assessing the hydrolysis of this compound in the presence of an esterase source, such as porcine liver esterase (PLE) or human plasma.
1. Reagent Preparation:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a minimal amount of DMSO.
-
Esterase Solution: Prepare a fresh solution of porcine liver esterase (e.g., 1 mg/mL) in phosphate-buffered saline (PBS) at pH 7.4. Keep the solution on ice.
-
Reaction Buffer: Use PBS (pH 7.4) or another buffer system relevant to your experimental goals.
-
Stop Solution: Cold acetonitrile (B52724) is effective for precipitating proteins and halting the reaction. It can also be used for sample extraction prior to analysis.[1]
2. Reaction Setup:
-
Pre-warm the reaction buffer to 37°C.
-
In a microcentrifuge tube, combine the reaction buffer and the esterase solution.
-
Initiate the reaction by adding the substrate stock solution to a final concentration (e.g., 10-50 µM). Ensure the final DMSO concentration is low (<1%) to avoid inhibiting the enzyme.[10]
-
Incubate the reaction mixture at 37°C.
3. Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile (e.g., a 1:2 or 1:3 ratio of sample to acetonitrile).[1]
-
Vortex the tube and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated protein.[1]
-
Transfer the supernatant to a new tube for analysis.
4. Sample Analysis (LC-MS/MS):
-
Instrumentation: Use a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) for sensitive and specific quantification.[1][9]
-
Chromatographic Separation: A C18 reverse-phase column is commonly used.[1][11][12]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol (B129727) or acetonitrile with a modifier like formic acid is often employed.[1][9]
-
Detection: Use positive electrospray ionization (ESI+) mode for detecting 5-azacytidine and its benzoylated precursors.[9] Develop specific multiple reaction monitoring (MRM) transitions for the parent compound, intermediates, and the final 5-azacytidine product.
Quantitative Data (Reference)
Table 1: Stability of 2',3',5'-triacetyl-5-azacytidine (TAC) at 25°C [1]
| pH | Incubation Time | % TAC Remaining | Hydrolysis Products Detected |
| 1.0 | 3 hours | 74% | Mono- and Di-acetyl esters |
| 1.0 | 6 hours | 40% | Mono- and Di-acetyl esters |
| 3.0 | 29 hours | ~100% | None |
| 5.0 | 29 hours | ~100% | None |
| 7.4 | 29 hours | 70% | Mono- and Di-acetyl esters |
Note: Data is adapted from a study on the acetylated prodrug and serves as a comparative reference. No degradation to the parent 5-azacytidine was observed under these specific conditions.[1]
Visualizations
Hydrolysis Pathway
Caption: Sequential removal of benzoyl groups to release the active drug.
Experimental Workflow
Caption: Step-by-step workflow for the in vitro hydrolysis experiment.
Troubleshooting Guide
Q: I am not observing any hydrolysis of the prodrug. What could be the issue?
A: This could be due to several factors:
-
Inactive Enzyme: Esterase activity can be lost due to improper storage or handling. Test your enzyme with a known substrate (e.g., p-nitrophenyl acetate) to confirm its activity.[13]
-
Sub-optimal Reaction Conditions: Ensure the pH and temperature are optimal for the esterase being used. Most mammalian esterases function best around pH 7.4 and 37°C.[10][13]
-
Substrate Precipitation: The benzoylated prodrug is hydrophobic.[5] If its concentration exceeds its solubility in the aqueous buffer, it may precipitate, making it unavailable to the enzyme. Try reducing the substrate concentration or increasing the percentage of co-solvent (ensure co-solvent doesn't inhibit the enzyme).
-
Steric Hindrance: Benzoyl groups are bulky, which can sterically hinder the enzyme's active site, leading to very slow hydrolysis.[14] The reaction may require a longer incubation time or a higher enzyme concentration compared to less hindered esters.
Q: The hydrolysis is very slow, and I am seeing unexpected peaks in my LC-MS/MS analysis. What is happening?
A:
-
Slow Hydrolysis: As mentioned, steric hindrance from the bulky benzoyl groups can significantly slow down the reaction rate.[14] Consider increasing the enzyme concentration or extending the experiment duration.
-
Unexpected Peaks: If you are using an alcohol-based co-solvent (like methanol or ethanol) in your reaction buffer, you may be observing transesterification, where the benzoyl group is transferred to the solvent alcohol instead of being hydrolyzed by water.[15] This creates a new ester product. If this is suspected, switch to a non-nucleophilic aprotic co-solvent like DMSO or acetonitrile.
Q: My results are inconsistent between experimental runs. How can I improve reproducibility?
A:
-
Enzyme Preparation: Always prepare fresh enzyme solutions for each experiment, as repeated freeze-thaw cycles can denature the protein.
-
Consistent Conditions: Ensure all experimental parameters (temperature, pH, buffer composition, final concentrations) are identical for every run. Use a temperature-controlled water bath or incubator.[16]
-
Accurate Timing: Start timing the reaction immediately upon addition of the substrate and be precise with your time-point sampling.[16]
-
Internal Standard: For the LC-MS/MS analysis, use a stable, labeled internal standard to account for variations in sample preparation and instrument response. Decitabine has been used as an internal standard for similar analyses.[1]
References
- 1. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound () for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation, characterization, and properties of a labile hydrolysis product of the antitumor nucleoside, 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. sifisheriessciences.com [sifisheriessciences.com]
- 13. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 14. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis: 2',3',5'-Tri-o-benzoyl-5-azacytidine versus 5-azacytidine
An objective guide for researchers, scientists, and drug development professionals on the in vitro performance of 5-azacytidine and its benzoylated prodrug, with a focus on experimental data and methodologies.
In the landscape of epigenetic cancer therapy, 5-azacytidine stands as a cornerstone, a nucleoside analog renowned for its ability to inhibit DNA methyltransferases (DNMTs), leading to the re-expression of tumor suppressor genes. However, its clinical utility is hampered by chemical instability and rapid degradation. To overcome these limitations, prodrugs such as 2',3',5'-Tri-o-benzoyl-5-azacytidine have been developed. This guide provides a comprehensive in vitro comparison of the efficacy of this compound and its active counterpart, 5-azacytidine, supported by experimental data and detailed protocols.
Executive Summary
While direct in vitro efficacy data for this compound is limited due to its nature as a prodrug, this guide leverages data from a closely related acetylated prodrug, 2',3',5'-triacetyl-5-azacitidine (TAC), to infer its properties. The benzoyl groups in this compound are designed to enhance the stability and lipophilicity of the parent compound, 5-azacytidine. In vitro, the prodrug itself is largely inactive and requires enzymatic conversion to 5-azacytidine to exert its cytotoxic and demethylating effects. This conversion, however, is often limited in standard cell culture conditions which lack the necessary esterase activity.
Conversely, 5-azacytidine demonstrates potent in vitro activity across a wide range of cancer cell lines. Its efficacy is concentration and time-dependent, inducing cell cycle arrest, apoptosis, and DNA hypomethylation. This guide presents a compilation of IC50 values for 5-azacytidine in various cancer models, alongside detailed protocols for key in vitro assays.
Data Presentation: A Comparative Overview
The following tables summarize the in vitro efficacy of 5-azacytidine and the physicochemical properties of its prodrug analog, 2',3',5'-triacetyl-5-azacitidine (TAC), which provides insights into the expected behavior of this compound.
Table 1: In Vitro Cytotoxicity of 5-azacytidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| MOLT4 | Acute Lymphoblastic Leukemia | 16.51 | 24 | [1] |
| MOLT4 | Acute Lymphoblastic Leukemia | 13.45 | 48 | [1] |
| Jurkat | Acute Lymphoblastic Leukemia | 12.81 | 24 | [1] |
| Jurkat | Acute Lymphoblastic Leukemia | 9.78 | 48 | [1] |
| A549 | Non-Small Cell Lung Cancer | Varies | 48 | [2] |
| SK-MES-1 | Non-Small Cell Lung Cancer | Varies | 48 | [2] |
| H522 | Non-Small Cell Lung Cancer | Varies | 48 | [2] |
| H1792 | Non-Small Cell Lung Cancer | Varies | 48 | [2] |
| HCT-116 | Colon Cancer | 2.18 | 24 | [3] |
| HCT-116 | Colon Cancer | 1.98 | 48 | [3] |
| Oral Squamous Carcinoma Cells (OSCCs) | Oral Squamous Cell Carcinoma | 0.8 | 24 | [4] |
| Cancer Stem Cells (CSCs) from OSCCs | Oral Squamous Cell Carcinoma | 1.5 | 24 | [4] |
| XG-7 | Myeloma | 2.6 | 48 | [5] |
| Myeloid Leukemia Cell Lines | Myeloid Leukemia | 1-7 | Not Specified | [6] |
Table 2: Physicochemical and In Vitro Properties of 2',3',5'-triacetyl-5-azacitidine (TAC) as a Prodrug Model
| Property | Observation | Reference |
| In Vitro Activity | No direct effect on L1210 cell viability at concentrations 100-fold higher than the IC50 of 5-azacytidine, as it is not activated in vitro.[7] | [7] |
| Stability | Shows remarkable stability at pH 3, 5, and 7.4 with minimal degradation to the parent compound.[7] | [7] |
| Solubility | Exhibits higher solubility compared to 5-azacytidine at various pH levels.[7] | [7] |
| Conversion to 5-azacytidine | Requires esterase activity, which is generally absent in cell culture, to be converted to the active drug.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to evaluate the efficacy of 5-azacytidine.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 104 cells per well and incubate for 24 hours.[1]
-
Drug Treatment: Treat the cells with various concentrations of 5-azacytidine (e.g., 1, 5, 10, 20, 30, and 40 µM) for 12, 24, or 48 hours.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of 5-azacytidine for the specified duration (e.g., 24 or 48 hours).[4]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
DNA Methylation Analysis (Bisulfite Sequencing)
This method determines the methylation status of specific CpG sites in the genome.
-
DNA Extraction: Isolate genomic DNA from treated and untreated cells using a standard DNA extraction kit.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[8]
-
PCR Amplification: Amplify the target region of interest using primers specific for the bisulfite-converted DNA.
-
Sequencing: Sequence the PCR products.
-
Data Analysis: Analyze the sequencing data to determine the percentage of methylation at each CpG site by comparing the number of cytosines to the number of thymines (converted from uracil).
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Mechanism of Action of 5-azacytidine.
References
- 1. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. mdpi.com [mdpi.com]
- 5. Preliminary study on 5-azacytidine anti-myeloma activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Comparative In Vitro Efficacy Analysis: 2',3',5'-Tri-o-benzoyl-5-azacytidine versus 5-azacytidine
An objective guide for researchers, scientists, and drug development professionals on the in vitro performance of 5-azacytidine (B1684299) and its benzoylated prodrug, with a focus on experimental data and methodologies.
In the landscape of epigenetic cancer therapy, 5-azacytidine stands as a cornerstone, a nucleoside analog renowned for its ability to inhibit DNA methyltransferases (DNMTs), leading to the re-expression of tumor suppressor genes. However, its clinical utility is hampered by chemical instability and rapid degradation. To overcome these limitations, prodrugs such as 2',3',5'-Tri-o-benzoyl-5-azacytidine have been developed. This guide provides a comprehensive in vitro comparison of the efficacy of this compound and its active counterpart, 5-azacytidine, supported by experimental data and detailed protocols.
Executive Summary
While direct in vitro efficacy data for this compound is limited due to its nature as a prodrug, this guide leverages data from a closely related acetylated prodrug, 2',3',5'-triacetyl-5-azacitidine (TAC), to infer its properties. The benzoyl groups in this compound are designed to enhance the stability and lipophilicity of the parent compound, 5-azacytidine. In vitro, the prodrug itself is largely inactive and requires enzymatic conversion to 5-azacytidine to exert its cytotoxic and demethylating effects. This conversion, however, is often limited in standard cell culture conditions which lack the necessary esterase activity.
Conversely, 5-azacytidine demonstrates potent in vitro activity across a wide range of cancer cell lines. Its efficacy is concentration and time-dependent, inducing cell cycle arrest, apoptosis, and DNA hypomethylation. This guide presents a compilation of IC50 values for 5-azacytidine in various cancer models, alongside detailed protocols for key in vitro assays.
Data Presentation: A Comparative Overview
The following tables summarize the in vitro efficacy of 5-azacytidine and the physicochemical properties of its prodrug analog, 2',3',5'-triacetyl-5-azacitidine (TAC), which provides insights into the expected behavior of this compound.
Table 1: In Vitro Cytotoxicity of 5-azacytidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| MOLT4 | Acute Lymphoblastic Leukemia | 16.51 | 24 | [1] |
| MOLT4 | Acute Lymphoblastic Leukemia | 13.45 | 48 | [1] |
| Jurkat | Acute Lymphoblastic Leukemia | 12.81 | 24 | [1] |
| Jurkat | Acute Lymphoblastic Leukemia | 9.78 | 48 | [1] |
| A549 | Non-Small Cell Lung Cancer | Varies | 48 | [2] |
| SK-MES-1 | Non-Small Cell Lung Cancer | Varies | 48 | [2] |
| H522 | Non-Small Cell Lung Cancer | Varies | 48 | [2] |
| H1792 | Non-Small Cell Lung Cancer | Varies | 48 | [2] |
| HCT-116 | Colon Cancer | 2.18 | 24 | [3] |
| HCT-116 | Colon Cancer | 1.98 | 48 | [3] |
| Oral Squamous Carcinoma Cells (OSCCs) | Oral Squamous Cell Carcinoma | 0.8 | 24 | [4] |
| Cancer Stem Cells (CSCs) from OSCCs | Oral Squamous Cell Carcinoma | 1.5 | 24 | [4] |
| XG-7 | Myeloma | 2.6 | 48 | [5] |
| Myeloid Leukemia Cell Lines | Myeloid Leukemia | 1-7 | Not Specified | [6] |
Table 2: Physicochemical and In Vitro Properties of 2',3',5'-triacetyl-5-azacitidine (TAC) as a Prodrug Model
| Property | Observation | Reference |
| In Vitro Activity | No direct effect on L1210 cell viability at concentrations 100-fold higher than the IC50 of 5-azacytidine, as it is not activated in vitro.[7] | [7] |
| Stability | Shows remarkable stability at pH 3, 5, and 7.4 with minimal degradation to the parent compound.[7] | [7] |
| Solubility | Exhibits higher solubility compared to 5-azacytidine at various pH levels.[7] | [7] |
| Conversion to 5-azacytidine | Requires esterase activity, which is generally absent in cell culture, to be converted to the active drug.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to evaluate the efficacy of 5-azacytidine.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 104 cells per well and incubate for 24 hours.[1]
-
Drug Treatment: Treat the cells with various concentrations of 5-azacytidine (e.g., 1, 5, 10, 20, 30, and 40 µM) for 12, 24, or 48 hours.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of 5-azacytidine for the specified duration (e.g., 24 or 48 hours).[4]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
DNA Methylation Analysis (Bisulfite Sequencing)
This method determines the methylation status of specific CpG sites in the genome.
-
DNA Extraction: Isolate genomic DNA from treated and untreated cells using a standard DNA extraction kit.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[8]
-
PCR Amplification: Amplify the target region of interest using primers specific for the bisulfite-converted DNA.
-
Sequencing: Sequence the PCR products.
-
Data Analysis: Analyze the sequencing data to determine the percentage of methylation at each CpG site by comparing the number of cytosines to the number of thymines (converted from uracil).
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Mechanism of Action of 5-azacytidine.
References
- 1. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. mdpi.com [mdpi.com]
- 5. Preliminary study on 5-azacytidine anti-myeloma activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to 5-Azacytidine Prodrugs: 2',3',5'-Tri-o-benzoyl-5-azacytidine vs. 2',3',5'-triacetyl-5-azacytidine (TAC)
For Researchers, Scientists, and Drug Development Professionals
The development of effective cancer therapeutics often involves overcoming challenges related to drug stability and delivery. 5-azacytidine, a potent epigenetic drug, is a key treatment for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2][3] However, its clinical utility is hampered by its poor stability in aqueous solutions.[4] To address this limitation, researchers have developed prodrugs, such as 2',3',5'-Tri-o-benzoyl-5-azacytidine and 2',3',5'-triacetyl-5-azacytidine (TAC), which are designed to improve the compound's pharmacokinetic profile.[1][2] This guide provides an objective comparison of these two prodrugs, supported by experimental data, to aid researchers in their selection and application.
Chemical and Physical Properties
The primary structural difference between these two prodrugs lies in the ester groups attached to the ribose sugar. These modifications significantly influence their stability, solubility, and hydrophobicity. The benzoyl groups in this compound are bulkier and more hydrophobic compared to the acetyl groups in TAC.[5] This difference in chemical structure contributes to variations in their resistance to premature hydrolysis.[5]
| Property | This compound | 2',3',5'-triacetyl-5-azacytidine (TAC) | 5-azacytidine (Parent Drug) |
| Molecular Formula | C29H24N4O8 | C14H18N4O8 | C8H12N4O5 |
| Molecular Weight | 556.5 g/mol [5] | 370.3 g/mol | 244.2 g/mol [6] |
| Key Feature | Benzoyl groups offer greater resistance to premature hydrolysis.[5] | Acetylated derivative with improved stability and solubility over the parent compound.[1][2] | Highly unstable in aqueous solutions.[4] |
| Solubility | Soluble in organic solvents.[5] | More soluble than 5-azacytidine at pH 5 (30 mg/mL) and pH 7 (30 mg/mL).[4] | Soluble in acetic acid:water (1:1 v/v) at 5 mg/ml and in tissue culture medium at 1.2 mg/10 ml. |
| Stability | Benzoyl groups provide stability against enzymatic degradation.[5] | Shows remarkable stability at pH 3, 5, and 7.4 with no degradation to the parent compound.[4] | 10% loss of product in 2 to 3 hours at room temperature in lactated Ringer's solution. |
Mechanism of Action: A Shared Pathway
Both this compound and TAC are prodrugs, meaning they are inactive until converted into the active therapeutic agent, 5-azacytidine, within the body. This conversion is typically mediated by cellular esterases that cleave the benzoyl or acetyl groups.
Once activated, 5-azacytidine exerts its anti-cancer effects through a dual mechanism:
-
DNA Hypomethylation : 5-azacytidine is a nucleoside analog that gets incorporated into DNA during replication.[3] It then covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation.[3] This inhibition of DNMTs results in the hypomethylation of DNA, which can reactivate tumor suppressor genes that were epigenetically silenced.[3]
-
RNA Disruption : A significant portion (80-90%) of 5-azacytidine is incorporated into RNA.[7] This disrupts RNA metabolism and protein synthesis, leading to cytotoxicity in rapidly dividing cancer cells.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 4. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound () for sale [vulcanchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. RNA-dependent inhibition of ribonucleotide reductase is a major pathway for 5-azacytidine activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Azacytidine Prodrugs: 2',3',5'-Tri-o-benzoyl-5-azacytidine vs. 2',3',5'-triacetyl-5-azacytidine (TAC)
For Researchers, Scientists, and Drug Development Professionals
The development of effective cancer therapeutics often involves overcoming challenges related to drug stability and delivery. 5-azacytidine (B1684299), a potent epigenetic drug, is a key treatment for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2][3] However, its clinical utility is hampered by its poor stability in aqueous solutions.[4] To address this limitation, researchers have developed prodrugs, such as 2',3',5'-Tri-o-benzoyl-5-azacytidine and 2',3',5'-triacetyl-5-azacytidine (TAC), which are designed to improve the compound's pharmacokinetic profile.[1][2] This guide provides an objective comparison of these two prodrugs, supported by experimental data, to aid researchers in their selection and application.
Chemical and Physical Properties
The primary structural difference between these two prodrugs lies in the ester groups attached to the ribose sugar. These modifications significantly influence their stability, solubility, and hydrophobicity. The benzoyl groups in this compound are bulkier and more hydrophobic compared to the acetyl groups in TAC.[5] This difference in chemical structure contributes to variations in their resistance to premature hydrolysis.[5]
| Property | This compound | 2',3',5'-triacetyl-5-azacytidine (TAC) | 5-azacytidine (Parent Drug) |
| Molecular Formula | C29H24N4O8 | C14H18N4O8 | C8H12N4O5 |
| Molecular Weight | 556.5 g/mol [5] | 370.3 g/mol | 244.2 g/mol [6] |
| Key Feature | Benzoyl groups offer greater resistance to premature hydrolysis.[5] | Acetylated derivative with improved stability and solubility over the parent compound.[1][2] | Highly unstable in aqueous solutions.[4] |
| Solubility | Soluble in organic solvents.[5] | More soluble than 5-azacytidine at pH 5 (30 mg/mL) and pH 7 (30 mg/mL).[4] | Soluble in acetic acid:water (1:1 v/v) at 5 mg/ml and in tissue culture medium at 1.2 mg/10 ml. |
| Stability | Benzoyl groups provide stability against enzymatic degradation.[5] | Shows remarkable stability at pH 3, 5, and 7.4 with no degradation to the parent compound.[4] | 10% loss of product in 2 to 3 hours at room temperature in lactated Ringer's solution. |
Mechanism of Action: A Shared Pathway
Both this compound and TAC are prodrugs, meaning they are inactive until converted into the active therapeutic agent, 5-azacytidine, within the body. This conversion is typically mediated by cellular esterases that cleave the benzoyl or acetyl groups.
Once activated, 5-azacytidine exerts its anti-cancer effects through a dual mechanism:
-
DNA Hypomethylation : 5-azacytidine is a nucleoside analog that gets incorporated into DNA during replication.[3] It then covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation.[3] This inhibition of DNMTs results in the hypomethylation of DNA, which can reactivate tumor suppressor genes that were epigenetically silenced.[3]
-
RNA Disruption : A significant portion (80-90%) of 5-azacytidine is incorporated into RNA.[7] This disrupts RNA metabolism and protein synthesis, leading to cytotoxicity in rapidly dividing cancer cells.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 4. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound () for sale [vulcanchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. RNA-dependent inhibition of ribonucleotide reductase is a major pathway for 5-azacytidine activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine and Decitabine in AML Cell Lines: A Data-Driven Guide
Introduction
Decitabine (B1684300) (5-aza-2'-deoxycytidine) and 5-azacytidine (B1684299) are nucleoside analogs that have emerged as important therapeutic agents in the management of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Both compounds exert their antineoplastic effects primarily through the inhibition of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.
2',3',5'-Tri-o-benzoyl-5-azacytidine is a chemically modified version of 5-azacytidine. The addition of benzoyl groups is a common prodrug strategy aimed at enhancing oral bioavailability and metabolic stability. A similar approach has been explored with 2',3',5'-triacetyl-5-azacitidine, which has demonstrated improved pharmacokinetic properties in preclinical studies. This guide will delve into the known mechanisms of action, present comparative quantitative data for decitabine and 5-azacytidine in AML cell lines, and provide detailed experimental protocols for key assays used in their evaluation.
Mechanism of Action: Decitabine vs. 5-Azacytidine
Both decitabine and 5-azacytidine are hypomethylating agents, but they exhibit some differences in their molecular mechanisms.
Decitabine: As a deoxyribonucleoside analog, decitabine is exclusively incorporated into DNA. Once integrated into the DNA strand, it covalently traps DNA methyltransferase 1 (DNMT1) upon the enzyme's attempt to methylate the cytosine analog. This irreversible binding leads to the degradation of DNMT1, resulting in passive DNA demethylation during subsequent rounds of DNA replication. This leads to the re-activation of tumor suppressor genes, induction of cell cycle arrest, and apoptosis.
5-Azacytidine: Being a ribonucleoside analog, 5-azacytidine can be incorporated into both RNA and, to a lesser extent after its conversion to the deoxyribose form, into DNA. Its incorporation into RNA disrupts protein synthesis, contributing to its cytotoxic effects. When incorporated into DNA, it functions similarly to decitabine by trapping DNMT1 and causing DNA hypomethylation.
Caption: Comparative mechanism of action of Decitabine and 5-Azacytidine.
Quantitative Data Presentation
Cell Viability in AML Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for decitabine and 5-azacytidine in various AML cell lines after 72 hours of treatment.
| Cell Line | Decitabine IC50 (µM) | 5-Azacytidine IC50 (µM) | Reference |
| KG-1a | ~0.3 | ~1.0 | [1] |
| THP-1 | ~0.5 | ~1.5 | [1] |
| OCI-AML3 | ~0.4 | ~1.2 | [1] |
| HL-60 | ~0.2 | ~0.8 | [1] |
Note: IC50 values can vary depending on the specific experimental conditions.
Differential Effects on Cellular Processes
| Cellular Process | Decitabine Effect | 5-Azacytidine Effect | Reference |
| Protein Synthesis | No significant inhibition | Significant inhibition | [1] |
| DNA Damage (γH2AX) | Induction | Induction | [1] |
| Global DNA Methylation | Potent reduction | Reduction (less potent than decitabine) | [1] |
| Cell Cycle | G2/M phase arrest | General decrease in all phases | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for key assays used to evaluate the efficacy of decitabine and its analogs in AML cell lines.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Seed AML cells (e.g., KG-1a, THP-1) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Allow cells to adhere for 24 hours (for adherent lines) or stabilize (for suspension lines).
-
Treat the cells with a serial dilution of the test compound (e.g., decitabine) and a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance against the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for an Annexin V/PI apoptosis assay.
Protocol:
-
Treat AML cells with the test compound at a relevant concentration (e.g., near the IC50) for a specified time (e.g., 48 or 72 hours).
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
DNA Methylation Analysis (Global Methylation)
This protocol provides a general overview of assessing global DNA methylation changes using an ELISA-based method.
Protocol:
-
Treat AML cells with the test compound for a specified duration.
-
Isolate genomic DNA using a commercially available kit.
-
Quantify the DNA concentration and ensure its purity.
-
Use a global DNA methylation quantification kit (ELISA-based) according to the manufacturer's instructions. This typically involves:
-
Binding of genomic DNA to assay wells.
-
Incubation with a primary antibody specific for 5-methylcytosine (B146107) (5-mC).
-
Incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Addition of a substrate to generate a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of 5-mC in the samples relative to a standard curve.
Conclusion
Decitabine is a potent hypomethylating agent with well-documented activity against AML cell lines. Its mechanism of action is primarily through DNA incorporation and subsequent trapping of DNMT1. 5-Azacytidine, the parent compound of this compound, also induces hypomethylation but has the additional effect of inhibiting protein synthesis due to its incorporation into RNA.
The rationale for developing benzoylated or acetylated prodrugs of 5-azacytidine is to enhance its clinical utility by improving its pharmacokinetic profile. While preclinical data on 2',3',5'-triacetyl-5-azacitidine suggests this is a promising strategy, there is a clear need for direct experimental evaluation of this compound in AML cell lines. Such studies would be essential to determine its potency, efficacy, and potential advantages over existing therapies like decitabine. Researchers in drug development are encouraged to perform head-to-head comparisons using the standardized protocols outlined in this guide to elucidate the therapeutic potential of this and other novel nucleoside analogs.
References
A Comparative Analysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine and Decitabine in AML Cell Lines: A Data-Driven Guide
Introduction
Decitabine (5-aza-2'-deoxycytidine) and 5-azacytidine are nucleoside analogs that have emerged as important therapeutic agents in the management of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Both compounds exert their antineoplastic effects primarily through the inhibition of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.
2',3',5'-Tri-o-benzoyl-5-azacytidine is a chemically modified version of 5-azacytidine. The addition of benzoyl groups is a common prodrug strategy aimed at enhancing oral bioavailability and metabolic stability. A similar approach has been explored with 2',3',5'-triacetyl-5-azacitidine, which has demonstrated improved pharmacokinetic properties in preclinical studies. This guide will delve into the known mechanisms of action, present comparative quantitative data for decitabine and 5-azacytidine in AML cell lines, and provide detailed experimental protocols for key assays used in their evaluation.
Mechanism of Action: Decitabine vs. 5-Azacytidine
Both decitabine and 5-azacytidine are hypomethylating agents, but they exhibit some differences in their molecular mechanisms.
Decitabine: As a deoxyribonucleoside analog, decitabine is exclusively incorporated into DNA. Once integrated into the DNA strand, it covalently traps DNA methyltransferase 1 (DNMT1) upon the enzyme's attempt to methylate the cytosine analog. This irreversible binding leads to the degradation of DNMT1, resulting in passive DNA demethylation during subsequent rounds of DNA replication. This leads to the re-activation of tumor suppressor genes, induction of cell cycle arrest, and apoptosis.
5-Azacytidine: Being a ribonucleoside analog, 5-azacytidine can be incorporated into both RNA and, to a lesser extent after its conversion to the deoxyribose form, into DNA. Its incorporation into RNA disrupts protein synthesis, contributing to its cytotoxic effects. When incorporated into DNA, it functions similarly to decitabine by trapping DNMT1 and causing DNA hypomethylation.
Caption: Comparative mechanism of action of Decitabine and 5-Azacytidine.
Quantitative Data Presentation
Cell Viability in AML Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for decitabine and 5-azacytidine in various AML cell lines after 72 hours of treatment.
| Cell Line | Decitabine IC50 (µM) | 5-Azacytidine IC50 (µM) | Reference |
| KG-1a | ~0.3 | ~1.0 | [1] |
| THP-1 | ~0.5 | ~1.5 | [1] |
| OCI-AML3 | ~0.4 | ~1.2 | [1] |
| HL-60 | ~0.2 | ~0.8 | [1] |
Note: IC50 values can vary depending on the specific experimental conditions.
Differential Effects on Cellular Processes
| Cellular Process | Decitabine Effect | 5-Azacytidine Effect | Reference |
| Protein Synthesis | No significant inhibition | Significant inhibition | [1] |
| DNA Damage (γH2AX) | Induction | Induction | [1] |
| Global DNA Methylation | Potent reduction | Reduction (less potent than decitabine) | [1] |
| Cell Cycle | G2/M phase arrest | General decrease in all phases | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for key assays used to evaluate the efficacy of decitabine and its analogs in AML cell lines.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Seed AML cells (e.g., KG-1a, THP-1) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Allow cells to adhere for 24 hours (for adherent lines) or stabilize (for suspension lines).
-
Treat the cells with a serial dilution of the test compound (e.g., decitabine) and a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance against the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for an Annexin V/PI apoptosis assay.
Protocol:
-
Treat AML cells with the test compound at a relevant concentration (e.g., near the IC50) for a specified time (e.g., 48 or 72 hours).
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
DNA Methylation Analysis (Global Methylation)
This protocol provides a general overview of assessing global DNA methylation changes using an ELISA-based method.
Protocol:
-
Treat AML cells with the test compound for a specified duration.
-
Isolate genomic DNA using a commercially available kit.
-
Quantify the DNA concentration and ensure its purity.
-
Use a global DNA methylation quantification kit (ELISA-based) according to the manufacturer's instructions. This typically involves:
-
Binding of genomic DNA to assay wells.
-
Incubation with a primary antibody specific for 5-methylcytosine (5-mC).
-
Incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Addition of a substrate to generate a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of 5-mC in the samples relative to a standard curve.
Conclusion
Decitabine is a potent hypomethylating agent with well-documented activity against AML cell lines. Its mechanism of action is primarily through DNA incorporation and subsequent trapping of DNMT1. 5-Azacytidine, the parent compound of this compound, also induces hypomethylation but has the additional effect of inhibiting protein synthesis due to its incorporation into RNA.
The rationale for developing benzoylated or acetylated prodrugs of 5-azacytidine is to enhance its clinical utility by improving its pharmacokinetic profile. While preclinical data on 2',3',5'-triacetyl-5-azacitidine suggests this is a promising strategy, there is a clear need for direct experimental evaluation of this compound in AML cell lines. Such studies would be essential to determine its potency, efficacy, and potential advantages over existing therapies like decitabine. Researchers in drug development are encouraged to perform head-to-head comparisons using the standardized protocols outlined in this guide to elucidate the therapeutic potential of this and other novel nucleoside analogs.
References
In Vivo Toxicity Profile: A Comparative Analysis of 5-Azacytidine and its Acylated Prodrugs
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the in vivo toxicity of the epigenetic modifier 5-azacytidine and its acylated prodrug, 2',3',5'-Tri-o-acetyl-5-azacytidine. Due to a lack of publicly available in vivo toxicity data for 2',3',5'-Tri-o-benzoyl-5-azacytidine, this guide will utilize data from its closely related acetylated analogue as a surrogate for comparison.
Comparative Toxicity Data
The following table summarizes the key in vivo toxicity findings for 5-azacytidine and 2',3',5'-Tri-o-acetyl-5-azacytidine from murine models.
| Parameter | 5-Azacytidine | 2',3',5'-Tri-o-acetyl-5-azacytidine (TAC) |
| Primary Route of Administration | Intravenous (I.V.), Intraperitoneal (I.P.), Intratracheal (I.T.) | Oral (P.O.) |
| Dose-Limiting Toxicity | Myelosuppression[1] | Not explicitly defined; studies indicate a "lack of general toxicity" at therapeutic doses[2][3][4] |
| Maximum Tolerated Dose (MTD) | 90 mg/kg via intravenous injection in ICR mice[1] | Not explicitly determined in the reviewed studies, but doses up to 76 mg/kg/day were administered orally[4] |
| Organ-Specific Toxicity | - Hematopoietic: Significant reduction in total white blood cell count (myelosuppression)[1]- Pulmonary: Moderate and reversible pneumonitis at high intratracheal doses[1]- Liver & Kidney: No significant toxicities identified at the MTD[1] | No significant histopathological findings or changes in serum chemistry and hematology parameters reported[4] |
| Observed Adverse Effects | Lethargy, paralysis, and hunched posture at toxic doses. | No significant adverse clinical observations reported at the tested doses[4] |
Experimental Protocols
Detailed methodologies from key experiments are provided below to offer insights into the assessment of in vivo toxicity for these compounds.
In Vivo Toxicity Assessment of 2',3',5'-Tri-o-acetyl-5-azacytidine (TAC)
This protocol is based on a study evaluating the in vivo toxicity of orally administered TAC in CD-1 mice[2][4].
-
Animal Model: Male and female CD-1 mice were divided into three groups.
-
Drug Formulation and Administration: TAC was prepared fresh daily and administered via oral gavage.
-
Dosing Regimen:
-
Group 1: Vehicle control (sterile water for injection).
-
Group 2: 38 mg/kg/day TAC.
-
Group 3: 76 mg/kg/day TAC.
-
Dosing was conducted on days 1-5 and 8-12, with no dosing on days 6 and 7.
-
-
Toxicity Evaluation:
-
Clinical Observations: Animals were monitored daily for any signs of toxicity.
-
Body Weight: Body weights were recorded regularly.
-
Serum Chemistry and Hematology: Blood samples were collected at the end of the study for analysis of a limited panel of serum chemistry and hematology parameters.
-
Histopathology: Animals were euthanized on day 13, and a necropsy was performed. Tissues were collected for histopathological evaluation.
-
In Vivo Toxicity Assessment of 5-Azacytidine
This protocol is derived from a study comparing the toxicity of intravenous and intratracheal administration of 5-azacytidine in ICR mice[1].
-
Animal Model: ICR mice were used to evaluate acute toxicity.
-
Drug Formulation and Administration: 5-Azacytidine was dissolved in Lactated Ringer's Injection immediately before use. Administration was performed via intravenous (I.V.) or intratracheal (I.T.) injection.
-
Dosing Regimen: A dose of 90 mg/kg, the maximum tolerated dose for I.V. administration, was used for comparison.
-
Toxicity Evaluation:
-
Myelosuppression: Total white blood cell (WBC) counts were monitored on days 4, 7, 14, and 28 post-injection to assess myelotoxicity.
-
Organ Toxicity:
-
Serum liver function tests and serum creatinine measurements were performed.
-
Histopathological evaluation of the lungs, liver, and kidneys was conducted.
-
-
Visualizing Experimental and Mechanistic Pathways
The following diagrams illustrate the experimental workflow for in vivo toxicity comparison and the proposed mechanism of action leading to the cytotoxic effects of 5-azacytidine and its analogs.
Caption: Experimental workflow for in vivo toxicity comparison.
Caption: Mechanism of 5-azacytidine induced cytotoxicity.
References
- 1. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vivo Toxicity Profile: A Comparative Analysis of 5-Azacytidine and its Acylated Prodrugs
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the in vivo toxicity of the epigenetic modifier 5-azacytidine (B1684299) and its acylated prodrug, 2',3',5'-Tri-o-acetyl-5-azacytidine. Due to a lack of publicly available in vivo toxicity data for 2',3',5'-Tri-o-benzoyl-5-azacytidine, this guide will utilize data from its closely related acetylated analogue as a surrogate for comparison.
Comparative Toxicity Data
The following table summarizes the key in vivo toxicity findings for 5-azacytidine and 2',3',5'-Tri-o-acetyl-5-azacytidine from murine models.
| Parameter | 5-Azacytidine | 2',3',5'-Tri-o-acetyl-5-azacytidine (TAC) |
| Primary Route of Administration | Intravenous (I.V.), Intraperitoneal (I.P.), Intratracheal (I.T.) | Oral (P.O.) |
| Dose-Limiting Toxicity | Myelosuppression[1] | Not explicitly defined; studies indicate a "lack of general toxicity" at therapeutic doses[2][3][4] |
| Maximum Tolerated Dose (MTD) | 90 mg/kg via intravenous injection in ICR mice[1] | Not explicitly determined in the reviewed studies, but doses up to 76 mg/kg/day were administered orally[4] |
| Organ-Specific Toxicity | - Hematopoietic: Significant reduction in total white blood cell count (myelosuppression)[1]- Pulmonary: Moderate and reversible pneumonitis at high intratracheal doses[1]- Liver & Kidney: No significant toxicities identified at the MTD[1] | No significant histopathological findings or changes in serum chemistry and hematology parameters reported[4] |
| Observed Adverse Effects | Lethargy, paralysis, and hunched posture at toxic doses. | No significant adverse clinical observations reported at the tested doses[4] |
Experimental Protocols
Detailed methodologies from key experiments are provided below to offer insights into the assessment of in vivo toxicity for these compounds.
In Vivo Toxicity Assessment of 2',3',5'-Tri-o-acetyl-5-azacytidine (TAC)
This protocol is based on a study evaluating the in vivo toxicity of orally administered TAC in CD-1 mice[2][4].
-
Animal Model: Male and female CD-1 mice were divided into three groups.
-
Drug Formulation and Administration: TAC was prepared fresh daily and administered via oral gavage.
-
Dosing Regimen:
-
Group 1: Vehicle control (sterile water for injection).
-
Group 2: 38 mg/kg/day TAC.
-
Group 3: 76 mg/kg/day TAC.
-
Dosing was conducted on days 1-5 and 8-12, with no dosing on days 6 and 7.
-
-
Toxicity Evaluation:
-
Clinical Observations: Animals were monitored daily for any signs of toxicity.
-
Body Weight: Body weights were recorded regularly.
-
Serum Chemistry and Hematology: Blood samples were collected at the end of the study for analysis of a limited panel of serum chemistry and hematology parameters.
-
Histopathology: Animals were euthanized on day 13, and a necropsy was performed. Tissues were collected for histopathological evaluation.
-
In Vivo Toxicity Assessment of 5-Azacytidine
This protocol is derived from a study comparing the toxicity of intravenous and intratracheal administration of 5-azacytidine in ICR mice[1].
-
Animal Model: ICR mice were used to evaluate acute toxicity.
-
Drug Formulation and Administration: 5-Azacytidine was dissolved in Lactated Ringer's Injection immediately before use. Administration was performed via intravenous (I.V.) or intratracheal (I.T.) injection.
-
Dosing Regimen: A dose of 90 mg/kg, the maximum tolerated dose for I.V. administration, was used for comparison.
-
Toxicity Evaluation:
-
Myelosuppression: Total white blood cell (WBC) counts were monitored on days 4, 7, 14, and 28 post-injection to assess myelotoxicity.
-
Organ Toxicity:
-
Serum liver function tests and serum creatinine (B1669602) measurements were performed.
-
Histopathological evaluation of the lungs, liver, and kidneys was conducted.
-
-
Visualizing Experimental and Mechanistic Pathways
The following diagrams illustrate the experimental workflow for in vivo toxicity comparison and the proposed mechanism of action leading to the cytotoxic effects of 5-azacytidine and its analogs.
Caption: Experimental workflow for in vivo toxicity comparison.
Caption: Mechanism of 5-azacytidine induced cytotoxicity.
References
- 1. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Profiles of 5-Azacytidine and its Prodrug, 2',3',5'-Tri-o-benzoyl-5-azacytidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of the DNA methyltransferase (DNMT) inhibitor 5-azacytidine (AZA) and its acylated prodrug, 2',3',5'-Tri-o-benzoyl-5-azacytidine. While direct comparative experimental data for the tribenzoylated form is limited in published literature, extensive research on a closely related analog, 2',3',5'-triacetyl-5-azacitidine (TAC), serves as a robust proof-of-concept for this prodrug strategy. The benzoyl groups are noted for offering even greater resistance to premature hydrolysis than acetyl groups, suggesting the advantages observed with TAC are likely applicable, if not enhanced, for the tribenzoylated compound.[1]
5-Azacytidine is an FDA-approved drug for the treatment of myelodysplastic syndromes (MDS).[2][3][4][5] However, its clinical application is hampered by significant limitations, including poor chemical stability in aqueous solutions and low oral bioavailability, necessitating intravenous or subcutaneous administration.[2][3][4] The development of prodrugs like TAC aims to overcome these pharmacokinetic hurdles, enhancing therapeutic potential.[2][3][4][5]
Quantitative Data Summary
The following tables summarize the key physicochemical and pharmacokinetic parameters of 5-azacytidine and its triacetylated prodrug, TAC.
Table 1: Physicochemical Stability and Solubility Comparison
| Parameter | 5-Azacytidine (AZA) | 2',3',5'-triacetyl-5-azacitidine (TAC) | Advantage of Prodrug |
| Solubility at pH 1 | 40 mg/mL | 40 mg/mL | Equivalent |
| Solubility at pH 3 | 25 mg/mL | 25 mg/mL | Equivalent |
| Solubility at pH 5 | 15 mg/mL | 30 mg/mL | Improved |
| Solubility at pH 7 | 10 mg/mL | 30 mg/mL | Improved |
| Stability at pH 3, 5, 7.4 | Prone to rapid degradation | Remarkable stability with no degradation to AZA | Significantly Improved |
| Data sourced from Ziemba et al.[2] |
Table 2: In Vivo Pharmacokinetic Parameters in Mice
| Pharmacokinetic Parameter | 5-Azacytidine (IV) | TAC-derived 5-Azacytidine (Oral) | Advantage of Prodrug |
| Administration Route | Intravenous (25 mg/kg) | Oral (38 mg/kg) | Oral Administration |
| Alpha Phase Half-Life (T½α) | 0.32 hours | 0.73 hours | Extended |
| Terminal Half-Life (T½) | 6.8 hours | 9.2 hours | Extended |
| Mean Residence Time (MRTlast) | 1.1 hours | 7.7 hours | Significantly Extended |
| Area Under the Curve (AUClast) | 126 hr-μM | 73.5 hr-μM | Provides sustained exposure |
| Data represents the pharmacokinetics of the active metabolite (5-azacytidine) following administration of either AZA intravenously or TAC orally in C57BL/6 mice.[2][6] |
Key Pharmacokinetic Advantages of the Prodrug Approach
The acylation of 5-azacytidine into a prodrug like TAC confers several significant pharmacokinetic benefits:
-
Enhanced Chemical Stability: 5-azacytidine is notoriously unstable in aqueous environments, leading to rapid hydrolysis and degradation.[2] The triacetylated prodrug, TAC, demonstrates remarkable stability across a range of pH values, which is critical for surviving the acidic environment of the stomach and the neutral pH of the intestinal tract, thereby enabling oral administration.[2][6]
-
Improved Solubility: At physiological pH levels (pH 5 and 7), TAC is significantly more soluble than AZA.[2] This improved solubility aids in dissolution and absorption within the gastrointestinal tract.
-
Oral Bioavailability: A major drawback of AZA is its poor oral bioavailability, which has complicated its clinical use.[2][3][4][5] The prodrug TAC can be administered orally, after which it is absorbed and converted to the active drug, 5-azacytidine.[2] This circumvents the need for injections, improving patient convenience.
-
Extended Half-Life and Drug Exposure: Following oral administration, TAC provides a protracted release and absorption of the active compound.[2] This results in a longer alpha-phase and terminal half-life for the resulting 5-azacytidine compared to intravenously administered AZA.[2][6] The significantly longer Mean Residence Time (MRT) indicates that the active drug remains in the system longer, allowing for sustained exposure that may maintain effective concentrations over a 24-hour period.[2]
Metabolic Activation Pathway
The prodrug this compound is designed to be pharmacologically inert. Its therapeutic activity relies on its metabolic conversion to the active drug, 5-azacytidine. This process is initiated by esterase enzymes, which are abundant in the plasma and liver. These enzymes hydrolyze the benzoyl (or acetyl) ester bonds, releasing the active 5-azacytidine, which can then exert its therapeutic effect by inhibiting DNA methyltransferases.[1]
Caption: Metabolic activation of the 5-azacytidine prodrug.
Experimental Protocols
The following methodologies are based on the key experiments conducted by Ziemba et al. to evaluate the pharmacokinetic properties of TAC versus AZA.
1. In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Female C57BL/6 mice, each weighing approximately 20g, were used for the study.
-
Drug Administration:
-
Prodrug Group: 2',3',5'-triacetyl-5-azacitidine (TAC) was administered via oral gavage (p.o.) at a dose of 38 mg/kg. This dose is equimolar to 25 mg/kg of 5-azacytidine.
-
Control Group: 5-azacytidine (AZA) was administered via tail vein injection (i.v.) at a dose of 25 mg/kg.
-
-
Sample Collection: Blood samples were collected from the mice at multiple time points (0.5, 1, 2, 4, 8, and 24 hours) post-administration.[5] Sampling was performed via retro-orbital bleeding.[5] The collected blood was centrifuged to separate the plasma.[5]
-
Analytical Method: A highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) method was developed to quantify the concentrations of TAC and its metabolites, including the active AZA, in the plasma samples.[3] Sample preparation involved protein precipitation by adding cold acetonitrile to the plasma samples, followed by vortexing and centrifugation.[3]
2. Drug Stability Assay
-
Objective: To determine the chemical stability of both AZA and TAC in aqueous solutions at various pH levels.
-
Methodology:
-
Solutions of AZA and TAC were prepared in buffers at pH 1, pH 3, pH 5, and pH 7.4.[3]
-
The solutions were incubated at room temperature.
-
Aliquots were taken at specified time intervals (e.g., 1, 3, 6, 29, and 48 hours).[3]
-
The concentration of the parent compound and any degradation products were quantified using LC/MS/MS analysis to determine the rate of hydrolysis and degradation.[3]
-
Experimental Workflow Visualization
The diagram below illustrates the general workflow for the comparative in vivo pharmacokinetic study.
Caption: Workflow for the in vivo pharmacokinetic mouse study.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Profiles of 5-Azacytidine and its Prodrug, 2',3',5'-Tri-o-benzoyl-5-azacytidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of the DNA methyltransferase (DNMT) inhibitor 5-azacytidine (B1684299) (AZA) and its acylated prodrug, 2',3',5'-Tri-o-benzoyl-5-azacytidine. While direct comparative experimental data for the tribenzoylated form is limited in published literature, extensive research on a closely related analog, 2',3',5'-triacetyl-5-azacitidine (TAC), serves as a robust proof-of-concept for this prodrug strategy. The benzoyl groups are noted for offering even greater resistance to premature hydrolysis than acetyl groups, suggesting the advantages observed with TAC are likely applicable, if not enhanced, for the tribenzoylated compound.[1]
5-Azacytidine is an FDA-approved drug for the treatment of myelodysplastic syndromes (MDS).[2][3][4][5] However, its clinical application is hampered by significant limitations, including poor chemical stability in aqueous solutions and low oral bioavailability, necessitating intravenous or subcutaneous administration.[2][3][4] The development of prodrugs like TAC aims to overcome these pharmacokinetic hurdles, enhancing therapeutic potential.[2][3][4][5]
Quantitative Data Summary
The following tables summarize the key physicochemical and pharmacokinetic parameters of 5-azacytidine and its triacetylated prodrug, TAC.
Table 1: Physicochemical Stability and Solubility Comparison
| Parameter | 5-Azacytidine (AZA) | 2',3',5'-triacetyl-5-azacitidine (TAC) | Advantage of Prodrug |
| Solubility at pH 1 | 40 mg/mL | 40 mg/mL | Equivalent |
| Solubility at pH 3 | 25 mg/mL | 25 mg/mL | Equivalent |
| Solubility at pH 5 | 15 mg/mL | 30 mg/mL | Improved |
| Solubility at pH 7 | 10 mg/mL | 30 mg/mL | Improved |
| Stability at pH 3, 5, 7.4 | Prone to rapid degradation | Remarkable stability with no degradation to AZA | Significantly Improved |
| Data sourced from Ziemba et al.[2] |
Table 2: In Vivo Pharmacokinetic Parameters in Mice
| Pharmacokinetic Parameter | 5-Azacytidine (IV) | TAC-derived 5-Azacytidine (Oral) | Advantage of Prodrug |
| Administration Route | Intravenous (25 mg/kg) | Oral (38 mg/kg) | Oral Administration |
| Alpha Phase Half-Life (T½α) | 0.32 hours | 0.73 hours | Extended |
| Terminal Half-Life (T½) | 6.8 hours | 9.2 hours | Extended |
| Mean Residence Time (MRTlast) | 1.1 hours | 7.7 hours | Significantly Extended |
| Area Under the Curve (AUClast) | 126 hr-μM | 73.5 hr-μM | Provides sustained exposure |
| Data represents the pharmacokinetics of the active metabolite (5-azacytidine) following administration of either AZA intravenously or TAC orally in C57BL/6 mice.[2][6] |
Key Pharmacokinetic Advantages of the Prodrug Approach
The acylation of 5-azacytidine into a prodrug like TAC confers several significant pharmacokinetic benefits:
-
Enhanced Chemical Stability: 5-azacytidine is notoriously unstable in aqueous environments, leading to rapid hydrolysis and degradation.[2] The triacetylated prodrug, TAC, demonstrates remarkable stability across a range of pH values, which is critical for surviving the acidic environment of the stomach and the neutral pH of the intestinal tract, thereby enabling oral administration.[2][6]
-
Improved Solubility: At physiological pH levels (pH 5 and 7), TAC is significantly more soluble than AZA.[2] This improved solubility aids in dissolution and absorption within the gastrointestinal tract.
-
Oral Bioavailability: A major drawback of AZA is its poor oral bioavailability, which has complicated its clinical use.[2][3][4][5] The prodrug TAC can be administered orally, after which it is absorbed and converted to the active drug, 5-azacytidine.[2] This circumvents the need for injections, improving patient convenience.
-
Extended Half-Life and Drug Exposure: Following oral administration, TAC provides a protracted release and absorption of the active compound.[2] This results in a longer alpha-phase and terminal half-life for the resulting 5-azacytidine compared to intravenously administered AZA.[2][6] The significantly longer Mean Residence Time (MRT) indicates that the active drug remains in the system longer, allowing for sustained exposure that may maintain effective concentrations over a 24-hour period.[2]
Metabolic Activation Pathway
The prodrug this compound is designed to be pharmacologically inert. Its therapeutic activity relies on its metabolic conversion to the active drug, 5-azacytidine. This process is initiated by esterase enzymes, which are abundant in the plasma and liver. These enzymes hydrolyze the benzoyl (or acetyl) ester bonds, releasing the active 5-azacytidine, which can then exert its therapeutic effect by inhibiting DNA methyltransferases.[1]
Caption: Metabolic activation of the 5-azacytidine prodrug.
Experimental Protocols
The following methodologies are based on the key experiments conducted by Ziemba et al. to evaluate the pharmacokinetic properties of TAC versus AZA.
1. In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Female C57BL/6 mice, each weighing approximately 20g, were used for the study.
-
Drug Administration:
-
Prodrug Group: 2',3',5'-triacetyl-5-azacitidine (TAC) was administered via oral gavage (p.o.) at a dose of 38 mg/kg. This dose is equimolar to 25 mg/kg of 5-azacytidine.
-
Control Group: 5-azacytidine (AZA) was administered via tail vein injection (i.v.) at a dose of 25 mg/kg.
-
-
Sample Collection: Blood samples were collected from the mice at multiple time points (0.5, 1, 2, 4, 8, and 24 hours) post-administration.[5] Sampling was performed via retro-orbital bleeding.[5] The collected blood was centrifuged to separate the plasma.[5]
-
Analytical Method: A highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) method was developed to quantify the concentrations of TAC and its metabolites, including the active AZA, in the plasma samples.[3] Sample preparation involved protein precipitation by adding cold acetonitrile (B52724) to the plasma samples, followed by vortexing and centrifugation.[3]
2. Drug Stability Assay
-
Objective: To determine the chemical stability of both AZA and TAC in aqueous solutions at various pH levels.
-
Methodology:
-
Solutions of AZA and TAC were prepared in buffers at pH 1, pH 3, pH 5, and pH 7.4.[3]
-
The solutions were incubated at room temperature.
-
Aliquots were taken at specified time intervals (e.g., 1, 3, 6, 29, and 48 hours).[3]
-
The concentration of the parent compound and any degradation products were quantified using LC/MS/MS analysis to determine the rate of hydrolysis and degradation.[3]
-
Experimental Workflow Visualization
The diagram below illustrates the general workflow for the comparative in vivo pharmacokinetic study.
Caption: Workflow for the in vivo pharmacokinetic mouse study.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Azacitidine vs. Decitabine: A Head-to-Head Mechanistic Comparison
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the mechanisms of action of azacitidine and decitabine (B1684300), two cornerstone hypomethylating agents in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). While often grouped together, these cytidine (B196190) analogues possess distinct structural and functional characteristics that lead to different cellular and clinical outcomes. This document synthesizes experimental data to elucidate these differences, offering valuable insights for research and clinical development.
Core Mechanistic Differences at a Glance
Azacitidine and decitabine are both analogues of the nucleoside cytidine and function as inhibitors of DNA methyltransferases (DNMTs).[1][2] However, their fundamental difference lies in their chemical structure and subsequent metabolic fate. Azacitidine is a ribonucleoside, allowing its incorporation into both RNA and DNA, whereas decitabine is a deoxyribonucleoside, restricting its incorporation solely to DNA.[3][4] This distinction is the primary driver of their divergent downstream effects.
Following cellular uptake, both drugs are phosphorylated to their active triphosphate forms. Azacitidine is converted to 5-aza-CTP and can be incorporated into RNA. A portion of azacitidine is also converted to its deoxyribose form, 5-aza-dCTP, by ribonucleotide reductase, allowing for its incorporation into DNA.[5] Decitabine, on the other hand, is directly phosphorylated to 5-aza-dCTP for DNA incorporation.[5]
The incorporation of these analogues into DNA is the critical step for DNMT inhibition. When DNMTs attempt to methylate the 5-position of the azacytosine ring, they become irreversibly trapped, forming a covalent adduct.[6] This sequestration of DNMTs leads to a passive loss of methylation patterns during subsequent rounds of DNA replication, resulting in global DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[2]
Comparative Cellular and Molecular Effects
While both drugs achieve DNA hypomethylation, their broader impact on cellular processes differs significantly. Decitabine is a more potent inhibitor of DNA methylation, achieving similar levels of hypomethylation at concentrations 2- to 10-fold lower than azacitidine.[3][7] Conversely, azacitidine demonstrates greater cytotoxicity at concentrations above 1 µM.[3][7]
The unique incorporation of azacitidine into RNA contributes to its distinct biological activities. Approximately 80-90% of cellular azacitidine is incorporated into RNA, with the remaining 10-20% entering DNA.[8] This leads to the disruption of protein synthesis, a reduction in total protein levels, and alterations in RNA processing and function.[1][3][7] Furthermore, azacitidine has been shown to inhibit the RNA methyltransferase DNMT2, a mechanism not shared by decitabine.[9]
These molecular differences translate into divergent effects on cell fate. Azacitidine is a more potent inducer of DNA double-strand breaks, leading to a more pronounced apoptotic response in some cancer cell lines.[1][10] Cell cycle analysis reveals that azacitidine treatment often results in an accumulation of cells in the sub-G1 phase, indicative of apoptosis, whereas decitabine-treated cells tend to arrest in the G2/M phase.[1][10][11]
Gene expression studies further highlight their distinct mechanisms. The sets of genes regulated by each drug show minimal overlap.[1][3][10] Azacitidine tends to downregulate genes involved in cell cycle progression and mitosis, while decitabine upregulates genes associated with cellular differentiation.[3]
Summary of Quantitative Experimental Data
| Parameter | Azacitidine | Decitabine | Reference |
| Structure | Ribonucleoside analogue | Deoxyribonucleoside analogue | [3] |
| Incorporation | RNA and DNA | DNA only | [3][4] |
| RNA:DNA Incorporation Ratio | ~85:15 | N/A | [3] |
| Potency (DNA Hypomethylation) | Less potent | 2- to 10-fold more potent | [3][7] |
| Cytotoxicity (at >1 µM) | More potent | Less potent | [3][7] |
| Effect on Protein Synthesis | Reduces total protein synthesis | No significant effect | [3][7] |
| Cell Cycle Arrest | Sub-G1 accumulation | G2/M arrest | [1][10] |
| Induction of DNA Damage | Significant induction of dsDNA breaks | Minimal induction of dsDNA breaks | [1][10] |
| RNA Methyltransferase Inhibition | Inhibits DNMT2 | No | [9] |
Visualizing the Mechanisms
Caption: Comparative metabolic and signaling pathways of azacitidine and decitabine.
Detailed Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison. Specific details may vary between studies.
1. Cell Viability Assay
-
Objective: To determine the cytotoxic effects of azacitidine and decitabine.
-
Methodology:
-
Cancer cell lines (e.g., A549, H1299, KG-1a) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of azacitidine or decitabine for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
Data are normalized to untreated controls, and EC50 values are calculated using non-linear regression analysis.
-
2. DNA Methylation Analysis (LINE-1 Assay)
-
Objective: To quantify global DNA methylation changes following drug treatment.
-
Methodology:
-
Genomic DNA is extracted from treated and untreated cells.
-
DNA is subjected to bisulfite conversion, which converts unmethylated cytosines to uracil (B121893) while leaving methylated cytosines unchanged.
-
The LINE-1 repetitive elements are amplified by PCR using primers specific to the converted DNA.
-
The PCR products are then analyzed by pyrosequencing to quantify the percentage of methylation at specific CpG sites.
-
A decrease in the percentage of methylation in treated cells compared to controls indicates hypomethylation.
-
3. Western Blot for DNMT1 Depletion and DNA Damage
-
Objective: To assess the levels of DNMT1 protein and markers of DNA damage.
-
Methodology:
-
Whole-cell lysates are prepared from treated and untreated cells.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against DNMT1, phospho-H2AX (a marker of DNA double-strand breaks), and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
4. Cell Cycle Analysis
-
Objective: To determine the effect of the drugs on cell cycle distribution.
-
Methodology:
-
Cells are treated with azacitidine or decitabine for a specified time (e.g., 72 hours).
-
Cells are harvested, washed, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A.
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (sub-G1, G0/G1, S, and G2/M) is quantified using cell cycle analysis software.
-
Caption: A generalized workflow for the experimental evaluation of azacitidine and decitabine.
Conclusion
Azacitidine and decitabine, while both effective hypomethylating agents, are not interchangeable. Azacitidine's dual incorporation into RNA and DNA results in a broader range of cellular effects, including inhibition of protein synthesis and induction of significant DNA damage, leading to a more pronounced cytotoxic and apoptotic response in certain contexts. Decitabine acts as a more specific and potent DNA demethylating agent, with a primary effect on cell cycle arrest and differentiation. Understanding these nuanced mechanistic differences is paramount for the rational design of clinical trials, the development of novel therapeutic combinations, and the identification of predictive biomarkers to optimize patient outcomes.
References
- 1. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. biochemistry - What enables azacitidine to incorporate into both DNA and RNA? - Biology Stack Exchange [biology.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Decitabine? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Azacitidine vs. Decitabine: A Head-to-Head Mechanistic Comparison
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the mechanisms of action of azacitidine and decitabine, two cornerstone hypomethylating agents in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). While often grouped together, these cytidine analogues possess distinct structural and functional characteristics that lead to different cellular and clinical outcomes. This document synthesizes experimental data to elucidate these differences, offering valuable insights for research and clinical development.
Core Mechanistic Differences at a Glance
Azacitidine and decitabine are both analogues of the nucleoside cytidine and function as inhibitors of DNA methyltransferases (DNMTs).[1][2] However, their fundamental difference lies in their chemical structure and subsequent metabolic fate. Azacitidine is a ribonucleoside, allowing its incorporation into both RNA and DNA, whereas decitabine is a deoxyribonucleoside, restricting its incorporation solely to DNA.[3][4] This distinction is the primary driver of their divergent downstream effects.
Following cellular uptake, both drugs are phosphorylated to their active triphosphate forms. Azacitidine is converted to 5-aza-CTP and can be incorporated into RNA. A portion of azacitidine is also converted to its deoxyribose form, 5-aza-dCTP, by ribonucleotide reductase, allowing for its incorporation into DNA.[5] Decitabine, on the other hand, is directly phosphorylated to 5-aza-dCTP for DNA incorporation.[5]
The incorporation of these analogues into DNA is the critical step for DNMT inhibition. When DNMTs attempt to methylate the 5-position of the azacytosine ring, they become irreversibly trapped, forming a covalent adduct.[6] This sequestration of DNMTs leads to a passive loss of methylation patterns during subsequent rounds of DNA replication, resulting in global DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[2]
Comparative Cellular and Molecular Effects
While both drugs achieve DNA hypomethylation, their broader impact on cellular processes differs significantly. Decitabine is a more potent inhibitor of DNA methylation, achieving similar levels of hypomethylation at concentrations 2- to 10-fold lower than azacitidine.[3][7] Conversely, azacitidine demonstrates greater cytotoxicity at concentrations above 1 µM.[3][7]
The unique incorporation of azacitidine into RNA contributes to its distinct biological activities. Approximately 80-90% of cellular azacitidine is incorporated into RNA, with the remaining 10-20% entering DNA.[8] This leads to the disruption of protein synthesis, a reduction in total protein levels, and alterations in RNA processing and function.[1][3][7] Furthermore, azacitidine has been shown to inhibit the RNA methyltransferase DNMT2, a mechanism not shared by decitabine.[9]
These molecular differences translate into divergent effects on cell fate. Azacitidine is a more potent inducer of DNA double-strand breaks, leading to a more pronounced apoptotic response in some cancer cell lines.[1][10] Cell cycle analysis reveals that azacitidine treatment often results in an accumulation of cells in the sub-G1 phase, indicative of apoptosis, whereas decitabine-treated cells tend to arrest in the G2/M phase.[1][10][11]
Gene expression studies further highlight their distinct mechanisms. The sets of genes regulated by each drug show minimal overlap.[1][3][10] Azacitidine tends to downregulate genes involved in cell cycle progression and mitosis, while decitabine upregulates genes associated with cellular differentiation.[3]
Summary of Quantitative Experimental Data
| Parameter | Azacitidine | Decitabine | Reference |
| Structure | Ribonucleoside analogue | Deoxyribonucleoside analogue | [3] |
| Incorporation | RNA and DNA | DNA only | [3][4] |
| RNA:DNA Incorporation Ratio | ~85:15 | N/A | [3] |
| Potency (DNA Hypomethylation) | Less potent | 2- to 10-fold more potent | [3][7] |
| Cytotoxicity (at >1 µM) | More potent | Less potent | [3][7] |
| Effect on Protein Synthesis | Reduces total protein synthesis | No significant effect | [3][7] |
| Cell Cycle Arrest | Sub-G1 accumulation | G2/M arrest | [1][10] |
| Induction of DNA Damage | Significant induction of dsDNA breaks | Minimal induction of dsDNA breaks | [1][10] |
| RNA Methyltransferase Inhibition | Inhibits DNMT2 | No | [9] |
Visualizing the Mechanisms
Caption: Comparative metabolic and signaling pathways of azacitidine and decitabine.
Detailed Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison. Specific details may vary between studies.
1. Cell Viability Assay
-
Objective: To determine the cytotoxic effects of azacitidine and decitabine.
-
Methodology:
-
Cancer cell lines (e.g., A549, H1299, KG-1a) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of azacitidine or decitabine for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
Data are normalized to untreated controls, and EC50 values are calculated using non-linear regression analysis.
-
2. DNA Methylation Analysis (LINE-1 Assay)
-
Objective: To quantify global DNA methylation changes following drug treatment.
-
Methodology:
-
Genomic DNA is extracted from treated and untreated cells.
-
DNA is subjected to bisulfite conversion, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged.
-
The LINE-1 repetitive elements are amplified by PCR using primers specific to the converted DNA.
-
The PCR products are then analyzed by pyrosequencing to quantify the percentage of methylation at specific CpG sites.
-
A decrease in the percentage of methylation in treated cells compared to controls indicates hypomethylation.
-
3. Western Blot for DNMT1 Depletion and DNA Damage
-
Objective: To assess the levels of DNMT1 protein and markers of DNA damage.
-
Methodology:
-
Whole-cell lysates are prepared from treated and untreated cells.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against DNMT1, phospho-H2AX (a marker of DNA double-strand breaks), and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
4. Cell Cycle Analysis
-
Objective: To determine the effect of the drugs on cell cycle distribution.
-
Methodology:
-
Cells are treated with azacitidine or decitabine for a specified time (e.g., 72 hours).
-
Cells are harvested, washed, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide or DAPI) and RNase A.
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (sub-G1, G0/G1, S, and G2/M) is quantified using cell cycle analysis software.
-
Caption: A generalized workflow for the experimental evaluation of azacitidine and decitabine.
Conclusion
Azacitidine and decitabine, while both effective hypomethylating agents, are not interchangeable. Azacitidine's dual incorporation into RNA and DNA results in a broader range of cellular effects, including inhibition of protein synthesis and induction of significant DNA damage, leading to a more pronounced cytotoxic and apoptotic response in certain contexts. Decitabine acts as a more specific and potent DNA demethylating agent, with a primary effect on cell cycle arrest and differentiation. Understanding these nuanced mechanistic differences is paramount for the rational design of clinical trials, the development of novel therapeutic combinations, and the identification of predictive biomarkers to optimize patient outcomes.
References
- 1. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. biochemistry - What enables azacitidine to incorporate into both DNA and RNA? - Biology Stack Exchange [biology.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Decitabine? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the DNA Hypomethylating Potential of 2',3',5'-Tri-o-benzoyl-5-azacytidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine, a prodrug of the potent DNA hypomethylating agent 5-azacytidine. Due to the limited direct experimental data on the benzoylated derivative, this guide leverages data from its well-characterized parent compound, 5-azacytidine, and its acetylated analog, 2',3',5'-triacetyl-5-azacytidine (TAC), to project its activity and performance.
Introduction to this compound
This compound is a synthetic derivative of 5-azacytidine where the hydroxyl groups of the ribose sugar are protected by benzoyl groups.[1] This modification is designed to improve the pharmacokinetic properties of the parent drug, 5-azacytidine, which is known for its poor stability and oral bioavailability.[2][3] The benzoyl groups are anticipated to be cleaved by esterases in the body, primarily in the liver, to release the active 5-azacytidine.[4]
Mechanism of Action: DNA Hypomethylation
The therapeutic effect of this compound is predicated on its conversion to 5-azacytidine. Once released, 5-azacytidine is incorporated into DNA during replication. It then covalently traps DNA methyltransferases (DNMTs), the enzymes responsible for maintaining DNA methylation patterns.[5] This trapping leads to the degradation of DNMTs and a subsequent passive demethylation of the genome in daughter cells, which can lead to the re-expression of silenced tumor suppressor genes.[6][7]
Figure 1: Proposed metabolic activation and mechanism of action pathway.
Comparative Analysis
This section compares the known or inferred properties of this compound with 5-azacytidine and its acetylated prodrug, TAC.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | 5-Azacytidine | 2',3',5'-Triacetyl-5-azacytidine (TAC) | This compound |
| Molecular Weight | 244.2 g/mol | 370.3 g/mol | 556.5 g/mol [1] |
| Solubility | Low in aqueous solutions | Higher than 5-azacytidine[5] | Expected to be high in organic solvents, low in aqueous solutions[4] |
| Stability | Unstable in aqueous solution[5] | More stable than 5-azacytidine[5] | Benzoyl groups offer greater resistance to premature hydrolysis than acetyl groups[4] |
| Bioavailability (Oral) | Low[2][3] | Significantly improved over 5-azacytidine[2][3] | Expected to be improved over 5-azacytidine |
| Activation | Active form | Prodrug, requires deacetylation by esterases | Prodrug, requires debenzoylation by esterases[4] |
Table 2: Preclinical Efficacy Data (Inferred for Benzoyl Derivative)
| Parameter | 5-Azacytidine | 2',3',5'-Triacetyl-5-azacytidine (TAC) | This compound (Projected) |
| In Vitro DNA Hypomethylation | Dose-dependent reduction in global DNA methylation[8][9][10] | Confirmed to suppress global methylation in vivo[2][3] | Expected to induce DNA hypomethylation following conversion to 5-azacytidine |
| In Vivo Efficacy | Improves survival in murine leukemia models[2][3] | Significantly improved survival compared to 5-azacytidine in murine models[2][3] | Expected to show improved or comparable efficacy to TAC due to potentially enhanced stability |
| Toxicity | Dose-limiting toxicities observed[2][3] | Lower toxicity compared to 5-azacytidine in murine models[2][3] | Potentially lower toxicity due to prodrug strategy |
Experimental Protocols for Validation
Validating the DNA hypomethylating activity of this compound would involve a series of in vitro and in vivo experiments.
In Vitro Assays
-
Esterase Stability Assay : To confirm the conversion of the prodrug to its active form, the compound would be incubated with liver microsomes or purified esterases. The rate of hydrolysis and the formation of 5-azacytidine would be monitored by HPLC or LC-MS.
-
Cell Viability and Cytotoxicity Assay : Cancer cell lines would be treated with increasing concentrations of the compound to determine its IC50 value. This would be compared to the IC50 of 5-azacytidine and TAC.
-
DNA Methylation Analysis :
-
Global DNA Methylation : LINE-1 pyrosequencing is a common method to assess changes in global DNA methylation. Genomic DNA from treated cells would be bisulfite-converted and the methylation status of LINE-1 elements quantified.
-
Gene-Specific Methylation : The methylation status of the promoter regions of specific tumor suppressor genes (e.g., p16, MLH1) can be analyzed by methylation-specific PCR (MSP) or bisulfite sequencing.
-
Figure 2: In vitro experimental workflow for validating DNA hypomethylating activity.
In Vivo Studies
Should in vitro data be promising, in vivo studies in animal models of cancer (e.g., leukemia xenografts) would be the next step.
-
Pharmacokinetic (PK) Analysis : The compound would be administered to animals (e.g., mice) and blood samples collected over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Pharmacodynamic (PD) Analysis : Tumor and surrogate tissues would be collected from treated animals to assess the extent of DNA hypomethylation.
-
Efficacy Studies : The effect of the compound on tumor growth and survival would be evaluated and compared to treatment with 5-azacytidine and TAC.
Logical Comparison with Alternatives
The primary advantage of this compound over 5-azacytidine is its potential for improved drug delivery, particularly for oral administration. The benzoyl groups are expected to provide greater stability against premature hydrolysis compared to the acetyl groups of TAC, which could translate to a longer half-life and more sustained release of the active drug.
Figure 3: Logical comparison of this compound with alternatives.
Conclusion
This compound represents a promising prodrug strategy to enhance the therapeutic potential of 5-azacytidine. Based on the superior stability of benzoyl protecting groups compared to acetyl groups, it is hypothesized that this compound could offer advantages over TAC in terms of chemical stability and pharmacokinetic profile. However, it is crucial to note that direct experimental validation of its DNA hypomethylating activity, efficacy, and safety is currently lacking in the public domain. Further preclinical studies are warranted to fully characterize this compound and determine its potential as a next-generation DNA methyltransferase inhibitor.
References
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. youtube.com [youtube.com]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Whole Genome Bisulfite Sequencing (WGBS) Data Analysis Pipeline - CD Genomics [cd-genomics.com]
- 6. MSRE-PCR for analysis of gene-specific DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precision of Pyrosequencing Assay to Measure LINE-1 Methylation in Colon Cancer, Normal Colonic Mucosa, and Peripheral Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Whole-Genome Bisulfite Sequencing Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 10. enamine.net [enamine.net]
Validating the DNA Hypomethylating Potential of 2',3',5'-Tri-o-benzoyl-5-azacytidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine, a prodrug of the potent DNA hypomethylating agent 5-azacytidine (B1684299). Due to the limited direct experimental data on the benzoylated derivative, this guide leverages data from its well-characterized parent compound, 5-azacytidine, and its acetylated analog, 2',3',5'-triacetyl-5-azacytidine (TAC), to project its activity and performance.
Introduction to this compound
This compound is a synthetic derivative of 5-azacytidine where the hydroxyl groups of the ribose sugar are protected by benzoyl groups.[1] This modification is designed to improve the pharmacokinetic properties of the parent drug, 5-azacytidine, which is known for its poor stability and oral bioavailability.[2][3] The benzoyl groups are anticipated to be cleaved by esterases in the body, primarily in the liver, to release the active 5-azacytidine.[4]
Mechanism of Action: DNA Hypomethylation
The therapeutic effect of this compound is predicated on its conversion to 5-azacytidine. Once released, 5-azacytidine is incorporated into DNA during replication. It then covalently traps DNA methyltransferases (DNMTs), the enzymes responsible for maintaining DNA methylation patterns.[5] This trapping leads to the degradation of DNMTs and a subsequent passive demethylation of the genome in daughter cells, which can lead to the re-expression of silenced tumor suppressor genes.[6][7]
Figure 1: Proposed metabolic activation and mechanism of action pathway.
Comparative Analysis
This section compares the known or inferred properties of this compound with 5-azacytidine and its acetylated prodrug, TAC.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | 5-Azacytidine | 2',3',5'-Triacetyl-5-azacytidine (TAC) | This compound |
| Molecular Weight | 244.2 g/mol | 370.3 g/mol | 556.5 g/mol [1] |
| Solubility | Low in aqueous solutions | Higher than 5-azacytidine[5] | Expected to be high in organic solvents, low in aqueous solutions[4] |
| Stability | Unstable in aqueous solution[5] | More stable than 5-azacytidine[5] | Benzoyl groups offer greater resistance to premature hydrolysis than acetyl groups[4] |
| Bioavailability (Oral) | Low[2][3] | Significantly improved over 5-azacytidine[2][3] | Expected to be improved over 5-azacytidine |
| Activation | Active form | Prodrug, requires deacetylation by esterases | Prodrug, requires debenzoylation by esterases[4] |
Table 2: Preclinical Efficacy Data (Inferred for Benzoyl Derivative)
| Parameter | 5-Azacytidine | 2',3',5'-Triacetyl-5-azacytidine (TAC) | This compound (Projected) |
| In Vitro DNA Hypomethylation | Dose-dependent reduction in global DNA methylation[8][9][10] | Confirmed to suppress global methylation in vivo[2][3] | Expected to induce DNA hypomethylation following conversion to 5-azacytidine |
| In Vivo Efficacy | Improves survival in murine leukemia models[2][3] | Significantly improved survival compared to 5-azacytidine in murine models[2][3] | Expected to show improved or comparable efficacy to TAC due to potentially enhanced stability |
| Toxicity | Dose-limiting toxicities observed[2][3] | Lower toxicity compared to 5-azacytidine in murine models[2][3] | Potentially lower toxicity due to prodrug strategy |
Experimental Protocols for Validation
Validating the DNA hypomethylating activity of this compound would involve a series of in vitro and in vivo experiments.
In Vitro Assays
-
Esterase Stability Assay : To confirm the conversion of the prodrug to its active form, the compound would be incubated with liver microsomes or purified esterases. The rate of hydrolysis and the formation of 5-azacytidine would be monitored by HPLC or LC-MS.
-
Cell Viability and Cytotoxicity Assay : Cancer cell lines would be treated with increasing concentrations of the compound to determine its IC50 value. This would be compared to the IC50 of 5-azacytidine and TAC.
-
DNA Methylation Analysis :
-
Global DNA Methylation : LINE-1 pyrosequencing is a common method to assess changes in global DNA methylation. Genomic DNA from treated cells would be bisulfite-converted and the methylation status of LINE-1 elements quantified.
-
Gene-Specific Methylation : The methylation status of the promoter regions of specific tumor suppressor genes (e.g., p16, MLH1) can be analyzed by methylation-specific PCR (MSP) or bisulfite sequencing.
-
Figure 2: In vitro experimental workflow for validating DNA hypomethylating activity.
In Vivo Studies
Should in vitro data be promising, in vivo studies in animal models of cancer (e.g., leukemia xenografts) would be the next step.
-
Pharmacokinetic (PK) Analysis : The compound would be administered to animals (e.g., mice) and blood samples collected over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Pharmacodynamic (PD) Analysis : Tumor and surrogate tissues would be collected from treated animals to assess the extent of DNA hypomethylation.
-
Efficacy Studies : The effect of the compound on tumor growth and survival would be evaluated and compared to treatment with 5-azacytidine and TAC.
Logical Comparison with Alternatives
The primary advantage of this compound over 5-azacytidine is its potential for improved drug delivery, particularly for oral administration. The benzoyl groups are expected to provide greater stability against premature hydrolysis compared to the acetyl groups of TAC, which could translate to a longer half-life and more sustained release of the active drug.
Figure 3: Logical comparison of this compound with alternatives.
Conclusion
This compound represents a promising prodrug strategy to enhance the therapeutic potential of 5-azacytidine. Based on the superior stability of benzoyl protecting groups compared to acetyl groups, it is hypothesized that this compound could offer advantages over TAC in terms of chemical stability and pharmacokinetic profile. However, it is crucial to note that direct experimental validation of its DNA hypomethylating activity, efficacy, and safety is currently lacking in the public domain. Further preclinical studies are warranted to fully characterize this compound and determine its potential as a next-generation DNA methyltransferase inhibitor.
References
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. youtube.com [youtube.com]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Whole Genome Bisulfite Sequencing (WGBS) Data Analysis Pipeline - CD Genomics [cd-genomics.com]
- 6. MSRE-PCR for analysis of gene-specific DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precision of Pyrosequencing Assay to Measure LINE-1 Methylation in Colon Cancer, Normal Colonic Mucosa, and Peripheral Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Whole-Genome Bisulfite Sequencing Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 10. enamine.net [enamine.net]
Overcoming 5-Azacytidine Resistance: A Comparative Analysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 2',3',5'-Tri-o-benzoyl-5-azacytidine as a potential strategy to counteract resistance to the frontline epigenetic cancer therapeutic, 5-azacytidine. By examining the mechanisms of 5-azacytidine resistance and the unique properties of its benzoylated prodrug, this document outlines the rationale for its enhanced efficacy and provides detailed experimental protocols for its evaluation.
Introduction to 5-Azacytidine and the Challenge of Resistance
5-Azacytidine (AZA) is a cornerstone of treatment for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). As a cytidine analog, its therapeutic effect is primarily mediated through its incorporation into RNA and DNA, leading to the inhibition of DNA methyltransferases (DNMTs) and subsequent re-expression of tumor suppressor genes. However, the development of resistance remains a significant clinical hurdle, limiting its long-term efficacy.
The predominant mechanism of resistance to 5-azacytidine involves the downregulation or mutation of uridine-cytidine kinase 2 (UCK2).[1] UCK2 is the rate-limiting enzyme responsible for the initial phosphorylation of 5-azacytidine, a critical step for its activation and subsequent incorporation into nucleic acids.[1] Reduced UCK2 activity leads to decreased intracellular levels of the active triphosphate form of 5-azacytidine, thereby rendering the drug ineffective.[1]
This compound: A Prodrug Approach to Bypass Resistance
This compound is a prodrug of 5-azacytidine, designed to improve its pharmacological properties. The addition of benzoyl groups enhances its stability and oral bioavailability.[2][3] Crucially, this modification may allow the drug to bypass the initial, UCK2-dependent activation step that is often impaired in resistant cells. The prodrug is metabolized intracellularly by non-specific esterases, which are often upregulated in cancer cells, to release the active 5-azacytidine.[1][4][5][6]
This intracellular conversion suggests that this compound could be effective in cell lines that have developed resistance to 5-azacytidine due to deficient UCK2 activity. A similar triacetylated prodrug of 5-azacytidine (2',3',5'-triacetyl-5-azacytidine, TAC) has demonstrated significant pharmacokinetic improvements and in vivo antileukemic activity.[4][5] While direct comparative data for the benzoylated form in resistant cell lines is limited, the principle of esterase-mediated intracellular release of the active drug provides a strong rationale for its potential to overcome UCK2-mediated resistance.
Comparative Data Summary
Due to the requirement for intracellular esterase activity, which is often lacking in standard in vitro cell cultures, direct comparative data on the efficacy of this compound in resistant cell lines is scarce. In vitro studies with a similar triacetylated prodrug showed no effect on cell viability, as cultured cells typically lack the necessary esterases to convert the prodrug to its active form.[2] Therefore, in vivo models are essential for evaluating the efficacy of this class of prodrugs.
The following table summarizes the key characteristics and available data for 5-azacytidine and its triacetylated prodrug (as a proxy for the benzoylated form).
| Feature | 5-Azacytidine | 2',3',5'-Triacetyl-5-azacytidine (TAC) |
| Mechanism of Action | Incorporation into RNA/DNA, DNMT inhibition | Intracellular conversion to 5-azacytidine |
| Activation | Phosphorylation by Uridine-Cytidine Kinase (UCK2) | Hydrolysis by intracellular esterases |
| Primary Resistance | Downregulation/mutation of UCK2 | Potentially bypasses UCK2-mediated resistance |
| In Vitro Efficacy | Active in sensitive cell lines | Generally inactive in standard cell culture |
| In Vivo Efficacy | Established activity in leukemia models | Improved survival in a murine leukemia model |
| Bioavailability | Low oral bioavailability | Significantly improved oral bioavailability |
| Stability | Short half-life in aqueous solution | Increased stability |
Experimental Protocols
To rigorously evaluate the efficacy of this compound in overcoming 5-azacytidine resistance, the following experimental approaches are recommended:
Development and Characterization of 5-Azacytidine-Resistant Cell Lines
-
Protocol:
-
Culture a 5-azacytidine-sensitive leukemia cell line (e.g., MOLM-13, SKM-1) in standard culture medium.
-
Gradually increase the concentration of 5-azacytidine in the culture medium over several months to select for resistant clones.[3]
-
Confirm resistance by determining the IC50 value of 5-azacytidine in the resistant subclone compared to the parental cell line using a cell viability assay (e.g., MTS or WST-1 assay).[7][8]
-
Characterize the mechanism of resistance by assessing UCK2 expression and activity via qRT-PCR and western blotting.
-
In Vivo Efficacy Studies in Xenograft Models
-
Protocol:
-
Establish xenograft models by injecting immunodeficient mice (e.g., NSG mice) with either the parental 5-azacytidine-sensitive or the derived resistant leukemia cells.[3]
-
Once tumors are established, treat cohorts of mice with vehicle control, 5-azacytidine (intraperitoneal administration), and this compound (oral gavage).
-
Monitor tumor growth and overall survival.
-
At the end of the study, collect tumor tissue to assess pharmacodynamic markers, such as global DNA methylation levels and re-expression of target genes.
-
In Vitro Co-culture Models to Simulate In Vivo Metabolism
-
Protocol:
-
Develop a co-culture system that includes the 5-azacytidine-resistant leukemia cells and a source of esterase activity, such as primary hepatocytes or an engineered cell line overexpressing relevant carboxylesterases.
-
Treat the co-culture with this compound and 5-azacytidine as a control.
-
Assess the viability of the leukemia cells and measure the intracellular concentration of 5-azacytidine and its phosphorylated metabolites using LC-MS/MS to confirm prodrug activation.
-
Visualizing the Rationale: Signaling Pathways and Experimental Workflow
To further clarify the underlying concepts, the following diagrams illustrate the metabolic activation of 5-azacytidine and its prodrug, the mechanism of resistance, and the proposed experimental workflow.
Caption: Metabolic activation pathways of 5-azacytidine and its benzoylated prodrug.
Caption: In vivo experimental workflow for evaluating the prodrug's efficacy.
Conclusion
The development of resistance to 5-azacytidine, primarily through the impairment of the UCK2 activation pathway, poses a significant challenge in the treatment of myeloid malignancies. This compound, as a prodrug that can be activated intracellularly by esterases, represents a promising strategy to circumvent this resistance mechanism. While direct comparative data in resistant models is needed, the existing evidence from similar prodrugs strongly supports the rationale for its investigation. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this and other ester-based prodrugs of 5-azacytidine, with the ultimate goal of expanding the therapeutic options for patients with resistant disease.
References
- 1. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine. A new anticancer drug with effectiveness in acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altered 5-azacytidine metabolism following 3-deazauridine treatment of L5178Y and human myeloblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Azacytidine and decitabine induce C > G transversions in both murine and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Overcoming 5-Azacytidine Resistance: A Comparative Analysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 2',3',5'-Tri-o-benzoyl-5-azacytidine as a potential strategy to counteract resistance to the frontline epigenetic cancer therapeutic, 5-azacytidine (B1684299). By examining the mechanisms of 5-azacytidine resistance and the unique properties of its benzoylated prodrug, this document outlines the rationale for its enhanced efficacy and provides detailed experimental protocols for its evaluation.
Introduction to 5-Azacytidine and the Challenge of Resistance
5-Azacytidine (AZA) is a cornerstone of treatment for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). As a cytidine (B196190) analog, its therapeutic effect is primarily mediated through its incorporation into RNA and DNA, leading to the inhibition of DNA methyltransferases (DNMTs) and subsequent re-expression of tumor suppressor genes. However, the development of resistance remains a significant clinical hurdle, limiting its long-term efficacy.
The predominant mechanism of resistance to 5-azacytidine involves the downregulation or mutation of uridine-cytidine kinase 2 (UCK2).[1] UCK2 is the rate-limiting enzyme responsible for the initial phosphorylation of 5-azacytidine, a critical step for its activation and subsequent incorporation into nucleic acids.[1] Reduced UCK2 activity leads to decreased intracellular levels of the active triphosphate form of 5-azacytidine, thereby rendering the drug ineffective.[1]
This compound: A Prodrug Approach to Bypass Resistance
This compound is a prodrug of 5-azacytidine, designed to improve its pharmacological properties. The addition of benzoyl groups enhances its stability and oral bioavailability.[2][3] Crucially, this modification may allow the drug to bypass the initial, UCK2-dependent activation step that is often impaired in resistant cells. The prodrug is metabolized intracellularly by non-specific esterases, which are often upregulated in cancer cells, to release the active 5-azacytidine.[1][4][5][6]
This intracellular conversion suggests that this compound could be effective in cell lines that have developed resistance to 5-azacytidine due to deficient UCK2 activity. A similar triacetylated prodrug of 5-azacytidine (2',3',5'-triacetyl-5-azacytidine, TAC) has demonstrated significant pharmacokinetic improvements and in vivo antileukemic activity.[4][5] While direct comparative data for the benzoylated form in resistant cell lines is limited, the principle of esterase-mediated intracellular release of the active drug provides a strong rationale for its potential to overcome UCK2-mediated resistance.
Comparative Data Summary
Due to the requirement for intracellular esterase activity, which is often lacking in standard in vitro cell cultures, direct comparative data on the efficacy of this compound in resistant cell lines is scarce. In vitro studies with a similar triacetylated prodrug showed no effect on cell viability, as cultured cells typically lack the necessary esterases to convert the prodrug to its active form.[2] Therefore, in vivo models are essential for evaluating the efficacy of this class of prodrugs.
The following table summarizes the key characteristics and available data for 5-azacytidine and its triacetylated prodrug (as a proxy for the benzoylated form).
| Feature | 5-Azacytidine | 2',3',5'-Triacetyl-5-azacytidine (TAC) |
| Mechanism of Action | Incorporation into RNA/DNA, DNMT inhibition | Intracellular conversion to 5-azacytidine |
| Activation | Phosphorylation by Uridine-Cytidine Kinase (UCK2) | Hydrolysis by intracellular esterases |
| Primary Resistance | Downregulation/mutation of UCK2 | Potentially bypasses UCK2-mediated resistance |
| In Vitro Efficacy | Active in sensitive cell lines | Generally inactive in standard cell culture |
| In Vivo Efficacy | Established activity in leukemia models | Improved survival in a murine leukemia model |
| Bioavailability | Low oral bioavailability | Significantly improved oral bioavailability |
| Stability | Short half-life in aqueous solution | Increased stability |
Experimental Protocols
To rigorously evaluate the efficacy of this compound in overcoming 5-azacytidine resistance, the following experimental approaches are recommended:
Development and Characterization of 5-Azacytidine-Resistant Cell Lines
-
Protocol:
-
Culture a 5-azacytidine-sensitive leukemia cell line (e.g., MOLM-13, SKM-1) in standard culture medium.
-
Gradually increase the concentration of 5-azacytidine in the culture medium over several months to select for resistant clones.[3]
-
Confirm resistance by determining the IC50 value of 5-azacytidine in the resistant subclone compared to the parental cell line using a cell viability assay (e.g., MTS or WST-1 assay).[7][8]
-
Characterize the mechanism of resistance by assessing UCK2 expression and activity via qRT-PCR and western blotting.
-
In Vivo Efficacy Studies in Xenograft Models
-
Protocol:
-
Establish xenograft models by injecting immunodeficient mice (e.g., NSG mice) with either the parental 5-azacytidine-sensitive or the derived resistant leukemia cells.[3]
-
Once tumors are established, treat cohorts of mice with vehicle control, 5-azacytidine (intraperitoneal administration), and this compound (oral gavage).
-
Monitor tumor growth and overall survival.
-
At the end of the study, collect tumor tissue to assess pharmacodynamic markers, such as global DNA methylation levels and re-expression of target genes.
-
In Vitro Co-culture Models to Simulate In Vivo Metabolism
-
Protocol:
-
Develop a co-culture system that includes the 5-azacytidine-resistant leukemia cells and a source of esterase activity, such as primary hepatocytes or an engineered cell line overexpressing relevant carboxylesterases.
-
Treat the co-culture with this compound and 5-azacytidine as a control.
-
Assess the viability of the leukemia cells and measure the intracellular concentration of 5-azacytidine and its phosphorylated metabolites using LC-MS/MS to confirm prodrug activation.
-
Visualizing the Rationale: Signaling Pathways and Experimental Workflow
To further clarify the underlying concepts, the following diagrams illustrate the metabolic activation of 5-azacytidine and its prodrug, the mechanism of resistance, and the proposed experimental workflow.
Caption: Metabolic activation pathways of 5-azacytidine and its benzoylated prodrug.
Caption: In vivo experimental workflow for evaluating the prodrug's efficacy.
Conclusion
The development of resistance to 5-azacytidine, primarily through the impairment of the UCK2 activation pathway, poses a significant challenge in the treatment of myeloid malignancies. This compound, as a prodrug that can be activated intracellularly by esterases, represents a promising strategy to circumvent this resistance mechanism. While direct comparative data in resistant models is needed, the existing evidence from similar prodrugs strongly supports the rationale for its investigation. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this and other ester-based prodrugs of 5-azacytidine, with the ultimate goal of expanding the therapeutic options for patients with resistant disease.
References
- 1. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine. A new anticancer drug with effectiveness in acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altered 5-azacytidine metabolism following 3-deazauridine treatment of L5178Y and human myeloblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Azacytidine and decitabine induce C > G transversions in both murine and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Navigating Nucleoside Analog Resistance: A Comparative Analysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine's Active Form and Other Analogs
For researchers, scientists, and professionals in drug development, understanding the landscape of cross-resistance among nucleoside analogs is paramount for designing effective therapeutic strategies. This guide provides a comparative analysis of the cross-resistance profile of 5-azacytidine (AZA), the active form of the prodrug 2',3',5'-Tri-o-benzoyl-5-azacytidine, against other key nucleoside analogs. The data presented is derived from studies on acquired resistance in acute myeloid leukemia (AML) cell lines.
Introduction to this compound
This compound, also referred to as 2',3',5'-triacetyl-5-azacitidine (TAC), is a prodrug of the epigenetic modifier 5-azacytidine (AZA).[1][2][3] Developed to enhance oral bioavailability, TAC itself is inactive but is converted to the active AZA in the body.[1][2] AZA functions as a DNA methyltransferase inhibitor, leading to the re-expression of tumor suppressor genes.[4] Given that the in vivo activity of TAC is dependent on its conversion to AZA, the cross-resistance profile of AZA is a critical indicator of TAC's potential efficacy in drug-resistant settings.
Cross-Resistance Profile of 5-Azacytidine (Active form of this compound)
Studies on AZA-resistant AML cell lines have revealed varying degrees of cross-resistance to other nucleoside analogs. This is often dependent on the specific mechanisms of resistance developed by the cancer cells.[5][6]
Quantitative Analysis of Cross-Resistance
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 5-azacytidine (AZA) and other nucleoside analogs in both parental (sensitive) and AZA-resistant AML cell lines. The data highlights the differential sensitivity of resistant cells to various analogs.[5]
| Cell Line | Drug | IC50 (µM) in Parental Line | IC50 (µM) in AZA-Resistant Subline (M/A) | IC50 (µM) in AZA-Resistant Subline (S/A) | IC50 (µM) in AZA-Resistant Subline (M/A) | Fold Resistance (M/A) | Fold Resistance (S/A) | Fold Resistance (M/A) |
| MOLM-13 | 5-Azacytidine (AZA) | 0.43 ± 0.03 | 11.2 ± 0.8 | - | 19.7 ± 1.4 | 26.0 | - | 45.8 |
| MOLM-13 | Decitabine (DAC) | 0.02 ± 0.002 | 0.02 ± 0.001 | - | >40 | 1.0 | - | >2000 |
| MOLM-13 | Gemcitabine (GEM) | 0.003 ± 0.0002 | 0.003 ± 0.0002 | - | 0.015 ± 0.001 | 1.0 | - | 5.0 |
| MOLM-13 | Cytarabine (AraC) | 0.01 ± 0.001 | 0.01 ± 0.001 | - | 0.06 ± 0.004 | 1.0 | - | 6.0 |
| SKM-1 | 5-Azacytidine (AZA) | 0.65 ± 0.05 | - | 14.3 ± 1.1 | - | - | 22.0 | - |
| SKM-1 | Decitabine (DAC) | 0.03 ± 0.002 | - | 0.05 ± 0.004 | - | - | 1.7 | - |
| SKM-1 | Gemcitabine (GEM) | 0.004 ± 0.0003 | - | 0.006 ± 0.0005 | - | - | 1.5 | - |
| SKM-1 | Cytarabine (AraC) | 0.02 ± 0.002 | - | 0.03 ± 0.002 | - | - | 1.5 | - |
Data adapted from Šimoničová et al., Cancers (Basel), 2023.[5][6][7] M/A and M/A are AZA-resistant sublines derived from MOLM-13. S/A is an AZA-resistant subline derived from SKM-1.* Fold resistance is calculated as the ratio of IC50 in the resistant subline to the IC50 in the parental line.
Experimental Protocols
Cell Culture and Development of Resistant Cell Lines
Acute myeloid leukemia (AML) cell lines (MOLM-13 and SKM-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. AZA-resistant sublines are established by continuous exposure of the parental cell lines to gradually increasing concentrations of 5-azacytidine.[5]
Cytotoxicity Assay (MTS Assay)
The cytotoxic effects of the nucleoside analogs are determined using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS). Cells are seeded in 96-well plates and treated with a range of drug concentrations for 72 hours. The MTS reagent is then added, and the absorbance is measured at 490 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[5]
Mechanisms of Resistance and Signaling Pathways
The development of resistance to 5-azacytidine often involves alterations in the metabolic pathways of nucleosides. A key enzyme in the activation of AZA is uridine-cytidine kinase 2 (UCK2).[6][8] Mutations or downregulation of UCK2 can lead to AZA resistance.[6] In some AZA-resistant cells, sensitivity to other nucleoside analogs like decitabine, which is activated by a different enzyme (deoxycytidine kinase, dCK), may be retained.[8]
Caption: Activation pathways of 5-azacytidine and decitabine and a key resistance mechanism.
Experimental Workflow for Cross-Resistance Analysis
The following diagram illustrates a typical workflow for assessing the cross-resistance of nucleoside analogs in cancer cell lines.
Caption: A streamlined workflow for determining the cross-resistance of nucleoside analogs.
Logical Relationship of Compounds
The relationship between this compound (TAC), its active form 5-azacytidine (AZA), and other compared nucleoside analogs is based on their classification as cytidine or deoxycytidine analogs and their metabolic activation pathways.
Caption: Classification and relationship of the discussed nucleoside analogs.
Conclusion
The cross-resistance profile of 5-azacytidine, the active metabolite of this compound, demonstrates a complex pattern that is dependent on the specific resistance mechanisms acquired by cancer cells. While resistance to AZA can confer cross-resistance to other nucleoside analogs, particularly those sharing similar activation pathways, some resistant cell lines may retain sensitivity to agents like decitabine. These findings underscore the importance of understanding the molecular basis of resistance to guide the selection of subsequent therapies. The development of orally available prodrugs like this compound offers a promising avenue to improve the clinical utility of 5-azacytidine, and a thorough understanding of its cross-resistance profile is essential for its successful clinical implementation.
References
- 1. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Nucleoside Analog Resistance: A Comparative Analysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine's Active Form and Other Analogs
For researchers, scientists, and professionals in drug development, understanding the landscape of cross-resistance among nucleoside analogs is paramount for designing effective therapeutic strategies. This guide provides a comparative analysis of the cross-resistance profile of 5-azacytidine (B1684299) (AZA), the active form of the prodrug 2',3',5'-Tri-o-benzoyl-5-azacytidine, against other key nucleoside analogs. The data presented is derived from studies on acquired resistance in acute myeloid leukemia (AML) cell lines.
Introduction to this compound
This compound, also referred to as 2',3',5'-triacetyl-5-azacitidine (TAC), is a prodrug of the epigenetic modifier 5-azacytidine (AZA).[1][2][3] Developed to enhance oral bioavailability, TAC itself is inactive but is converted to the active AZA in the body.[1][2] AZA functions as a DNA methyltransferase inhibitor, leading to the re-expression of tumor suppressor genes.[4] Given that the in vivo activity of TAC is dependent on its conversion to AZA, the cross-resistance profile of AZA is a critical indicator of TAC's potential efficacy in drug-resistant settings.
Cross-Resistance Profile of 5-Azacytidine (Active form of this compound)
Studies on AZA-resistant AML cell lines have revealed varying degrees of cross-resistance to other nucleoside analogs. This is often dependent on the specific mechanisms of resistance developed by the cancer cells.[5][6]
Quantitative Analysis of Cross-Resistance
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 5-azacytidine (AZA) and other nucleoside analogs in both parental (sensitive) and AZA-resistant AML cell lines. The data highlights the differential sensitivity of resistant cells to various analogs.[5]
| Cell Line | Drug | IC50 (µM) in Parental Line | IC50 (µM) in AZA-Resistant Subline (M/A) | IC50 (µM) in AZA-Resistant Subline (S/A) | IC50 (µM) in AZA-Resistant Subline (M/A) | Fold Resistance (M/A) | Fold Resistance (S/A) | Fold Resistance (M/A) |
| MOLM-13 | 5-Azacytidine (AZA) | 0.43 ± 0.03 | 11.2 ± 0.8 | - | 19.7 ± 1.4 | 26.0 | - | 45.8 |
| MOLM-13 | Decitabine (B1684300) (DAC) | 0.02 ± 0.002 | 0.02 ± 0.001 | - | >40 | 1.0 | - | >2000 |
| MOLM-13 | Gemcitabine (GEM) | 0.003 ± 0.0002 | 0.003 ± 0.0002 | - | 0.015 ± 0.001 | 1.0 | - | 5.0 |
| MOLM-13 | Cytarabine (AraC) | 0.01 ± 0.001 | 0.01 ± 0.001 | - | 0.06 ± 0.004 | 1.0 | - | 6.0 |
| SKM-1 | 5-Azacytidine (AZA) | 0.65 ± 0.05 | - | 14.3 ± 1.1 | - | - | 22.0 | - |
| SKM-1 | Decitabine (DAC) | 0.03 ± 0.002 | - | 0.05 ± 0.004 | - | - | 1.7 | - |
| SKM-1 | Gemcitabine (GEM) | 0.004 ± 0.0003 | - | 0.006 ± 0.0005 | - | - | 1.5 | - |
| SKM-1 | Cytarabine (AraC) | 0.02 ± 0.002 | - | 0.03 ± 0.002 | - | - | 1.5 | - |
Data adapted from Šimoničová et al., Cancers (Basel), 2023.[5][6][7] M/A and M/A are AZA-resistant sublines derived from MOLM-13. S/A is an AZA-resistant subline derived from SKM-1.* Fold resistance is calculated as the ratio of IC50 in the resistant subline to the IC50 in the parental line.
Experimental Protocols
Cell Culture and Development of Resistant Cell Lines
Acute myeloid leukemia (AML) cell lines (MOLM-13 and SKM-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. AZA-resistant sublines are established by continuous exposure of the parental cell lines to gradually increasing concentrations of 5-azacytidine.[5]
Cytotoxicity Assay (MTS Assay)
The cytotoxic effects of the nucleoside analogs are determined using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS). Cells are seeded in 96-well plates and treated with a range of drug concentrations for 72 hours. The MTS reagent is then added, and the absorbance is measured at 490 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[5]
Mechanisms of Resistance and Signaling Pathways
The development of resistance to 5-azacytidine often involves alterations in the metabolic pathways of nucleosides. A key enzyme in the activation of AZA is uridine-cytidine kinase 2 (UCK2).[6][8] Mutations or downregulation of UCK2 can lead to AZA resistance.[6] In some AZA-resistant cells, sensitivity to other nucleoside analogs like decitabine, which is activated by a different enzyme (deoxycytidine kinase, dCK), may be retained.[8]
Caption: Activation pathways of 5-azacytidine and decitabine and a key resistance mechanism.
Experimental Workflow for Cross-Resistance Analysis
The following diagram illustrates a typical workflow for assessing the cross-resistance of nucleoside analogs in cancer cell lines.
Caption: A streamlined workflow for determining the cross-resistance of nucleoside analogs.
Logical Relationship of Compounds
The relationship between this compound (TAC), its active form 5-azacytidine (AZA), and other compared nucleoside analogs is based on their classification as cytidine (B196190) or deoxycytidine analogs and their metabolic activation pathways.
Caption: Classification and relationship of the discussed nucleoside analogs.
Conclusion
The cross-resistance profile of 5-azacytidine, the active metabolite of this compound, demonstrates a complex pattern that is dependent on the specific resistance mechanisms acquired by cancer cells. While resistance to AZA can confer cross-resistance to other nucleoside analogs, particularly those sharing similar activation pathways, some resistant cell lines may retain sensitivity to agents like decitabine. These findings underscore the importance of understanding the molecular basis of resistance to guide the selection of subsequent therapies. The development of orally available prodrugs like this compound offers a promising avenue to improve the clinical utility of 5-azacytidine, and a thorough understanding of its cross-resistance profile is essential for its successful clinical implementation.
References
- 1. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2',3',5'-Tri-o-benzoyl-5-azacytidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2',3',5'-Tri-o-benzoyl-5-azacytidine. As a prodrug of 5-azacytidine, a known cytotoxic and hazardous compound, it is imperative to handle this substance with extreme caution to minimize exposure risks.[1][2] Adherence to these procedural steps is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a cytidine (B196190) analog that should be handled as a hazardous compound with potential carcinogenic, mutagenic, and teratogenic effects, similar to its active form, 5-azacytidine.[3][4][5][6] There is no safe level of exposure to cytotoxic chemotherapy drugs for healthcare workers.[7] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of powder-free chemotherapy-tested gloves (e.g., nitrile) meeting ASTM D6978 standards.[7][8] Change gloves immediately if contaminated, torn, or punctured.[8] |
| Body Protection | Gown | Disposable, lint-free, low-permeability fabric gown that fastens in the back with long sleeves and tight-fitting cuffs.[8] Must be changed in the event of contamination or at the end of a procedure.[8] |
| Eye Protection | Safety Goggles/Face Shield | Wear safety goggles with side shields or a full-face shield to protect against splashes.[4][9] |
| Respiratory Protection | Respirator | A NIOSH-certified N95 respirator or higher is required when handling the powder form of the compound to prevent inhalation of airborne particles.[7][10] |
| Additional Protection | Shoe Covers and Hair Covers | Recommended to prevent the spread of contamination.[7] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (fume hood), to minimize airborne particle dispersal.[11]
-
Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. The work area should be clean and uncluttered.
2. Donning PPE:
-
Perform hand hygiene.
-
Don shoe covers and hair cover.
-
Don the inner pair of gloves.
-
Don the gown, ensuring it is fully closed in the back.
-
Don the outer pair of gloves, pulling the cuffs over the gown's sleeves.
-
Don eye and face protection.
-
Don respiratory protection.
3. Handling the Compound:
-
Weighing: If weighing the solid compound, do so carefully within the containment enclosure to avoid generating dust. Use a dedicated and calibrated scale.
-
Reconstitution: When preparing solutions, add the diluent slowly and carefully to the powder to avoid splashing. Keep the container opening pointed away from you.
-
General Handling: Always handle the compound with care to prevent spills. Avoid skin contact and inhalation of any dust or aerosols.[9] Do not eat, drink, or smoke in the handling area.[3][4]
4. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate cleaning agent, such as a detergent solution followed by alcohol.[9]
-
Doffing PPE: Remove PPE in the following order to prevent re-contamination: outer gloves, gown, inner gloves. Dispose of all disposable PPE as cytotoxic waste. Wash hands thoroughly after removing all PPE.
Disposal Plan: Managing Contaminated Waste
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Waste Segregation: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.
-
Sharps: All contaminated sharps (needles, scalpels) must be placed in a designated sharps container for cytotoxic waste.
-
Liquids: Unused solutions should be collected in a sealed, labeled waste container. Do not pour down the drain.[11][12]
-
Solids: Contaminated labware (e.g., pipette tips, tubes) and PPE should be placed in double-bagged, labeled cytotoxic waste bags.[9]
-
Spills: In case of a spill, immediately alert others and secure the area.[9] Wearing appropriate PPE, contain the spill with absorbent materials from a cytotoxic spill kit.[9] Clean the area with an appropriate decontaminating agent.[9] All materials used for cleanup must be disposed of as cytotoxic waste.[9]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. aslal.it [aslal.it]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medline.com [medline.com]
- 7. halyardhealth.com [halyardhealth.com]
- 8. ohsinsider.com [ohsinsider.com]
- 9. ipservices.care [ipservices.care]
- 10. england.nhs.uk [england.nhs.uk]
- 11. merckmillipore.com [merckmillipore.com]
- 12. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
Personal protective equipment for handling 2',3',5'-Tri-o-benzoyl-5-azacytidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2',3',5'-Tri-o-benzoyl-5-azacytidine. As a prodrug of 5-azacytidine, a known cytotoxic and hazardous compound, it is imperative to handle this substance with extreme caution to minimize exposure risks.[1][2] Adherence to these procedural steps is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a cytidine analog that should be handled as a hazardous compound with potential carcinogenic, mutagenic, and teratogenic effects, similar to its active form, 5-azacytidine.[3][4][5][6] There is no safe level of exposure to cytotoxic chemotherapy drugs for healthcare workers.[7] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of powder-free chemotherapy-tested gloves (e.g., nitrile) meeting ASTM D6978 standards.[7][8] Change gloves immediately if contaminated, torn, or punctured.[8] |
| Body Protection | Gown | Disposable, lint-free, low-permeability fabric gown that fastens in the back with long sleeves and tight-fitting cuffs.[8] Must be changed in the event of contamination or at the end of a procedure.[8] |
| Eye Protection | Safety Goggles/Face Shield | Wear safety goggles with side shields or a full-face shield to protect against splashes.[4][9] |
| Respiratory Protection | Respirator | A NIOSH-certified N95 respirator or higher is required when handling the powder form of the compound to prevent inhalation of airborne particles.[7][10] |
| Additional Protection | Shoe Covers and Hair Covers | Recommended to prevent the spread of contamination.[7] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (fume hood), to minimize airborne particle dispersal.[11]
-
Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. The work area should be clean and uncluttered.
2. Donning PPE:
-
Perform hand hygiene.
-
Don shoe covers and hair cover.
-
Don the inner pair of gloves.
-
Don the gown, ensuring it is fully closed in the back.
-
Don the outer pair of gloves, pulling the cuffs over the gown's sleeves.
-
Don eye and face protection.
-
Don respiratory protection.
3. Handling the Compound:
-
Weighing: If weighing the solid compound, do so carefully within the containment enclosure to avoid generating dust. Use a dedicated and calibrated scale.
-
Reconstitution: When preparing solutions, add the diluent slowly and carefully to the powder to avoid splashing. Keep the container opening pointed away from you.
-
General Handling: Always handle the compound with care to prevent spills. Avoid skin contact and inhalation of any dust or aerosols.[9] Do not eat, drink, or smoke in the handling area.[3][4]
4. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate cleaning agent, such as a detergent solution followed by alcohol.[9]
-
Doffing PPE: Remove PPE in the following order to prevent re-contamination: outer gloves, gown, inner gloves. Dispose of all disposable PPE as cytotoxic waste. Wash hands thoroughly after removing all PPE.
Disposal Plan: Managing Contaminated Waste
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Waste Segregation: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.
-
Sharps: All contaminated sharps (needles, scalpels) must be placed in a designated sharps container for cytotoxic waste.
-
Liquids: Unused solutions should be collected in a sealed, labeled waste container. Do not pour down the drain.[11][12]
-
Solids: Contaminated labware (e.g., pipette tips, tubes) and PPE should be placed in double-bagged, labeled cytotoxic waste bags.[9]
-
Spills: In case of a spill, immediately alert others and secure the area.[9] Wearing appropriate PPE, contain the spill with absorbent materials from a cytotoxic spill kit.[9] Clean the area with an appropriate decontaminating agent.[9] All materials used for cleanup must be disposed of as cytotoxic waste.[9]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. aslal.it [aslal.it]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medline.com [medline.com]
- 7. halyardhealth.com [halyardhealth.com]
- 8. ohsinsider.com [ohsinsider.com]
- 9. ipservices.care [ipservices.care]
- 10. england.nhs.uk [england.nhs.uk]
- 11. merckmillipore.com [merckmillipore.com]
- 12. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
